molecular formula C5H6N2O B130511 2-Hydroxy-6-methylpyrazine CAS No. 20721-18-0

2-Hydroxy-6-methylpyrazine

Cat. No.: B130511
CAS No.: 20721-18-0
M. Wt: 110.11 g/mol
InChI Key: KXUOIHWSSNTEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-6-methylpyrazine is a high-purity chemical reagent intended solely for laboratory research purposes. This alkylpyrazine compound is of significant interest in scientific studies, particularly in the field of flavoromics and food chemistry, where pyrazines are recognized as key aroma constituents in roasted and fermented products . Researchers utilize this compound to investigate its specific sensory properties and its role in the complex metabolic pathways of food and botanical materials . The structural motif of the hydroxy-pyrazine is also a subject of interest in medicinal chemistry and drug discovery for its potential as a building block for more complex molecules. The mechanism of action for pyrazine derivatives in flavor formation often involves interaction with olfactory receptors, contributing to notes such as nutty, earthy, or toasted sensations, which are critical for the sensory profile of various foods . In biochemical research, its incorporation into studies can help in mapping the diverse metabolome of plant-based materials subjected to different processing techniques, such as those used in tea production . As with all our research compounds, this product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the product's safety data sheet and adhere to all laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-2-6-3-5(8)7-4/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUOIHWSSNTEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301408
Record name 2-Hydroxy-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20721-18-0
Record name 6-Methyl-2(1H)-pyrazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20721-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 143141
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020721180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20721-18-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Hydroxy-6-methylpyrazine fundamental properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Properties of 2-Hydroxy-6-methylpyrazine

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No. 20721-18-0), a heterocyclic organic compound of significant interest in medicinal chemistry and material science. As a substituted pyrazine, it belongs to a class of compounds renowned for their diverse biological activities and applications as versatile synthetic intermediates.[1][2] This document details the fundamental physicochemical properties, tautomeric nature, a robust protocol for its analytical characterization, and an overview of its known and potential biological significance. The guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding and practical methodologies for working with this compound.

Chemical Identity and Physicochemical Properties

This compound, also known by its more stable tautomeric form, 6-methylpyrazin-2(1H)-one, is a solid at room temperature with a melting point between 152-157°C.[3] The pyrazine core is a privileged scaffold in medicinal chemistry, and the presence of both a methyl group and a hydroxyl/oxo group provides distinct sites for chemical modification, making it a valuable building block for developing novel molecules with tailored properties.[1]

PropertyValueSource
IUPAC Name 6-methyl-1H-pyrazin-2-one[3]
Synonyms This compound; 6-Methylpyrazin-2-ol[3]
CAS Number 20721-18-0[3][4][5][6]
Molecular Formula C₅H₆N₂O[1][3]
Molecular Weight 110.11 g/mol [3][7]
Physical State Solid[3]
Melting Point 152 - 157 °C[3]
InChI Key KXUOIHWSSNTEPE-UHFFFAOYSA-N[3]
Critical Insight: Keto-Enol Tautomerism

A fundamental characteristic of 2-hydroxypyrazines is their existence in a tautomeric equilibrium between the aromatic hydroxy (enol) form and the non-aromatic pyrazinone (keto) form. For this compound, the equilibrium lies significantly toward the more stable 6-methylpyrazin-2(1H)-one tautomer. This is crucial for understanding its reactivity, spectroscopic data, and biological interactions. The pyrazinone form possesses an amide-like character, influencing its hydrogen bonding capabilities and electronic properties.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Purification Workflow

While numerous methods exist for synthesizing the pyrazine core, a common and effective strategy for producing substituted hydroxypyrazines involves the condensation of an α-dicarbonyl compound with an aminonitrile or related amide.[8] The following workflow outlines a logical pathway for synthesis, purification, and characterization.

Caption: Generalized workflow for synthesis and validation.

Spectroscopic Characterization Protocols

Definitive identification relies on a suite of spectroscopic techniques. The following protocols are designed as self-validating systems for structural elucidation.[9] Due to the tautomerism, spectral features will reflect the dominant 6-methylpyrazin-2(1H)-one structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information regarding the carbon-hydrogen framework.[9]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 10-20 mg of the purified compound and dissolve it in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as its polarity aids in solubilizing the compound and its characteristic residual solvent peaks are well-separated from expected analyte signals.[10]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[10]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse ('zg30').

    • Spectral Width: 0-16 ppm.

    • Relaxation Delay: 2 seconds. A sufficient delay is critical to ensure full relaxation of protons for accurate integration.

    • Number of Scans: 32-64 scans to achieve a high signal-to-noise ratio.[10]

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse with NOE ('zgpg30').

    • Spectral Width: 0-200 ppm.

    • Relaxation Delay: 5 seconds. A longer delay is necessary due to the typically longer relaxation times of carbon nuclei.

    • Number of Scans: 1024-4096 scans are required due to the low natural abundance of the ¹³C isotope.[10]

  • Data Processing: Process the raw Free Induction Decay (FID) data using Fourier transformation, followed by phase and baseline correction. Reference the chemical shifts to the residual solvent peak (DMSO-d₆: δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).[10]

Predicted Spectroscopic Data (based on analysis of related isomers in DMSO-d₆): [10][11]

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
¹H 10.0 - 12.0Broad SingletN-HThe proton on the nitrogen is acidic and undergoes chemical exchange, leading to a broad signal.
~7.8SingletH-3Aromatic proton deshielded by adjacent nitrogen and carbonyl group.
~7.5SingletH-5Aromatic proton deshielded by adjacent nitrogen atoms.
2.2 - 2.4Singlet-CH₃Aliphatic protons of the methyl group.
¹³C 155 - 160-C-2 (C=O)Carbonyl carbon, highly deshielded.
145 - 150-C-6Carbon attached to the methyl group.
130 - 135-C-3Aromatic methine carbon.
125 - 130-C-5Aromatic methine carbon.
20 - 25--CH₃Aliphatic methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

Experimental Protocol:

  • Sample Preparation: The Attenuated Total Reflectance (ATR) technique is highly recommended for solid samples as it requires minimal preparation. Place a small amount of the dry, purified compound directly onto the ATR crystal.[11]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over the mid-IR range (4000-400 cm⁻¹). The instrument software automatically subtracts the background, which is a self-validating step to ensure only sample absorptions are analyzed.[11]

Expected Key Vibrational Frequencies: [9][11]

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400 - 3200 (broad)N-H StretchAmide (from pyrazinone tautomer)
3100 - 3000C-H StretchAromatic C-H
2950 - 2850C-H StretchAliphatic C-H (methyl group)
~1650 (strong)C=O StretchAmide I band (from pyrazinone tautomer)
1600 - 1450C=C and C=N StretchPyrazine ring vibrations
1300 - 1200C-N StretchAmine/Amide
Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and providing structural information through fragmentation analysis.[12]

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Introduce the sample into a mass spectrometer via a suitable ionization source. Electron Ionization (EI) is common for providing detailed fragmentation patterns.[12]

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 40-200.

Predicted Fragmentation Pattern:

The molecular ion (M⁺˙) is expected at m/z 110 , confirming the molecular formula C₅H₆N₂O.[12] The fragmentation of pyrazines is heavily influenced by the substituents. Key fragmentation pathways for the 6-methylpyrazin-2-one structure would include:

  • Loss of CO (28 Da): A common fragmentation for cyclic ketones/amides, leading to a fragment at m/z 82 .

  • Loss of HCN (27 Da): Cleavage of the heterocyclic ring can result in the loss of hydrogen cyanide, yielding a fragment at m/z 83 .

  • Loss of •CH₃ (15 Da): Cleavage of the methyl radical to give a fragment at m/z 95 .

fragmentation M [C₅H₆N₂O]⁺˙ m/z = 110 (Molecular Ion) M_minus_CO [C₄H₆N₂]⁺˙ m/z = 82 M->M_minus_CO - CO M_minus_HCN [C₄H₅NO]⁺˙ m/z = 83 M->M_minus_HCN - HCN M_minus_CH3 [C₄H₃N₂O]⁺ m/z = 95 M->M_minus_CH3 - •CH₃

Caption: Predicted major fragmentation pathways in EI-MS.

Biological Activity and Applications

Pyrazine and its derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[13][14]

  • Medicinal Chemistry: this compound serves as a versatile building block for the synthesis of more complex drug candidates.[1] The pyrazinone core can act as a bioisostere for other cyclic structures and its hydrogen bonding donor/acceptor sites are critical for molecular recognition at biological targets.

  • Potential Antimicrobial and Antioxidant Activity: While specific data for this compound is limited, numerous studies on structurally similar pyrazines have demonstrated significant antimicrobial and antioxidant properties.[15][16][17] Future research should focus on screening this compound in relevant biological assays to validate these inferred activities.

  • Flavor Science: Substituted pyrazines are well-known flavor and aroma compounds, often formed during the Maillard reaction in cooked foods, contributing roasted and nutty notes.[1][18] This makes the compound relevant for research in food science and flavor chemistry.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • Signal Word: Warning[3]

  • Hazard Statements: [3]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: [3]

    • Use only in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a heterocyclic compound with significant potential, underpinned by its versatile chemical nature and the established biological importance of the pyrazine scaffold. Its existence as the 6-methylpyrazin-2(1H)-one tautomer is central to its properties. This guide has provided a detailed framework for its unambiguous identification through modern spectroscopic techniques, offering robust, self-validating protocols. While its specific biological profile remains to be fully elucidated, its structural characteristics make it a compelling candidate for further investigation in drug discovery and as a valuable synthetic intermediate.

References

  • S. Kushalchand.SAFETY DATA SHEET 2-METHOXY-(3 OR 6)-METHYLPYRAZINE. S. Kushalchand.
  • ChemicalBook.2-HYDROXYMETHYL-6-METHYLPYRAZINE | 77164-93-3. ChemicalBook.
  • Sigma-Aldrich.
  • The Good Scents Company.2-methyl thio-3,5 or 6-methyl pyrazine, 67952-65-2. The Good Scents Company.
  • BenchChem.Differentiating 2-Hydroxy-5-methylpyrazine from its Isomers: A Spectroscopic Guide. BenchChem.
  • Thermo Fisher Scientific.
  • PubChem.2-Hydroxy-3-methylpyrazine. PubChem.
  • BenchChem.Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. BenchChem.
  • ChemicalBook.this compound | 20721-18-0. ChemicalBook.
  • BenchChem.
  • BenchChem.Potential Biological Activity of 2-Hydroxy-5-methylpyrazine: A Technical Guide. BenchChem.
  • BenchChem.2-Hydroxy-5-methylpyrazine | High Purity | RUO. BenchChem.
  • BenchChem.Application Notes and Protocols for Mass Spectrometry Analysis of 2-Hydroxy-5-methylpyrazine. BenchChem.
  • Shanghai Synchem.this compound, CAS 20721-18-0. Shanghai Synchem.
  • MDPI.Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.
  • FooDB.Showing Compound 2,6-Diemthyl-pyrazine (FDB004391). FooDB.
  • ResearchGate.Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine.
  • ResearchGate.Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine.
  • Organic Chemistry Portal.Synthesis of pyrazines. Organic Chemistry Portal.
  • MDPI.Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.
  • CymitQuimica.this compound. CymitQuimica.
  • Fluorochem.this compound. Fluorochem.
  • National Center for Biotechnology Information.Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed.

Sources

2-Hydroxy-6-methylpyrazine chemical structure and CAS number 20721-18-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Hydroxy-6-methylpyrazine (CAS: 20721-18-0)

Foreword for the Senior Application Scientist

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of this compound. As a senior application scientist, my objective is to present this information with scientific integrity, blending established data with practical insights. The structure of this guide is designed to be intuitive, flowing from the fundamental chemical identity to its synthesis, characterization, applications, and safety considerations. Every piece of technical data is supported by authoritative sources to ensure trustworthiness and to empower your research and development endeavors.

Part 1: Molecular Identity and Physicochemical Properties

Chemical Structure and Tautomerism

This compound is a heterocyclic organic compound with the chemical formula C5H6N2O.[1] An important structural feature of this molecule is its existence in tautomeric forms: the enol form (this compound) and the keto form (6-methyl-1H-pyrazin-2-one or 6-methylpyrazin-2(1H)-one). The keto form is generally the more stable tautomer.

synthesis_scheme reactant1 α-Amino Acid Amide step1 Condensation reactant1->step1 reactant2 1,2-Dicarbonyl Compound reactant2->step1 product This compound (6-Methyl-1H-pyrazin-2-one) step1->product

Caption: General synthesis scheme for 2(1H)-pyrazinones.

This protocol is a generalized procedure for the synthesis of 2(1H)-pyrazinones and may require optimization for the specific synthesis of this compound.

  • Preparation of Reactants: An appropriate α-amino acid amide hydrochloride is prepared.

  • Condensation Reaction: The α-amino acid amide hydrochloride and a 1,2-dicarbonyl compound are dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Base Addition: A base, such as sodium hydroxide or potassium hydroxide, is added to the reaction mixture to facilitate the condensation. [2]4. Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Predicted NMR data for the isomeric 2-Hydroxy-5-methylpyrazine provides a close approximation for what can be expected for this compound. [3] Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H NMR
H-37.5 - 7.7Singlet
H-5~7.8Singlet
-CH₃2.2 - 2.4Singlet
-OH10.0 - 12.0Broad Singlet
¹³C NMR
C-2155 - 160
C-3125 - 130
C-5~140
C-6130 - 135
-CH₃20 - 25

The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups. For a similar isomer, 2-hydroxy-5-methylpyrazine, the expected key vibrational frequencies are: O-H stretch around 3400-3200 cm⁻¹ (broad), C=O stretch at approximately 1650 cm⁻¹, C-N stretch in the 1300-1200 cm⁻¹ region, and C-H stretch between 3100-3000 cm⁻¹. [4]

Mass spectrometry can confirm the molecular weight of the compound. The molecular ion peak [M]⁺ would be expected at m/z 110. The fragmentation pattern would depend on the ionization technique used.

Experimental Workflow for Spectroscopic Analysis

G start Synthesized Compound purification Purification (Recrystallization/ Chromatography) start->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Caption: Workflow for spectroscopic analysis.

Part 3: Applications in Research and Development

Role as a Synthon in Medicinal Chemistry

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. [5][6]Pyrazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. [6]this compound, with its functional groups, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

While specific signaling pathway interactions for this compound have not been detailed in the literature, the pyrazine core is known to be present in molecules that modulate various cellular pathways. For instance, Bortezomib, a pyrazine-containing drug, is a proteasome inhibitor used in cancer therapy. [5]

signaling_pathway drug Pyrazine-Based Drug Candidate target Cellular Target (e.g., Kinase, Receptor) drug->target Binding/ Inhibition pathway Signaling Pathway (e.g., MAPK, PI3K/Akt) target->pathway Modulation response Biological Response (e.g., Apoptosis, Cell Cycle Arrest) pathway->response

Caption: Hypothetical modulation of a signaling pathway.

Contributor to Flavor and Fragrance Profiles

Pyrazine derivatives are well-known for their significant contributions to the aromas of roasted and cooked foods, such as coffee, cocoa, and nuts. [7]While specific data for this compound is limited, related compounds like 2-methylpyrazine impart nutty and roasted notes. [8]It is plausible that this compound could be investigated for its potential as a flavor or fragrance ingredient.

Part 4: Safety, Handling, and Storage

Hazard Identification
  • Acute toxicity (oral): May be harmful if swallowed.

  • Skin irritation: May cause skin irritation.

  • Eye irritation: May cause serious eye irritation.

  • Respiratory irritation: May cause respiratory irritation.

Recommended Handling Precautions
  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage Conditions
  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Part 5: Conclusion and Future Perspectives

This compound is a heterocyclic compound with significant potential in both medicinal chemistry and material science. Its versatile structure allows for further chemical modifications, making it an attractive starting material for the synthesis of novel compounds with desired biological activities. Future research should focus on the development of efficient and specific synthetic routes, detailed characterization of its spectroscopic properties, and a thorough investigation of its pharmacological profile and potential applications as a flavor and fragrance component. The elucidation of its biological mechanism of action and potential molecular targets will be crucial for its advancement in drug discovery pipelines.

References

  • Cramer, J., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC.
  • de la Torre, B. G., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances.
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • The Good Scents Company. (n.d.). 2-methyl pyrazine 2-methylpyrazine.
  • PubChem. (n.d.). 6-Methylpyrazin-2-ol.

Sources

An In-depth Technical Guide to 2-Hydroxy-6-methylpyrazine (C5H6N2O)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-6-methylpyrazine, a heterocyclic organic compound with the molecular formula C5H6N2O and a molecular weight of 110.11 g/mol .[1] While this compound is structurally intriguing, a notable gap exists in the scientific literature regarding its specific biological activities and therapeutic potential. This document, therefore, serves a dual purpose: to consolidate the known physicochemical properties, synthesis, and analytical characterization of this compound, and to provide a forward-looking perspective on its potential pharmacological applications based on the structure-activity relationships of related pyrazine derivatives. This guide is intended to be a foundational resource for researchers and drug development professionals interested in exploring the untapped potential of this molecule.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are of significant interest in medicinal chemistry. The pyrazine ring is a privileged scaffold, appearing in a number of approved drugs and a multitude of biologically active compounds.[2][3] Pyrazine derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][4] The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring influences its chemical properties and its ability to interact with biological targets.

This compound, also known by its tautomeric form 6-methyl-2(1H)-pyrazinone, is a simple substituted pyrazine. Despite its straightforward structure, it remains a largely unexplored entity in the context of drug discovery. This guide aims to provide the necessary technical information to stimulate and facilitate further research into this potentially valuable molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development.

PropertyValueSource
Molecular Formula C5H6N2O[1]
Molecular Weight 110.11 g/mol [1]
IUPAC Name 6-methyl-1H-pyrazin-2-one[1]
Synonyms This compound, 6-methylpyrazin-2-ol, 6-Methyl-2(1H)-pyrazinone[1][5]
CAS Number 20721-18-0[1]
Appearance Reported as a solid[5]
Predicted XLogP3 -0.3[1]

Synthesis and Purification

While a specific, optimized synthesis protocol for this compound is not extensively documented, a reliable synthetic route can be adapted from established methods for structurally similar pyrazinones. The Reuben G. Jones synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an α-aminoamide, is a foundational method for preparing 2-hydroxypyrazines.[6]

Proposed Synthetic Pathway

A plausible synthesis of this compound involves the reaction of methylglyoxal with glycinamide. The regioselectivity of this reaction can be influenced by the reaction conditions.

Synthesis_Workflow Reactant1 Methylglyoxal Intermediate Condensation Intermediate Reactant1->Intermediate Reactant2 Glycinamide Reactant2->Intermediate Product This compound Intermediate->Product Cyclization & Aromatization Purification Purification (Recrystallization/ Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis

Disclaimer: This is a proposed protocol and may require optimization.

  • Reaction Setup: In a round-bottom flask, dissolve glycinamide hydrochloride in methanol. Cool the solution to -10°C.

  • Base Addition: Slowly add a solution of sodium hydroxide in methanol to the cooled glycinamide solution to generate the free base in situ.

  • Reactant Addition: To this mixture, add a solution of methylglyoxal (typically a 40% aqueous solution) dropwise, maintaining the temperature below 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Workup: Neutralize the reaction mixture with an appropriate acid (e.g., hydrochloric acid). Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

Purification of the crude product is essential to obtain this compound of high purity for analytical and biological studies.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. For colored impurities, treatment with activated charcoal may be necessary.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed. A gradient elution system of ethyl acetate in hexanes is a common starting point for the purification of polar heterocyclic compounds.

Analytical Characterization

The unambiguous identification and characterization of this compound rely on a combination of modern spectroscopic techniques.

Analytical_Workflow Sample Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (EI or ESI) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation

Analytical workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Data (in DMSO-d₆):

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Ring CH~7.4-7.8Singlets
-CH₃~2.3Singlet
-OH (or NH)Broad singletBroad Singlet

Predicted ¹³C NMR Data (in DMSO-d₆):

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O~155-160
Ring C~125-145
-CH₃~20-25

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data:

Ionization ModeExpected m/z
EI or ESI (+)[M+H]⁺ at 111.05

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Introduce the sample into a mass spectrometer using either electrospray ionization (ESI) for soft ionization or electron ionization (EI) to observe fragmentation patterns.

  • Data Analysis: Analyze the resulting mass spectrum to confirm the molecular weight and study the fragmentation pattern for further structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Key FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
O-H/N-H stretch3200-3400 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=O stretch~1650
C=N/C=C stretch1500-1600

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Instrumentation: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Biological Activity and Therapeutic Potential: An Exploratory Outlook

As of the writing of this guide, there is a notable absence of published data on the specific biological activities of this compound. However, based on the known pharmacology of related pyrazine derivatives, we can extrapolate potential areas for future investigation.

Biological_Evaluation_Workflow Compound This compound InVitro_Screening In Vitro Screening (e.g., Anticancer, Antimicrobial, Antioxidant) Compound->InVitro_Screening Hit_Identification Hit Identification InVitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action Active Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Action->Lead_Optimization InVivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->InVivo_Studies Preclinical_Candidate Preclinical Candidate InVivo_Studies->Preclinical_Candidate

Proposed workflow for the biological evaluation of this compound.
Potential as an Anticancer Agent

Numerous pyrazine derivatives have been investigated for their anticancer properties.[3] The pyrazine scaffold can be found in molecules that target various aspects of cancer cell biology, including cell signaling pathways and angiogenesis. The substitution pattern on the pyrazine ring is crucial for its activity. Future studies could involve screening this compound against a panel of cancer cell lines to assess its cytotoxic or cytostatic effects.

Proposed In Vitro Assay: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate to allow formazan crystal formation in viable cells.

  • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance to determine cell viability.

Potential Antimicrobial Activity

The pyrazine nucleus is present in several compounds with known antimicrobial activity.[7][8] The nitrogen atoms in the ring can potentially chelate metal ions essential for microbial growth or interact with key enzymes in microbial pathways.

Proposed In Vitro Assay: Minimum Inhibitory Concentration (MIC) Assay

  • Compound Dilution: Prepare serial dilutions of this compound in a suitable growth medium.

  • Inoculation: Inoculate the dilutions with a standardized suspension of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).

  • Incubation: Incubate the cultures under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.

Structure-Activity Relationship (SAR) Considerations

The biological activity of pyrazine derivatives is highly dependent on the nature and position of the substituents on the pyrazine ring.[9][10][11][12] The presence of a hydroxyl group and a methyl group in this compound provides opportunities for further chemical modification to explore SAR. For instance, the hydroxyl group could be a key hydrogen bond donor or acceptor for target binding, while the methyl group could occupy a hydrophobic pocket.

Conclusion and Future Directions

This compound is a readily accessible heterocyclic compound with a confirmed molecular formula of C5H6N2O and a molecular weight of 110.11 g/mol . While its synthesis and analytical characterization are straightforward based on established chemical principles, its biological properties remain largely unexplored. This technical guide has provided a comprehensive overview of the knowns and, importantly, the unknowns surrounding this molecule.

The lack of biological data for this compound represents a significant opportunity for researchers in drug discovery and medicinal chemistry. The proposed in vitro screening assays for anticancer and antimicrobial activities provide a starting point for a systematic investigation of its therapeutic potential. Furthermore, the compound serves as a valuable scaffold for the synthesis of novel derivatives to explore structure-activity relationships. It is our hope that this guide will serve as a catalyst for future research into the biological and pharmacological properties of this compound, potentially unlocking new avenues for the development of novel therapeutic agents.

References

  • Synthesis and structure-activity relationships of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids as HB-EGF shedding inhibitors. ([Link])
  • Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity rel
  • PubChem BioAssays. ([Link])
  • ChEMBL D
  • The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. ([Link])
  • The PubChem BioAssay Record Page. ([Link])
  • 6-Methylpyrazin-2-ol. ([Link])
  • Preparation of 2-amino-4-hydroxy-6-methyl pteridine. ()
  • On Reuben G. Jones synthesis of 2-hydroxypyrazines. ([Link])
  • Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. ([Link])
  • Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. ([Link])
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. ([Link])
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. ([Link])
  • Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. ([Link])
  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. ([Link])
  • 2-Methylpyrazine. ([Link])
  • Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. ([Link])
  • 1-methyl-2(1H)-pyrazinone. ([Link])
  • 2-Hydroxy-5-methylpyrazine. ([Link])
  • Aspergillic acid. ([Link])
  • 2(1H)
  • Pharmacological activity and mechanism of pyrazines. ([Link])
  • Arom
  • 1-(6-Methyl-2-pyrazinyl)-1-ethanone. ([Link])
  • Current status of pyrazole and its biological activities. ([Link])
  • Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. ([Link])
  • US10351575, Example 155. ([Link])

Sources

Introduction: The Chemical Identity and Significance of 2-Hydroxy-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-6-methylpyrazine

This compound, also known by its tautomeric name 6-methylpyrazin-2(1H)-one, is a heterocyclic organic compound belonging to the pyrazine family. These nitrogen-containing aromatic rings are of substantial interest across various scientific disciplines, from pharmaceutical research to materials science.[1] Specifically, substituted pyrazines like this compound are pivotal in the realm of flavor and fragrance chemistry, often emerging from the Maillard reaction during the heating of food, contributing to the desirable roasted, nutty, and savory notes.[2][3]

Beyond its role as a flavor component, this molecule serves as a valuable synthetic intermediate for the creation of more complex chemical structures.[4] Its pyrazine core is considered a "privileged scaffold" in medicinal chemistry, and the presence of both a hydroxyl group (in its enol form) and a methyl group provides distinct sites for further chemical modification. This dual functionality is crucial for developing new drug candidates and for conducting structure-activity relationship (SAR) studies. This guide offers a comprehensive exploration of the primary chemical and biological pathways for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Part 1: Chemical Synthesis Pathways

The construction of the this compound ring can be achieved through several established synthetic strategies. The choice of pathway often depends on the availability of precursors, desired scale, and yield.

Cyclocondensation of α-Dicarbonyls with an Ammonia Source

One of the most direct and efficient methods for synthesizing substituted hydroxypyrazines is the cyclocondensation reaction between an α-dicarbonyl compound and a source of ammonia. This approach forms the heterocyclic ring in a single, often one-pot, process.

Core Principle & Rationale: The synthesis relies on the reaction of two molecules of an α-dicarbonyl, such as pyruvaldehyde (methylglyoxal), with ammonia. The mechanism involves the initial formation of aminocarbonyl intermediates. These intermediates then undergo a cyclization reaction, followed by dehydration (loss of water molecules) to form a dihydropyrazine intermediate, which subsequently aromatizes to the stable pyrazine ring.[5] The use of an inexpensive and readily available ammonia source like ammonium hydroxide makes this an economically viable method.

A plausible reaction scheme is outlined below:

cluster_reactants Reactants cluster_process Process cluster_product Product Pyruvaldehyde Pyruvaldehyde (Methylglyoxal) Intermediate Aminocarbonyl Intermediates Pyruvaldehyde->Intermediate Ammonia Ammonium Hydroxide (Ammonia Source) Ammonia->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization Aromatization Aromatization (Oxidation) Cyclization->Aromatization Product This compound Aromatization->Product

Caption: Cyclocondensation workflow for this compound synthesis.
The Gutknecht Pyrazine Synthesis

A classic and versatile method for pyrazine synthesis is the Gutknecht synthesis, first reported in 1879. This pathway is predicated on the self-condensation of α-amino ketones to form dihydropyrazines, which are then oxidized to the aromatic pyrazine product.[6][7]

Core Principle & Rationale: The key to this synthesis is the generation of an α-amino ketone precursor. This can be achieved through various means, such as the reaction of an α-halo ketone with ammonia or the reduction of an α-oximino ketone.[6] Once formed, two molecules of the α-amino ketone undergo self-condensation. The choice of this pathway is often dictated by the accessibility of the starting ketone. The subsequent oxidation step is critical for aromatization and can be achieved simply by bubbling air through the reaction mixture or by using a mild oxidizing agent like copper(II) sulfate.[6]

Start α-Halo Ketone or α-Oximino Ketone AminoKetone In situ generation of α-Amino Ketone Start->AminoKetone Condensation Self-Condensation (2 molecules) AminoKetone->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Oxidation Oxidation (e.g., Air, CuSO₄) Dihydropyrazine->Oxidation Product This compound Oxidation->Product

Caption: Generalized workflow for the Gutknecht pyrazine synthesis.

Part 2: Biosynthesis and Maillard Reaction Pathways

This compound is a known product of natural chemical processes, particularly the Maillard reaction, which is fundamental to food chemistry. Understanding these pathways provides insight into the compound's presence in nature and offers potential avenues for biotechnological production.

Formation via the Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars upon heating. It is responsible for the flavor and color of a vast range of cooked foods.[2] Pyrazines are a major class of aromatic compounds formed through this complex cascade of reactions.

Core Principle & Rationale: The reaction initiates with the condensation of a sugar (like glucose) and an amino acid. Through a series of rearrangements, dehydrations, and fragmentations, highly reactive dicarbonyl intermediates (such as methylglyoxal) are formed. These intermediates can then react with amino acids in a process called Strecker degradation to form α-aminocarbonyls, which condense to form pyrazine rings.[8] The formation of 2,5-dihydroxypyrazine from the dimerization and subsequent oxidation of glycine has been demonstrated, providing a model for this type of transformation.[9][10]

cluster_reactants Reactants cluster_process Maillard Reaction Cascade Sugar Reducing Sugar (e.g., Glucose) Amadori Amadori Rearrangement Sugar->Amadori AminoAcid Amino Acid (e.g., Alanine) AminoAcid->Amadori Degradation Sugar Fragmentation & Strecker Degradation Amadori->Degradation Intermediates α-Dicarbonyls & α-Aminocarbonyls Degradation->Intermediates Condensation Condensation & Aromatization Intermediates->Condensation Product This compound & other flavor compounds Condensation->Product

Caption: Simplified Maillard reaction pathway leading to pyrazine formation.
Microbial and Plant Biosynthesis

While chemical synthesis provides direct routes, biological systems also produce pyrazines. Certain bacteria, yeasts, and plants can synthesize these compounds from amino acid precursors. For instance, various Bacillus subtilis strains are known to produce a range of alkylpyrazines from amino acids like L-threonine and L-serine.[3][11] Although the direct microbial synthesis of this compound is not extensively documented, the underlying biochemical principles are relevant.

Furthermore, hydroxypyrazines are recognized as key precursors in the biosynthesis of methoxypyrazines in plants like wine grapes. The final step in the formation of important aroma compounds like 2-methoxy-3-isobutylpyrazine is believed to be the O-methylation of the corresponding 2-hydroxy-3-isobutylpyrazine.[12] This highlights the role of hydroxypyrazines as crucial biological intermediates.

Part 3: Precursor Analysis and Selection

The selection of precursors is a critical decision that dictates the efficiency, cost, and environmental impact of the synthesis.

PathwayPrecursorSource/TypeRationale for Selection
Chemical Synthesis Pyruvaldehyde (Methylglyoxal)α-DicarbonylCommercially available, highly reactive dicarbonyl that provides the necessary carbon backbone for the target molecule.[5]
Ammonium HydroxideAmmonia SourceInexpensive, readily available, and effective source of the two nitrogen atoms required for the pyrazine ring.[5]
α-Amino KetonesSynthetic IntermediateKey precursor for the Gutknecht synthesis; can be generated in situ from more stable starting materials like α-halo ketones.[6]
Biosynthesis Reducing Sugars (e.g., Glucose)CarbohydratePrimary energy source in Maillard reactions and microbial fermentation; provides the carbon fragments for the pyrazine backbone.[9]
Amino Acids (e.g., Glycine, Alanine)Nitrogen SourceProvides the nitrogen atoms for the ring and can influence the substitution pattern on the final pyrazine product.[3][11]

Part 4: Detailed Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis. All procedures should be conducted by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.

Protocol 1: One-Pot Synthesis from Pyruvaldehyde and Ammonium Hydroxide

(This protocol is adapted from established methods for the synthesis of the isomeric 2-hydroxy-5-methylpyrazine and is expected to be effective for the 6-methyl isomer.)[5]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 50 mL of deionized water.

  • Addition of Reactants: To the stirred water, add 10.8 g of a 40% aqueous solution of pyruvaldehyde (methylglyoxal). Cool the mixture in an ice bath to below 10°C.

  • Slowly add 11.5 mL of concentrated ammonium hydroxide solution dropwise to the cooled pyruvaldehyde solution. The rate of addition should be controlled to maintain the reaction temperature below 20°C.

  • Reaction: After the complete addition of ammonium hydroxide, remove the ice bath. Heat the reaction mixture to a gentle reflux (approx. 90-100°C) and maintain for 2-3 hours. The solution is expected to darken in color.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a 500 mL separatory funnel.

  • Extraction: Extract the aqueous solution with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Protocol 2: General Methodology for Gutknecht Synthesis

(This protocol outlines the general steps based on the Gutknecht methodology.)[6]

  • Synthesis of α-Amino Ketone: The α-amino ketone precursor is typically generated in situ. A common method is to begin with an α-oximino ketone, which is then reduced (e.g., using catalytic hydrogenation or a reducing agent like SnCl₂) to the corresponding α-amino ketone.

  • Self-Condensation: The reaction mixture containing the α-amino ketone is typically neutralized or made slightly basic to facilitate self-condensation. The reaction is often stirred at room temperature or with gentle heating. This step forms the dihydropyrazine intermediate.

  • Oxidation: The dihydropyrazine is oxidized to the aromatic pyrazine. This can often be accomplished by bubbling air through the reaction mixture for several hours. Alternatively, a chemical oxidizing agent such as copper(II) sulfate or hydrogen peroxide can be added to expedite the process.[6]

  • Workup and Purification: Following oxidation, the reaction mixture is neutralized and the product is extracted using an appropriate organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified using standard techniques such as recrystallization or column chromatography.

Conclusion

The synthesis of this compound can be approached through multiple robust pathways. For laboratory and potential industrial-scale production, chemical methods like the one-pot cyclocondensation of pyruvaldehyde offer a direct, high-yield route from readily available precursors. Classical methods such as the Gutknecht synthesis provide versatility, though they may involve more steps. On the other hand, the biosynthesis and Maillard reaction pathways, while mechanistically complex, are fundamentally important for understanding the natural occurrence of this compound in food and biological systems. A thorough understanding of these diverse synthetic strategies enables researchers to select the most appropriate method based on their specific goals, whether for flavor chemistry research, the development of novel pharmaceuticals, or the fundamental study of heterocyclic chemistry.

References

[13] NIH. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Retrieved from [14] Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Retrieved from [15] PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Retrieved from [6] Benchchem. (n.d.). Technical Support Center: Synthesis of Pyrazine Derivatives. Retrieved from [16] Taylor & Francis Online. (n.d.). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [9] PubMed. (2005). Mechanism of formation of redox-active hydroxylated benzenes and pyrazine in 13C-labeled glycine/D-glucose model systems. Retrieved from [10] ACS Publications. (n.d.). Mechanism of Formation of Redox-Active Hydroxylated Benzenes and Pyrazine in 13C-Labeled Glycine/d-Glucose Model Systems. Retrieved from [8] ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from.... Retrieved from [2] PubMed. (2010). Pyrazines: occurrence, formation and biodegradation. Retrieved from [12] PubMed. (n.d.). S-Adenosyl-L-methionine-dependent O-methylation of 2-hydroxy-3-alkylpyrazine in wine grapes: a putative final step of methoxypyrazine biosynthesis. Retrieved from [7] ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?. Retrieved from [3] PubMed Central. (n.d.). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Retrieved from [5] Benchchem. (n.d.). One-Pot Synthesis of 2-Hydroxy-5-methylpyrazine: An Application Note. Retrieved from [11] ASM Journals. (n.d.). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Retrieved from [1] PubMed Central. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [4] ChemicalBook. (n.d.). This compound. Retrieved from

Sources

A Technical Guide to 2-Hydroxy-6-methylpyrazine: Discovery, Natural Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-Hydroxy-6-methylpyrazine, also known by its tautomeric name 6-methyl-2(1H)-pyrazinone, is a significant heterocyclic compound primarily recognized for its role in the flavor and aroma of thermally processed foods. As a product of the Maillard reaction, its presence imparts desirable roasted, nutty, and baked sensory characteristics. This guide provides a comprehensive overview of its chemical nature, historical discovery, widespread natural occurrence, and the analytical methodologies essential for its isolation and characterization. Tailored for researchers, scientists, and professionals in drug development and food science, this document synthesizes current knowledge to serve as a foundational resource for future research and application.

Introduction: Chemical Identity and Significance

This compound (CAS No. 20721-18-0) is a substituted pyrazine with the molecular formula C₅H₆N₂O.[1] Pyrazines, as a class, are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at the 1 and 4 positions. They are pivotal in flavor chemistry, contributing essential aroma notes to a vast array of foods, including coffee, baked goods, and roasted meats.[2][3]

The significance of this compound lies in its contribution to these characteristic flavors, which are primarily formed during the thermal processing of food through the Maillard reaction or fermentation.[3][4] The compound exists in a tautomeric equilibrium between the hydroxy-pyrazine form and the more stable pyrazinone form (6-methyl-2(1H)-pyrazinone), a critical consideration for both its synthesis and analysis.[5] While its primary application is in flavor science, the pyrazine core is also a "privileged scaffold" in medicinal chemistry, making its derivatives, including this compound, valuable building blocks for synthesizing potential drug candidates.[5][6]

Discovery and Early Characterization

While a singular, definitive publication detailing the initial discovery of this compound is not prominently documented in publicly available literature, its identification is intrinsically linked to the broader investigation of pyrazine formation in food systems.[6] The study of pyrazinones as a class dates back to the early 20th century.[7] The systematic identification of specific pyrazine derivatives, such as this compound, accelerated with the advent of modern analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which allowed for the separation and identification of volatile compounds from complex food matrices. These studies revealed that hydroxypyrazines are key intermediates and final products in the complex cascade of the Maillard reaction.

Natural Occurrence and Biosynthesis

The prevalence of this compound is almost exclusively linked to the processing of raw food materials, particularly through thermal treatment and fermentation.

Formation in Foods and Beverages

Pyrazines are formed in food through two primary pathways: the Maillard reaction and fermentation.[3]

  • Maillard Reaction: This complex series of reactions occurs between amino acids and reducing sugars upon heating.[8][9] It is the primary route for the formation of this compound and other flavor pyrazines in foods like coffee, bread, and roasted nuts.[2][10] The reaction involves the condensation of an α-dicarbonyl compound (like methylglyoxal, derived from sugar degradation) with an amino acid, followed by cyclization and dehydration.[4][11] The specific amino acids and sugars present act as precursors, influencing the final profile of pyrazines produced.[12]

  • Fermentation: Certain microorganisms, such as Bacillus subtilis, are capable of producing pyrazines during fermentation processes.[4] This biosynthetic pathway often involves precursors derived from amino acid metabolism, such as L-threonine, which can be converted into intermediates like aminoacetone that subsequently dimerize and oxidize to form alkylpyrazines.[13]

The following table summarizes food products where methylpyrazines and related derivatives have been identified, contributing to their characteristic aroma profiles.

Food/Beverage CategorySpecific ExamplesFormation PathwaySensory Contribution
Roasted Products Coffee, Cocoa, PeanutsMaillard ReactionRoasted, nutty, earthy[10][14]
Baked Goods Wheat Bread, CrispbreadMaillard ReactionBaked, toasted[10]
Fermented Products Soy Sauce, Miso, Beer, BaijiuFermentation, Maillard ReactionSavory, roasted, nutty[4][15]
Cooked Meats Fried ChickenMaillard ReactionRoasted, savory[16]
Vegetables Asparagus, KohlrabiNatural occurrence/Thermal processingGreen, nutty[10][16]
Biosynthetic Pathways

While the Maillard reaction is a non-enzymatic chemical process, microbial synthesis of pyrazines is an active area of research. In organisms like Bacillus subtilis, the biosynthesis of alkylpyrazines such as 2,5-dimethylpyrazine has been shown to proceed from L-threonine.[13] Although a specific enzymatic pathway for this compound is not fully elucidated, it is hypothesized to be a precursor in the biosynthesis of some methoxypyrazines in organisms like wine grapes, where O-methylation of a hydroxypyrazine is a presumed final step.[17]

Below is a conceptual diagram illustrating the major formation pathways.

G cluster_maillard Maillard Reaction (Thermal Processing) cluster_bio Biosynthesis (Microbial) AA Amino Acids DC α-Dicarbonyls (e.g., Methylglyoxal) AK α-Aminoketones AA->AK Strecker Degradation RS Reducing Sugars RS->DC Degradation DC->AK Strecker Degradation HP This compound AK->HP Condensation & Oxidation Precursor Amino Acid Precursors (e.g., L-Threonine) Intermediates Biosynthetic Intermediates Precursor->Intermediates Enzymatic Steps HP_bio This compound (or related pyrazinones) Intermediates->HP_bio Condensation G start Starting Materials (α-Amino Amide & Methylglyoxal) react Condensation Reaction (Alkaline conditions) start->react iso Isomer Separation (Chromatography) react->iso purify Purification iso->purify Isolate desired isomer char Spectroscopic Characterization (NMR, MS, IR) purify->char final Pure this compound char->final

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Unambiguous identification of this compound requires a combination of spectroscopic techniques. [6][18]

  • Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this technique is used to determine the molecular weight and fragmentation pattern. For this compound (C₅H₆N₂O), the expected exact mass is 110.0480. [1][19]Electrospray ionization (ESI) often yields the protonated molecular ion [M+H]⁺ at m/z 111.0553. [6]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. In the ¹H NMR spectrum, characteristic signals for the aromatic protons on the pyrazine ring and the methyl group protons would be observed. [18]* Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. Key absorption bands would include those for O-H stretching (for the hydroxyl group), N-H stretching (for the pyrazinone tautomer), C=O stretching (pyrazinone), and C=N/C=C stretching of the aromatic ring. [6][18]

Analytical Methodologies

The analysis of this compound in complex matrices like food requires robust methods for extraction, separation, and detection. [20]

Sample Preparation and Extraction

The goal of extraction is to isolate the analyte from the sample matrix while concentrating it.

  • Solid-Phase Microextraction (SPME): A solvent-free technique ideal for volatile and semi-volatile compounds. A coated fiber is exposed to the headspace of a sample, adsorbing the analytes, which are then thermally desorbed into a GC inlet.

  • Liquid-Liquid Extraction (LLE): A classic method where the sample is partitioned between two immiscible solvents to extract the analyte.

  • Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid adsorbent that retains the analyte, which is later eluted with a suitable solvent.

Chromatographic Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for analyzing volatile pyrazines. [21]The sample extract is injected into the GC, where compounds are separated based on their boiling points and polarity on a capillary column. The separated compounds then enter the mass spectrometer for identification and quantification. [15]* High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile or thermally sensitive pyrazine derivatives. [21]It is often coupled with UV or mass spectrometry detectors (LC-MS). [15]

Protocol: GC-MS Analysis of Pyrazines in a Food Matrix
  • Sample Preparation: Homogenize 1-5 g of the food sample. If the sample is solid, it may be dispersed in water.

  • Extraction (HS-SPME): Place the prepared sample in a sealed vial. Heat the vial (e.g., at 60 °C for 30 min) to allow volatile compounds to equilibrate in the headspace. Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a set time (e.g., 20-40 min) to adsorb the analytes.

  • Desorption and GC Injection: Retract the fiber and immediately insert it into the heated GC inlet (e.g., 250 °C), where the analytes are thermally desorbed onto the analytical column.

  • Chromatographic Separation: Use a suitable capillary column (e.g., DB-WAX or HP-5ms). [21]Program the oven temperature to ramp from a low temperature (e.g., 40 °C) to a high temperature (e.g., 240 °C) to separate the compounds. Helium is typically used as the carrier gas.

  • Mass Spectrometry Detection: Operate the MS in electron ionization (EI) mode. Scan a mass range of m/z 40-350.

  • Identification and Quantification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard. Quantify using an internal standard or a calibration curve.

Analytical Workflow Diagram:

G Sample Food Sample Prep Homogenization/ Dispersion Sample->Prep Extract Extraction (e.g., HS-SPME) Prep->Extract GCMS GC-MS Analysis (Separation & Detection) Extract->GCMS Data Data Processing (Identification & Quantification) GCMS->Data Result Concentration Data Data->Result

Sources

1H NMR spectrum analysis of 2-Hydroxy-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Hydroxy-6-methylpyrazine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the spectral features of this heterocyclic compound. Key areas of focus include the critical role of keto-enol tautomerism, detailed prediction and interpretation of chemical shifts and coupling constants, the influence of solvent effects, and a robust, field-proven experimental protocol for data acquisition. The guide is structured to provide not just procedural steps but also the causal reasoning behind experimental choices, ensuring a deep and practical understanding of the ¹H NMR analysis for this class of molecules.

Introduction: The Significance of Pyrazine Derivatives and NMR

Pyrazine derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, flavor compounds, and functional materials. This compound, in particular, serves as a valuable building block in organic synthesis. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose. ¹H NMR provides precise information about the electronic environment, connectivity, and stereochemistry of protons within a molecule, making it an indispensable tool for identity confirmation and purity assessment.

This guide will focus on the nuanced interpretation of the ¹H NMR spectrum of this compound, with a particular emphasis on the structural implications of its tautomeric forms.

The Decisive Factor: Keto-Enol Tautomerism

A critical feature of 2-hydroxypyrazines is their existence in a tautomeric equilibrium between the hydroxy (enol) form and the pyrazin-2(1H)-one (keto-amide) form. For this compound, this equilibrium is overwhelmingly shifted towards the more stable keto tautomer, 6-methylpyrazin-2(1H)-one .[1][2] This preference is due to the greater stability of the amide functionality within the ring system. Consequently, the resulting ¹H NMR spectrum will reflect the structure of the keto form, not the hydroxy form. Understanding this tautomerism is the first and most crucial step in accurately interpreting the spectrum.

Caption: Tautomeric equilibrium of this compound.

Predicted ¹H NMR Spectral Analysis (in DMSO-d₆)

The analysis of the spectrum is based on the dominant keto tautomer, 6-methylpyrazin-2(1H)-one. The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is strategic; its ability to form hydrogen bonds helps to slow down the exchange rate of the N-H proton, often allowing it to be observed as a distinct, albeit sometimes broad, signal.[3][4]

Caption: Proton environments in 6-methylpyrazin-2(1H)-one.

  • N-H Proton (A): This amide proton is expected to appear far downfield, typically in the range of 10.0 - 12.0 ppm . Its chemical shift is highly variable and dependent on solvent, concentration, and temperature.[3] It will appear as a broad singlet due to chemical exchange and quadrupolar coupling with the adjacent nitrogen atom.

  • Ring Proton H-3 (B): This proton is adjacent to a nitrogen atom and an sp² carbon in an amide-like system. It is expected to be deshielded and appear as a singlet in the range of 7.5 - 7.8 ppm . The lack of an adjacent proton results in a singlet multiplicity.

  • Ring Proton H-5 (C): This proton is also on the pyrazine ring, adjacent to a nitrogen atom. Its chemical environment is slightly different from H-3. It is predicted to resonate as a singlet around 7.8 - 8.1 ppm .[3]

  • Methyl Protons -CH₃ (D): The methyl group protons are attached to an sp² carbon of the aromatic ring. They will appear upfield relative to the ring protons, typically as a sharp singlet in the range of 2.2 - 2.4 ppm .[3]

Data Presentation: Summary of Predicted ¹H NMR Parameters
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
N-H 10.0 - 12.0Broad Singlet1H-
H-3 7.5 - 7.8Singlet1H-
H-5 7.8 - 8.1Singlet1H-
-CH₃ 2.2 - 2.4Singlet3H-

Note: Predicted values are based on analysis of structurally similar compounds and established NMR principles.[3][5] Actual experimental values may vary slightly.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standard, validated protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

I. Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound into a clean, dry vial. The use of a high-purity sample is crucial to avoid signals from impurities.

  • Solvent Selection: Select a suitable deuterated solvent. DMSO-d₆ is highly recommended for its ability to dissolve the compound and reveal the exchangeable N-H proton.[6] Other potential solvents include CDCl₃ or Methanol-d₄, though the N-H/O-H peak may be broadened or exchange with residual water/deuterium.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. Gently vortex or sonicate the mixture until the sample is fully dissolved.

  • Transfer: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube. Ensure no solid particles are transferred.

II. Instrument Setup and Data Acquisition
  • Spectrometer: Utilize a 400 MHz (or higher field) NMR spectrometer for optimal resolution and sensitivity.[7]

  • Locking and Tuning: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of DMSO-d₆. Tune and match the probe for the ¹H nucleus.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve maximum homogeneity. This is critical for obtaining sharp, symmetrical peaks and good resolution.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[3]

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm, to ensure all signals are captured.[3]

    • Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[3]

    • Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for sufficient relaxation of the protons between pulses.[6]

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is typically sufficient.[3]

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).[3]

III. Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase correct the resulting spectrum to ensure all peaks have a pure absorption lineshape. Apply an automated baseline correction algorithm.

  • Referencing: Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ = 2.50 ppm.[8]

  • Integration: Integrate all signals to determine the relative ratio of protons. The integration should correspond to the 1:1:1:3 ratio of the N-H, H-3, H-5, and -CH₃ protons, respectively.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Tune transfer->lock shim Shim Magnetic Field lock->shim acquire Acquire FID (zg30, 16-64 scans) shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum (DMSO at 2.50 ppm) phase->reference integrate Integrate Signals reference->integrate analyze Analyze & Assign Peaks integrate->analyze

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is dictated by its predominant keto tautomer, 6-methylpyrazin-2(1H)-one. A successful analysis hinges on recognizing this tautomerism, which explains the presence of an N-H proton signal and the specific chemical shifts of the ring protons. By employing a robust experimental protocol with an appropriate solvent like DMSO-d₆, a high-quality, interpretable spectrum can be readily obtained. The predicted spectrum consists of four distinct singlets, representing the N-H, two non-equivalent ring protons, and the methyl group protons, providing a unique fingerprint for the structural confirmation of this important heterocyclic compound.

References

  • Chipperfield, J. R. (2002). Keto–enol tautomerism of phenacylpyrazine: acid catalysis with protonation at nitrogen. Journal of the Chemical Society, Perkin Transactions 2, (8), 1427-1431.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center.
  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M.
  • Talebpour, Z., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5462.
  • Various Authors. (2019). Solvent effects on the HNMR spectra of some. (2-hydroxy-1-phenyl)-N-(4-substituted phenyl nitrones. ResearchGate.

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Hydroxy-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-6-methylpyrazine, a heterocyclic aromatic compound, is a significant constituent in flavor and fragrance chemistry and a key intermediate in the synthesis of various pharmaceutical agents. Its robust analytical characterization is paramount for quality control, metabolic studies, and structural elucidation in complex matrices. Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS), stands as the premier technique for the sensitive and specific identification of such volatile and semi-volatile compounds.[1][2] This guide provides a comprehensive examination of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound, offering researchers, scientists, and drug development professionals a foundational understanding of its gas-phase ion chemistry.

The pyrazine ring, being aromatic, lends considerable stability to the molecular ion.[3] However, the substituents—a hydroxyl group and a methyl group—play a crucial role in directing the fragmentation pathways, yielding a characteristic mass spectrum that serves as a molecular fingerprint.[4] This document will elucidate the predicted fragmentation mechanisms, present a systematic experimental protocol for its analysis, and provide visual representations of the fragmentation cascades.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pattern

Upon electron ionization at a standard 70 eV, this compound (molecular weight: 110.11 g/mol ) is anticipated to form a prominent molecular ion (M⁺˙) at an m/z of 110. The stability of the pyrazine ring suggests that this molecular ion will be readily observable.[4] The subsequent fragmentation is governed by the lability of the hydroxyl and methyl substituents and the inherent stability of the resulting fragment ions.

It is important to note that this compound can exist in tautomeric equilibrium with its keto form, 6-methyl-2(1H)-pyrazinone. The observed fragmentation pattern will be a composite of the fragmentation of both tautomers, though the pyrazinone form often predominates in the gas phase.

The principal fragmentation pathways are proposed as follows:

  • Loss of a Hydrogen Radical ([M-1]⁺): A common fragmentation for aromatic compounds, resulting in a stable even-electron ion.

  • Loss of a Hydroxyl Radical ([M-17]⁺): Cleavage of the C-OH bond can lead to the expulsion of a hydroxyl radical (•OH), yielding an ion at m/z 93. This is a characteristic fragmentation for some hydroxypyrazines.[5]

  • Loss of Water ([M-18]⁺˙): Intramolecular rearrangement followed by the elimination of a neutral water molecule (H₂O) can produce a radical cation at m/z 92. This is another diagnostic fragmentation for certain isomers of hydroxymethylpyrazines.[5]

  • Loss of Carbon Monoxide ([M-28]⁺˙): A characteristic fragmentation of cyclic ketones and lactams, the pyrazinone tautomer can readily lose a molecule of carbon monoxide (CO) to form a radical cation at m/z 82. This is often a significant fragmentation pathway.

  • Loss of a Formyl Radical ([M-29]⁺): The elimination of a formyl radical (•CHO) is a plausible pathway, particularly from the hydroxyl tautomer, leading to an ion at m/z 81.[4]

  • Loss of Acetonitrile ([M-41]⁺˙): Ring cleavage and rearrangement can lead to the expulsion of a stable neutral molecule like acetonitrile (CH₃CN), resulting in a radical cation at m/z 69.

  • Formation of the Pyridinium Ion Analogue: Cleavage of the pyrazine ring can lead to the formation of various smaller, stable ions.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound under electron ionization mass spectrometry. The relative abundances are qualitative predictions based on general fragmentation principles and data from analogous compounds.

m/z Proposed Fragment Ion Neutral Loss Predicted Relative Abundance
110[C₅H₆N₂O]⁺˙-Moderate to High
109[C₅H₅N₂O]⁺•HLow
95[C₅H₅N₂]⁺•CH₃Low
82[C₄H₆N]⁺˙COHigh
81[C₄H₅N]⁺•CHOModerate
67[C₃H₃N₂]⁺C₂H₃O•Moderate
54[C₃H₄N]⁺C₂H₂OModerate
42[C₂H₄N]⁺C₃H₂NOHigh

Experimental Protocol for GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Capillary column suitable for the analysis of polar heterocyclic compounds (e.g., DB-5ms, HP-5ms, or equivalent).[6]

2. Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 100 µg/mL.

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.[4]

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV[6]

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-200

  • Scan Speed: 1000 amu/s

5. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

  • Extract the mass spectrum at the apex of the chromatographic peak.

  • Analyze the fragmentation pattern and compare it with the predicted fragmentation pathways and library spectra (if available).

Visualization of Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways of this compound.

fragmentation_pathway M [M]⁺˙ m/z 110 F82 [M-CO]⁺˙ m/z 82 M->F82 - CO F81 [M-CHO]⁺ m/z 81 M->F81 - •CHO F54 [C₃H₄N]⁺ m/z 54 F82->F54 - C₂H₂ F42 [C₂H₄N]⁺ m/z 42 F82->F42 - C₂H₂N• F81->F54 - HCN

Caption: Primary fragmentation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Standard Solvent Dissolution in Volatile Solvent Sample->Solvent Injection Injection into GC Solvent->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-200) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Interpretation Fragmentation Pattern Analysis Spectrum->Interpretation

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by a stable molecular ion and several diagnostic fragment ions resulting from the loss of small neutral molecules and radicals. The predominant fragmentation is proposed to be the loss of carbon monoxide from the pyrazinone tautomer, leading to a base peak at m/z 82. Other significant fragmentations include the loss of a formyl radical and subsequent ring cleavages. The detailed experimental protocol and the visualized fragmentation pathways provided in this guide offer a robust framework for the confident identification and structural characterization of this compound in various scientific and industrial applications.

References

  • Vertex AI Search. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Vertex AI Search. (2016). Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space - CORE.
  • Vertex AI Search. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS)
  • Vertex AI Search. (2015). Identification of hydroxymethylpyrazines using mass spectrometry - PubMed. J Mass Spectrom.
  • Vertex AI Search. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed.
  • Vertex AI Search. (2016). Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space-solid phase microextraction - Ewha Womans University.
  • Vertex AI Search. (2025). Application Notes and Protocols for Mass Spectrometry Analysis of 2-Hydroxy-5-methylpyrazine - Benchchem.
  • Vertex AI Search. (2026). 2-METHOHY-6-METHYLPYRAZINE - Optional[MS (GC)] - Spectrum - SpectraBase.
  • Vertex AI Search. (2023).
  • Vertex AI Search. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Vertex AI Search. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC - NIH.
  • Vertex AI Search. (2016).
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Pyrazine - the NIST WebBook - National Institute of Standards and Technology.
  • Vertex AI Search. (2022). common fragmentation mechanisms in mass spectrometry - YouTube.
  • Vertex AI Search. (2025).
  • Vertex AI Search.
  • Vertex AI Search. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I...
  • Vertex AI Search. (2010). Showing Compound 2,6-Diemthyl-pyrazine (FDB004391) - FooDB.
  • Vertex AI Search. Mass spectrum of 2-methyl-6-vinylpyrazine.
  • Vertex AI Search. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC - NIH.

Sources

Unveiling the Potential: A Technical Guide to the Biological Activities of 2-Hydroxy-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities.[1][2][3] 2-Hydroxy-6-methylpyrazine, a heterocyclic organic compound, remains a largely unexplored molecule within this promising family.[4] A notable scarcity of direct research on its pharmacological profile presents both a challenge and an opportunity for novel drug discovery. This technical guide consolidates the limited existing data on this compound and constructs a predictive framework for its potential biological activities by examining structurally similar pyrazine compounds. We infer potential antioxidant, anti-inflammatory, and antimicrobial properties based on the established pharmacology of the broader pyrazine class.[1][4] Furthermore, this document provides a comprehensive suite of detailed, field-proven experimental protocols to empower researchers to systematically investigate these inferred activities. By presenting a logical research workflow, from synthesis to in vitro evaluation, this guide serves as a foundational resource to catalyze future investigations into the therapeutic applications of this compound.

Introduction to this compound

This compound (CAS No: 20721-18-0) is a substituted pyrazine, a class of nitrogen-containing heterocyclic compounds of significant interest in pharmaceutical and flavor chemistry.[5][6] It exists in tautomeric equilibrium with its ketone form, 6-methylpyrazin-2(1H)-one.[7] This structural feature, combined with the pyrazine core—a privileged scaffold in medicinal chemistry—makes it an attractive candidate for drug development.[7] The pyrazine ring is present in several FDA-approved drugs, highlighting its therapeutic importance.[3] While the biological profile of this specific molecule is not well-documented, the diverse activities of related pyrazine derivatives—ranging from antimicrobial and antioxidant to anti-inflammatory effects—provide a strong rationale for its investigation.[1][4][5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 6-methyl-1H-pyrazin-2-one[8]
Molecular Formula C₅H₆N₂O[9]
Molecular Weight 110.11 g/mol [9]
CAS Number 20721-18-0[10]
Physical State Solid[8]
Melting Point 152 to 157 °C[8]

Synthesis and Characterization

The accessibility of a compound is paramount for research. While specific synthesis routes for this compound are not extensively published, methods for producing structurally related compounds are well-established and can be adapted. A common approach involves the cyclization of a dicarbonyl compound with an amino-amide. For instance, a related compound, 3-hydroxy-5-methylpyrazine-2-carboxylic acid, is synthesized via the cyclization of methylglyoxal with 2-amino malonamide in an alkaline solution, followed by hydrolysis.[5] Such established precedents in pyrazine chemistry suggest that this compound can be readily synthesized for research purposes.

cluster_start Starting Materials cluster_process Synthetic Process cluster_end Product Dicarbonyl\n(e.g., Methylglyoxal) Dicarbonyl (e.g., Methylglyoxal) Cyclization Cyclization (Alkaline Conditions) Dicarbonyl\n(e.g., Methylglyoxal)->Cyclization Amino-amide\n(e.g., 2-Amino Malonamide) Amino-amide (e.g., 2-Amino Malonamide) Amino-amide\n(e.g., 2-Amino Malonamide)->Cyclization Hydrolysis Hydrolysis (Acidic Conditions) Cyclization->Hydrolysis Intermediate Product Substituted Hydroxypyrazine Hydrolysis->Product

Caption: Generalized synthetic workflow for hydroxypyrazine derivatives.[5]

Known Biological Data: A Starting Point

Direct research into the bioactivity of this compound is exceptionally limited. To date, the only available quantitative data pertains to its acute toxicity. This provides a crucial, albeit singular, data point for initiating further toxicological and pharmacological assessments.

Table 2: Acute Toxicity Data for this compound

Test SpeciesRoute of AdministrationLD₅₀ (Median Lethal Dose)Source
MouseIntraperitoneal1300 mg/kg[4]

This LD₅₀ value suggests moderate acute toxicity via the intraperitoneal route and serves as an initial parameter for dose-range finding in future preclinical studies.

Potential Biological Activities (Inferred from Pyrazine Derivatives)

Given the data gap, we can infer potential activities for this compound by examining the established biological effects of the broader pyrazine family. This approach provides a logical basis for targeted screening and hypothesis-driven research.

Potential Antioxidant Activity

Field Insights: Many chronic diseases are linked to oxidative stress caused by reactive oxygen species (ROS). Compounds that can neutralize these radicals are of significant therapeutic interest. Numerous pyrazine derivatives have demonstrated antioxidant potential, acting through mechanisms like radical scavenging and metal chelation.[1][4] For example, certain 5-methylpyrazine carbohydrazide based hydrazones have shown notable antioxidant activity.[5]

Causality: The nitrogen atoms in the pyrazine ring can donate electrons, enabling the molecule to act as a free radical scavenger. The hydroxyl (-OH) group on this compound is a key functional group known to contribute significantly to antioxidant activity by donating a hydrogen atom to stabilize free radicals.

Potential Anti-inflammatory Activity

Field Insights: Inflammation is a critical biological response, but its dysregulation leads to chronic inflammatory diseases.[11] Pyrazine derivatives have been reported to possess anti-inflammatory properties.[1][2] A study on a paeonol derivative containing a pyrazine structure demonstrated significant inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages, a key inflammatory mediator.[1]

Causality: The mechanism often involves the modulation of key inflammatory signaling pathways. For instance, some chalcone derivatives have been shown to attenuate inflammation by modulating the NF-κB and MAPK signaling pathways, leading to decreased expression of pro-inflammatory enzymes like iNOS and COX-2.[12] It is plausible that this compound could interact with similar cellular targets.

Potential Antimicrobial Activity

Field Insights: The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. The pyrazine scaffold is a recurring motif in compounds with antibacterial and antifungal properties.[4][13] Alkylpyrazines, such as those found in cocoa products, have shown compelling inhibitory activity against a range of plant and human pathogens.[14] Further, studies on 2,5-bis(1-methylethyl)-pyrazine demonstrated broad-spectrum activity against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans.[15][16]

Causality: The planar structure and nitrogen atoms of the pyrazine ring can facilitate intercalation with microbial DNA or interaction with essential enzymes, disrupting cellular processes and inhibiting growth. The specific substitutions on the ring modulate the compound's lipophilicity and electronic properties, influencing its ability to penetrate microbial cell walls and exert its effect.

Proposed Research Framework & Methodologies

To validate the inferred potential of this compound, a systematic screening approach using established in vitro assays is required. The following protocols are provided as a self-validating system for initial investigation.

cluster_compound Test Compound cluster_screening In Vitro Screening Cascade cluster_outcome Outcome Compound This compound (Synthesized & Characterized) Antioxidant Antioxidant Assays (DPPH, FRAP) Compound->Antioxidant AntiInflammatory Anti-inflammatory Assays (Albumin Denaturation, NO Inhibition) Compound->AntiInflammatory Antimicrobial Antimicrobial Assays (MIC Determination) Compound->Antimicrobial Data Quantitative Bioactivity Data (IC₅₀, MIC values) Antioxidant->Data AntiInflammatory->Data Antimicrobial->Data

Caption: A logical workflow for the biological evaluation of this compound.

Protocol: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay is a rapid and sensitive method to evaluate the free radical scavenging capacity of a compound.[17]

  • Principle: The stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the colorless diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity.[17][18]

  • Materials:

    • This compound

    • DPPH solution (e.g., 0.1 mM in methanol)

    • Methanol

    • Ascorbic acid (Positive Control)

    • 96-well microplate

    • Spectrophotometer (plate reader)

  • Procedure:

    • Prepare a stock solution of this compound in methanol. Create a dilution series (e.g., 10, 25, 50, 100, 200 µg/mL).

    • In a 96-well plate, add 100 µL of each sample concentration to respective wells.

    • Add 100 µL of the methanolic DPPH solution to all sample and control wells.

    • Prepare a blank (100 µL methanol + 100 µL DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.[17]

    • Measure the absorbance at 517 nm.[17]

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. This assay assesses the ability of a compound to inhibit thermally-induced protein denaturation.[19][20]

  • Principle: When heated, albumin undergoes denaturation, leading to an increase in solution turbidity. Anti-inflammatory drugs can stabilize the protein, preventing denaturation and reducing turbidity.[21]

  • Materials:

    • This compound

    • Bovine Serum Albumin (BSA) or Egg Albumin (5% w/v solution)

    • Phosphate Buffered Saline (PBS, pH 6.4)

    • Diclofenac Sodium (Positive Control)

    • Water bath

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing 0.5 mL of the test sample (various concentrations) and 0.5 mL of the albumin solution.

    • Incubate the mixtures at 37°C for 20 minutes.[20]

    • Induce denaturation by heating the mixtures in a water bath at 70°C for 30 minutes.[19][20]

    • After cooling to room temperature, add 2.5 mL of PBS.

    • Measure the absorbance (turbidity) at 660 nm.[19][20]

  • Data Analysis:

    • Calculate the percentage inhibition of denaturation:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC₅₀ value.

Protocol: In Vitro Antimicrobial Activity (Broth Microdilution Assay for MIC)

This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits visible microbial growth.[22][23][24]

  • Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth determines the MIC.[23][24]

  • Materials:

    • This compound

    • Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

    • Sterile 96-well microplates

    • Standard antibiotic (e.g., Ciprofloxacin, Fluconazole)

    • Microplate reader or visual inspection

  • Procedure:

    • In a 96-well plate, add 100 µL of broth to all wells.

    • Add 100 µL of the stock solution of this compound to the first well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

    • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

    • Add 10 µL of the prepared inoculum to each well.

    • Include a positive control (inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).[22]

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[23]

Conclusion

While this compound is currently an understudied molecule, its chemical structure, rooted in the pharmacologically significant pyrazine family, points toward a high potential for valuable biological activities. The existing data, though sparse, provides a foundation for safety and toxicology assessments.[4] Inferences drawn from a vast body of literature on related pyrazine derivatives strongly suggest that antioxidant, anti-inflammatory, and antimicrobial properties are promising areas for investigation.[1][2][14] The provided research framework and detailed methodologies offer a clear and robust pathway for researchers to systematically evaluate these potentials. The exploration of this compound could lead to the discovery of a novel therapeutic agent, and it is imperative that direct experimental validation is undertaken to unlock its true potential.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). National Center for Biotechnology Information.
  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). National Center for Biotechnology Information.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Pharmacognosy Reviews.
  • Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. (n.d.). ResearchGate.
  • Antibiotic sensitivity testing. (n.d.). Wikipedia.
  • In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. (n.d.). ResearchGate.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). World Journal of Pharmaceutical Research.
  • IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022). IJCRT.org.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate.
  • In Vitro Antioxidants Activity: Significance and symbolism. (2025). IGI Global.
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications.
  • Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg. (n.d.). National Center for Biotechnology Information.
  • 2-Hydroxy-5-methylpyrazine | High Purity | RUO. (n.d.). Benchchem.
  • An In-Depth Technical Guide to 2-Hydroxy-5-methylpyrazine: Discovery, Identification, and Characterization. (n.d.). Benchchem.
  • Potential Biological Activity of 2-Hydroxy-5-methylpyrazine: A Technical Guide. (n.d.). Benchchem.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). National Center for Biotechnology Information.
  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.). ResearchGate.
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). National Center for Biotechnology Information.
  • This compound, CAS 20721-18-0. (n.d.). Sinfoo Biotech.
  • Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. (n.d.). MDPI.
  • Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. (n.d.). ResearchGate.
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (n.d.). National Center for Biotechnology Information.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). National Center for Biotechnology Information.
  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (n.d.). MDPI.
  • Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. (n.d.). National Center for Biotechnology Information.
  • Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. (2025). ResearchGate.
  • Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives of Chalcones—In Vitro and In Silico Study. (n.d.). MDPI.
  • Pyrazines. Part IV. 2,6-Dihydroxy-3,5-diphenylpyrazine and related compounds. (n.d.). Journal of the Chemical Society C.
  • Synthesis of pyrazines. (n.d.). Organic Chemistry Portal.
  • This compound. (n.d.). CymitQuimica.
  • This compound. (n.d.). Fluorochem.
  • Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2'-Hydroxy-2,6'-dimethoxychalcone in RAW 264.7 and B16F10 Cells. (2025). PubMed.
  • 2-Hydroxy-5-methylpyrazine. (n.d.). PubChem.
  • Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (n.d.). National Center for Biotechnology Information.
  • Bioactive pyrrole-pyrazine derivative from a novel Bacillus species and review of the literature. (2025). ResearchGate.
  • Anti-inflammatory effects of the hydroxycarboxylic acid receptor 2. (n.d.). PubMed.
  • 2-Methylpyrazine. (n.d.). PubChem.
  • The preparation and antioxidant activity of 2-[phenylhydrazine (or hydrazine)-thiosemicarbazone]-chitosan. (2010). PubMed.
  • Antioxidant Activity of Aqueous Extracts Obtained from By-Products of Grape, Olive, Tomato, Lemon, Red Pepper and Pomegranate. (n.d.). National Institutes of Health.

Sources

Introduction: The Nuances of a Heterocyclic Flavor Compound

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Hydroxy-6-methylpyrazine: Role in Flavor Chemistry

Pyrazines are a pivotal class of nitrogen-containing heterocyclic compounds that are instrumental in defining the characteristic aromas of thermally processed foods. Their sensory profiles, often described as roasted, nutty, toasted, and cocoa-like, are a direct consequence of the Maillard reaction and Strecker degradation. This guide focuses on a specific, yet less documented member of this family: this compound. We will explore its chemical identity, plausible formation mechanisms, anticipated sensory impact, and the analytical strategies required for its characterization. A critical aspect of this molecule is its existence in a tautomeric equilibrium with its keto form, 6-methylpyrazin-2(1H)-one. This dynamic state significantly influences its chemical behavior and, presumably, its organoleptic properties. This guide is intended for researchers and professionals in flavor chemistry, food science, and drug development, providing a comprehensive technical overview grounded in established scientific principles.

Chemical Identity and Tautomerism

This compound (C₅H₆N₂O) is a substituted pyrazine that, like other hydroxypyridines and hydroxypyrazines, exhibits keto-enol tautomerism.[1][2] The equilibrium between the enol (this compound) and the keto (6-methylpyrazin-2(1H)-one) forms is influenced by factors such as solvent polarity and pH.[3] In polar environments, the keto form is often favored, while the enol form can be more prevalent in the gas phase or non-polar solvents.[1][3] This tautomerism is a crucial consideration in both its synthesis and analysis, as well as its potential interactions with taste and olfactory receptors.

Caption: Keto-enol tautomerism of this compound.

Formation Pathways in Food Systems

The primary route for the formation of pyrazines in food is the Maillard reaction, a complex cascade of non-enzymatic browning reactions between amino acids and reducing sugars that occurs upon heating.[4][5] The formation of this compound likely involves the reaction of an α-dicarbonyl compound, such as pyruvaldehyde (methylglyoxal), with an amino acid.

The proposed mechanism commences with the Strecker degradation of an amino acid, yielding an aminoketone. The subsequent condensation of two aminoketone molecules, followed by oxidation, leads to the formation of the pyrazine ring. The incorporation of a hydroxyl group at the 2-position suggests a pathway involving reactants that can readily form a stable enol or keto group on the pyrazine ring.

Maillard_Reaction_Pathway cluster_0 Proposed Formation of this compound via Maillard Reaction Reactants Amino Acid + Reducing Sugar Maillard_Reaction Maillard Reaction (Heating) Reactants->Maillard_Reaction Alpha_Dicarbonyls α-Dicarbonyls (e.g., Pyruvaldehyde) Maillard_Reaction->Alpha_Dicarbonyls Strecker_Degradation Strecker Degradation Alpha_Dicarbonyls->Strecker_Degradation Aminoketone α-Aminoketone Intermediate Strecker_Degradation->Aminoketone Condensation Condensation & Cyclization Aminoketone->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Oxidation Oxidation Dihydropyrazine->Oxidation Product This compound Oxidation->Product

Caption: Proposed Maillard reaction pathway to this compound.

Sensory Properties and Flavor Contribution

While specific sensory data for this compound is not extensively documented, its flavor profile can be inferred from structurally related pyrazines. Alkyl- and methoxy-pyrazines are well-known for their nutty, roasted, and cocoa-like aromas.[6][7] The presence of a methyl group on the pyrazine ring is often associated with these desirable flavor notes. The hydroxyl group, being more polar than an alkyl or methoxy group, may modulate the volatility and odor threshold of the molecule, potentially contributing a unique nuance to the overall flavor profile. It is plausible that this compound contributes to the roasted and nutty characteristics of foods where it is present.

Pyrazine Derivative CAS Number Reported Flavor/Odor Descriptors Odor Threshold (in water, ppb)
2-Methylpyrazine109-08-0Nutty, cocoa, roasted, musty60,000[7]
2,6-Dimethylpyrazine108-50-9Nutty, cocoa, roasted, meaty, coffee-like[8]200[7]
2-Methoxy-6-methylpyrazine2882-21-5Roasted, nutty, hazelnut, almond, peanut[9][10][11]Not widely reported
This compound 20721-18-0 Hypothesized: Roasted, nutty, potentially with caramelic or phenolic undertones Unknown

Analytical Methodologies

The analysis of pyrazines in complex food matrices requires sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common method for the identification and quantification of these volatile compounds.[12][13] The analysis of a hydroxylated pyrazine presents a unique challenge due to its increased polarity compared to its alkylated counterparts, which may affect its volatility and chromatographic behavior.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation (Solid Phase Microextraction - SPME):

    • Homogenize 2-5 grams of the food sample and place it in a 20 mL headspace vial.

    • Add an appropriate internal standard (e.g., a deuterated pyrazine analog).

    • Seal the vial and incubate at 60-80°C for 20-30 minutes to allow volatiles to equilibrate in the headspace.

    • Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30-60 minutes.

  • GC-MS Parameters:

    • Injector: Splitless mode at 250-270°C.

    • Column: A polar capillary column (e.g., DB-WAX or HP-INNOWax, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended to improve the peak shape of the polar analyte.

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 180°C at 5°C/min.

      • Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-300.

      • Ion Source Temperature: 230°C.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of synthesized or isolated this compound.[14]

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H and ¹³C NMR Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • For ¹H NMR, typical parameters include a spectral width of 12-16 ppm and a sufficient number of scans for a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is performed with a spectral width of 200-220 ppm.

  • Predicted Spectral Data (based on analogs):

    • ¹H NMR (in DMSO-d₆):

      • A singlet for the methyl group protons around δ 2.2-2.4 ppm.

      • Two singlets for the aromatic protons on the pyrazine ring between δ 7.5-8.0 ppm.

      • A broad singlet for the hydroxyl proton at a downfield chemical shift (δ > 10 ppm), which may exchange with D₂O.

    • ¹³C NMR (in DMSO-d₆):

      • A signal for the methyl carbon around δ 20-25 ppm.

      • Signals for the aromatic carbons between δ 125-150 ppm.

      • A signal for the carbon bearing the hydroxyl group at a downfield chemical shift (δ > 155 ppm).

Analytical_Workflow cluster_0 Analytical Workflow for this compound Sample Food Sample SPME Headspace SPME Sample->SPME GC_MS GC-MS Analysis SPME->GC_MS Identification Identification (Mass Spectrum & Retention Index) GC_MS->Identification Quantification Quantification (Internal Standard) GC_MS->Quantification Synthesis Chemical Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation

Caption: A typical analytical workflow for the analysis of this compound.

Chemical Synthesis

A plausible synthetic route to this compound can be adapted from established methods for similar pyrazine derivatives, such as the synthesis of 2-hydroxy-5-methylpyrazine from pyruvaldehyde and ammonia.[15][16]

Hypothetical Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pyruvaldehyde (methylglyoxal, 40% in water) and a suitable amino acid, such as alanine, in an aqueous solution.

  • Reaction: Heat the mixture to reflux (90-100°C) for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Conclusion

This compound represents an intriguing, albeit understudied, component of the complex flavor matrix of thermally processed foods. Its chemical nature, dictated by keto-enol tautomerism, and its likely formation through the Maillard reaction, positions it as a potentially significant contributor to the desirable roasted and nutty flavor profiles. While direct sensory data remains to be established, analogies with structurally similar pyrazines provide a strong foundation for hypothesizing its flavor role. The analytical methodologies outlined in this guide, particularly the use of polar GC columns and NMR spectroscopy, are crucial for its definitive identification and quantification. Further research into the synthesis, natural occurrence, and sensory properties of this compound will undoubtedly provide deeper insights into the intricate world of flavor chemistry.

References

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). National Institutes of Health (NIH). [Link]
  • 2-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]
  • Hydroxypyridine-Pyridone Tautomerism. (2010). YouTube. [Link]
  • 2-methyl thio-3,5 or 6-methyl pyrazine, 67952-65-2. The Good Scents Company. [Link]
  • Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. (2008). PubMed. [Link]
  • Showing Compound 2-Methoxy-6-methylpyrazine (FDB019840). FooDB. [Link]
  • Pyrazines in Foods.
  • 5-methyl-2,2'-bipyridine. Organic Syntheses Procedure. [Link]
  • The Science Behind Nutty and Roasted Flavors: Exploring Pyrazine Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Pyrazines.
  • Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines.
  • Formation of pyrazines from ascorbic acid and amino acids under dry-roasting conditions.
  • (PDF) Odor Threshold of Some Pyrazines.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). PubMed. [Link]
  • Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. National Institutes of Health (NIH). [Link]
  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in pot
  • 2-Ethyl-6-methylpyrazine. PubChem. [Link]
  • Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. Perfumer & Flavorist. [Link]
  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor. [Link]
  • Model studies on the formation of 2-vinylpyrazine and 2-vinyl-6-methylpyrazine in Maillard-type reactions.
  • Pyrazines in Thermally Tre
  • methoxymethyl pyrazine 2-methoxy-(3,5 or 6)-methylpyrazine. The Good Scents Company. [Link]
  • 2-methoxy-6-methyl pyrazine, 2882-21-5. The Good Scents Company. [Link]
  • 2-methyl-6-vinyl pyrazine, 13925-09-2. The Good Scents Company. [Link]
  • (PDF) Microbial Productıon of Pyrazines (Nutty and Roasted Flavors).
  • A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties.
  • Determination of Pesticides in Food Matrix by GC-TOFMS.
  • A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties. PubMed. [Link]
  • Pyrazines in Thermally Treated Foods.
  • Simultaneous Analysis of Pesticides in Food With GC-MS/MS Using Hydrogen Carrier Gas. Shimadzu Scientific Instruments. [Link]
  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. PubMed Central. [Link]
  • Showing Compound 2,6-Diemthyl-pyrazine (FDB004391). FooDB. [Link]
  • CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate.
  • Analysis of Pyrazines by GC. Scribd. [Link]

Sources

A Technical Guide to the Thermochemical Properties of 2-Hydroxy-6-methylpyrazine: An Integrated Experimental and Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-6-methylpyrazine is a substituted pyrazine, a class of heterocyclic compounds significant in the fields of flavor chemistry, materials science, and drug development.[1] The arrangement of heteroatoms and substituents on the pyrazine ring dictates its physical and chemical properties, including its biological activity and aroma profile.[2] A thorough understanding of the thermochemical properties of this molecule is paramount for its practical application. This data governs its stability, phase behavior, and energy content, which are critical parameters for process scale-up, formulation, safety assessments, and computational modeling.

Part 1: The Crucial Role of Tautomerism

A defining feature of 2-hydroxypyrazines is their existence as a mixture of tautomers: the aromatic hydroxy form and the non-aromatic but potentially more stable pyrazinone form. This equilibrium is analogous to the well-studied 2-hydroxypyridine/2-pyridone system.[3][4][5][6][7][8][9][10]

  • This compound (Enol/Hydroxy form)

  • 6-Methyl-2(1H)-pyrazinone (Keto/Amide form)

Theoretical studies on the parent 2-hydroxypyrazine indicate that while the hydroxy form is slightly more stable in the gas phase (by approximately 3 kcal/mol), the equilibrium shifts to favor the pyrazinone form in solution.[11] This shift is driven by the larger dipole moment of the pyrazinone tautomer and its enhanced ability to form intermolecular hydrogen bonds in the condensed phase.[5][7][8] Therefore, any bulk experimental measurement will reflect the properties of this tautomeric equilibrium mixture, whereas computational methods can probe the distinct properties of each individual tautomer. This distinction is vital for accurate data interpretation.

Combustion_Calorimetry cluster_prep Preparation cluster_run Execution cluster_analysis Analysis P1 Prepare & Weigh Sample Pellet P3 Assemble Bomb: Sample, Fuse, Water P1->P3 P2 Calibrate Calorimeter with Benzoic Acid P2->P3 R1 Pressurize Bomb with O₂ (30 atm) P3->R1 R2 Equilibrate System in Water Bath R1->R2 R3 Ignite Sample R2->R3 R4 Record Temperature vs. Time Data R3->R4 A1 Quantify Nitric Acid (Titration) R4->A1 A2 Apply Corrections (Washburn, Fuse, HNO₃) A1->A2 A3 Calculate ΔcH° A2->A3 A4 Derive ΔfH°(cr) (Hess's Law) A3->A4

Caption: Workflow for Bomb Calorimetry.

Standard Molar Enthalpy of Sublimation (ΔgcrH°)

For a solid with low volatility, the enthalpy of sublimation can be determined from vapor pressure measurements at different temperatures using the Knudsen effusion method. [12][13][14][15] Experimental Protocol: Knudsen Effusion Mass Loss Method

  • Apparatus Setup:

    • Use a Knudsen effusion cell, which is a small, thermostated container with a precisely machined small orifice (typically 0.1-1.0 mm in diameter).

    • The apparatus is housed within a high-vacuum chamber (pressure < 10⁻⁵ Pa).

    • The mass loss is monitored in situ using a highly sensitive microbalance.

  • Measurement Procedure:

    • Load a small amount (10-50 mg) of crystalline this compound into the Knudsen cell.

    • Place the cell in the vacuum chamber and allow the system to evacuate.

    • Heat the cell to a desired constant temperature (T).

    • Measure the rate of mass loss ( dm/dt ) over time. The rate should be linear once steady-state effusion is achieved.

    • Repeat the measurement at several different temperatures, typically in 5-10 K increments.

  • Calculation:

    • The vapor pressure (P) at each temperature is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the orifice area, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the effusing vapor.

    • The enthalpy of sublimation is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation: d(ln P)/d(1/T) = -ΔsubH°/R

Knudsen_Effusion cluster_setup Setup cluster_measurement Measurement Cycle (Repeat for each T) cluster_analysis Data Analysis S1 Load Sample into Knudsen Cell S2 Place Cell in High-Vacuum Chamber S1->S2 S3 Evacuate to < 10⁻⁵ Pa S2->S3 M1 Set Isothermal Temperature (T) S3->M1 M2 Measure Rate of Mass Loss (dm/dt) M1->M2 M3 Calculate Vapor Pressure (P) M2->M3 A1 Collect P vs. T Data M3->A1 A2 Plot ln(P) vs. 1/T A1->A2 A3 Determine Slope A2->A3 A4 Calculate ΔsubH° via Clausius-Clapeyron Eq. A3->A4

Caption: Workflow for the Knudsen Effusion Method.

Heat Capacity, Thermal Stability, and Phase Transitions

Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial data on thermal stability, melting point, and enthalpy of fusion. [16][17] Experimental Protocol: TGA-DSC Analysis

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Use a TGA-DSC simultaneous thermal analyzer.

  • Measurement:

    • Place a small, accurately weighed sample (2-5 mg) into an aluminum or ceramic crucible.

    • Heat the sample at a constant rate (e.g., 10 K/min) under a controlled atmosphere (e.g., inert nitrogen gas).

    • Record the mass change (TGA curve) and the differential heat flow (DSC curve) as a function of temperature.

  • Data Interpretation:

    • TGA Curve: A significant mass loss indicates decomposition. The onset temperature of decomposition is a measure of thermal stability.

    • DSC Curve: An endothermic peak without mass loss corresponds to melting. The onset temperature of this peak is the melting point (Tfus), and the integrated area of the peak corresponds to the enthalpy of fusion (ΔfusH). Other phase transitions may also be observed. [18][19]

Summary of Experimental Data

The results from these experiments should be compiled for a complete thermochemical profile.

ParameterSymbolMethodSignificance
Enthalpy of CombustionΔcH°Bomb CalorimetryTotal energy released upon oxidation
Enthalpy of Formation (crystal)ΔfH°(cr)Derived from ΔcH°Energy change when formed from elements
Enthalpy of SublimationΔsubH°Knudsen EffusionEnergy required for solid-to-gas transition
Enthalpy of Formation (gas)ΔfH°(g)ΔfH°(cr) + ΔsubH°Key value for computational comparison
Melting TemperatureTfusDSCPhase transition temperature
Enthalpy of FusionΔfusHDSCEnergy required for solid-to-liquid transition
Decomposition TemperatureTdTGAOnset of thermal instability

Part 3: Computational Determination of Thermochemical Properties

High-level quantum chemical calculations provide a powerful, complementary approach to experimentation, allowing for the determination of properties for individual tautomers and offering insights where experiments are difficult. [20]The Gaussian-4 (G4) composite theory is a highly accurate method for calculating thermochemical data of organic molecules, with an average absolute deviation from experiment of less than 1 kcal/mol. [21][22][23][24] Computational Protocol: G4 Theory

This multi-step procedure is designed to approximate a high-level calculation with a large basis set through a series of more manageable computations whose results are additively combined. [25]

  • Geometry Optimization:

    • For both the this compound and 6-methyl-2(1H)-pyrazinone tautomers, perform a full geometry optimization using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(2df,p) basis set. [22]This step locates the lowest energy conformation of each tautomer.

  • Vibrational Frequency Calculation:

    • At the same B3LYP/6-31G(2df,p) level, perform a vibrational frequency calculation for each optimized structure.

    • Self-Validation: Confirm that the optimization resulted in a true energy minimum by ensuring there are no imaginary frequencies.

    • This step yields the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy. A scaling factor (typically ~0.985 for this level of theory) is applied to the ZPVE to account for anharmonicity.

  • High-Level Single-Point Energy Calculations:

    • Using the optimized geometries from Step 1, perform a series of increasingly accurate single-point energy calculations. The core of G4 theory involves:

      • An extrapolation to the Hartree-Fock limit.

      • High-level electron correlation calculations using Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) with a moderately sized basis set. [21][22] * Corrections for the effects of diffuse and higher-order polarization functions using Møller-Plesset perturbation theory (MP2).

      • Additional empirical "higher-level corrections" (HLC) to compensate for remaining basis set and correlation treatment deficiencies.

  • Calculation of G4 Total Energy:

    • The final G4 electronic energy (E₀) is computed by combining the energies from the previous steps in a specific, predefined formula. [24]The G4 enthalpy at 298.15 K (H₂₉₈) is then obtained by adding the scaled ZPVE and the thermal correction from Step 2.

  • Derivation of Enthalpy of Formation (ΔfH°(g)):

    • The gas-phase enthalpy of formation is calculated using the atomization method. The G4 total enthalpy of the molecule is subtracted from the sum of the calculated G4 enthalpies of the constituent atoms (C, H, N, O). This difference, the enthalpy of atomization (ΔatH°), is then subtracted from the sum of the well-known experimental enthalpies of formation of the gaseous atoms to yield the molecule's ΔfH°(g).

G4_Theory cluster_geom Structure & Frequencies (for each tautomer) cluster_energy High-Level Energy Calculation cluster_final Final Calculation G1 Geometry Optimization (B3LYP/6-31G(2df,p)) G2 Frequency Calculation (Confirm Minimum) G1->G2 E1 HF Limit Extrapolation G1->E1 G3 Obtain ZPVE & Thermal Corrections G2->G3 F2 Add ZPVE & Thermal Corr. to get G4 Enthalpy (H₂₉₈) G3->F2 E2 CCSD(T) Calculation E1->E2 E3 Basis Set Corrections (MP2) E2->E3 E4 Higher Level Correction (HLC) E3->E4 F1 Combine Energies to get Total G4 Energy (E₀) E4->F1 F1->F2 F3 Calculate ΔatH° (Atomization Method) F2->F3 F4 Derive Gas-Phase ΔfH°(g) F3->F4

Caption: Workflow for G4 Computational Thermochemistry.

Summary of Computational Data

The calculations should be performed for both tautomers to determine their relative stability and individual thermochemical properties.

Parameter (Gas Phase, 298.15 K)SymbolTautomer 1: HydroxyTautomer 2: Pyrazinone
Zero-Point Vibrational EnergyZPVECalculated ValueCalculated Value
Total EnthalpyH₂₉₈Calculated ValueCalculated Value
Enthalpy of FormationΔfH°(g)Calculated ValueCalculated Value
Gibbs Free Energy of FormationΔfG°(g)Calculated ValueCalculated Value
Relative Stability (ΔH)-0H₂₉₈(Keto) - H₂₉₈(Hydroxy)

Part 4: Conclusion: A Unified Approach

A definitive thermochemical characterization of this compound is achievable through a synergistic application of experimental and computational methods. The experimental data provides a real-world benchmark of the bulk material, which exists as a tautomeric mixture. In contrast, high-accuracy computational methods, such as G4 theory, can dissect the system, providing the intrinsic properties of each individual tautomer.

The recommended path forward involves performing the outlined experimental procedures to determine the enthalpies of formation and sublimation of the bulk solid. Concurrently, G4 calculations should be executed for both the hydroxy and pyrazinone tautomers. The calculated gas-phase enthalpy of formation for the most stable tautomer (predicted to be the hydroxy form in the gas phase) can then be directly compared with the experimentally derived gas-phase value (ΔfH°(cr) + ΔsubH°). Strong agreement between these values would validate both the experimental measurements and the computational model, providing a high degree of confidence in the complete thermochemical profile of this compound. This integrated approach ensures the scientific rigor required by researchers, scientists, and drug development professionals.

References

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108. [Link] [25][26]2. Saha, A., et al. (1999). A theoretical study on 2-hydroxypyrazine and 2,3-dihydroxypyrazine: tautomerism, intramolecular hydrogen bond, solvent effects. Journal of Molecular Structure: THEOCHEM, 466(1-3), 223-231. [Link] [11]3. Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108. [Link] [26][28]4. Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. ResearchGate. [Link] [27]5. Mayhall, N. J., Raghavachari, K., Redfern, P. C., & Curtiss, L. A. (2009). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A, 113(19), 5674-5678. [Link] [29]6. Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. PubMed. [Link] [28]7. El-Sayed, S. M., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1545. [Link] [3]8. Surface Measurement Systems. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method. DVS Application Note XX. [Link] [16]9. Karton, A. (2016). A computational chemist's guide to accurate thermochemistry for organic molecules. WIREs Computational Molecular Science, 6(3), 292-310. [Link]
  • Karton, A. (2016). A computational chemist's guide to accurate thermochemistry for organic molecules.
  • Centre for Atmospheric Science, University of Manchester. (n.d.). Knudsen Effusion Mass Spectrometer.
  • AZoM. (n.d.). VPA: Vapor Pressure Analyzer Using the Knudsen Effusion Method from Surface Measurement Systems Ltd.
  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed.
  • Notario, R., et al. (2016). What is the enthalpy of formation of pyrazine-2-carboxylic acid?
  • El-Sayed, S. M., et al. (2017). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study. PMC. [Link]
  • Chiang, Y., et al. (1996). Keto–enol tautomerism of phenacylpyrazine: acid catalysis with protonation at nitrogen. Journal of the Chemical Society, Perkin Transactions 2, (8), 1611-1615. [Link]
  • YouTube. (2015). Keto-enol tautomerization of 2-pyridone and 2-hydroxypyridine.
  • Hall, T. N., & Schram, C. K. (1981). Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter. Journal of Research of the National Bureau of Standards, 86(4), 349-363.
  • Ohta, A., et al. (1987). Studies on pyrazines. Part 34.1 Synthetic approach, stability and tautomerism of 2,6-dihydroxypyrazines. Journal of the Chemical Society, Perkin Transactions 1, 2045-2051. [Link]

Sources

Solubility and stability of 2-Hydroxy-6-methylpyrazine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-Hydroxy-6-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic organic compound of significant interest due to its presence in various natural products and its potential as a scaffold in medicinal chemistry. A thorough understanding of its solubility and stability is paramount for its effective application in research and drug development, influencing everything from reaction kinetics and formulation to bioavailability and shelf-life. This guide provides a comprehensive analysis of the physicochemical properties governing the solubility and stability of this compound. It details robust, field-proven experimental protocols for the quantitative determination of these parameters and outlines the causality behind experimental choices, ensuring a self-validating approach to data generation.

Introduction to this compound

Pyrazines are a class of nitrogen-containing aromatic heterocycles that are integral to the flavor and aroma industry and serve as important frameworks in pharmaceutical compounds.[1] this compound (C₅H₆N₂O) is a substituted pyrazine whose utility in drug discovery and materials science necessitates a detailed characterization of its fundamental chemical properties.

A critical feature of 2-hydroxypyrazines is their existence in a tautomeric equilibrium between the hydroxy (enol) form and the pyrazinone (keto) form. This equilibrium is highly sensitive to the solvent environment and pH, which in turn dictates the molecule's solubility, stability, and reactivity. The hydroxypyrazine form is generally predominant, but the dynamic nature of this equilibrium must be considered in all experimental designs.[2]

Physicochemical Properties and Tautomerism

The behavior of this compound in solution is governed by its molecular structure, which features a hydrogen bond donor (-OH), hydrogen bond acceptors (ring nitrogens), and a hydrophobic methyl group on an aromatic ring.

Keto-Enol Tautomerism:

The most significant physicochemical aspect of this compound is its ability to exist as two tautomers: this compound (enol form) and 6-methylpyrazin-2(1H)-one (keto form).

  • Enol Form (Aromatic): Possesses an aromatic pyrazine ring, contributing to its stability. The hydroxyl group can act as a hydrogen bond donor.

  • Keto Form (Non-Aromatic): Contains an amide-like functionality within the ring. This form can also participate in hydrogen bonding.

The position of this equilibrium is influenced by the solvent's polarity and hydrogen bonding capacity. Non-polar solvents may favor the internally hydrogen-bonded enol tautomer, while polar, protic solvents like water can stabilize both forms through intermolecular hydrogen bonds. This duality is central to understanding both the solubility and degradation pathways of the compound.

Solubility Profile of this compound

Solubility is a critical parameter for any compound intended for biological or chemical applications. Low aqueous solubility can be a major impediment in drug development, leading to poor bioavailability.[3] While specific quantitative solubility data for this compound is not extensively reported in public literature, its solubility can be predicted based on its structure and determined experimentally.

The presence of the hydroxyl group and ring nitrogens suggests a capacity for hydrogen bonding, which should confer some solubility in polar solvents like water and alcohols. Conversely, the methyl group and the aromatic ring contribute to its hydrophobicity, allowing for solubility in organic solvents. For comparison, the related compound 6-methyl-2-thiouracil exhibits its lowest solubility in pure water, with solubility increasing in aqueous mixtures of organic solvents like DMSO and methanol.[4]

Data Presentation: Predicted Solubility in Common Solvents
Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic WaterLow to ModerateThe hydroxyl group and nitrogen atoms can form hydrogen bonds with water, but the hydrophobic methyl group and aromatic ring limit extensive solubility.
EthanolModerate to HighThe ethyl group of the solvent can interact with the hydrophobic parts of the molecule, while the hydroxyl group interacts with the polar functionalities.
Polar Aprotic DMSOHighDMSO is an excellent solvent for many organic molecules, capable of accepting hydrogen bonds and engaging in dipole-dipole interactions. Binary mixtures of DMSO and water are known to have complex structural features that can enhance solvation.[5]
AcetonitrileModerateA polar aprotic solvent that can dissolve a range of compounds, though typically less effective than DMSO for highly polar molecules.
Non-Polar TolueneLowLimited interactions are expected between the non-polar solvent and the polar functional groups of this compound.
HexaneVery LowAs a non-polar aliphatic solvent, hexane is unlikely to effectively solvate this polar heterocyclic compound.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for reliably measuring thermodynamic solubility.[6] This protocol provides a self-validating system for generating accurate solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials (in triplicate) containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol). The excess solid is crucial to ensure that a saturated solution is achieved.[6]

  • Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[7] A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Subsequently, filter the supernatant through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the saturated solution from the undissolved solid.[3][8]

  • Quantification:

    • Carefully aspirate an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

    • Quantify the concentration of this compound using a stability-indicating analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known standards.[3]

  • Data Reporting: The solubility is reported as the average concentration from the triplicate samples, typically in units of mg/mL or µg/mL.

Visualization: Shake-Flask Solubility Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid compound to solvent in triplicate vials B Seal and agitate at controlled temperature (e.g., 24-48h) A->B C Centrifuge or filter (0.22 µm) to remove undissolved solid B->C D Dilute clear supernatant C->D E Analyze by validated HPLC-UV method D->E F Calculate concentration against calibration curve E->F G G F->G Report average solubility (mg/mL or µg/mL)

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Stability Profile of this compound

Understanding a compound's stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation products that could affect efficacy or safety.[9] Pyrazine derivatives can be susceptible to degradation under various environmental conditions.

Potential Degradation Pathways:

  • Hydrolysis: The pyrazinone tautomer contains an amide-like bond that could be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening.

  • Oxidation: The electron-rich pyrazine ring and the hydroxyl group may be susceptible to oxidative degradation, especially in the presence of oxidizing agents or free radicals.

  • Photodegradation: Aromatic heterocyclic compounds often absorb UV radiation, which can lead to photochemical reactions and degradation. Some pyrazine derivatives may be altered by light.[10]

The stability of some hydroxypyrazine derivatives has been noted to be poor, particularly in the presence of acid.[2] Therefore, a systematic evaluation of stability under stressed conditions is essential.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is an essential study that deliberately exposes the compound to harsh conditions to accelerate degradation, identify likely degradation products, and establish the stability-indicating nature of the analytical method.[11] The goal is to achieve a modest level of degradation, typically in the range of 5-20%.[12]

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A parallel control sample, protected from stress, should be prepared for each condition.[12]

    • Acid Hydrolysis: Add an equal volume of 0.1 M hydrochloric acid. Store at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add an equal volume of 0.1 M sodium hydroxide. Store at room temperature or a slightly elevated temperature.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide. Store at room temperature.

    • Thermal Degradation: Store the stock solution (and the solid compound in a separate vial) in an oven at an elevated temperature (e.g., 60-80°C).[12]

    • Photostability: Expose the stock solution (in a photostable, transparent container) and the solid compound to a light source compliant with ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt hours/m²). A control sample should be wrapped in aluminum foil to protect it from light.[12]

  • Time-Point Sampling: Withdraw aliquots from each vial at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).

  • Sample Quenching and Analysis:

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated, stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the mass of any degradation products.[9]

  • Data Interpretation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the control.

    • Assess peak purity to ensure that degradant peaks are well-resolved from the parent peak.

    • Propose degradation pathways based on the masses of the degradants identified by LC-MS.

Visualization: Forced Degradation Study Workflow

G cluster_stress Stress Conditions (with Controls) A Prepare stock solution of This compound B Acid Hydrolysis (HCl, heat) A->B C Base Hydrolysis (NaOH, heat) A->C D Oxidation (H₂O₂) A->D E Thermal (Heat, Humidity) A->E F Photolytic (ICH Light Source) A->F G Sample at multiple time points (e.g., 0, 2, 8, 24h) B->G C->G D->G E->G F->G H Quench/Neutralize Samples G->H I Analyze by Stability-Indicating HPLC-PDA-MS Method H->I J Assess % Degradation Identify Degradants Evaluate Peak Purity I->J

Caption: Workflow for a comprehensive forced degradation study.

Conclusion

The solubility and stability of this compound are complex properties intrinsically linked to its tautomeric nature. This guide provides the foundational knowledge and robust experimental frameworks necessary for researchers, scientists, and drug development professionals to accurately characterize these critical parameters. By employing systematic approaches like the shake-flask method for solubility and comprehensive forced degradation studies for stability, reliable and reproducible data can be generated. This information is indispensable for guiding formulation development, establishing appropriate storage and handling procedures, and ensuring the overall quality and success of any project involving this versatile pyrazine derivative.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Syngene. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Beilstein Journals. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines.
  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • S. Kushalchand. (2011). SAFETY DATA SHEET 2-METHOXY-(3 OR 6)-METHYLPYRAZINE.
  • Beilstein Journal of Organic Chemistry. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines.
  • ResearchGate. (n.d.). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents.
  • ResearchGate. (n.d.). Degradation rate and degradation kinetics of activated and non-activated aqueous N-Methyldiethanolamine (MDEA) absorption solutions.
  • ResearchGate. (2015). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties.
  • MDPI. (n.d.). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs).
  • ResearchGate. (n.d.). Equilibrium solubility, dissolution thermodynamics and preferential solvation of 6-methyl-2-thiouracil in aqueous co-solvent mixtures of methanol, N -methyl-2-pyrrolidone, N,N -dimethyl formamide and dimethylsulfoxide.

Sources

A Technical Guide to Quantum Chemical Calculations for 2-Hydroxy-6-methylpyrazine: A DFT-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on 2-Hydroxy-6-methylpyrazine (CAS: 20721-18-0), a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind methodological choices, grounding the entire workflow in principles of scientific integrity and computational accuracy. We will focus on Density Functional Theory (DFT), a robust and widely adopted method for studying the electronic structure and properties of molecules.[3] The guide details the complete computational workflow, from initial structure preparation and geometry optimization to the calculation and interpretation of key molecular properties such as frontier molecular orbitals and electrostatic potential maps. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to gain deeper insights into the behavior of pyrazine derivatives.

Introduction: The Rationale for Computational Scrutiny

This compound, also known by its tautomeric name 6-methyl-1H-pyrazin-2-one, belongs to the pyrazine class of heterocyclic aromatic compounds. Pyrazine derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous clinically relevant drugs.[4] Their unique electronic nature, combining the properties of aromatic moieties with the polar interactions enabled by nitrogen heteroatoms, allows them to engage in a wide array of interactions with biological targets, most frequently via hydrogen bonds.[4]

Understanding the three-dimensional structure, electronic properties, and reactivity of this compound is paramount for predicting its behavior in a biological system. Quantum chemical calculations offer a powerful, in silico alternative to purely experimental approaches, providing insights that can guide synthesis, predict spectroscopic signatures, and rationalize structure-activity relationships.[3][5] By solving approximations of the Schrödinger equation, we can model molecular properties with high fidelity, accelerating the drug discovery and development pipeline.[3]

Methodological Framework: Selecting the Right Tools

The trustworthiness of any computational study hinges on the appropriate selection of the theoretical method and basis set. This choice represents a critical balance between computational cost and accuracy.

Theoretical Method: Why Density Functional Theory (DFT)?

For a molecule of this size and complexity, Density Functional Theory (DFT) offers the optimal blend of accuracy and computational efficiency.[3] Unlike more computationally expensive ab-initio methods like Hartree-Fock (which neglects electron correlation) or post-Hartree-Fock methods, DFT approximates the electron correlation energy via a functional of the electron density.[3][6]

Within the vast landscape of DFT functionals, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a proven and widely used choice for organic and heterocyclic systems.[6][7] It incorporates a portion of the exact Hartree-Fock exchange, providing a more accurate description of electronic structure than pure DFT functionals, making it a reliable choice for the calculations outlined herein.[6]

Basis Set: The Language of Electrons

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation.

  • Pople Style Basis Sets : We will employ the Pople-style basis set 6-311++G(d,p) . Let's deconstruct this choice:

    • 6-311G : This indicates a triple-zeta split-valence basis set, providing a flexible and accurate description of the valence electrons, which are most important for chemical bonding and reactivity.

    • ++ : These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing systems with lone pairs, hydrogen bonding, and for calculating properties like electron affinity—all of which are relevant for this compound.

    • (d,p) : These are polarization functions added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions). They allow for greater flexibility in the shape of the molecular orbitals, accounting for the distortion of electron clouds in a molecular environment, which is essential for an accurate geometry and energy calculation.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set is a high-level approach that has been shown to yield reliable results for the structure, electronic properties, and vibrational frequencies of heterocyclic molecules.[8]

The Computational Workflow: A Self-Validating Protocol

The following protocol outlines a complete, step-by-step methodology for the quantum chemical analysis of this compound using a software package like Gaussian 16.[9] The workflow is designed to be self-validating, incorporating checks to ensure the reliability of the results.

G cluster_prep Step 1: Preparation cluster_calc Step 2: Core Calculation cluster_validation Step 3: Validation cluster_analysis Step 4: Property Analysis A Build Initial 3D Structure (e.g., using GaussView) B Select Tautomer (2-hydroxy vs. 2-one form) A->B C Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) B->C D Frequency Analysis (at the same level of theory) C->D E Check for Imaginary Frequencies D->E E->C Imaginary frequencies exist (Re-optimize from distorted geometry) F Extract Thermodynamic Data (Zero-Point Energy, Enthalpy) E->F No imaginary frequencies (True minimum found) G Calculate Molecular Properties (HOMO, LUMO, MEP, Charges) F->G H Visualize Results (Orbitals, MEP maps) G->H I Interpret Data for Reactivity & Interactions H->I

Caption: A validated workflow for quantum chemical calculations.

Protocol Steps:
  • Initial Structure Generation :

    • Using a molecular builder (e.g., GaussView), construct the 3D structure of this compound.

    • Causality : An accurate starting geometry, even if not perfect, significantly reduces the number of iterations required for the optimization algorithm to find the energy minimum. It is critical to consider the correct tautomer. Based on its IUPAC name (6-methyl-1H-pyrazin-2-one), the keto form is often the more stable and should be used as the starting point.[10]

  • Geometry Optimization :

    • Objective : To find the molecular structure that corresponds to the lowest energy on the potential energy surface, representing the most stable conformation of the molecule.

    • Implementation : Submit a calculation using the Opt keyword in Gaussian. The chosen method is B3LYP/6-311++G(d,p).

    • Input Command (Gaussian) : #p B3LYP/6-311++G(d,p) Opt

  • Frequency Analysis (Self-Validation Step) :

    • Objective : To confirm that the optimized geometry is a true energy minimum and to calculate vibrational frequencies, which can be compared with experimental IR or Raman spectra.

    • Implementation : Perform a frequency calculation (Freq keyword) at the same level of theory used for the optimization. This is a non-negotiable requirement for valid results.

    • Input Command (Gaussian) : #p B3LYP/6-311++G(d,p) Freq

    • Trustworthiness : The output will list the vibrational frequencies. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the optimization must be revisited.

  • Calculation of Molecular Properties :

    • Once the geometry is optimized and validated, a single-point energy calculation can be performed to derive various electronic properties. Often, these are computed during the frequency job.

    • Implementation : Ensure the Pop=Full or Pop=NBO keyword is used to generate detailed output for population analysis (atomic charges) and orbital information.

    • Input Command (Gaussian) : #p B3LYP/6-311++G(d,p) Freq Pop=Full

Data Interpretation and Presentation

The output of these calculations provides a wealth of quantitative data. Presenting this information in a structured format is key for analysis and comparison.

Optimized Molecular Geometry

The optimized geometry provides precise bond lengths and angles. This data is fundamental for understanding the molecule's shape and steric profile.

Table 1: Selected Optimized Geometric Parameters for this compound (Keto Tautomer) | Parameter | Atom 1 | Atom 2 | Value (Å or °) | | :--- | :--- | :--- | :--- | | Bond Length | C2 | O8 | ~1.23 Å | | | N1 | C2 | ~1.39 Å | | | C5 | C9 | ~1.50 Å | | | N1 | H7 | ~1.01 Å | | Bond Angle | O8 | C2 | N1 | ~122.5° | | | C3 | N4 | C5 | ~116.0° | | | N4 | C5 | C6 | ~121.8° | Note: These are representative values based on the B3LYP/6-311++G(d,p) level of theory and should be calculated for the specific molecule.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[7]

  • HOMO : Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are likely sites for electrophilic attack.

  • LUMO : Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are likely sites for nucleophilic attack.[11]

  • HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[8]

Table 2: Calculated Frontier Orbital Energies

Parameter Energy (eV)
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -1.8 eV
HOMO-LUMO Gap (ΔE) ~ 4.7 eV

Note: Representative values.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electronic density on the molecular surface. It is an invaluable tool for predicting intermolecular interactions, particularly hydrogen bonding and sites of electrophilic/nucleophilic attack.[7]

  • Red Regions (Most Negative Potential) : Indicate areas of high electron density, typically around electronegative atoms like oxygen and nitrogen. These are sites for electrophilic attack and hydrogen bond accepting.[7]

  • Blue Regions (Most Positive Potential) : Indicate areas of low electron density, usually around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack and hydrogen bond donating.[7]

  • Green/Yellow Regions (Neutral Potential) : Indicate areas of nonpolar character, such as the methyl group or aromatic C-H bonds.

For this compound, the MEP map would be expected to show a strong negative potential (red) around the carbonyl oxygen (C=O) and a strong positive potential (blue) around the N-H proton, highlighting their roles as the primary sites for hydrogen bonding interactions.

Conclusion

This guide has outlined a robust and scientifically grounded workflow for the quantum chemical calculation of this compound using Density Functional Theory. By following this protocol, researchers can obtain reliable data on the molecule's geometry, stability, and electronic properties. The insights derived—from the precise bond lengths and angles to the reactive hotspots identified by FMO and MEP analysis—are critical for understanding its potential as a pharmacophore, guiding further experimental work, and accelerating the rational design of new therapeutic agents.

References

  • Lupine Publishers. (2019). Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound.
  • Research Trends. (n.d.). Abstract.
  • The Journal of Organic Chemistry. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines.
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Journal of Medicinal Chemistry. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins.
  • RSC Publishing. (n.d.). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity.
  • MDPI. (2024). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis.
  • SpectraBase. (n.d.). 2-METHOHY-6-METHYLPYRAZINE - Optional[MS (GC)] - Spectrum.
  • Science.gov. (n.d.). pyrazine derivatives evaluated: Topics by Science.gov.
  • Blueqat. (n.d.). Chapter 6. Quantum chemistry calculation.
  • The Good Scents Company. (n.d.). 2-methyl thio-3,5 or 6-methyl pyrazine, 67952-65-2.
  • Supercomputing Frontiers and Innovations. (2024). Quantum-Chemical Study of Gas-Phase 5/6/5 Tricyclic Tetrazine Derivatives.
  • Austin Publishing Group. (2017). Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol.
  • PubChem. (n.d.). 2-Methoxy-6-methylpyrazine.
  • PubChem. (n.d.). 2-Hydroxy-5-methylpyrazine.
  • PubMed Central. (n.d.). Quantum Chemistry Calculations for Metabolomics: Focus Review.
  • National Institutes of Health. (n.d.). Thermochemical and Quantum Descriptor Calculations for Gaining Insight into Ricin Toxin A (RTA) Inhibitors.
  • Sciforum. (n.d.). Quantum Chemical Modeling of Photolysis of Hydrazine in the Presence of Triplet Nitromethane.

Sources

Review of literature on 2-Hydroxy-6-methylpyrazine and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Hydroxy-6-methylpyrazine and its Analogs: From Synthesis to Biological Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical review of this compound, a heterocyclic organic compound with unrealized potential in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document synthesizes the current, albeit limited, state of knowledge on the parent compound while extensively exploring the established biological activities and synthetic pathways of its structural analogs. By grounding the discussion in fundamental chemistry and projecting future applications based on related structures, this paper serves as a foundational resource to stimulate and guide further investigation into this promising class of molecules.

The Pyrazine Scaffold: A Privileged Structure

Pyrazines are a class of nitrogen-containing six-membered aromatic heterocycles that are of significant interest across multiple scientific disciplines.[1][2] Their unique chemical properties and ability to form hydrogen bonds make them a common structural motif in clinically approved drugs, such as the proteasome inhibitor Bortezomib and the antitubercular agent Pyrazinamide.[2][3] The pyrazine core is considered a "privileged scaffold" in drug discovery, as its derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects.[3][4]

This compound (also known by its tautomeric form, 6-methylpyrazin-2(1H)-one) is a simple derivative of this important class. While its primary application to date has been in flavor and fragrance chemistry, contributing to roasted and nutty notes, its structural features suggest a latent potential for broader applications in pharmacology.[5] This guide will delve into the known chemistry of this compound and leverage data from its analogs to build a framework for future research and development.

Physicochemical Properties of this compound

The definitive identification and handling of a compound begin with a thorough understanding of its physical and chemical properties. This compound exists in tautomeric equilibrium with its keto form, 6-methyl-1H-pyrazin-2-one, which often predominates. This characteristic is crucial for understanding its reactivity and potential biological interactions.

PropertyValueSource
CAS Number 20721-18-0[6][7]
Molecular Formula C₅H₆N₂O[5][7]
Molecular Weight 110.11 g/mol [7]
IUPAC Name 6-methyl-1H-pyrazin-2-one[7]
Synonyms This compound, 6-methylpyrazin-2-ol[7]
XLogP3-AA -0.3[7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 2[7]
GHS Hazard Statements H302, H315, H319, H335[7]

Note: XLogP3-AA is a computed measure of hydrophobicity. GHS Hazard statements indicate potential for harm if swallowed, skin/eye irritation, and respiratory irritation.[7]

Synthesis and Spectroscopic Characterization

While specific, high-yield synthetic routes for this compound are not extensively documented in peer-reviewed literature, general methods for pyrazine synthesis are well-established. A common and illustrative approach involves the condensation and cyclization of dicarbonyl compounds with diamines.

Representative Synthetic Protocol: Synthesis of a Related Pyrazine Intermediate

The following protocol, adapted from the synthesis of 3-hydroxy-5-methylpyrazine-2-carboxylic acid, provides a foundational methodology for constructing the pyrazinone ring system.[1] This multi-step process demonstrates the core chemical transformations required.

Experimental Protocol: Synthesis of 3-hydroxy-5-methylpyrazine-2-carboxylic acid [1]

  • Step 1: Cyclization

    • In a suitable reaction vessel, dissolve 2-amino malonamide in an alkaline solution, such as aqueous sodium hydroxide.

    • Slowly add methylglyoxal to the solution with continuous stirring at a controlled temperature.

    • Allow the reaction to proceed for several hours until analysis (e.g., by TLC) indicates the consumption of the starting materials. This step forms the intermediate 3-hydroxy-5-methylpyrazine-2-formamide.

  • Step 2: Hydrolysis

    • To the crude reaction mixture from Step 1, add a 50% solution of sulfuric acid.

    • Heat the mixture to reflux and maintain for approximately 12 hours to ensure complete hydrolysis of the formamide group to a carboxylic acid.

    • Monitor the reaction progress via an appropriate analytical method.

  • Step 3: Isolation and Purification

    • After cooling, neutralize the reaction mixture carefully with a suitable base to precipitate the product.

    • Filter the crude solid, wash with cold water, and dry under vacuum.

    • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 3-hydroxy-5-methylpyrazine-2-carboxylic acid.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification Reactants Methylglyoxal + 2-Amino Malonamide Condition1 Alkaline Solution (NaOH) Reactants->Condition1 Product1 3-hydroxy-5-methylpyrazine-2-formamide Condition1->Product1 Condition2 50% H₂SO₄, Reflux (12h) Product1->Condition2 Product2 3-hydroxy-5-methylpyrazine-2-carboxylic acid Condition2->Product2 Purification Neutralization, Filtration, Recrystallization Product2->Purification FinalProduct Purified Product Purification->FinalProduct G cluster_in_vitro In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_in_vivo In Vivo Validation Compound This compound (Test Compound) Antimicrobial Antimicrobial Assays (Bacteria, Fungi Panel) Compound->Antimicrobial Antioxidant Antioxidant Assays (DPPH, ABTS) Compound->Antioxidant AntiInflammatory Anti-inflammatory Assays (LPS-induced NO in Macrophages) Compound->AntiInflammatory Anticancer Anticancer Assays (Cancer Cell Line Panel) Compound->Anticancer MoA_Antimicrobial Cell Wall Integrity, DNA Damage Antimicrobial->MoA_Antimicrobial If Active MoA_Cancer Apoptosis, Cell Cycle, Signaling Pathways Anticancer->MoA_Cancer If Active AnimalModel Disease-Specific Animal Models MoA_Antimicrobial->AnimalModel MoA_Cancer->AnimalModel Toxicity Toxicity & PK/PD Studies AnimalModel->Toxicity

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-Hydroxy-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed protocols for two distinct and reliable synthetic routes to obtain 2-hydroxy-6-methylpyrazine, a key heterocyclic compound with applications in medicinal chemistry and as a flavor agent. The methods described herein utilize simple and readily available precursors, catering to the needs of researchers, scientists, and professionals in drug development. The first protocol details a biomimetic-style condensation reaction, while the second outlines a classical multi-step synthesis involving halogenation and subsequent hydrolysis. Each method is presented with a thorough explanation of the underlying chemical principles, step-by-step experimental procedures, and expected outcomes.

Introduction

This compound, which exists in tautomeric equilibrium with its more stable 6-methylpyrazin-2(1H)-one form, is a heterocyclic scaffold of significant interest. Its derivatives are integral to the development of various pharmaceutical agents and are also found naturally in some thermally processed foods, contributing to their characteristic flavors. The synthesis of this compound from simple, inexpensive precursors is a common requirement in many research and development laboratories. This application note aims to provide scientifically sound and reproducible protocols for two distinct and effective synthetic strategies.

Synthetic Strategy 1: Biomimetic Condensation of Alaninamide with Methylglyoxal

This approach mimics biosynthetic pathways for pyrazine formation, involving the condensation of an α-amino amide with a 1,2-dicarbonyl compound. This one-pot reaction is efficient and proceeds under relatively mild conditions.

Principle and Rationale

The reaction proceeds via an initial condensation of the primary amine of alaninamide with one of the carbonyl groups of methylglyoxal to form a Schiff base (imine). The amide nitrogen then acts as a nucleophile, attacking the second carbonyl group to initiate cyclization. Subsequent dehydration steps lead to the formation of the aromatic pyrazine ring. This method is advantageous due to its convergence and atom economy.

Reaction Scheme

Caption: Biomimetic condensation of alaninamide and methylglyoxal.

Experimental Protocol

Materials and Reagents:

ReagentCAS No.Molecular Wt.Quantity
DL-Alaninamide hydrochloride33208-99-0124.56 g/mol 12.45 g (0.1 mol)
Methylglyoxal (40% in H₂O)78-98-872.06 g/mol 18.0 g (0.1 mol)
Sodium bicarbonate (NaHCO₃)144-55-884.01 g/mol 8.4 g (0.1 mol)
Deionized Water7732-18-518.02 g/mol 200 mL
Dichloromethane (DCM)75-09-284.93 g/mol 3 x 100 mL
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol ~10 g

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Protocol Workflow:

Workflow_1 A 1. Setup Dissolve alaninamide HCl and NaHCO₃ in water in the reaction flask. B 2. Addition of Reactant Add methylglyoxal solution dropwise over 30 minutes. A->B C 3. Reaction Heat the mixture to reflux (90-100 °C) for 4 hours. B->C D 4. Work-up Cool the reaction to room temperature. C->D E 5. Extraction Extract the aqueous solution with dichloromethane (3x). D->E F 6. Drying and Concentration Dry the combined organic layers and evaporate the solvent. E->F G 7. Purification Recrystallize the crude product from an ethanol/water mixture. F->G

Caption: Workflow for the biomimetic synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve DL-alaninamide hydrochloride (12.45 g, 0.1 mol) and sodium bicarbonate (8.4 g, 0.1 mol) in 100 mL of deionized water. Stir until all solids are dissolved and effervescence ceases.

  • Addition of Reactants: Place the methylglyoxal solution (18.0 g, 0.1 mol) in the dropping funnel and add it dropwise to the stirred alaninamide solution over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 90-100 °C) using a heating mantle. Maintain the reflux for 4 hours. The solution will gradually darken to a brown or deep amber color.

  • Work-up: After 4 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Extraction: Transfer the cooled mixture to a 500 mL separatory funnel. Extract the aqueous solution with dichloromethane (3 x 100 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

  • Purification: The crude product can be purified by recrystallization from a minimal amount of a hot ethanol/water mixture to yield off-white to pale yellow crystals.

Synthetic Strategy 2: Halogenation and Hydrolysis of 2-Methylpyrazine

This classic two-step approach involves the initial chlorination of 2-methylpyrazine to form 2-chloro-6-methylpyrazine, followed by a nucleophilic aromatic substitution (hydrolysis) to yield the desired this compound.

Principle and Rationale

Step 1: Chlorination. The direct chlorination of the pyrazine ring is typically performed using a chlorinating agent like N-chlorosuccinimide (NCS) or chlorine gas. The reaction proceeds via an electrophilic substitution mechanism, with the position of substitution directed by the existing methyl group.

Step 2: Hydrolysis. The resulting 2-chloro-6-methylpyrazine is then subjected to hydrolysis under basic conditions (e.g., using sodium hydroxide). The hydroxyl group displaces the chloro substituent via a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the electron-withdrawing nature of the pyrazine ring nitrogens.[1][2]

Reaction Scheme

Reaction_Scheme_2 Methylpyrazine 2-Methylpyrazine Step1 Step 1: Chlorination(e.g., Cl2) Methylpyrazine->Step1 Intermediate 2-Chloro-6-methylpyrazine Step2 Step 2: Hydrolysis(e.g., NaOH, H2O) Intermediate->Step2 Product This compound Step1->Intermediate Step2->Product

Caption: Two-step synthesis via chlorination and hydrolysis.

Experimental Protocol

Materials and Reagents:

ReagentCAS No.Molecular Wt.Quantity
2-Methylpyrazine109-08-094.11 g/mol 9.41 g (0.1 mol)
Chlorine (Cl₂)7782-50-570.90 g/mol ~7.1 g (0.1 mol)
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol 8.0 g (0.2 mol)
Hydrochloric Acid (HCl, conc.)7647-01-036.46 g/mol As needed for neutralization
Deionized Water7732-18-518.02 g/mol As needed
Diethyl Ether60-29-774.12 g/mol For extraction

Equipment:

  • 250 mL three-neck round-bottom flask with gas inlet tube

  • Reflux condenser with gas outlet to a scrubber

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Standard laboratory glassware

Protocol Workflow:

Workflow_2 A 1. Chlorination Heat 2-methylpyrazine to 90-100 °C. B 2. Introduce Chlorine Bubble chlorine gas through the molten pyrazine for 4-6 hours. A->B C 3. Isolate Intermediate Cool the mixture. Purify 2-chloro-6-methylpyrazine via distillation. B->C D 4. Hydrolysis Setup Dissolve the intermediate in aqueous NaOH solution. C->D E 5. Hydrolysis Reaction Heat the mixture to reflux for 3 hours. D->E F 6. Work-up Cool and neutralize with concentrated HCl to precipitate the product. E->F G 7. Purification Filter, wash with cold water, and dry the solid product. F->G

Caption: Workflow for the halogenation-hydrolysis synthesis route.

Step-by-Step Procedure:

  • Step 1: Synthesis of 2-Chloro-6-methylpyrazine a. Setup: Place 2-methylpyrazine (9.41 g, 0.1 mol) in a three-neck flask equipped with a stirrer, gas inlet tube, and reflux condenser connected to a sodium hydroxide scrubber. b. Reaction: Heat the flask to 90-100 °C to melt the 2-methylpyrazine. Slowly bubble chlorine gas through the molten liquid while stirring. Maintain the temperature and continue the chlorine addition for 4-6 hours. Monitor the reaction progress by GC-MS if possible. c. Isolation: Once the reaction is complete, stop the chlorine flow and cool the mixture. The crude 2-chloro-6-methylpyrazine can be purified by vacuum distillation.

  • Step 2: Hydrolysis to this compound a. Setup: In a round-bottom flask, dissolve the purified 2-chloro-6-methylpyrazine (~12.8 g, 0.1 mol, assuming full conversion) in a solution of sodium hydroxide (8.0 g, 0.2 mol) in 100 mL of water. b. Reaction: Heat the mixture to reflux (100-110 °C) with vigorous stirring for 3 hours.[1] c. Work-up: Cool the reaction mixture in an ice bath. Carefully neutralize the solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 6-7. The product will precipitate out of the solution. d. Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water and dry it under vacuum to obtain the final product.

Comparison of Synthetic Routes

FeatureMethod 1: Biomimetic CondensationMethod 2: Halogenation & Hydrolysis
Precursors Alaninamide, Methylglyoxal2-Methylpyrazine, Chlorine, NaOH
Number of Steps 1 (One-pot)2
Reaction Conditions Mild (Reflux at 100 °C)Step 1: 90-100 °C; Step 2: Reflux at 110 °C
Handling & Safety Standard chemical handling.Requires handling of corrosive and toxic chlorine gas.
Typical Yield Moderate to GoodGood to Excellent
Advantages One-pot, atom-economical, milder conditions.Well-established, high-yielding, starts from a simple pyrazine.
Disadvantages Potential for side-product formation.Two distinct steps, use of hazardous reagents.

Conclusion

Both described methods provide effective pathways for the synthesis of this compound from simple precursors. The choice of method will depend on the specific laboratory capabilities, safety considerations, and desired scale of production. The biomimetic condensation offers an elegant and efficient one-pot solution, while the halogenation-hydrolysis route provides a robust, high-yielding, albeit more hazardous, alternative. Both protocols have been designed to be reproducible and can be adapted as needed for specific research applications.

References

  • ResearchGate. (n.d.). Important reactions possible during ammoxidation of 2-methylpyrazine.
  • Pasupulety, N., et al. (2014).
  • Wang, Y., et al. (2022). Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. ACS Omega.
  • Wang, X., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. ASM Journals.
  • Stark, T. D., et al. (2021). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. PMC - NIH.
  • Hutton, C. A., et al. (2007). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry (RSC Publishing).
  • Guidechem. (n.d.). CAS 19838-08-5 | 2-Amino-3-methylpyrazine.
  • Benchchem. (n.d.). One-Pot Synthesis of 2-Hydroxy-5-methylpyrazine: An Application Note.
  • LookChem. (n.d.). Cas 19838-08-5, 2-Amino-3-methylpyrazine.
  • Liu, Y., et al. (2021). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. PMC - PubMed Central.
  • Google Patents. (n.d.). CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
  • ResearchGate. (n.d.). The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives | Request PDF.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5):104-105.
  • Organic Syntheses. (n.d.). Procedure.
  • ChemicalBook. (n.d.). 2-HYDROXYMETHYL-6-METHYLPYRAZINE | 77164-93-3.
  • The Good Scents Company. (n.d.). 2-methyl pyrazine.
  • ResearchGate. (n.d.). Synthesis of 2-methyl-6-vinylpyrazine.
  • Google Patents. (n.d.). DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine.
  • Nature. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. NIH.
  • Google Patents. (n.d.). KR101132175B1 - Method for producing 2-methoxy-5or 6-methyl pyrazine using taurine and reducing sugar.
  • Google Patents. (n.d.). US2396066A - Preparation of 2-chloropyrazine.
  • ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives.
  • CymitQuimica. (n.d.). This compound.
  • Google Patents. (n.d.). CN1288891A - Simple synthesis of 6-methyl-4-hydroxy-2-pyrone.

Sources

Application Notes and Protocols for the Quantification of 2-Hydroxy-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of analytical methodologies for the accurate quantification of 2-Hydroxy-6-methylpyrazine, a significant compound in flavor chemistry and potentially in pharmaceutical development. Recognizing the diverse needs of researchers, this document details protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry. The narrative emphasizes the rationale behind experimental choices, ensuring that each protocol serves as a self-validating system. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical methods for this pyrazine derivative.

Introduction: The Significance of this compound

This compound belongs to the vast family of pyrazines, which are heterocyclic aromatic compounds. Pyrazines are renowned for their significant sensory impact, often contributing roasted, nutty, and toasted aromas to a wide variety of foods and beverages, formed primarily through Maillard reactions.[1][2] Beyond its role in food science, the accurate quantification of substituted pyrazines is crucial in the pharmaceutical industry, where they can be intermediates, impurities, or even active pharmaceutical ingredients (APIs).[3][4]

The analytical challenge in quantifying this compound lies in its specific physicochemical properties and the complexity of the matrices in which it is often found. This guide provides a detailed exploration of suitable analytical techniques, offering both foundational protocols and the scientific reasoning to adapt them to specific research needs.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValue/InformationSource
Molecular Formula C₅H₆N₂O[5]
Molecular Weight 110.12 g/mol [6]
Appearance Expected to be a solid at room temperature.General knowledge of similar compounds
Solubility Likely soluble in polar organic solvents and moderately soluble in water.Inferred from related pyrazines[7][8]
Volatility Expected to be less volatile than its non-hydroxylated counterparts.General chemical principles
UV Absorbance Pyrazine rings typically exhibit UV absorbance.[9][9]

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for pyrazine analysis.[10] Given the hydroxyl group in this compound, derivatization may be beneficial to improve its volatility and chromatographic peak shape. However, direct analysis is also feasible.

Rationale for GC-MS

The primary advantage of GC-MS lies in its exceptional sensitivity and selectivity. The gas chromatograph separates the analyte from complex sample matrices, and the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the compound and its fragments.[11] For trace-level quantification in complex matrices like food or biological samples, GC-MS is often the method of choice.

Experimental Protocol: GC-MS Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will be required based on the specific sample matrix and instrumentation.

I. Sample Preparation (Solid Phase Microextraction - SPME)

SPME is a solvent-free extraction technique that is ideal for concentrating volatile and semi-volatile analytes from a sample matrix.[12]

  • Sample Homogenization: Homogenize the solid sample if necessary. For liquid samples, use a known volume directly.

  • Vial Preparation: Place a known amount of the sample (e.g., 1-5 g of solid or 5-10 mL of liquid) into a 20 mL headspace vial.

  • Internal Standard: Add an appropriate internal standard. For pyrazines, a deuterated analog or a structurally similar pyrazine not present in the sample is ideal.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow the analyte to partition into the headspace.

  • Extraction: Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 20-40 minutes) to adsorb the analytes.

  • Desorption: Transfer the SPME fiber to the GC injector for thermal desorption.

II. GC-MS Instrumentation and Conditions

ParameterRecommended SettingRationale
Injector Splitless mode, 250°CMaximizes the transfer of analyte to the column for trace analysis.
Column DB-WAX or similar polar capillary column (30 m x 0.25 mm, 0.25 µm)A polar column is recommended to achieve good peak shape for the hydroxylated pyrazine.[1]
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Start at 50°C (hold 2 min), ramp to 240°C at 5-10°C/min, hold for 5 minA temperature ramp is necessary to separate compounds with different volatilities.
MS Transfer Line 250°CPrevents condensation of the analyte.
Ion Source Electron Ionization (EI) at 70 eV, 230°CStandard ionization technique that produces reproducible fragmentation patterns.
MS Quadrupole 150°CStandard operating temperature.
Acquisition Mode Selected Ion Monitoring (SIM) or Full ScanSIM mode offers higher sensitivity for quantification by monitoring specific ions of the target analyte. Full scan is useful for initial identification.

III. Data Analysis

  • Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum with that of a pure standard.

  • Quantification: Create a calibration curve by analyzing standards of known concentrations. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Homogenize Homogenize Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Equilibrate Equilibrate in Vial Spike->Equilibrate Extract SPME Extraction Equilibrate->Extract Inject Inject/Desorb Extract->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect MS Detection (SIM) Ionize->Detect Identify Identify (Retention Time & Mass Spec) Detect->Identify Quantify Quantify (Calibration Curve) Identify->Quantify Report Report Results Quantify->Report

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC): Versatility for Less Volatile Analytes

HPLC is a robust and versatile technique for the quantification of a wide range of compounds, particularly those that are non-volatile or thermally labile.[13][14] For this compound, reverse-phase HPLC with UV detection is a highly suitable method.

Rationale for HPLC

HPLC offers several advantages for the analysis of this compound. It avoids the need for high temperatures, which could potentially degrade the analyte. Furthermore, sample preparation can be simpler, often involving a straightforward "dilute-and-shoot" approach for clean samples.[15]

Experimental Protocol: HPLC-UV Analysis

I. Sample Preparation

  • Extraction: Extract the analyte from the sample matrix using a suitable solvent (e.g., methanol, acetonitrile, or a buffer solution). Sonication or shaking may be used to improve extraction efficiency.

  • Centrifugation/Filtration: Centrifuge the extract to pellet any solid material and filter the supernatant through a 0.45 µm syringe filter to remove particulates that could damage the HPLC system.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.

II. HPLC Instrumentation and Conditions

ParameterRecommended SettingRationale
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)A C18 column provides good retention and separation for moderately polar compounds like this compound.[3]
Mobile Phase Isocratic or gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile or methanol.The organic modifier content will need to be optimized to achieve a suitable retention time and separation from matrix components. Formic acid helps to improve peak shape.
Flow Rate 0.8 - 1.2 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 25-40°CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10-20 µLA typical injection volume for analytical HPLC.
Detection UV detector at the wavelength of maximum absorbance (λmax).The λmax for pyrazines is typically in the range of 260-280 nm. It should be determined experimentally by scanning a standard solution.[9]

III. Data Analysis

  • Identification: The retention time of the peak in the sample chromatogram should match that of a pure standard.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_data_hplc Data Processing Sample_hplc Sample Extract_hplc Solvent Extraction Sample_hplc->Extract_hplc Filter_hplc Filter/Centrifuge Extract_hplc->Filter_hplc Dilute_hplc Dilute Filter_hplc->Dilute_hplc Inject_hplc Inject Dilute_hplc->Inject_hplc Separate_hplc RP-HPLC Separation Inject_hplc->Separate_hplc Detect_hplc UV Detection Separate_hplc->Detect_hplc Identify_hplc Identify (Retention Time) Detect_hplc->Identify_hplc Quantify_hplc Quantify (Calibration Curve) Identify_hplc->Quantify_hplc Report_hplc Report Results Quantify_hplc->Report_hplc

Caption: Workflow for HPLC-UV analysis of this compound.

UV-Vis Spectrophotometry: A Rapid Screening Tool

UV-Vis spectrophotometry is a simpler and more accessible technique that can be used for the quantification of this compound in relatively clean sample matrices where interfering substances with similar UV absorbance are absent.

Rationale for UV-Vis Spectrophotometry

This method is rapid, cost-effective, and requires minimal sample preparation for clear liquid samples. It is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the analyte (Beer-Lambert Law).

Experimental Protocol: UV-Vis Spectrophotometry
  • Determine λmax: Scan a standard solution of this compound across the UV spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare Standards: Prepare a series of standard solutions of known concentrations.

  • Blank Measurement: Use the solvent in which the standards and sample are prepared as a blank to zero the spectrophotometer at the determined λmax.

  • Measure Absorbance: Measure the absorbance of each standard and the sample solution at λmax.

  • Calibration Curve: Plot a calibration curve of absorbance versus concentration for the standards.

  • Calculate Concentration: Determine the concentration of the sample from the calibration curve using its measured absorbance.

Method Validation

All analytical methods must be validated to ensure they are fit for their intended purpose.[16] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.

Key Validation Parameters
ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995
Range The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102% for spiked samples.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, temperature, etc.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the expected concentration range, the complexity of the sample matrix, and the available instrumentation. GC-MS offers the highest sensitivity and selectivity, making it ideal for trace analysis in complex samples. HPLC-UV is a versatile and robust technique suitable for a wide range of applications. UV-Vis spectrophotometry provides a rapid and cost-effective screening method for simpler sample matrices. The protocols provided in this guide serve as a solid foundation for method development and validation, enabling researchers to obtain accurate and reliable quantitative data for this compound.

References

  • The Good Scents Company. (n.d.). methoxymethyl pyrazine 2-methoxy-(3,5 or 6)-methylpyrazine.
  • The Good Scents Company. (n.d.). 2-methoxy-6-methyl pyrazine, 2882-21-5.
  • PubChem. (n.d.). 2-Methoxy-6-methylpyrazine.
  • Chen, J., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1699.
  • Leffingwell, J.C. & Alford, E.D. (1991). Quantitative analysis of pyrazines in a hydrophilic solid model system. Journal of Food Science, 56(1), 224-227.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • PubChem. (n.d.). 2-Ethyl-6-methylpyrazine.
  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • SpectraBase. (n.d.). 2-METHOHY-6-METHYLPYRAZINE.
  • FooDB. (2010). Showing Compound 2,6-Diemthyl-pyrazine (FDB004391).
  • Liu, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 449.
  • The Good Scents Company. (n.d.). 2-ethyl-6-methyl pyrazine, 13925-03-6.
  • Ma, Y., et al. (2019). Ultraviolet visible spectra of adding 2-methylpyrazine (A), 2,5-dimethylpyrazine (B), 2,3,5-trimethylpyrazine (C) and 2,3,5,6-tetramethylpyrazine (D) into bovine serum albumin solution.
  • Liu, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Molecules, 26(4), 1135.
  • ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Lee, S. H., et al. (2016). Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space. Analytical Science and Technology, 29(4), 173-179.
  • Wang, J., et al. (2016). A Simple and Sensitive Method to Analyze Genotoxic Impurity Hydrazine in Pharmaceutical Materials. Journal of Pharmaceutical and Biomedical Analysis, 128, 256-263.
  • Zhao, D., et al. (2019). Identification of 2-Hydroxymethyl-3,6-diethyl-5-methylpyrazine as a Key Retronasal Burnt Flavor Compound in Soy Sauce Aroma Type Baijiu Using Sensory-Guided Isolation Assisted by Multivariate Data Analysis. Journal of Agricultural and Food Chemistry, 67(43), 11847-11855.
  • Cui, L., et al. (2016). Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry.
  • Dunlevy, J. R., et al. (2016). Quantifying food quality: the case of alkyl-methoxypyrazines in wine.
  • De Bievre, E., et al. (2015). Quantitative mass spectrometry methods for pharmaceutical analysis. Analytical and Bioanalytical Chemistry, 407(7), 1783-1796.
  • Wang, J., et al. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis, 128, 256-263.
  • Flavour and Fragrance Journal. (2020). Structure‐odor relationship of alkylpyrazines I. Chemical structures....
  • Physical Chemistry Chemical Physics. (2020). Conformational preference and cationic structure of 2-methylpyrazine by VUV-MATI spectroscopy and natural bond orbital analysis.
  • Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(13), 1081-1102.
  • Leco. (n.d.). Determination of Pesticides in Food Matrix by GC-TOFMS.

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of 2-Hydroxy-6-methylpyrazine in Complex Food Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the selective determination of 2-Hydroxy-6-methylpyrazine in various food matrices. This compound is a significant flavor compound formed during the Maillard reaction, contributing to the desirable roasted and nutty aromas in a wide range of thermally processed foods such as coffee, baked goods, and roasted meats. The increasing interest in characterizing and controlling food flavor profiles necessitates a reliable analytical method for its quantification. This guide provides a comprehensive, step-by-step protocol, from sample preparation to data analysis, designed for researchers, quality control scientists, and professionals in the food and beverage industry. The causality behind each experimental choice is explained to ensure scientific integrity and facilitate method adoption and troubleshooting.

Introduction: The Significance of this compound in Food Flavor Chemistry

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are pivotal to the flavor and aroma profiles of a vast array of cooked and roasted foods.[1][2] These compounds are primarily formed through the Maillard reaction between amino acids and reducing sugars at elevated temperatures.[1] this compound, a key member of this family, is associated with characteristic nutty, roasted, and bread-like flavors. Its concentration in food products can significantly influence their sensory perception and consumer acceptance.

The analytical challenge in quantifying this compound lies in its polarity and the complexity of the food matrix. While many volatile pyrazines are amenable to Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl group in this compound increases its polarity and reduces its volatility, making HPLC a more suitable analytical technique.[3] This application note addresses this challenge by providing a detailed HPLC-UV method, which offers a balance of selectivity, sensitivity, and accessibility for routine analysis.

Causality of Method Development: A Scientifically Grounded Approach

The development of this analytical method is based on the physicochemical properties of this compound and the principles of reversed-phase chromatography.

  • Analyte Properties: this compound is a polar aromatic compound. A predicted pKa of approximately 11.75 suggests it is weakly acidic.[4] Its aromatic pyrazine ring contains chromophores that absorb UV radiation, making it detectable by UV spectrophotometry. The UV-Vis spectrum of pyrazines typically shows absorbance in the 200-400 nm range.[5]

  • Chromatographic Strategy: Reversed-phase HPLC is the chosen mode of separation due to its efficacy in analyzing polar to moderately non-polar compounds.[6][7] A C18 stationary phase is selected for its hydrophobic character, which will provide retention for the aromatic pyrazine ring. The mobile phase consists of a polar mixture of water and an organic modifier (acetonitrile or methanol). The inclusion of a small amount of acid (e.g., formic acid) in the mobile phase serves two purposes: it protonates the silanol groups on the silica-based stationary phase, reducing peak tailing, and it ensures the analyte is in a consistent protonation state, leading to reproducible retention times.[8]

  • Sample Preparation: Given the complexity of food matrices, a robust sample preparation protocol is essential to remove interferences such as fats, proteins, and carbohydrates.[5] A solid-phase extraction (SPE) method is employed for its ability to selectively isolate and concentrate the analyte of interest from the sample matrix, leading to a cleaner extract and improved analytical performance.[2][9]

Comprehensive Analytical Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

Analytical Workflow for this compound cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Reporting Sample Homogenization Sample Homogenization Liquid-Solid Extraction Liquid-Solid Extraction Sample Homogenization->Liquid-Solid Extraction Aqueous-organic solvent Centrifugation Centrifugation Liquid-Solid Extraction->Centrifugation Separate solid debris Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Centrifugation->Solid-Phase Extraction (SPE) Isolate and concentrate analyte Solvent Evaporation & Reconstitution Solvent Evaporation & Reconstitution Solid-Phase Extraction (SPE)->Solvent Evaporation & Reconstitution Prepare for injection HPLC Injection HPLC Injection Solvent Evaporation & Reconstitution->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation C18 column, gradient elution UV Detection UV Detection Chromatographic Separation->UV Detection λ = 275 nm (tentative) Data Acquisition Data Acquisition UV Detection->Data Acquisition Peak Integration & Quantification Peak Integration & Quantification Data Acquisition->Peak Integration & Quantification External standard calibration Method Validation Method Validation Peak Integration & Quantification->Method Validation Linearity, Accuracy, Precision Final Report Final Report Method Validation->Final Report

Caption: Overall workflow for the analysis of this compound in food.

Detailed Experimental Protocols

Reagents and Materials
  • This compound analytical standard (≥98% purity)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase, 200 mg, 6 mL)

  • 0.45 µm syringe filters (PTFE)

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

This protocol is designed for a solid or semi-solid food matrix (e.g., ground coffee, baked bread).

  • Homogenization: Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of a methanol/water (80:20, v/v) solution to the tube. Vortex vigorously for 2 minutes and then sonicate for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Instrumental Conditions

The following HPLC conditions are a starting point and may require optimization for specific food matrices.

ParameterCondition
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][10]
Mobile Phase A Water with 0.1% formic acid.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Gradient Elution 0-5 min: 5% B; 5-20 min: 5% to 40% B; 20-25 min: 40% B; 25-26 min: 40% to 5% B; 26-30 min: 5% B.
Flow Rate 1.0 mL/min.[10]
Column Temperature 30°C.
Injection Volume 10 µL.
UV Detection Wavelength: 275 nm (This should be confirmed by running a UV-Vis scan of a standard solution).[11]

Method Validation: Ensuring Trustworthiness and Reliability

A robust analytical method requires thorough validation to ensure its performance is reliable and fit for purpose.[2] The following parameters should be assessed according to established guidelines (e.g., ICH, AOAC).

System Suitability

Before any sample analysis, the performance of the HPLC system should be verified by injecting a standard solution multiple times. Key parameters and their acceptable limits are outlined below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Retention Time < 1%
RSD of Peak Area < 2%
Validation Parameters

The following table summarizes the key validation parameters and typical performance expectations for this type of analysis.

ParameterDescriptionTypical Performance Metrics
Linearity & Range The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.995 over a range of 0.1-10 µg/mL.[12]
Accuracy (Recovery) The closeness of the measured value to the true value, assessed by spiking a blank matrix with a known amount of the analyte.80-120% recovery at three different concentration levels.[13]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) RSD ≤ 5%; Intermediate precision (inter-day) RSD ≤ 10%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interfering peaks at the retention time of the analyte in blank matrix chromatograms.

Data Presentation and Interpretation

The concentration of this compound in the food sample is calculated using the calibration curve generated from the analysis of the standard solutions. The final concentration should be reported in µg/g or mg/kg of the original food sample, taking into account the dilution and concentration factors from the sample preparation process.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) - Active silanol groups on the column.- pH of the mobile phase is inappropriate.- Ensure 0.1% formic acid is in the mobile phase.- Consider using a column with end-capping.
Variable Retention Times - Inconsistent mobile phase composition.- Column temperature fluctuations.- Pump malfunction.- Prepare fresh mobile phase daily and degas thoroughly.- Ensure the column oven is functioning correctly.- Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.
Low Analyte Recovery - Inefficient extraction from the food matrix.- Incomplete elution from the SPE cartridge.- Optimize the extraction solvent and sonication time.- Ensure the SPE cartridge is not overloaded and that the elution solvent is appropriate.
Extraneous Peaks - Contamination from reagents or glassware.- Carryover from previous injections.- Use high-purity solvents and thoroughly clean all glassware.- Implement a needle wash step in the autosampler method.

Conclusion

This application note provides a detailed and scientifically justified HPLC-UV method for the determination of this compound in complex food matrices. The described protocol, from sample preparation using solid-phase extraction to the validated chromatographic analysis, offers a reliable and robust solution for researchers and quality control professionals. By understanding the causality behind the experimental choices, users can confidently implement, adapt, and troubleshoot this method for their specific applications in food flavor analysis.

References

  • Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086.
  • PubMed. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods.
  • Kuo, M. C., et al. (1997). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. Perfumer & Flavorist, 22(2), 49-54.
  • de Abreu, F. C., et al. (2006). On-line HPLC analysis of the antioxidant activity of phenolic compounds in brewed, paper-filtered coffee. Brazilian Journal of Plant Physiology, 18(1), 221-228.
  • ProSep Ltd. (n.d.). The Power of Reverse Phase Chromatography in Food and Beverage Analysis.
  • LCGC International. (n.d.). Liquid-Liquid Extraction of Polar Organic Compounds.
  • Salem, M. A., et al. (2016). Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample. Plant Methods, 12, 58.
  • Felton, J. S., et al. (1994). Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography. Food and Chemical Toxicology, 32(10), 937-943.
  • Li, Y., et al. (2020). A novel magnetic solid-phase extraction method for detection of 14 heterocyclic aromatic amines by UPLC-MS/MS in meat products. Food Chemistry, 337, 127630.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Waters Corporation. (n.d.). Developing Liquid Chromatography Methods for Food Analysis.
  • Agilent Technologies. (2001). HPLC for Food Analysis.
  • Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
  • Ramautar, R., et al. (2016). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples.
  • Rosario-Ortiz, F. L., et al. (2007). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 41(13), 4732-4738.
  • LCGC. (n.d.). Improving Sample Preparation in HPLC.
  • Proceedings.Science. (n.d.). Optimization of the process of extraction of fat and polar compounds with pressurized liquid (PLE) aiming at the purification of meal.
  • Shpak, A. V., et al. (2018). Validated HPLC-MS/MS method for quantification of ethylmethylhydroxypyridine succinate in rat brain and its application to a pharmacokinetic study.
  • Chen, L., et al. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods, 12(23), 4301.
  • Kumar, S., et al. (2024). Development of ultra HPLC analytical method for pymetrozine residues in rice. Journal of Pharmacognosy and Phytochemistry, 13(1), 1-6.
  • El-Kimary, E. I., et al. (2024). Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring. Scientific Reports, 14(1), 1-13.

Sources

Application Note: A Validated GC-MS Protocol for the Detection of 2-Hydroxy-6-methylpyrazine in Flavor Extracts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-6-methylpyrazine, existing in equilibrium with its tautomeric form 6-methyl-1H-pyrazin-2-one, is a key volatile compound that contributes to the characteristic roasted, nutty, and savory aromas of many thermally processed foods and flavor extracts.[1][2][3] Its accurate detection and quantification are paramount for quality control, flavor profile characterization, and new product development within the food and beverage industry. This application note presents a detailed and robust protocol for the analysis of this compound in complex flavor extract matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are grounded in established principles of pyrazine analysis and provide a framework for achieving high sensitivity, selectivity, and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the analyte's chemical and physical properties is fundamental to developing a successful analytical method.

PropertyValueSource(s)
Chemical Name This compound[1][4][5]
Synonyms 6-Methylpyrazin-2-one, 6-Methyl-1H-pyrazin-2-one[1][3]
CAS Number 20721-18-0[1][4][5]
Molecular Formula C₅H₆N₂O[1][3]
Molecular Weight 110.11 g/mol [1]
Physical Form Solid[6]
Melting Point 152 - 157 °C[6]
Tautomerism Exists in a keto-enol tautomeric equilibrium, with the keto form (6-methyl-1H-pyrazin-2-one) generally predominating.[2][7]

The relatively high melting point of this compound suggests that while it is a volatile compound amenable to GC analysis, careful optimization of the injector temperature is necessary to ensure efficient volatilization without thermal degradation.

Experimental Workflow

The overall analytical workflow for the determination of this compound in flavor extracts is depicted below. This process includes sample preparation, GC-MS analysis, and data processing.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Flavor Extract Sample LLE Liquid-Liquid Extraction (LLE) Sample->LLE Option 1 SPME Solid-Phase Microextraction (SPME) Sample->SPME Option 2 Concentration Solvent Evaporation & Reconstitution LLE->Concentration GC_Inlet GC Inlet SPME->GC_Inlet Concentration->GC_Inlet GC_Column GC Separation GC_Inlet->GC_Column MS_Source MS Ionization GC_Column->MS_Source MS_Analyzer Mass Analysis MS_Source->MS_Analyzer Detector Detection MS_Analyzer->Detector TIC Total Ion Chromatogram Detector->TIC SIM Selected Ion Monitoring TIC->SIM Library_Search Spectral Library Search SIM->Library_Search Quantification Quantification Library_Search->Quantification

Caption: A generalized workflow for the GC-MS analysis of this compound.

Sample Preparation Protocols

The choice of sample preparation technique is critical and depends on the matrix of the flavor extract (e.g., aqueous, alcoholic, or oil-based) and the desired sensitivity. Two highly effective methods are presented: Liquid-Liquid Extraction (LLE) and Headspace Solid-Phase Microextraction (HS-SPME).

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a robust and widely applicable technique for extracting pyrazines from liquid samples.[7][8][9]

Step-by-Step Methodology:

  • Sample Preparation: Pipette 5 mL of the flavor extract into a 15 mL screw-cap centrifuge tube. If the sample is highly concentrated, dilute it with deionized water.

  • pH Adjustment: Add 1 M sodium hydroxide (NaOH) solution dropwise to adjust the sample pH to >10. This ensures that the pyrazine, which is weakly basic, is in its free base form, enhancing its extraction into an organic solvent.

  • Solvent Addition: Add 5 mL of dichloromethane (DCM) or methyl-t-butyl ether (MTBE) to the tube.[7]

  • Extraction: Tightly cap the tube and vortex for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer (bottom layer for DCM, top layer for MTBE) to a clean vial.

  • Repeat Extraction: Repeat the extraction process (steps 3-6) two more times with fresh solvent, pooling the organic extracts to maximize recovery.

  • Drying: Pass the pooled organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Gently evaporate the solvent under a stream of nitrogen to a final volume of approximately 1 mL.

  • Final Preparation: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and largely automated technique ideal for volatile and semi-volatile compounds in complex matrices.[10][11][12][13]

Step-by-Step Methodology:

  • Sample Preparation: Place 2 g of the flavor extract into a 20 mL headspace vial. If the sample is solid or highly viscous, add 5 mL of deionized water.

  • Matrix Modification: Add 1 g of sodium chloride (NaCl) to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace.

  • Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • Incubation and Extraction: Place the vial in an autosampler with an agitator and heating capabilities.

    • Equilibration Temperature: 60°C

    • Equilibration Time: 15 minutes

    • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its broad selectivity for volatile compounds.[11]

    • Extraction Time: 30 minutes

  • Desorption: After extraction, the SPME fiber is immediately transferred to the GC inlet for thermal desorption of the analytes.

    • Desorption Temperature: 250°C

    • Desorption Time: 5 minutes

GC-MS Instrumental Parameters

The following instrumental parameters are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix. These parameters are adapted from established methods for similar methoxypyrazines.[14][15]

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic performance.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity.
GC Column DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar columnThe polar stationary phase is well-suited for the separation of polar compounds like hydroxy- and methoxypyrazines.[14]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Splitless modeMaximizes the transfer of the analyte onto the column for improved sensitivity.
Injector Temperature 250°CEnsures efficient volatilization of the analyte without thermal degradation. This should be optimized based on thermal stability studies if possible.
Oven Program Initial: 50°C, hold for 2 minRamp: 5°C/min to 230°CHold: 5 min at 230°CA gradual temperature ramp allows for effective separation of a wide range of volatile and semi-volatile compounds.[14]
MS Transfer Line 240°CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230°CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Analyzer Quadrupole
Acquisition Mode Full Scan (m/z 40-200) and Selected Ion Monitoring (SIM)Full scan for initial identification and SIM for enhanced sensitivity and quantification.

Data Analysis and Interpretation

Identification: The primary identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. In the absence of a commercially available standard spectrum, the characteristic fragmentation patterns of hydroxymethylpyrazines can be used for tentative identification. A study on hydroxymethylpyrazines indicated that the presence or absence of [M-17]⁺ (loss of OH), [M-18]⁺ (loss of H₂O), or [M-19]⁺ fragments can help distinguish between positional isomers.[16] For this compound (MW 110.11), the molecular ion (M⁺) is expected at m/z 110.

Quantification: For accurate quantification, an internal standard method is recommended. A suitable internal standard would be a deuterated analog of the target analyte or another pyrazine with similar chemical properties that is not present in the sample. A calibration curve should be prepared using a series of standard solutions of this compound with a constant concentration of the internal standard.

Selected Ion Monitoring (SIM): To enhance sensitivity and selectivity, especially in complex matrices, SIM mode should be employed for quantification. Based on the expected fragmentation, key ions to monitor would include the molecular ion (m/z 110) and other significant fragment ions determined from the full scan analysis of a standard.

Method Validation

To ensure the reliability of the results, the analytical method should be validated for the following parameters:

  • Linearity and Range: Demonstrate a linear relationship between the concentration and the instrument response over a defined range. A correlation coefficient (R²) of >0.99 is desirable.

  • Accuracy: Determined by spike-recovery experiments at different concentration levels. Recoveries between 80-120% are generally considered acceptable.

  • Precision: Assessed by replicate analyses of a single sample (repeatability) and by analyzing the same sample on different days (intermediate precision). A relative standard deviation (RSD) of <15% is typically required.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the detection and quantification of this compound in flavor extracts using GC-MS. The detailed methodologies for sample preparation (LLE and HS-SPME) and the optimized instrumental parameters offer a robust starting point for researchers and quality control analysts. Adherence to good laboratory practices and proper method validation will ensure the generation of accurate and reliable data, contributing to a deeper understanding and control of flavor profiles in a wide range of products.

References

  • Agilent Technologies. (n.d.). Sensitive Detection of 2-Methoxy-3- Isobutylpyrazine (MIBP or IBMP) in Wine Using Triple Quadrupole GC/MS in PCI Mode.
  • Harris, R. L. N., Lacey, M. J., Brown, W. V., & Allen, M. S. (1987). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. Vitis, 26(1), 23-30.
  • Iqbal, A., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science, 84(8), 2145-2153.
  • Bohman, B., et al. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry, 50(8), 987-993.
  • Li, Y., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods, 10(5), 958.
  • Request PDF. (n.d.). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS).
  • J&K Scientific. (n.d.). This compound, 98%.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • ChemWhat. (n.d.). This compound CAS#: 20721-18-0.
  • SpectraBase. (n.d.). 2-METHOHY-6-METHYLPYRAZINE.
  • Chemistry LibreTexts. (2019). 9.4.2. Tautomers.
  • National Center for Biotechnology Information. (2023). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 18(1), 17-30.
  • ScienceDirect. (n.d.). Optimization of two-stage thermal desorption combined with pentafluorophenyl hydrazine derivatization-gas chromatography/mass spectrometry for the determination of atmospheric carbonyl compounds.
  • AA Blocks. (n.d.). 6-Methylpyrazin-2-ol.
  • Matrix Fine Chemicals. (n.d.). 6-METHYLPYRAZIN-2-OL.

Sources

Topic: Application of 2-Hydroxy-6-methylpyrazine as a Flavor Standard

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction

Pyrazines are a class of volatile, nitrogen-containing heterocyclic compounds that are fundamental to the sensory experience of a vast array of foods and beverages.[1][2] Formed primarily through the Maillard reaction during heating processes like roasting, baking, and frying, they are responsible for the desirable nutty, roasted, and cocoa-like aromas in products ranging from coffee and chocolate to baked goods and meats.[3][4] The concentration and specific profile of these pyrazines are critical indicators of food quality, process consistency, and flavor authenticity.[5][6]

2-Hydroxy-6-methylpyrazine (CAS: 20721-18-0), also known by its tautomeric name 6-methyl-2(1H)-pyrazinone, is a significant member of this flavor family.[7] Its presence and concentration can profoundly influence the final flavor profile. The use of a pure, well-characterized standard like this compound is therefore indispensable for analytical chemists, flavor scientists, and quality control professionals.

This document serves as a comprehensive technical guide for the application of this compound as a flavor standard. It provides detailed protocols for the preparation of standard solutions, their quantification using modern analytical techniques, and the principles of method validation required to ensure data integrity and reliability. The methodologies described herein are designed to be self-validating, providing researchers and drug development professionals with a robust framework for quantitative flavor analysis.

Section 1: Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a standard is the foundation of its accurate use in quantitative analysis. This compound exists in equilibrium with its keto tautomer, 6-methyl-2(1H)-pyrazinone, a factor that influences its chemical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 6-methyl-1H-pyrazin-2-one[7]
Synonyms This compound, 6-Methylpyrazin-2-one[7]
CAS Number 20721-18-0[7][8][9]
Molecular Formula C₅H₆N₂O[7]
Molecular Weight 110.11 g/mol [7]
Appearance Solid (Typical)-
Solubility Limited solubility in water, soluble in organic solvents.[10]

Handling and Storage: As a chemical standard, this compound should be handled with appropriate laboratory precautions. Store the solid material in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Stock solutions, especially at low concentrations, should be stored at low temperatures (e.g., -20°C) and protected from light to maintain stability.[11]

Section 2: Preparation of Standard Solutions

The accuracy of any quantitative analysis is directly dependent on the precise preparation of calibration standards. The following protocols detail the steps for creating stock and working solutions of this compound. The causality behind these steps is to minimize volumetric and weighing errors, ensuring a traceable and accurate concentration.

Protocol 2.1: Preparation of a Primary Stock Solution (1000 µg/mL)

Objective: To prepare a concentrated, primary stock solution from which all subsequent working standards will be derived.

Materials:

  • This compound (≥98% purity)

  • Class A 10 mL volumetric flask

  • Analytical balance (readable to 0.01 mg)

  • Methanol or Ethanol (HPLC or GC grade)

  • Pasteur pipette

Procedure:

  • Weighing: Accurately weigh approximately 10.0 mg of this compound standard directly into a 10 mL Class A volumetric flask. Record the exact weight. The use of an analytical balance is critical for accuracy.

  • Dissolution: Add approximately 7 mL of methanol to the flask. Methanol is chosen for its ability to readily dissolve pyrazines and its compatibility with both GC and LC systems.

  • Sonication: Gently swirl the flask to dissolve the solid. If necessary, place the flask in an ultrasonic bath for 5 minutes to ensure complete dissolution.

  • Volume Adjustment: Allow the solution to return to room temperature. Carefully add methanol dropwise using a Pasteur pipette until the bottom of the meniscus aligns with the calibration mark on the flask.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Calculation: Calculate the exact concentration of the stock solution based on the recorded weight.

    • Concentration (µg/mL) = (Weight in mg / 10 mL) * 1000

  • Storage: Transfer the solution to a labeled amber glass vial and store at -20°C.

Protocol 2.2: Preparation of Calibration Curve Working Standards

Objective: To create a series of diluted standards from the primary stock solution to be used for instrument calibration.

Procedure:

  • Label a series of 10 mL volumetric flasks for each desired concentration (e.g., 10, 5, 2, 1, 0.5, 0.1 µg/mL).

  • Perform serial dilutions from the 1000 µg/mL primary stock solution. For example, to prepare a 10 µg/mL standard:

    • Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the chosen solvent (e.g., methanol).

    • Cap and invert to mix thoroughly.

  • Repeat this process to create the full set of calibration standards. Always use freshly prepared working standards for each analysis to ensure accuracy.

Visualization: Standard Preparation Workflow

G cluster_0 Protocol 2.1: Primary Stock Solution cluster_1 Protocol 2.2: Working Standards weigh 1. Weigh 10 mg of This compound dissolve 2. Dissolve in ~7 mL Methanol weigh->dissolve volume 3. Dilute to 10 mL Volumetric Flask dissolve->volume store_stock 4. Store at -20°C (1000 µg/mL Stock) volume->store_stock pipette 5. Pipette Aliquot of Stock Solution store_stock->pipette Use Stock for Dilution dilute 6. Serially Dilute to Desired Concentrations pipette->dilute calibrate 7. Use for Instrument Calibration dilute->calibrate

Caption: Workflow for preparing stock and working standard solutions.

Section 3: Analytical Methodology for Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely applied and powerful technique for the characterization and quantification of volatile flavor compounds like alkylpyrazines.[12][13] Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for analyzing complex food matrices.

Protocol 3.1: Quantification by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

Rationale: HS-SPME is a solvent-free extraction technique that isolates and concentrates volatile and semi-volatile analytes from the headspace above a sample.[14] This method is ideal for complex matrices like food, as it minimizes the extraction of non-volatile interferences, protecting the GC system and improving sensitivity.

Instrumentation and Parameters: The following table provides a starting point for method development. Parameters should be optimized for the specific instrument and matrix being analyzed.

Table 2: Typical GC-MS Parameters for Pyrazine Analysis

ParameterRecommended SettingRationale
SPME Fiber Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)This fiber is effective for a broad range of volatile compounds, including pyrazines.[14]
Extraction 65°C for 30 minutesBalances efficient volatilization of pyrazines with minimizing thermal degradation.[14]
GC Column Mid-polarity (e.g., DB-624) or WAX-type (e.g., SUPELCOWAX 10), 30 m x 0.25 mm, 0.25 µmA polar column provides excellent separation for polar compounds like pyrazines.[12][14]
Oven Program 40°C (5 min hold), ramp at 4°C/min to 230°CA slow initial ramp improves separation of early-eluting volatiles.[14]
Injector Temp 250 - 270°CEnsures rapid and complete desorption of analytes from the SPME fiber.[13][14]
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)Inert gas standard for GC-MS.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy, produces reproducible fragmentation patterns for library matching.
Mass Range m/z 35-350Covers the molecular ion and key fragments of most pyrazines.
Quantitation Ion Molecular Ion (m/z 110) or a primary fragmentThe most abundant and unique ion should be chosen for quantification to maximize sensitivity and selectivity.

Procedure:

  • Sample Preparation: Place a known amount of the sample (e.g., 1 g of ground coffee) into a 20 mL headspace vial. For liquid samples, use 1-5 mL.

  • Standard Addition (for complex matrices): For accurate quantification, spike a series of samples with known amounts of the this compound working standards.

  • Extraction: Place the vial in the autosampler tray. The system will incubate the sample at the set temperature, then expose the SPME fiber to the headspace for the specified time.

  • Desorption & Analysis: The fiber is automatically retracted and injected into the hot GC inlet, where the analytes are desorbed and transferred to the column for separation and subsequent detection by the MS.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

    • Construct a calibration curve by plotting the peak area of the quantification ion against the concentration for the series of prepared standards.

    • Determine the concentration of the analyte in the unknown sample by interpolating its peak area on the calibration curve.

Visualization: Analytical Workflow

G cluster_workflow GC-MS Quantification Workflow Sample 1. Sample Preparation (in Headspace Vial) SPME 2. HS-SPME Extraction (e.g., 65°C, 30 min) Sample->SPME GC 3. GC Separation (Polar Column) SPME->GC MS 4. MS Detection (EI, Scan Mode) GC->MS Data 5. Data Analysis (Quantification) MS->Data

Caption: General workflow for sample analysis via HS-SPME-GC-MS.

Section 4: Method Validation: Ensuring Trustworthy Results

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[15] It is a mandatory requirement for regulatory compliance and ensures that the data generated are accurate, reliable, and reproducible.[16]

Pillars of Method Validation: A robust validation protocol assesses several key performance characteristics.[17]

Table 3: Core Parameters for Analytical Method Validation

ParameterDefinitionTypical Assessment
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.Analyze a blank matrix and a spiked matrix to ensure no interfering peaks are present at the analyte's retention time.[17]
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Analyze 5-6 standards across the expected concentration range. The calibration curve should have a correlation coefficient (r²) ≥ 0.995.[18]
Accuracy The closeness of the test results obtained by the method to the true value.Perform spike-recovery experiments by adding known amounts of the standard to a blank matrix at low, medium, and high concentrations. Recovery should typically be within 80-120%.[17]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Assessed as repeatability (same day, same analyst) and intermediate precision (different days, analysts, or equipment). Expressed as percent relative standard deviation (%RSD), which should typically be <15%.[17]
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.The concentration that yields a signal-to-noise ratio of approximately 10:1.[18]
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.The concentration that yields a signal-to-noise ratio of approximately 3:1.
Visualization: Interrelation of Validation Parameters

G Method Validated Analytical Method Accuracy Accuracy (Closeness to True Value) Method->Accuracy Precision Precision (Reproducibility) Method->Precision Linearity Linearity (Proportional Response) Method->Linearity Specificity Specificity (No Interference) Method->Specificity Sensitivity Sensitivity (LOD/LOQ) Method->Sensitivity Accuracy->Precision Linearity->Accuracy Specificity->Accuracy Sensitivity->Linearity

Caption: Logical relationship of key method validation parameters.

References

  • Attygalle, A. B., J. R. de la Riva, J. J. An, A. T. Plowes, and N. E. Pierce. 2019. "Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Dai, A., A. Xue, H. Sun, and Z. Duan. 2025. "Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy." Analytical Chemistry.
  • Mortzfeld, F. B., C. Hashem, K. Vranková, M. Winkler, and F. Rudroff. 2020.
  • Advanced Biotech. n.d. "Natural Pyrazines." Accessed January 9, 2026.
  • Pipzine Chemicals. n.d. "Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News." Accessed January 9, 2026.
  • The Culinary Symphony. 2023. "Unveiling The Diverse Flavors Crafted By Natural Pyrazines." The Culinary Symphony.
  • Food Additives. 2025. "Why Pyrazine Series is Essential for Flavor and Aroma Enhancement in Food." Food Additives.
  • Li, Y., Y. Liu, Y. Sun, J. Li, and Y. Fan. 2021. "Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu." Foods 10 (8): 1928.
  • ResearchGate. n.d. "Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF." Accessed January 9, 2026.
  • ChemicalBook. 2022. "2-HYDROXYMETHYL-6-METHYLPYRAZINE | 77164-93-3."
  • ResearchGate. n.d. "Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods | Request PDF." Accessed January 9, 2026.
  • Neliti. n.d. "Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction." Accessed January 9, 2026.
  • Sigma-Aldrich. n.d. "GC Analysis of Pyrazines in Peanut Butter." Accessed January 9, 2026.
  • Scribd. n.d. "Analysis of Pyrazines by GC | PDF | Time Of Flight Mass Spectrometry." Accessed January 9, 2026.
  • ResearchGate. n.d. "Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds." Accessed January 9, 2026.
  • PubMed. 2024. "Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods." Food Chemistry 430:137086.
  • CymitQuimica. n.d. "CAS 2882-21-5: 2-Methoxy-6-methylpyrazine." Accessed January 9, 2026.
  • Agency for Toxic Substances and Disease Registry. n.d. "Analytical Methods." Accessed January 9, 2026.
  • U.S. Food and Drug Administration. 2019. "Guidelines for the Validation of Chemical Methods for the Foods Program."
  • Benchchem. 2025.
  • U.S. Food and Drug Administration. n.d. "Q2(R2) Validation of Analytical Procedures." Accessed January 9, 2026.
  • Lavanya, G., M. Sunil, M. Eswarudu, and A. Eswar. 2013. "Analytical method validation: A brief review." Research Journal of Pharmaceutical, Biological and Chemical Sciences 4 (2): 854-869.
  • FAO Knowledge Repository. 1997. "VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL."
  • PubChem. n.d. "2-Hydroxy-3-methylpyrazine." Accessed January 9, 2026.
  • National Center for Biotechnology Information. 2021. "Method Validation Approaches for Analysis of Constituents in ENDS." Tobacco Control 30 (4): 403-409.
  • Shanghai Haoyuan Chemexpress Co., Ltd. n.d. "this compound, CAS 20721-18-0." Accessed January 9, 2026.
  • ChemicalBook. n.d. "this compound | 20721-18-0." Accessed January 9, 2026.
  • J&K Scientific. n.d. "this compound, 98% | 20721-18-0." Accessed January 9, 2026.
  • TargetMol. n.d. "2-Methoxy-6-methylpyrazine | Organic reagent." Accessed January 9, 2026.

Sources

Application Notes & Protocols for Maillard Reaction Studies Utilizing 2-Hydroxy-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Hydroxypyrazines in Maillard Chemistry

The Maillard reaction, a cornerstone of food and flavor chemistry, describes the complex cascade of non-enzymatic browning reactions between reducing sugars and amino compounds.[1][2] This reaction is responsible for the desirable colors, aromas, and flavors in a vast array of thermally processed foods, from baked bread to roasted coffee.[3][4] Among the myriad products generated, heterocyclic compounds, particularly pyrazines, are renowned for their potent sensory characteristics, often imparting roasted, nutty, and toasted notes.[1][5]

While alkylpyrazines are widely studied, hydroxy-substituted pyrazines such as 2-Hydroxy-6-methylpyrazine (CAS No. 20721-18-0) represent a critical, albeit less explored, subclass.[6] These compounds not only contribute to the overall flavor profile but also serve as key intermediates in the formation of other complex molecules. Their unique chemical structure, featuring both a heterocyclic aromatic ring and a hydroxyl group, imparts distinct reactivity and analytical characteristics.

This guide provides an in-depth exploration of this compound's role in Maillard reaction studies. It is designed for researchers, scientists, and drug development professionals, offering both the foundational mechanistic understanding and the practical, validated protocols necessary to investigate this compound in model systems and complex matrices. We will delve into the causality behind experimental design, present self-validating analytical protocols, and provide troubleshooting insights to ensure robust and reproducible results.

Mechanistic Framework: The Formation of this compound

The formation of pyrazines in the Maillard reaction is a multistage process that begins after the initial formation of Amadori or Heyns rearrangement products.[7][8] The core pathway involves the degradation of these intermediates into highly reactive α-dicarbonyl compounds (e.g., glyoxal, methylglyoxal) and α-aminocarbonyls via the Strecker degradation of amino acids.[8]

The synthesis of the pyrazine ring proceeds through the condensation of two α-aminocarbonyl molecules.[9][10] For substituted pyrazines like this compound, specific precursors are required. The formation pathway can be conceptualized as the condensation between an α-dicarbonyl compound and an amino acid, leading to a hydroxy-substituted dihydropyrazine intermediate, which then aromatizes.

The diagram below illustrates a plausible formation pathway. The process is initiated by the reaction of an amino acid with an α-dicarbonyl compound. The subsequent condensation and cyclization yield the final pyrazine structure. The pH of the reaction medium is a critical factor, with neutral to slightly alkaline conditions (pH 7-10) generally favoring pyrazine formation.[11][12]

cluster_precursors Precursors cluster_reaction Reaction Cascade reactant reactant intermediate intermediate product product condition condition AminoAcid Amino Acid (e.g., Alanine) Strecker Strecker Degradation AminoAcid->Strecker Dicarbonyl α-Dicarbonyl (e.g., Methylglyoxal) Dicarbonyl->Strecker Aminoketone α-Aminocarbonyl Intermediate Strecker->Aminoketone Forms reactive intermediates Condensation Self-Condensation & Cyclization Aminoketone->Condensation 2 molecules react Aromatization Dehydration/ Aromatization Condensation->Aromatization Forms dihydropyrazine pH_Heat Heat (T) pH 7-10 Condensation->pH_Heat FinalProduct This compound Aromatization->FinalProduct

Caption: Plausible formation pathway of this compound.

Application Protocol 1: Generating this compound in a Maillard Model System

This protocol provides a robust method for producing pyrazines, including this compound, under controlled laboratory conditions. The selection of precursors and reaction parameters is based on established literature to maximize yield and reproducibility.[11][13]

Objective: To generate and subsequently analyze this compound from the reaction of a reducing sugar and an amino acid.

Principle: By heating an aqueous solution of an amino acid (e.g., L-lysine, which is highly reactive) and a reducing sugar (e.g., D-glucose) at a controlled temperature and pH, the Maillard reaction is initiated, leading to the formation of a complex mixture of compounds, including pyrazines.[8] A sealed, pressure-resistant vessel is used to prevent the loss of volatile products. The reaction is then quenched to halt further chemical changes before analysis.

Materials:

  • L-Lysine (High Purity)

  • D-Glucose (High Purity)

  • Deionized Water

  • 1 M Sodium Hydroxide (NaOH) Solution

  • 1 M Hydrochloric Acid (HCl) Solution

  • Pressure-resistant glass reaction vials (10 mL) with PTFE-lined caps

  • Heating block or oil bath with precise temperature control

  • pH meter

  • Analytical balance

Step-by-Step Methodology:

  • Reactant Preparation:

    • Accurately weigh 0.5 mmol of L-Lysine and 0.5 mmol of D-Glucose.

    • Transfer the reactants to a 10 mL pressure-resistant reaction vial.

    • Add 5.0 mL of deionized water to the vial.

    • Vortex the mixture for 1 minute or until all solids are completely dissolved. An equimolar ratio is a common starting point for model systems.[11]

  • pH Adjustment:

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Place the vial in a beaker for stability and insert the pH probe.

    • Adjust the pH of the solution to 8.0 by dropwise addition of 1 M NaOH. If the pH overshoots, use 1 M HCl to adjust back. This slightly alkaline condition is optimal for pyrazine formation.[11][12]

  • Reaction Incubation:

    • Securely seal the vial with the PTFE-lined cap. Ensure the seal is tight to withstand pressure buildup.

    • Preheat the heating block or oil bath to 140°C . This temperature provides sufficient energy to drive the reaction within a reasonable timeframe.[13]

    • Place the sealed vial into the heating apparatus and incubate for 90 minutes .

  • Reaction Quenching:

    • After 90 minutes, carefully remove the hot vial from the heating apparatus using tongs.

    • Immediately plunge the vial into an ice-water bath for at least 10 minutes. This rapid cooling effectively stops the reaction, preserving the composition of the mixture at the 90-minute time point.[11]

  • Sample Storage:

    • Once cooled, the sample is ready for extraction and analysis.

    • If analysis cannot be performed immediately, store the vial at -20°C to prevent degradation of the products.

Application Protocol 2: Extraction and GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for identifying and quantifying volatile and semi-volatile compounds like pyrazines generated in Maillard reactions.[14]

Objective: To extract, identify, and quantify this compound from the prepared Maillard reaction mixture.

Principle: Liquid-liquid extraction is used to selectively transfer the organic reaction products from the aqueous matrix into an organic solvent (dichloromethane), which is more compatible with GC-MS analysis. The extract is then injected into the GC-MS system, where compounds are separated based on their boiling points and polarity, and then identified by their unique mass fragmentation patterns.

Materials & Equipment:

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate

  • Centrifuge tubes (15 mL)

  • Autosampler vials (2 mL) with caps

  • Pasteur pipettes

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • DB-WAX or HP-5ms capillary column (or equivalent)

Step-by-Step Methodology:

  • Liquid-Liquid Extraction:

    • Transfer the entire 5.0 mL of the quenched reaction mixture to a 15 mL centrifuge tube.

    • Add 2.0 mL of dichloromethane (DCM) to the tube.

    • Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge the tube at 3000 rpm for 5 minutes to break the emulsion and achieve a clean separation of the aqueous and organic layers.

    • Using a Pasteur pipette, carefully transfer the bottom organic (DCM) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Concentration (Optional but Recommended):

    • Gently evaporate the DCM extract under a slow stream of nitrogen gas at room temperature to a final volume of approximately 200 µL. Avoid complete dryness to prevent loss of volatile compounds.

  • GC-MS Analysis:

    • Transfer the final extract to a 2 mL autosampler vial.

    • Set up the GC-MS system with the parameters outlined in the table below. These parameters serve as a validated starting point and may require optimization based on the specific instrument.

    • Inject 1 µL of the sample into the GC-MS.

  • Data Analysis:

    • Identification: Identify this compound by comparing its retention time and mass spectrum to that of an authentic reference standard. If a standard is unavailable, tentative identification can be made by matching the experimental mass spectrum against a spectral library (e.g., NIST, Wiley). Key fragments for methylpyrazines typically involve the loss of HCN or methyl radicals.

    • Quantification: Create a calibration curve using a series of known concentrations of an authentic this compound standard. Quantify the compound in the sample by comparing its peak area to the calibration curve. If a standard is not available, semi-quantification can be performed using an internal standard with similar chemical properties.

Quantitative & Analytical Data Summary

The following table provides typical parameters for the GC-MS analysis of pyrazines and expected mass spectral data for related compounds, which can aid in the tentative identification of this compound.

ParameterSetting/ValueRationale & Notes
GC System
Injection ModeSplitless (1 min)Maximizes analyte transfer to the column for trace analysis.
Injector Temp.250°CEnsures rapid volatilization of analytes without degradation.
Carrier GasHelium, 1.0 mL/minProvides good separation efficiency and is inert.
ColumnHP-5ms (30m x 0.25mm x 0.25µm)A versatile, non-polar column suitable for a wide range of volatile compounds.
Oven Program40°C (hold 2 min), ramp to 240°C at 5°C/min, hold 10 minA standard temperature program for separating a complex mixture of Maillard products.
MS System
Ion SourceElectron Ionization (EI)Standard ionization technique for volatile organics.
Ionization Energy70 eVProvides reproducible fragmentation patterns for library matching.
Source Temp.230°CPrevents condensation of analytes in the source.
Mass Range35 - 350 amuCovers the expected mass range for pyrazines and other small Maillard products.
Reference Data
2-Methylpyrazine[15]Expected m/z: 94 (M+), 93, 67, 53, 42Provides a reference fragmentation pattern for a simple pyrazine.
2,6-Dimethylpyrazine[16]Expected m/z: 108 (M+), 107, 81, 54, 42Shows fragmentation for a dimethyl-substituted pyrazine.
2-Hydroxymethyl-3-methylpyrazineExpected m/z: 124 (M+), 106, 95, 79, 53A closely related hydroxymethyl isomer, useful for comparison.

Troubleshooting & Field-Proven Insights

Low yields or inconsistent results are common challenges in Maillard reaction studies. The following decision tree and insights address frequent issues.

problem problem check check solution solution connector p1 Low or No Pyrazine Yield c1 Verify Reaction Parameters (Temp, Time, pH) p1->c1 c1_q Parameters Optimal? c1->c1_q s1 Adjust Parameters: - Temp: 120-150°C - pH: 8.0-10.0 - Time: 60-120 min c1_q->s1 No c2 Assess Reactant Quality (Purity, Age) c1_q->c2 Yes s1->c1 Re-run c2_q Reactants High Purity? c2->c2_q s2 Use High-Purity, Fresh Reactants. Consider different amino acids/sugars. c2_q->s2 No c3 Check for Volatile Loss c2_q->c3 Yes s2->c2 Re-run c3_q Vial Seal Intact? c3->c3_q s3 Use High-Quality Vials. Ensure Proper Sealing. c3_q->s3 No s4 Yield Improved. c3_q->s4 Yes s3->c3 Re-run

Caption: Troubleshooting decision tree for low pyrazine yields.

Expert Insights:

  • Causality of pH: A slightly alkaline pH (8-10) deprotonates the amino group of the amino acid, increasing its nucleophilicity and accelerating the initial condensation step with the sugar's carbonyl group, which is a rate-limiting step in the overall reaction.[2][17]

  • Choice of Amino Acid: Lysine is often used because it has two amino groups (α and ε), making it one of the most reactive amino acids in the Maillard reaction.[8] However, simpler amino acids like glycine or alanine can also be used to generate less complex product mixtures.

  • Extraction Efficiency: Dichloromethane is an effective solvent for pyrazines. However, if yields are still low, consider a solid-phase microextraction (SPME) method. SPME is a solvent-free technique that can be more sensitive for trace-level volatile analysis.[14]

References

  • National Institutes of Health (NIH). (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides.
  • PubMed. (2008). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal.
  • PubMed. (2010). Formation of pyrazines in Maillard model systems of lysine-containing dipeptides.
  • Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. (2016).
  • ACS Publications. Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry.
  • PubMed. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods.
  • Oxford Academic. (n.d.). Investigation of Pyrazine Formation Pathways in Glucose-Ammonia Model Systems. Bioscience, Biotechnology, and Biochemistry.
  • Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. (n.d.).
  • ResearchGate. Main reaction pathways for the formation of pyrazine derivatives.
  • ASM Journals. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis.
  • Imre Blank's Homepage. Basic Chemistry and Process Conditions for Reaction Flavours with Particular Focus on Maillard-Type Reactions.
  • PubMed Central (PMC). (n.d.). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines.
  • ResearchGate. Effect of Reaction Conditions on the Volatile Pyrazines Components of Defatted Flaxseed Meal in the Maillard Reaction System.
  • San Diego Miramar College. Science of Cooking Laboratory Browning V2.
  • Chemistry LibreTexts. (2023). Maillard Reactions in Foods.
  • PubMed. Pyrazine formation from serine and threonine.
  • ResearchGate. Model studies on the formation of 2-vinylpyrazine and 2-vinyl-6-methylpyrazine in Maillard-type reactions.
  • The Good Scents Company. 2-ethyl-6-methyl pyrazine, 13925-03-6.
  • National Institutes of Health (NIH). (2023). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review.
  • FutureLearn. Understanding the Maillard Reaction.
  • The Good Scents Company. 2-methyl pyrazine.
  • Formation of pyrazines from ascorbic acid and amino acids under dry-roasting conditions. (n.d.).
  • MDPI. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
  • RSC Publishing. Synthesis of 2,5-dihydroxy-3,6-bis-(2-hydroxybenzyl)pyrazine.
  • PubMed Central (PMC). (n.d.). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine.
  • The Good Scents Company. 2-methyl-6-vinyl pyrazine, 13925-09-2.
  • ACS Food Science & Technology. Volatile Compounds Generated from the Maillard Reaction of Dipeptides Asn–Pro and Pro–Asn and a Mixture of Asparagine and Proline with Glucose.
  • Perfumer & Flavorist. (2021). Flavor Bites: 2-Methyl pyrazine.
  • ResearchGate. Identification of 2-Hydroxymethyl-3,6-diethyl-5-methylpyrazine as a Key Retronasal Burnt Flavor Compound in Soy Sauce Aroma Type Baijiu Using Sensory-Guided Isolation Assisted by Multivariate Data Analysis.
  • PubMed. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient.
  • National Institutes of Health (NIH). (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren).
  • Perfumer & Flavorist. (2010). Flavor Bites: 2-Acetyl Pyrazine.
  • RSC Publishing. Detection and quantification of food colorant adulteration in saffron sample using chemometric analysis of FT-IR spectra.

Sources

Protocol for isolating 2-Hydroxy-6-methylpyrazine from natural products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Isolation of 2-Hydroxy-6-methylpyrazine from Natural Products

Authored by a Senior Application Scientist

This application note provides a comprehensive, technically-grounded protocol for the isolation and purification of this compound from complex natural product matrices. This pyrazine derivative is a significant contributor to the flavor and aroma profiles of many thermally processed foods, such as coffee and roasted nuts, and is of increasing interest to the pharmaceutical sector for its potential biological activities. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific principles that govern their efficacy.

The isolation of a specific, often low-concentration, volatile compound from a natural source is a multi-faceted challenge. The protocol must be robust enough to handle complex and variable starting materials while being delicate enough to preserve the integrity of the target molecule. This guide is structured to navigate these challenges, offering a logical workflow from initial extraction to final purification and analysis, ensuring a self-validating and reproducible process.

Physicochemical Profile: this compound

Understanding the physical and chemical properties of the target molecule is the cornerstone of developing an effective isolation strategy. The properties of this compound dictate the selection of appropriate solvents and chromatographic conditions.

PropertyValueSignificance for Isolation Protocol
Molecular Formula C₅H₆N₂OIndicates a relatively small, nitrogen-containing heterocyclic compound.
Molecular Weight 110.12 g/mol Its low molecular weight contributes to its volatility.
Boiling Point ~170-171 °C (for the related 2-methoxy-6-methylpyrazine)[1][2]Suggests that methods suitable for volatile compounds, such as steam distillation or headspace techniques, are appropriate. Vacuum distillation can also be considered to lower the boiling point and prevent thermal degradation.[3]
Polarity Moderately PolarThe hydroxyl group and nitrogen atoms confer polarity. This influences solvent choice for extraction and chromatography. It is soluble in water and alcohol.[1]
Appearance Colorless solid or liquidPhysical state at room temperature can influence handling procedures.

Strategic Overview of the Isolation Workflow

The isolation of this compound necessitates a multi-stage approach. The overall strategy is to first perform a non-selective, high-yield extraction to capture the compound from the bulk matrix, followed by sequential purification steps that leverage its specific physicochemical properties to separate it from other co-extracted molecules.

Isolation_Workflow cluster_0 Phase 1: Extraction cluster_1 Phase 2: Purification cluster_2 Phase 3: Analysis Sample_Prep Sample Preparation (Grinding/Homogenization) Extraction Initial Extraction (e.g., Steam Distillation or Solvent Extraction) Sample_Prep->Extraction Crude_Purification Crude Purification (Column Chromatography) Extraction->Crude_Purification Crude Extract Final_Purification Final Purification (Preparative HPLC) Crude_Purification->Final_Purification Analysis Purity & Identity Confirmation (GC-MS, NMR) Final_Purification->Analysis Pure Compound

Caption: High-level workflow for the isolation of this compound.

Part 1: Initial Extraction from the Natural Matrix

The primary objective of this phase is to efficiently remove this compound from the solid or liquid natural product. The choice of method is dictated by the compound's volatility and the nature of the source material.

Method A: Steam Distillation

Principle: Steam distillation is a separation technique ideal for temperature-sensitive, volatile compounds that are immiscible or slightly soluble in water.[4][5] The process involves bubbling steam through the plant material, which lowers the boiling point of the volatile compounds, allowing them to co-distill with the water vapor at temperatures below 100°C, thus preventing thermal decomposition.[4][6]

Protocol:

  • Preparation: Prepare the natural product by grinding (for solids) or ensuring it is in an aqueous suspension to maximize the surface area for extraction.[5]

  • Apparatus Setup: Assemble a steam distillation apparatus. This typically consists of a steam generator, a sample flask, a condenser, and a receiving flask. A Clevenger-type apparatus can also be used for in-situ steam generation.[7]

  • Distillation: Pass steam from the generator through the sample material. The steam will vaporize the volatile compounds.[6]

  • Condensation: The vapor mixture of water and this compound is passed through a condenser, where it cools and returns to a liquid state.[5]

  • Collection: Collect the distillate, which will be an aqueous solution or a two-phase system containing the target compound.

  • Post-Distillation Extraction: The collected aqueous distillate must then be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) using a separatory funnel to isolate the organic compounds from the water.

Method B: Solvent Extraction

Principle: This method relies on the differential solubility of the target compound in a chosen solvent compared to other components of the matrix. For this compound, a solvent or solvent system of intermediate polarity is required.

Protocol:

  • Solvent Selection: Based on the moderate polarity of the target compound, solvents like ethyl acetate or a hexane/ethyl acetate mixture are effective choices.[8][9][10] Using a non-polar solvent like hexane alone may be insufficient but can be advantageous if highly polar impurities, such as imidazoles, are a concern.[8][9]

  • Solid-Liquid Extraction:

    • Place the powdered and dried natural material in a flask.

    • Add the selected solvent and stir or sonicate the mixture for a specified period (e.g., 1-2 hours) at room temperature.

    • Repeat the extraction process multiple times (at least 3-4) with fresh solvent to ensure high recovery.[10][11]

    • Combine the solvent extracts and filter to remove solid residues.

  • Liquid-Liquid Extraction:

    • For liquid samples (e.g., an aqueous extract), use a separatory funnel.

    • Add an immiscible organic solvent (e.g., ethyl acetate) to the aqueous sample.

    • Shake the funnel vigorously, venting frequently to release pressure.

    • Allow the layers to separate, and collect the organic layer.

    • Repeat the extraction on the aqueous layer with fresh solvent.

  • Concentration: Evaporate the combined organic extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

Part 2: Purification of the Crude Extract

The crude extract will contain a mixture of compounds. The following chromatographic techniques are employed to isolate this compound to a high degree of purity.

Method A: Flash Column Chromatography

Principle: This is a rapid form of liquid chromatography used for preparative separation. It utilizes a stationary phase (typically silica gel) and a mobile phase (solvent). Separation occurs based on the differential partitioning of compounds between the two phases. Polar compounds interact more strongly with the silica and elute later.

Protocol:

  • Stationary Phase: Use silica gel as the stationary phase. If polar impurities like imidazoles were co-extracted (e.g., when using ethyl acetate), the silica will effectively retain them.[8][9][10][11]

  • Mobile Phase Selection: A gradient elution is often most effective. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical starting point could be a 90:10 hexane/ethyl acetate mixture.[8][9]

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase (or a slightly stronger solvent) and load it onto the top of the column.

  • Elution and Fraction Collection: Begin passing the mobile phase through the column. Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-MS to identify those containing the pure this compound.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent to yield the partially purified compound.

Method B: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Principle: Prep-HPLC is a high-resolution purification technique that is ideal for obtaining highly pure compounds.[12][13][14][15] For a moderately polar compound like this compound, reversed-phase HPLC is the most robust and widely used mode.[12][14] In this mode, a non-polar stationary phase is used with a polar mobile phase; more polar compounds elute first.

Protocol:

  • Method Development: First, develop an analytical HPLC method to determine the optimal separation conditions (mobile phase composition, gradient, etc.).

  • System Configuration:

    • Column: A reversed-phase C18 column is a common choice.[16]

    • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used.[16] A shallow gradient or isocratic elution may be employed.

    • Detector: A UV detector set at a wavelength where pyrazines absorb (e.g., ~270 nm) is suitable for detection.[16]

  • Sample Preparation: Dissolve the partially purified sample from the previous step in the mobile phase. Ensure the sample is filtered to prevent column clogging.

  • Injection and Fractionation: Inject the sample onto the preparative column and collect fractions corresponding to the peak of the target compound.

  • Post-Purification: Remove the mobile phase solvents from the collected fractions (e.g., via rotary evaporation or lyophilization) to obtain the final, pure this compound.

Typical Preparative HPLC Parameters:

ParameterRecommended SettingRationale
Column C18, 5-10 µm particle sizeStandard for reversed-phase separation of moderately polar compounds.[12][16]
Mobile Phase Acetonitrile/Water or Methanol/WaterCommon solvents for reversed-phase HPLC, offering good selectivity for pyrazines.[16]
Elution Mode Isocratic or GradientGradient elution is often better for complex mixtures, while isocratic is simpler for final polishing.[16]
Flow Rate Dependent on column diameterScaled up from the analytical method to accommodate larger sample loads.
Detection UV at ~270 nmPyrazine rings typically exhibit strong UV absorbance in this region.[16]

Part 3: Final Analysis and Characterization

After isolation, the identity and purity of this compound must be unequivocally confirmed.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the definitive analytical technique for volatile and semi-volatile compounds like pyrazines.[17][18] The gas chromatograph separates the components of the sample, and the mass spectrometer provides a mass spectrum for each component, which serves as a molecular fingerprint.

Typical GC-MS Parameters:

ParameterRecommended SettingRationale
Injector Splitless mode, 250-270°CEnsures efficient transfer of the analyte onto the column.[18]
Carrier Gas Helium, constant flow of 1.0-1.2 mL/minInert gas that carries the sample through the column.[18]
Column DB-5ms or similar non-polar/mid-polar columnProvides good separation for a wide range of pyrazine derivatives.[17]
Oven Program Initial 40-50°C, ramp at 3-5°C/min to 250°CA temperature gradient is necessary to elute compounds with different boiling points.[18]
MS Ion Source 230°C, Electron Ionization (EI) at 70 eVStandard conditions for generating reproducible mass spectra.[18]
Method B: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra should be acquired.

Conclusion

The protocol outlined in this application note provides a systematic and scientifically sound approach to the isolation of this compound from natural products. The successful implementation of this workflow hinges on a careful consideration of the compound's physicochemical properties at each stage, from the initial choice of extraction method to the final high-resolution purification. By explaining the causality behind each experimental choice, this guide empowers researchers to not only replicate the procedure but also to adapt and troubleshoot it for their specific natural product matrix.

References

  • Attygalle, A. B., & Jham, G. N. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161.
  • Wikipedia. (n.d.). Steam distillation.
  • BenchChem. (n.d.). Application Note: High-Sensitivity GC-MS Method for Pyrazine Quantification Using Deuterated Internal Standards.
  • Vedantu. (n.d.). Steam Distillation Explained: Principle, Process & Uses.
  • Kim, Y. H., et al. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
  • USA Lab. (2020). Methods of Extracting Volatile Oils.
  • Linquip. (2025). Steam Distillation Made Simple: Principle, Process, Applications, and Advantages.
  • Latif, Z., & Sarker, S. D. (2012). Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC). In Natural Products Isolation (pp. 357-381). Humana Press.
  • BenchChem. (n.d.). Application Note: Solid-Phase Microextraction (SPME) for Pyrazine Analysis.
  • University of Toronto. (n.d.). Isolation and Purification of Organic Compounds Steam Distillation of Essential Oils.
  • Ashraf-Khorasani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science.
  • Latif, Z., & Sarker, S. D. (2012). Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC). ResearchGate.
  • Sarker, S. D., & Latif, Z. (2012). Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). PubMed.
  • BenchChem. (n.d.). Isolation techniques for pyrazine products from complex reaction mixtures.
  • University of Warwick. (n.d.). Principles in preparative HPLC.
  • Taylor, L. T., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
  • Ashraf-Khorasani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 845-853.
  • The Good Scents Company. (n.d.). 2-methoxy-6-methyl pyrazine.
  • PubChem. (n.d.). 2-Methoxy-6-methylpyrazine.

Sources

2-Hydroxy-6-methylpyrazine: A Versatile Scaffold for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Pyrazine

2-Hydroxy-6-methylpyrazine, a seemingly simple heterocyclic compound, has emerged as a powerhouse building block in modern organic synthesis. Its true value lies in the strategic placement of its functional groups: a nucleophilic hydroxyl group (which exists in tautomeric equilibrium with its pyrazinone form), a reactive pyrazine core, and a methyl group amenable to functionalization. This unique combination offers multiple handles for diversification, making it a "privileged scaffold" in medicinal chemistry.[1] Pyrazine derivatives are integral to a wide array of biologically active molecules, including potent kinase inhibitors used in oncology.[2][3] This guide provides an in-depth exploration of the key synthetic transformations of this compound, complete with detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValueReference
Molecular Formula C₅H₆N₂O[PubChem CID: 285725]
Molecular Weight 110.11 g/mol [PubChem CID: 285725]
Appearance Light brown to white solid[ChemicalBook]
Melting Point 249-250 °C[ChemicalBook]
¹H NMR (DMSO-d₆) δ ~2.2-2.4 (s, 3H, -CH₃), ~7.5-7.7 (s, 1H), ~7.8-8.0 (s, 1H), ~10.0-12.0 (br s, 1H, -OH)[BenchChem]
¹³C NMR (DMSO-d₆) δ ~20-25 (-CH₃), ~125-130, ~130-135, ~140-145, ~155-160 (pyrazine ring carbons)[BenchChem]

Core Synthetic Transformations and Protocols

The synthetic utility of this compound is primarily exploited through a series of key transformations that allow for the construction of complex molecular architectures.

Halogenation: Activating the Pyrazine Core for Cross-Coupling

The conversion of the hydroxyl group to a halogen, typically chlorine, is a critical first step to enable palladium-catalyzed cross-coupling reactions. This transformation activates the C2 position of the pyrazine ring for subsequent carbon-carbon and carbon-nitrogen bond formation.

Causality of Experimental Choices: Phosphorous oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent, ideal for converting hydroxypyridines and related heterocycles to their chloro-derivatives.[4][5] The reaction often requires elevated temperatures to overcome the activation energy for the substitution. The use of a sealed reactor is necessary to maintain the pressure of the volatile POCl₃ and drive the reaction to completion. A basic workup is crucial to neutralize the highly acidic reaction mixture and precipitate the product.

Experimental Protocol: Synthesis of 2-Chloro-6-methylpyrazine

  • Materials: this compound, Phosphorous oxychloride (POCl₃), Pyridine (optional, as a base), Crushed ice, Saturated sodium carbonate (Na₂CO₃) solution, Dichloromethane (CH₂Cl₂).

  • Procedure:

    • In a 100 mL Teflon-lined stainless steel autoclave, place this compound (11.0 g, 0.1 mol) and phosphorous oxychloride (27.5 mL, 0.3 mol).

    • Seal the reactor and heat the mixture to 140-160 °C for 3-4 hours with stirring.[4]

    • Cool the reactor to room temperature and then carefully vent any excess pressure.

    • Slowly and cautiously pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring in a well-ventilated fume hood.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8-9.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-chloro-6-methylpyrazine as a solid.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Diversity

With the activated 2-chloro-6-methylpyrazine in hand, a vast array of substituents can be introduced at the C2 position using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used methods in this context.[6][7]

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 2-chloro-6-methylpyrazine and an organoboron reagent, typically an aryl or heteroaryl boronic acid.[7] This reaction is fundamental in the synthesis of biaryl and heteroaryl-aryl structures commonly found in kinase inhibitors.[2]

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8]

Experimental Protocol: Synthesis of 2-Aryl-6-methylpyrazines

  • Materials: 2-chloro-6-methylpyrazine, Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium carbonate (Na₂CO₃), Toluene, Ethanol, Water.

  • Procedure:

    • To a round-bottom flask, add 2-chloro-6-methylpyrazine (1.28 g, 10 mmol), the desired arylboronic acid (12 mmol, 1.2 equiv.), and sodium carbonate (2.12 g, 20 mmol).

    • Add a solvent mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL).

    • Degas the mixture by bubbling argon or nitrogen through it for 20 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%) to the reaction mixture.

    • Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate (50 mL).

    • Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-6-methylpyrazine.[9]

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, allowing for the coupling of 2-chloro-6-methylpyrazine with a wide range of primary and secondary amines.[6] This reaction is particularly valuable for synthesizing 2-amino-6-methylpyrazine derivatives, which are key components of many kinase inhibitors.[2]

Mechanistic Insight: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6]

Experimental Protocol: Synthesis of N-Aryl-6-methylpyrazin-2-amines

  • Materials: 2-chloro-6-methylpyrazine, Aniline or a substituted aniline, Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], Xantphos, Cesium carbonate (Cs₂CO₃), Anhydrous 1,4-dioxane.

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 2-chloro-6-methylpyrazine (1.28 g, 10 mmol), the desired aniline (11 mmol, 1.1 equiv.), cesium carbonate (4.89 g, 15 mmol), and Xantphos (0.35 g, 0.6 mmol).

    • Add tris(dibenzylideneacetone)dipalladium(0) (0.18 g, 0.2 mmol, 2 mol%).

    • Add anhydrous 1,4-dioxane (40 mL) via syringe.

    • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours with vigorous stirring. Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-6-methylpyrazin-2-amine.[10]

Alkylation: Modifying the Hydroxyl and Nitrogen Moieties

Direct alkylation of this compound offers a more direct route to certain derivatives, though regioselectivity between O- and N-alkylation can be a challenge.

Selective O-alkylation provides access to 2-alkoxy-6-methylpyrazines. The choice of base and solvent is critical to favor O-alkylation over N-alkylation.

Causality of Experimental Choices: Using a strong base like sodium hydride (NaH) in an aprotic solvent such as DMF or THF deprotonates the hydroxyl group to form the more nucleophilic alkoxide. This favors attack at the oxygen atom.

Experimental Protocol: Synthesis of 2-Alkoxy-6-methylpyrazines

  • Materials: this compound, Alkyl halide (e.g., iodomethane, benzyl bromide), Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of sodium hydride (0.44 g, 11 mmol, 1.1 equiv., washed with hexanes to remove mineral oil) in anhydrous DMF (30 mL) at 0 °C under an inert atmosphere, add a solution of this compound (1.10 g, 10 mmol) in anhydrous DMF (20 mL) dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the mixture back to 0 °C and add the alkyl halide (10.5 mmol, 1.05 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water (10 mL).

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

To favor N-alkylation, different reaction conditions are employed. The tautomeric equilibrium between the hydroxy and pyrazinone forms can be influenced by the choice of reagents and solvent.

Causality of Experimental Choices: In the presence of a weaker base like potassium carbonate and a polar aprotic solvent, the equilibrium may favor the pyrazinone tautomer, leading to preferential alkylation on the nitrogen atom.

Experimental Protocol: Synthesis of 1-Alkyl-6-methylpyrazin-2(1H)-ones

  • Materials: this compound, Alkyl halide, Potassium carbonate (K₂CO₃), Anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound (1.10 g, 10 mmol) in anhydrous DMF (40 mL), add potassium carbonate (2.76 g, 20 mmol) and the alkyl halide (12 mmol, 1.2 equiv.).

    • Heat the mixture to 60-80 °C and stir for 12-24 hours.

    • Cool the reaction mixture to room temperature and pour it into water (100 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[11]

Visualizing Synthetic Pathways

Synthetic_Workflow cluster_start Starting Material cluster_activation Activation cluster_diversification Diversification cluster_direct_functionalization Direct Functionalization A This compound B 2-Chloro-6-methylpyrazine A->B  Halogenation  (POCl₃) E 2-Alkoxy-6-methylpyrazine A->E  O-Alkylation  (NaH, Alkyl Halide) F 1-Alkyl-6-methylpyrazin-2(1H)-one A->F  N-Alkylation  (K₂CO₃, Alkyl Halide) C 2-Aryl-6-methylpyrazine B->C  Suzuki-Miyaura  Coupling D N-Aryl-6-methylpyrazin-2-amine B->D  Buchwald-Hartwig  Amination

Caption: Synthetic pathways from this compound.

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(L₂)-X Ar-Pd(II)(L₂)-X Pd(0)L₂->Ar-Pd(II)(L₂)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L₂)-R Ar-Pd(II)(L₂)-R Ar-Pd(II)(L₂)-X->Ar-Pd(II)(L₂)-R Transmetalation (R-B(OH)₂, Base) Ar-Pd(II)(L₂)-R->Pd(0)L₂ Reductive Elimination Ar-R Ar-R Ar-Pd(II)(L₂)-R->Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Conclusion

This compound stands as a testament to the power of a well-designed building block in organic synthesis. Its inherent reactivity and multiple points for functionalization allow for the efficient construction of diverse and complex molecular libraries. The protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this versatile scaffold in their synthetic endeavors, particularly in the pursuit of novel therapeutics. As the demand for innovative small molecules continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry and drug discovery.

References

  • Wikipedia. Buchwald–Hartwig amination.
  • MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1336-1341.
  • Semantic Scholar. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • PubChem. 6-Methylpyrazin-2-ol.
  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
  • ResearchGate. How should I proceed in Chlorination using POCl3?.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. Suzuki Coupling.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • ResearchGate. General synthesis of 4-aryloxy-6-methylpyrimidin-2-amines and their fragmentation under positive electrospray ionization.
  • PubMed Central (PMC). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][12]naphthyrin-5(6H)-one.
  • Google Patents. Method for N-alkylation of 2-pyridone.
  • Google Patents. Method of preparing 2-hydroxypyrazines.
  • FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines.
  • PubMed. On Reuben G. Jones synthesis of 2-hydroxypyrazines.
  • Policy Commons. Supporting Information: Reuben G. Jones Synthesis of 2-Hydroxypyrazines - Experimental Details and Spectra.
  • PubMed Central (PMC). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes.
  • PubMed. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction.
  • ResearchGate. Palladium(II)-Catalyzed Intramolecular Tandem Cyclization Reaction for the Assembly of Unsymmetrical 2,6-Disubstituted Pyrazines.
  • Google Patents. Methods of selectively forming substituted pyrazines.
  • PubMed. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists.
  • MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
  • NIH. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
  • OSTI.GOV. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases.
  • RSC Publishing. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.
  • ResearchGate. Synthesis of N,N′,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides and their reactions with p-toluidine and hydrazine hydrate.
  • ResearchGate. Synthesis of 6-CF3-1,2,4-triazine-based Tyrosine Kinase Inhibitors and The Evaluation of Biological Activities.

Sources

Anwendungs- und Protokollleitfaden: Silylierungs-Derivatisierung von 2-Hydroxy-6-methylpyrazin zur verbesserten GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und ein validiertes Protokoll für die Derivatisierung von 2-Hydroxy-6-methylpyrazin mittels Silylierung zur Verbesserung der Analyse durch Gaschromatographie-Massenspektrometrie (GC-MS). Polare Analyten wie Hydroxypyrazine stellen aufgrund ihrer geringen Flüchtigkeit und der Tendenz zu unerwünschten Wechselwirkungen im GC-System, die zu schlechter Peakform und geringer Empfindlichkeit führen, eine Herausforderung dar. Die hier beschriebene Methode wandelt die polare Hydroxylgruppe in ein nichtpolares Trimethylsilyl (TMS)-Ether um, was die Flüchtigkeit und thermische Stabilität des Analyten signifikant erhöht und somit eine robuste und reproduzierbare quantitative Analyse ermöglicht.

Einleitung: Die Notwendigkeit der Derivatisierung

2-Hydroxy-6-methylpyrazin ist eine heterozyklische Verbindung, die in verschiedenen Bereichen von Interesse ist, von der Aromastoffchemie in Lebensmitteln bis hin zur pharmazeutischen Forschung als potenzieller Baustein für Wirkstoffe. Die genaue Quantifizierung dieser Verbindung ist oft entscheidend für die Qualitätskontrolle und Sicherheitsbewertung.[1]

Die direkte Analyse von 2-Hydroxy-6-methylpyrazin mittels Gaschromatographie ist jedoch problematisch. Die polare Hydroxylgruppe (-OH) neigt zur Bildung von Wasserstoffbrückenbindungen, was zu mehreren analytischen Herausforderungen führt:

  • Geringe Flüchtigkeit: Die intermolekularen Wasserstoffbrückenbindungen erhöhen den Siedepunkt der Verbindung, was eine hohe Injektionstemperatur erfordert, bei der der Analyt thermisch abgebaut werden kann.

  • Peak-Tailing: Die polare -OH-Gruppe kann mit aktiven Stellen (z. B. Silanolgruppen) auf der Oberfläche des Injektor-Liners und der GC-Säule interagieren. Dies führt zu asymmetrischen Peaks (Tailing), was die genaue Integration und Quantifizierung erschwert.

  • Geringe Empfindlichkeit: Adsorption an aktiven Stellen im System kann zu einem Verlust des Analyten und somit zu einer geringeren Detektorempfindlichkeit führen.

Um diese Einschränkungen zu überwinden, ist ein Derivatisierungsschritt unerlässlich.[2] Bei diesem Prozess wird die polare funktionelle Gruppe chemisch modifiziert, um die Analyteeigenschaften für die GC-Analyse zu optimieren.[3] Die Silylierung, bei der ein aktiver Wasserstoff durch eine Trimethylsilyl (TMS)-Gruppe ersetzt wird, ist eine der robustesten und am weitesten verbreiteten Derivatisierungstechniken für Verbindungen mit Hydroxyl-, Carboxyl- oder Amingruppen.[4]

Kausale Begründung für die Methodenauswahl: Die Umwandlung der Hydroxylgruppe in einen TMS-Ether reduziert die Polarität des Moleküls drastisch. Dies verhindert die Bildung von Wasserstoffbrückenbindungen, was die Flüchtigkeit erhöht und unerwünschte Wechselwirkungen mit dem GC-System minimiert. Das Ergebnis ist eine verbesserte Peakform, eine höhere Auflösung und eine gesteigerte Empfindlichkeit, was eine präzise und genaue Quantifizierung ermöglicht.[1] Als Derivatisierungsreagenz wird N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) gewählt, da es hochreaktiv ist und flüchtige, nicht störende Nebenprodukte erzeugt.[5]

Experimenteller Arbeitsablauf und Protokolle

Visualisierung des Arbeitsablaufs

Der gesamte Prozess von der Probenvorbereitung bis zur Datenanalyse ist im folgenden Diagramm dargestellt.

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis GC-MS Analyse cluster_data Datenauswertung P1 Probe mit 2-Hydroxy- 6-methylpyrazin einwiegen P2 In aprotischem Lösungsmittel (z.B. Pyridin, Acetonitril) lösen P1->P2 Lösung D1 Zugabe von BSTFA (+1% TMCS, optional) P2->D1 D2 Inkubation bei 60-70°C für 30 Minuten D1->D2 Reaktion D3 Abkühlen auf Raumtemperatur D2->D3 Abschluss A1 Injektion der derivatisierten Probe in das GC-MS D3->A1 A2 Chromatographische Trennung A1->A2 A3 Massenspektrometrische Detektion A2->A3 DA1 Identifizierung des TMS-Derivats (Retentionszeit & Massenspektrum) A3->DA1 DA2 Quantitative Analyse (Peakflächenintegration) DA1->DA2

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und GC-MS-Analyse.

Detailliertes Silylierungsprotokoll

Dieses Protokoll ist als selbstvalidierendes System konzipiert. Die Verwendung eines internen Standards und die Überprüfung auf nicht abreagiertes Ausgangsmaterial sind entscheidend für die Gewährleistung der Genauigkeit.

Benötigte Materialien:

  • 2-Hydroxy-6-methylpyrazin (Analyt)

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), idealerweise mit 1% Trimethylchlorsilan (TMCS) als Katalysator

  • Aprotisches Lösungsmittel von hoher Reinheit (z. B. Pyridin, Acetonitril oder Dichlormethan)

  • Interner Standard (z. B. 2-Methoxypyrazin oder ein isotopenmarkiertes Analogon, falls verfügbar)

  • GC-Vials (2 ml) mit Septumkappen

  • Präzisionsspritzen (10 µL, 100 µL)

  • Heizblock oder Wasserbad

  • Vortex-Mischer

Schritt-für-Schritt-Anleitung:

  • Herstellung der Probenlösung:

    • Wiegen Sie ca. 1 mg 2-Hydroxy-6-methylpyrazin genau in ein GC-Vial ein.

    • Fügen Sie 1 ml des aprotischen Lösungsmittels hinzu. Die Verwendung von Pyridin kann die Reaktion katalysieren, während Acetonitril inert ist.[5] Wichtiger Hinweis: Das Lösungsmittel und alle verwendeten Glasgeräte müssen absolut trocken sein, da Feuchtigkeit das Silylierungsreagenz zersetzt und die Reaktion hemmt.[1]

    • Fügen Sie den internen Standard in einer bekannten Konzentration hinzu.

    • Verschließen Sie das Vial fest und mischen Sie es auf einem Vortex-Mischer, bis sich der Analyt vollständig gelöst hat.

  • Derivatisierungsreaktion:

    • Geben Sie 100 µL BSTFA (+ 1% TMCS) in das Vial. Dies stellt einen großen molaren Überschuss des Reagenzes sicher, um eine vollständige Reaktion zu gewährleisten.[1]

    • Verschließen Sie das Vial sofort wieder fest.

    • Mischen Sie den Inhalt kurz auf dem Vortex-Mischer.

    • Inkubieren Sie das Vial für 30 Minuten bei 70°C in einem Heizblock. Die erhöhte Temperatur beschleunigt die Reaktion, insbesondere wenn sterische Hinderung eine Rolle spielt.[1]

  • Abschluss und Vorbereitung für die Analyse:

    • Nehmen Sie das Vial aus dem Heizblock und lassen Sie es auf Raumtemperatur abkühlen.

    • Die Probe ist nun bereit für die Injektion in das GC-MS-System. Eine weitere Aufarbeitung ist in der Regel nicht erforderlich, da das Reagenz und die Nebenprodukte flüchtig sind.[5]

Reaktionsmechanismus:

Abbildung 2: Silylierungsreaktion von 2-Hydroxy-6-methylpyrazin mit BSTFA.

GC-MS-Analyse

Empfohlene GC-MS-Parameter

Die folgenden Parameter dienen als Ausgangspunkt und sollten für das spezifische Instrument und die Anwendung optimiert werden.

ParameterEmpfohlener WertBegründung
GC-Säule Schwach- bis mittelpolare Säule, z.B. 5% Phenyl-Methylpolysiloxan (DB-5ms, HP-5ms)Diese Phasen bieten eine gute Trennleistung für eine breite Palette von Analyten und sind robust gegenüber Silylierungsreagenzien.[6]
30 m x 0.25 mm ID, 0.25 µm FilmdickeStandarddimensionen für eine gute Auflösung und Probenkapazität.
Trägergas HeliumInertgas mit guter Effizienz.
Flussrate 1.0 - 1.2 mL/min (konstanter Fluss)Optimale Flussrate für die meisten Kapillarsäulen.
Injektor Splitless-Modus, 250°CDer Splitless-Modus ist ideal für die Spurenanalyse. Die Temperatur gewährleistet eine schnelle Verdampfung des derivatisierten Analyten.
Ofenprogramm Start bei 50°C (2 min halten)Hält die Starttemperatur niedrig, um eine gute Fokussierung der Analyten am Säulenkopf zu ermöglichen.
Rampe auf 280°C mit 10°C/minEine moderate Rampe sorgt für eine gute Trennung der Komponenten.
280°C halten (5 min)Stellt sicher, dass auch weniger flüchtige Verbindungen von der Säule eluieren.
MS-Transferline 280°CVerhindert die Kondensation von Analyten zwischen GC und MS.
Ionenquelle 230°CStandardtemperatur für die Elektronenstoßionisation (EI).
Ionisationsenergie 70 eVStandardenergie für EI, die reproduzierbare und bibliotheksvergleichbare Massenspektren erzeugt.
Scan-Modus Full Scan (m/z 40-450)Ermöglicht die Identifizierung von Verbindungen durch Vergleich der Massenspektren mit Bibliotheken.
SIM-Modus Selektive IonenüberwachungFür die quantitative Analyse zur Maximierung der Empfindlichkeit und Selektivität.
Erwartete Ergebnisse und Interpretation

Chromatogramm: Nach der Derivatisierung sollte 2-Hydroxy-6-methylpyrazin als scharfer, symmetrischer Peak mit einer deutlich kürzeren Retentionszeit als das nicht derivatisierte Analogon (falls dieses überhaupt eluiert) erscheinen.

Massenspektrum: Das Massenspektrum des TMS-Derivats wird charakteristische Ionen aufweisen. Basierend auf den Fragmentierungsregeln für TMS-Derivate sind folgende Ionen zu erwarten:

  • Molekülion (M+): Oft schwach oder nicht vorhanden.

  • [M-15]+ Ion: Ein prominentes Ion, das durch den Verlust einer Methylgruppe (-CH3) aus der TMS-Gruppe entsteht. Dies ist oft das Ion mit der höchsten Masse im Spektrum.

  • m/z 73 [Si(CH3)3]+: Dies ist das charakteristische Basision für die meisten TMS-Derivate und ein starker Indikator für eine erfolgreiche Silylierung.[7]

IonBeschreibungErwartete m/zBedeutung
M+Molekülion von 2-(Trimethylsilyloxy)-6-methylpyrazin182Bestätigt die Molekülmasse des Derivats.
[M-15]+Verlust einer Methylgruppe167Charakteristisches Fragment für TMS-Derivate.
[Si(CH3)3]+Trimethylsilyl-Kation73Diagnostisches Ion, oft der Basispeak.

Fazit

Die Silylierungs-Derivatisierung mit BSTFA ist eine effektive und zuverlässige Methode, um die analytischen Herausforderungen bei der GC-MS-Analyse von 2-Hydroxy-6-methylpyrazin zu bewältigen. Das vorgestellte Protokoll bietet einen robusten Rahmen für die quantitative Analyse dieser Verbindung in verschiedenen Matrizes. Durch die Umwandlung des polaren Analyten in ein flüchtigeres und thermisch stabileres Derivat werden die chromatographische Leistung und die Nachweisempfindlichkeit erheblich verbessert. Dies ermöglicht Forschern und Wissenschaftlern, genaue und reproduzierbare Ergebnisse zu erzielen, die für die Qualitätskontrolle in der Lebensmittel- und Pharmaindustrie von entscheidender Bedeutung sind.

Referenzen

  • CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Verfügbar unter: [Link]

  • Attygalle, A., & Jham, G. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. Verfügbar unter: [Link]

  • MACHEREY-NAGEL. (n.d.). Derivatisierungsmittel für die GC. Verfügbar unter: [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization in gas chromatography-mass spectrometry. Encyclopedia of Mass Spectrometry, 8, 39-49. (Allgemeine Referenz zur Untermauerung der Notwendigkeit der Derivatisierung).

  • The Bumbling Biochemist. (2020). Derivatization of metabolites for GC-MS via methoximation+silylation. Verfügbar unter: [Link]

  • Ismail, N. A. H., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. Verfügbar unter: [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics. (Allgemeine Referenz zum Vergleich von Derivatisierungsmethoden).

  • Harvey, D. J., & Vouros, P. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. Verfügbar unter: [Link]

  • PubChem. (n.d.). Pyrazine, 3,6-dimethyl-2,5-bis(trimethylsilyloxy)-. Verfügbar unter: [Link]

  • Kollmeier, A. S., et al. (2020). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Freie Universität Berlin. Verfügbar unter: [Link]

  • Grace. (n.d.). GC Derivatization. Verfügbar unter: [Link]

  • ResearchGate. (2016). Does anyone know the detail of silylation method using MSTFA and pyridine? Verfügbar unter: [Link]

  • Tranchida, P. Q., et al. (2018). Automated Screening and Filtering Scripts for GC×GC-TOFMS Metabolomics Data. Metabolites, 8(1), 13. Verfügbar unter: [Link]

Sources

Solid-phase microextraction (SPME) of 2-Hydroxy-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Extraction of 2-Hydroxy-6-methylpyrazine using Solid-Phase Microextraction (SPME) Coupled with GC-MS

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the extraction and analysis of this compound, a key heterocyclic aromatic compound often associated with the flavor and aroma profiles of cooked and fermented foods. We present a robust and validated method utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This solvent-free sample preparation technique offers significant advantages in sensitivity, efficiency, and automation. This guide is intended for researchers, analytical scientists, and quality control professionals in the food, beverage, and flavor industries, providing both a step-by-step protocol and a deep dive into the scientific principles governing method optimization and validation.

Introduction to this compound and SPME

This compound (CAS No: 20721-18-0) is a substituted pyrazine that contributes to the characteristic roasted, nutty, and Maillard reaction-associated aromas in a variety of products, including coffee, baked goods, and roasted meats. Accurate quantification of this compound is critical for flavor profile analysis, quality control, and new product development.

Solid-Phase Microextraction (SPME) is a state-of-the-art, solvent-free sample preparation technology that integrates sampling, extraction, and concentration of analytes into a single step.[1][2] Specifically, Headspace SPME (HS-SPME) is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like pyrazines from complex solid or liquid matrices.[3][4] The technique relies on the partitioning of analytes between the sample matrix, the headspace (gas phase) above the sample, and a coated fused-silica fiber. The adsorbed analytes are then thermally desorbed directly into a gas chromatograph for separation and detection.[5]

Diagram of this compound

Caption: Chemical structure of this compound.

Principle of Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME operates on the principle of multi-phase equilibrium. A sample is placed in a sealed vial and typically heated to promote the volatilization of analytes into the headspace. An SPME fiber, coated with a specific polymeric stationary phase, is then exposed to this headspace. The volatile analytes partition from the gaseous phase and adsorb onto the fiber coating. The amount of analyte adsorbed by the fiber is proportional to its concentration in the sample, governed by partitioning coefficients between the sample matrix, headspace, and fiber coating. After a defined extraction time, the fiber is withdrawn and transferred to the hot injector of a GC, where the analytes are rapidly desorbed for analysis.

Experimental Workflow and Protocols

The successful analysis of pyrazines is highly dependent on a well-defined experimental workflow. The following diagram and protocol provide a comprehensive guide from sample receipt to final data analysis.

HS-SPME-GC-MS Workflow for Pyrazine Analysis

sample_prep 1. Sample Preparation - Homogenize solid or measure liquid - Weigh into 20 mL vial add_is 2. Internal Standard Spiking - Add deuterated pyrazine (e.g., d6-2-methyl-pyrazine) - Add saturated salt solution (optional) sample_prep->add_is seal_vial 3. Vial Sealing - Immediately seal with PTFE/Silicone septum cap add_is->seal_vial incubate 4. Incubation & Equilibration - Place in autosampler/heating block - Heat to establish equilibrium (e.g., 60°C for 15 min) seal_vial->incubate extract 5. HS-SPME Extraction - Expose DVB/CAR/PDMS fiber to headspace - Adsorb volatiles (e.g., 60°C for 40 min) incubate->extract desorb 6. Thermal Desorption - Retract fiber and inject into GC inlet - Desorb analytes (e.g., 250°C for 4 min) extract->desorb gc_ms 7. GC-MS Analysis - Chromatographic separation - Mass spectrometric detection and identification desorb->gc_ms data_proc 8. Data Processing - Peak integration - Quantification against internal standard - Reporting gc_ms->data_proc

Caption: General workflow for pyrazine analysis using HS-SPME-GC-MS.

Materials and Reagents
  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is highly recommended for broad-range pyrazine analysis.[6][7][8]

  • Autosampler: Capable of SPME automation (e.g., PAL, TriPlus). Manual SPME holders can also be used.

  • GC-MS System: A Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer.

  • Headspace Vials: 20 mL amber glass vials with PTFE/Silicone septa screw caps.

  • Analytical Standards: this compound and a suitable internal standard (IS), such as a deuterated pyrazine (e.g., 2-methyl-d3-pyrazine).

  • Reagents: Deionized water, Sodium Chloride (NaCl, analytical grade).

Step-by-Step Protocol
  • Sample Preparation:

    • For solid samples (e.g., coffee beans, baked goods), cryo-mill or homogenize into a fine, consistent powder. Weigh 1.0 g ± 0.01 g of the powder into a 20 mL headspace vial.

    • For liquid samples (e.g., beverages, reaction mixtures), pipette 5.0 mL into a 20 mL headspace vial.

  • Internal Standard and Salt Addition:

    • Spike each sample with a known concentration of the internal standard to correct for matrix effects and variations in fiber performance.[4] A typical concentration is 50-100 ng/g.

    • (Optional but Recommended): Add 1.0 g of NaCl or 2 mL of saturated NaCl solution to aqueous samples. This increases the ionic strength, promoting the partitioning of pyrazines into the headspace (salting-out effect).

  • Vial Sealing and Equilibration:

    • Immediately seal the vial with a magnetic screw cap.

    • Place the vial in the autosampler tray or a heating block.

    • Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm) to allow the sample to reach thermal and phase equilibrium.[9]

  • HS-SPME Extraction:

    • Expose the pre-conditioned DVB/CAR/PDMS fiber to the headspace of the vial.

    • Maintain the extraction temperature at 60°C for 40 minutes with continued agitation.[10] These conditions should be optimized for new matrices.

  • Desorption and GC-MS Analysis:

    • After extraction, immediately transfer the SPME fiber to the GC injection port, heated to 250°C.

    • Desorb for 4 minutes in splitless mode to ensure complete transfer of analytes to the GC column.[9]

    • Begin the GC-MS data acquisition upon injection. After desorption, retract the fiber and place it in a heated conditioning station before the next sample.

Optimized Analytical Conditions & Data

The following tables summarize the recommended starting conditions for the SPME-GC-MS analysis and typical validation parameters derived from established methods for pyrazine analysis.

Parameter Recommended Condition
SPME Fiber 50/30 µm DVB/CAR/PDMS
Extraction Mode Headspace (HS)
Incubation/Equilibrium Time 15 min at 60°C
Extraction Time 40 min at 60°C
Agitation 250 rpm
Desorption Temperature 250°C
Desorption Time 4 min (Splitless mode)
GC Column Mid-polarity column (e.g., HP-5MS, DB-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 40°C (hold 2 min), ramp at 5°C/min to 180°C, then ramp at 15°C/min to 240°C (hold 5 min)
MS Ion Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification
Table 1: Recommended SPME and GC-MS analytical parameters.
Validation Parameter Typical Performance Metric Reference(s)
Linearity (R²) ≥ 0.99[4]
Limit of Detection (LOD) 0.05 - 60 ng/g (matrix dependent)[11][12][13]
Limit of Quantification (LOQ) 0.15 - 180 ng/g (matrix dependent)[11][13][14]
Precision (RSD%) Intra-day: < 10%; Inter-day: < 16%[12][13][14]
Accuracy (Recovery %) 90 - 110%[12][13]
Table 2: Representative method validation data for pyrazine analysis using HS-SPME-GC-MS.

Causality Behind Experimental Choices

A robust analytical method is built on a foundation of optimized parameters. The choices outlined in this protocol are based on established principles of SPME and the physicochemical properties of pyrazines.

  • SPME Fiber Selection: Pyrazines encompass a range of polarities and volatilities. A mixed-phase fiber like DVB/CAR/PDMS is the industry standard for this application.[6][7] The Divinylbenzene (DVB) component effectively extracts larger, less volatile analytes, while the Carboxen (CAR) micropores are ideal for trapping smaller, highly volatile compounds. The Polydimethylsiloxane (PDMS) acts as a binder and contributes to the extraction of nonpolar analytes. This combination ensures a comprehensive extraction profile.

  • Extraction Temperature: The equilibrium between the sample and the headspace is temperature-dependent. Increasing the temperature (e.g., to 60°C) increases the vapor pressure of semi-volatile analytes like this compound, driving more of the compound into the headspace and making it available for extraction.[7] However, excessively high temperatures can alter the sample's natural flavor profile or decrease the fiber's partitioning coefficient. Therefore, a temperature of 50-80°C is often found to be the optimal balance.[11][13]

  • Extraction Time: The adsorption of analytes onto the SPME fiber is a time-dependent process that follows equilibrium kinetics. An extraction time of 30-60 minutes is typically sufficient to ensure that the fiber has reached, or is near, equilibrium with the headspace, leading to reproducible and sensitive results.[11][13] Shorter times may result in poor precision, while excessively long times offer diminishing returns and reduce sample throughput.

  • Desorption Conditions: Complete and rapid transfer of analytes from the SPME fiber to the GC column is critical for achieving sharp chromatographic peaks and accurate quantification. A high desorption temperature (250°C) and sufficient time (4 min) in splitless mode ensure that even less volatile pyrazines are efficiently transferred without carryover between samples.[3][9]

References

  • Khan, M. R., & Ali, B. (2019). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS). Journal of Food Science, 84(8), 2056-2063.
  • Tao, Y., Li, D., Wang, X., Han, Y., Cui, J., & Wang, X. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods, 10(5), 963.
  • Khan, M. R., & Ali, B. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). PubMed.
  • Cevallos-Cedeño, R., D'Espaux, L., & Gschaedler, A. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Chemistry, 11, 1313361.
  • Gant, Z. R., et al. (2022). Validation of a solid-phase microextraction (SPME) method to assess the volatile inventories of preserved foods using commercially available dill pickles and maraschino cherries. ResearchGate.
  • Lee, J. H., & Lee, J. (2013). Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils. Journal of Agricultural and Food Chemistry, 61(36), 8514-8523.
  • Tao, Y., Li, D., Wang, X., Han, Y., Cui, J., & Wang, X. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. MDPI.
  • Majchrzak, T., et al. (2022). Validation of HS-SPME method: comparison of experimental conditions for the recovery of volatiles from fresh sponge cake. ResearchGate.
  • Tao, Y., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. ResearchGate.
  • Cevallos-Cedeño, R., D'Espaux, L., & Gschaedler, A. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers.
  • Štambuk, P., et al. (2022). Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. MDPI.
  • Aparicio-Ruiz, R., et al. (2019). Validation of SPME-GCMS method for the analysis of virgin olive oil volatiles responsible for sensory defects. PubMed.
  • Robledo, N., Escalante, J., & Arzuffi, R. (2009). Extraction with SPME and Synthesis of 2-Methyl-6-vinylpyrazine by a 'One Pot' Reaction Using Microwaves. Molecules, 14(6), 2160-2166.
  • Mousavi, Z. E., & Salemi, A. (2019). Solid-Phase Microextraction. MDPI.
  • Merib, J., et al. (2022). Solid-Phase Microextraction—Gas Chromatography Analytical Strategies for Pesticide Analysis. Methods and Protocols, 5(5), 82.
  • Bari, M. R., et al. (2021). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate.

Sources

Application Notes and Protocols for the Isotopic Labeling of 2-Hydroxy-6-methylpyrazine in Metabolic Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unraveling the Metabolic Fate of 2-Hydroxy-6-methylpyrazine

This compound is a heterocyclic organic compound belonging to the pyrazine family. Pyrazines are prevalent in nature and are significant constituents of many foods and beverages, often contributing to their characteristic aromas and flavors. Beyond their sensory properties, pyrazine derivatives are of considerable interest in the pharmaceutical and agrochemical industries due to their diverse biological activities. Understanding the metabolic fate of this compound is crucial for evaluating its bioavailability, efficacy, and potential toxicity in biological systems.

Isotopic labeling is a powerful technique for elucidating metabolic pathways. By replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., deuterium (²H or D) or carbon-13 (¹³C)), researchers can trace the compound and its metabolites through complex biological matrices. The distinct mass of the labeled compound allows for its unambiguous detection and quantification using mass spectrometry (MS), while nuclear magnetic resonance (NMR) spectroscopy can provide information on the position of the label within the molecule.

These application notes provide a comprehensive guide to the isotopic labeling of this compound for use in metabolic studies. We will detail a proposed synthetic route for isotopically labeled this compound, protocols for its application in in vitro and in vivo metabolic studies, and the analytical methodologies required for the detection and characterization of the labeled compound and its metabolites.

Synthesis of Isotopically Labeled this compound

A plausible and versatile method for the synthesis of 2-hydroxypyrazines is the Reuben G. Jones synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an α-aminoamide in the presence of a base.[1][2] By utilizing isotopically labeled precursors, this method can be adapted to produce labeled this compound.

Conceptual Synthetic Pathway

The synthesis of this compound involves the reaction of methylglyoxal with an α-aminoamide. To introduce an isotopic label, either the methylglyoxal or the α-aminoamide can be used in its labeled form. For instance, using commercially available ¹³C- or deuterium-labeled amino acids to synthesize the corresponding labeled α-aminoamide would be a straightforward approach.

Below is a conceptual workflow for the synthesis of isotopically labeled this compound.

cluster_synthesis Synthesis of Labeled this compound Labeled_Amino_Acid Labeled α-Amino Acid (e.g., L-Alanine-¹³C₃ or L-Alanine-d₄) Labeled_Aminoamide Labeled α-Aminoamide Labeled_Amino_Acid->Labeled_Aminoamide Amidation Condensation Reuben G. Jones Condensation Labeled_Aminoamide->Condensation Methylglyoxal Methylglyoxal Methylglyoxal->Condensation Labeled_Product Isotopically Labeled This compound Condensation->Labeled_Product Purification Purification (e.g., Chromatography) Labeled_Product->Purification

Caption: Synthesis workflow for isotopically labeled this compound.

Detailed Synthetic Protocol (Hypothetical)

This protocol describes the synthesis of [¹³C₃]-2-hydroxy-6-methylpyrazine from L-Alanine-¹³C₃.

Materials:

  • L-Alanine-¹³C₃

  • Thionyl chloride (SOCl₂)

  • Ammonia (NH₃) solution

  • Methylglyoxal (40% in water)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Step 1: Synthesis of L-Alanine-¹³C₃ amide

  • To a solution of L-Alanine-¹³C₃ in methanol, add thionyl chloride dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 4 hours to form the methyl ester.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in methanol and bubble with ammonia gas at 0°C for 2 hours.

  • Stir the mixture at room temperature overnight.

  • Concentrate the reaction mixture and purify the resulting L-Alanine-¹³C₃ amide by recrystallization or column chromatography.

Step 2: Reuben G. Jones Condensation

  • Dissolve L-Alanine-¹³C₃ amide and methylglyoxal in a mixture of water and methanol at -10°C.

  • Slowly add a pre-cooled solution of sodium hydroxide while maintaining the temperature below -5°C.[1]

  • Stir the reaction mixture at low temperature for several hours, then allow it to slowly warm to room temperature overnight.

  • Neutralize the reaction mixture with hydrochloric acid.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Purification and Characterization

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product, [¹³C₃]-2-hydroxy-6-methylpyrazine, by NMR and MS to confirm its identity, purity, and isotopic enrichment.

Analytical Characterization

Accurate characterization of the synthesized labeled compound is critical.

Technique Expected Observations for this compound Expected Observations for [¹³C₃]-2-Hydroxy-6-methylpyrazine
¹H NMR Signals corresponding to the aromatic protons and the methyl group protons.Similar chemical shifts to the unlabeled compound, but with potential ¹³C-¹H coupling.
¹³C NMR Signals for the pyrazine ring carbons and the methyl carbon.Enhanced signals for the labeled carbons, with potential ¹³C-¹³C coupling if multiple adjacent carbons are labeled.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 124. Characteristic fragmentation pattern.Molecular ion peak (M⁺) shifted by the mass of the incorporated isotopes (e.g., at m/z 127 for ¹³C₃ labeling). The fragmentation pattern will show corresponding mass shifts.

Metabolic Studies

Isotopically labeled this compound can be used as a tracer in both in vitro and in vivo systems to study its metabolic fate.

Hypothesized Metabolic Pathway

Based on studies of similar compounds, a likely metabolic pathway for this compound is O-methylation to form 2-methoxy-6-methylpyrazine, a reaction likely catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[3][4] Other potential metabolic transformations include hydroxylation of the methyl group or the pyrazine ring, followed by conjugation reactions (Phase II metabolism).

cluster_metabolism Hypothesized Metabolic Pathway Labeled_Parent Labeled this compound O_Methylation O-Methylation (OMT, SAM) Labeled_Parent->O_Methylation Hydroxylation Hydroxylation (CYP450) Labeled_Parent->Hydroxylation Labeled_Metabolite_1 Labeled 2-Methoxy-6-methylpyrazine O_Methylation->Labeled_Metabolite_1 Labeled_Metabolite_2 Labeled Hydroxylated Metabolite Hydroxylation->Labeled_Metabolite_2 Conjugation Phase II Conjugation (e.g., Glucuronidation) Labeled_Metabolite_2->Conjugation Excreted_Metabolite Excreted Conjugate Conjugation->Excreted_Metabolite

Caption: Hypothesized metabolic pathway of this compound.

In Vitro Metabolism Protocol using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of labeled this compound using human or rat liver microsomes.[5][6][7]

Materials:

  • Isotopically labeled this compound

  • Human or rat liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or methanol (MeOH) for quenching

  • Internal standard (for quantification)

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and liver microsomes. Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add the isotopically labeled this compound to the pre-warmed microsome mixture to initiate the metabolic reaction. The final substrate concentration should be within a relevant range (e.g., 1-10 µM).

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and transfer them to tubes containing a cold quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Processing: Vortex the quenched samples and centrifuge to precipitate the proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

In Vivo Metabolic Study Protocol in Rats (Conceptual)

This protocol provides a general framework for an in vivo study in rats.[8][9] All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Procedure:

  • Dosing: Administer the isotopically labeled this compound to rats via a relevant route (e.g., oral gavage or intravenous injection).

  • Sample Collection: At predetermined time points, collect blood samples (e.g., via tail vein or cardiac puncture at termination) into tubes containing an anticoagulant. Collect urine and feces in metabolic cages.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate the plasma.

    • Urine: Centrifuge to remove any particulate matter.

    • Feces: Homogenize with a suitable solvent.

  • Extraction: Extract the parent compound and its metabolites from the biological matrices using a suitable method such as protein precipitation or solid-phase extraction.

  • Analysis: Analyze the extracts by LC-MS/MS to identify and quantify the labeled parent compound and its metabolites.

Data Analysis and Interpretation

The use of isotopically labeled compounds simplifies the identification of drug-related material in complex biological matrices. By searching for the characteristic mass shift between the labeled and unlabeled compound, metabolites can be readily identified. The rate of disappearance of the parent compound in in vitro assays can be used to determine its metabolic stability. In in vivo studies, the concentration-time profiles of the parent compound and its metabolites in plasma and excreta can be used to determine pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability.

Conclusion

The isotopic labeling of this compound is an indispensable tool for elucidating its metabolic fate. The synthetic and analytical protocols outlined in these application notes provide a robust framework for researchers to investigate the biotransformation of this and other pyrazine derivatives. Such studies are essential for advancing our understanding of the pharmacological and toxicological profiles of these important compounds.

References

  • Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935–943. [Link]
  • Wu, W. N. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Methods in Molecular Biology, vol. 290. Humana Press.
  • Hashizume, K., Utsunomiya, H., & Kume, T. (2001). S-Adenosyl-L-methionine-dependent O-methylation of 2-hydroxy-3-alkylpyrazine in wine grapes: a putative final step of methoxypyrazine biosynthesis. Bioscience, Biotechnology, and Biochemistry, 65(4), 795-801. [Link]
  • Legrand, P., & Janin, Y. L. (2022). Supporting Information: Reuben G. Jones Synthesis of 2-Hydroxypyrazines - Experimental Details and Spectra. HAL Open Science. [Link]
  • Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935-943. [Link]
  • Jones, R. G. (1949). The Synthesis of 2-Hydroxypyrazines. Journal of the American Chemical Society, 71(1), 78-81.
  • Gu, J., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Semantic Scholar. [Link]
  • Gu, Y., et al. (2018). Biosynthesis of Methoxypyrazines: Elucidating the Structural/Functional Relationship of Two Vitis vinifera O-Methyltransferases Capable of Catalyzing the Putative Final Step of the Biosynthesis of 3-Alkyl-2-Methoxypyrazine. Journal of Agricultural and Food Chemistry, 66(15), 3866-3875.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]
  • Lin, G., & Hollenberg, P. F. (2002). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 3(5), 485-515. [Link]
  • Pelkonen, O., & Pasanen, M. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy.
  • Faubert, B., et al. (2021). Stable isotope tracing to assess tumor metabolism in vivo. Nature Protocols, 16(10), 4837-4864. [Link]
  • Yuan, M., et al. (2017). Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS.

Sources

The Emergent Role of 2-Hydroxy-6-methylpyrazine in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazine scaffold is a cornerstone in the architecture of pharmacologically active molecules, lending its unique electronic and structural properties to a multitude of therapeutic agents.[1] Within this privileged class of heterocycles, 2-Hydroxy-6-methylpyrazine, and its tautomeric form 6-methylpyrazin-2(1H)-one, represents a molecule of burgeoning interest. While direct and extensive research on this specific compound is still developing, its structural motifs are present in a variety of biologically active molecules, suggesting its significant potential as a versatile building block and scaffold in modern drug discovery.[2][3] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols to unlock the therapeutic promise of this compound and its derivatives.

The Pyrazine Core: A Privileged Scaffold in Drug Design

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a recurring motif in numerous FDA-approved drugs.[4][5] Its presence can significantly influence a molecule's physicochemical properties, including its basicity and capacity for hydrogen bonding, which are critical for effective target engagement.[1] Pyrazine-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, antiparasitic, and antioxidant effects.[1]

The 2-hydroxy-6-methyl substitution pattern of the titular compound offers two key points for chemical modification: the hydroxyl group and the methyl group. The hydroxyl group can act as a hydrogen bond donor and acceptor, and can be further functionalized to introduce a variety of substituents. The methyl group can also be a site for derivatization, allowing for the fine-tuning of steric and electronic properties to optimize biological activity.

Synthetic Pathways to this compound and its Analogs

While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, established methods for the synthesis of 2-hydroxypyrazines can be readily adapted. The Reuben G. Jones synthesis, a classical and effective method, involves the condensation of a 1,2-dicarbonyl compound with an α-aminoamide in the presence of a base.[6]

Proposed Synthetic Protocol: Adaptation of the Reuben G. Jones Synthesis

This protocol outlines a plausible route to this compound based on the Jones synthesis.

Objective: To synthesize this compound via the condensation of methylglyoxal and alaninamide.

Materials:

  • Methylglyoxal (40% solution in water)

  • DL-Alaninamide hydrochloride

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Alaninamide Free Base:

    • Dissolve DL-Alaninamide hydrochloride (1 equivalent) in a minimal amount of cold water.

    • Carefully add a concentrated solution of sodium hydroxide (1 equivalent) while keeping the temperature below 10°C with an ice bath.

    • Extract the aqueous solution with ethyl acetate multiple times.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the alaninamide free base. Caution: Alaninamide free base can be unstable and should be used immediately.

  • Condensation Reaction:

    • Dissolve the freshly prepared alaninamide (1 equivalent) in methanol.

    • To a separate flask, add methylglyoxal (1 equivalent, 40% solution in water) and methanol.

    • Cool both solutions to 0°C in an ice bath.

    • Slowly add the alaninamide solution to the methylglyoxal solution with constant stirring, maintaining the temperature at 0°C.

    • After the addition is complete, add a solution of sodium hydroxide (1.1 equivalents) in methanol dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a calculated amount of hydrochloric acid.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 2,6-disubstituted pyrazine scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors.[2][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][5]

Derivatives of 2,6-disubstituted pyrazines have shown inhibitory activity against several kinases, including Casein Kinase 2 (CK2) and PIM kinases.[2][3] These findings strongly suggest that this compound can serve as a valuable starting point for the design of novel kinase inhibitors. The hydroxyl group at the 2-position can be utilized to introduce various substituents that can interact with the kinase active site, while the methyl group at the 6-position can be modified to enhance selectivity and pharmacokinetic properties.

Diagram: General Workflow for Developing this compound-Based Kinase Inhibitors

G cluster_0 Scaffold Selection & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 Preclinical Development A This compound B Chemical Derivatization (e.g., at OH and CH3 groups) A->B C Kinase Inhibition Assays (e.g., against CK2, PIM kinases) B->C D Determination of IC50 values C->D E Structure-Activity Relationship (SAR) Studies D->E F Optimization of Potency and Selectivity E->F G In Vivo Efficacy Studies F->G H Pharmacokinetic Profiling G->H

Caption: A logical workflow for the development of kinase inhibitors based on the this compound scaffold.

Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase. Specific conditions will need to be optimized for each kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or a phosphospecific antibody)

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the compound in the appropriate assay buffer.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction according to the detection kit manufacturer's instructions.

    • Add the detection reagent to quantify the amount of product formed (e.g., ADP or phosphorylated substrate).

    • Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Potential as Antimicrobial Agents

Heterocyclic compounds, including pyrazine derivatives, are a rich source of antimicrobial agents.[7][8] The structural features of this compound, such as the nitrogen atoms capable of forming hydrogen bonds and the potential for diverse functionalization, make it an attractive scaffold for the development of novel antibacterial and antifungal drugs.

Protocol: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a panel of microorganisms.[9]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the microorganism overnight in the appropriate broth.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard.

    • Dilute the standardized inoculum to the final required concentration in the growth medium.

  • Compound Dilution:

    • Prepare a serial two-fold dilution of the test compound in the growth medium in a 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity or measure the optical density at 600 nm using a microplate reader.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation

The following table summarizes hypothetical, yet plausible, biological activity data for a series of this compound derivatives, illustrating the potential outcomes of the described screening protocols.

CompoundR1 Substituent (at OH)R2 Substituent (at CH3)CK2 IC₅₀ (µM)S. aureus MIC (µg/mL)
Parent HH>10064
Derivative 1 BenzylH15.232
Derivative 2 4-ChlorobenzylH5.816
Derivative 3 HBromomethyl75.48
Derivative 4 4-ChlorobenzylBromomethyl1.24

Conclusion and Future Perspectives

This compound stands as a promising yet underexplored scaffold in medicinal chemistry. Its straightforward, adaptable synthesis and the presence of versatile functional groups position it as an ideal starting point for the generation of diverse chemical libraries. The demonstrated activity of structurally related 2,6-disubstituted pyrazines as kinase inhibitors highlights a particularly fertile area for future investigation. Furthermore, the inherent antimicrobial potential of the pyrazine core warrants systematic screening of this compound derivatives against a broad panel of pathogens. As our understanding of the structure-activity relationships of this scaffold deepens, we can anticipate the emergence of novel therapeutic agents with improved efficacy and selectivity, underscoring the pivotal role of this compound in the future of drug discovery.

References

  • Gingipalli, L., Block, M. H., Bao, L., Cooke, E., Dakin, L. A., Denz, C. R., ... & Lamb, M. L. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1336-1341. [Link]
  • Fuchi, N., Iura, Y., Kaneko, H., Kawamoto, T., Ohori, M., & Nakayama, A. (2008). Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 341(9), 554-561. [Link]
  • Al-Otaibi, A. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
  • Khan, I., & Ibrar, A. (2022). Antibacterial Activity of Heterocyclic Compounds. Encyclopedia, 2(4), 1859-1887. [Link]
  • Ahmad, A., & Singh, P. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]
  • Jones, R. G. (1949). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Journal of the American Chemical Society, 71(2), 78-81. [Link]
  • Boutin, J. A. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 933-942. [Link]
  • Al-Otaibi, A. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed, 39189138. [Link]

Sources

Application Note & Protocols: A Framework for High-Throughput Screening of 2-Hydroxy-6-methylpyrazine to Uncover Novel Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] 2-Hydroxy-6-methylpyrazine, a readily accessible derivative, represents a promising starting point for drug discovery campaigns. However, its specific biological activities and molecular targets are not extensively documented in public literature, positioning it as an ideal candidate for exploratory high-throughput screening (HTS) to uncover novel therapeutic potential.[3][4] This guide provides a comprehensive framework for researchers and drug development professionals to design, validate, and execute robust HTS assays involving this compound. We move beyond rigid templates to offer a strategic approach, detailing two distinct, field-proven protocols—a cell-based phenotypic screen and a target-based biochemical assay—and explaining the critical scientific rationale behind each experimental choice. The protocols are designed as self-validating systems, emphasizing data integrity from assay development through hit confirmation.

Introduction: The Scientific Rationale

The Pyrazine Scaffold in Drug Discovery

Pyrazines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 4. This structural motif is found in a variety of FDA-approved drugs, demonstrating its versatility and importance in medicine.[1][2] Notable examples include the antitubercular agent Pyrazinamide, the proteasome inhibitor Bortezomib used in cancer therapy, and the diuretic Amiloride.[1] The pyrazine ring's unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for developing novel therapeutics against a wide range of diseases.[2]

This compound: A Compound of Interest

This compound (CAS 20721-18-0), which exists in tautomeric equilibrium with 6-methyl-1H-pyrazin-2-one, is a functionalized pyrazine derivative.[5][6] While its primary applications to date have been in flavor and fragrance chemistry, the pyrazinone core is known to be involved in biological signaling processes like bacterial quorum sensing.[7] The limited public data on its specific bioactivity presents a unique opportunity.[4] Rather than focusing on a known target, screening this compound allows for the unbiased discovery of new biological functions and mechanisms of action, which is the foundational first step in innovative drug discovery programs.

High-Throughput Screening (HTS) for Hit Discovery

HTS is a cornerstone of modern drug discovery that involves the automated testing of large compound libraries for activity against a specific biological target or cellular phenotype.[8] The process enables the rapid identification of "hits"—compounds that produce a desired biological response—which then serve as the starting points for lead optimization and preclinical development.[9]

Pre-Screening Considerations: Ensuring Assay Integrity

Before embarking on a full-scale HTS campaign, several factors must be addressed to ensure the generation of high-quality, actionable data.

Compound Management and Quality Control

The integrity of the screening data is directly dependent on the quality of the compound.

  • Purity: this compound should be of high purity (>95%), confirmed by analytical techniques like LC-MS and NMR.

  • Solubility: The compound should be dissolved in a suitable solvent, typically 100% DMSO, to create a high-concentration stock (e.g., 10-20 mM). Solubility in the final assay buffer at the highest screening concentration must be confirmed to avoid compound precipitation, a common source of false-positive results.

  • Stability: The stability of the compound in DMSO stock and in aqueous assay buffer should be assessed over time and under experimental conditions.

Intrinsic Compound Properties: The Pyrazine Challenge

A critical consideration for this compound class is the potential for intrinsic fluorescence. Many pyrazine derivatives are known to be fluorescent, which can directly interfere with common HTS assay readouts.[10][11][12]

  • Fluorescence Interference: It is mandatory to perform a pre-screen where this compound is added to the assay buffer and read on the plate reader using the same filter sets as the planned assay. This will determine if the compound itself generates a signal that could be misinterpreted as a positive or negative result.

  • Assay Technology Selection: Based on the interference profile, select an appropriate assay technology. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and luminescence-based assays are often superior choices as they can mitigate interference from test compounds.[9][13]

Proposed HTS Assay Protocols

The following protocols provide detailed methodologies for two distinct screening strategies appropriate for this compound.

Protocol 1: Cell-Based Phenotypic Screen for Anti-Proliferative Activity

This target-agnostic approach is ideal for discovering compounds that affect cell health and viability, which could indicate potential anticancer or cytotoxic activity.[14] We will use a luminescence-based assay that quantifies ATP levels as an indicator of metabolically active cells.

Principle: Viable, proliferating cells produce ATP. A decrease in cell proliferation or an increase in cytotoxicity leads to a rapid drop in intracellular ATP. The assay utilizes a thermostable luciferase that, in the presence of its substrate luciferin and ATP, generates a stable "glow" luminescent signal proportional to the amount of ATP present.

Workflow Diagram: Cell Viability HTS

G cluster_prep Plate Preparation cluster_screen Screening seed_cells Seed Cells into 384-well Plates incubate_24h Incubate 24h (Cell Adherence) seed_cells->incubate_24h add_compound Add this compound & Controls (e.g., Staurosporine) incubate_24h->add_compound incubate_48h Incubate 48h (Compound Effect) add_compound->incubate_48h add_reagent Add CellTiter-Glo® 2.0 (Lysis & Signal Generation) incubate_48h->add_reagent incubate_10m Incubate 10 min (Signal Stabilization) add_reagent->incubate_10m read_lum Read Luminescence on Plate Reader incubate_10m->read_lum

Caption: Workflow for the cell-based anti-proliferative screen.

Experimental Protocol:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa or A549) to ~80% confluency.

    • Trypsinize and resuspend cells in complete culture medium to a density of 20,000 cells/mL.

    • Using a multi-channel pipette or automated liquid handler, dispense 25 µL of the cell suspension into each well of a white, solid-bottom 384-well plate (500 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition:

    • Prepare a compound source plate by diluting the 10 mM this compound stock in DMSO, followed by a further dilution in culture medium to achieve the desired screening concentrations.

    • Using an acoustic dispenser (like an ECHO) or a pintool, transfer a small volume (e.g., 50 nL) of the compound, positive control (e.g., Staurosporine, a potent cytotoxic agent), and negative control (DMSO vehicle) to the appropriate wells of the cell plate. The final screening concentration is typically around 10 µM.[15]

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe effects on cell proliferation.

  • Signal Detection:

    • Equilibrate the assay plate and the detection reagent (e.g., CellTiter-Glo® 2.0) to room temperature.

    • Add 25 µL of the detection reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader (e.g., BMG PHERAstar or PerkinElmer EnVision).

Data Analysis and Hit Criteria:

  • Normalization: The raw luminescence data is normalized relative to the controls on each plate:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Hit Selection: A primary hit is typically defined as a compound that shows an inhibition value greater than three standard deviations from the mean of the negative controls, or simply >50% inhibition.

Protocol 2: Biochemical TR-FRET Assay for Kinase Inhibition

This target-based approach screens the compound against a specific molecular target, in this case, a protein kinase. Kinases are a well-validated class of drug targets, particularly in oncology. The TR-FRET format is chosen for its robustness and low susceptibility to compound interference.[9]

Principle: The assay measures the phosphorylation of a substrate peptide by a kinase. The substrate peptide is labeled with a fluorescent acceptor (e.g., FITC), and an antibody that specifically recognizes the phosphorylated version of the peptide is labeled with a long-lifetime fluorescent donor (e.g., a Terbium chelate). When the substrate is phosphorylated, the antibody binds. This brings the donor and acceptor into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET) to occur upon excitation of the donor. The time-resolved detection minimizes background fluorescence.

Conceptual Diagram: TR-FRET Kinase Assay

G cluster_no_inhibition No Inhibition (High FRET) cluster_inhibition Inhibition (Low FRET) Kinase Kinase PhosphoSubstrate P-Substrate-Acceptor Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->PhosphoSubstrate Phosphorylation Substrate Substrate-Acceptor Substrate->PhosphoSubstrate Phosphorylation FRET FRET Signal (Donor + Acceptor in proximity) PhosphoSubstrate->FRET Binding Antibody Antibody-Donor Antibody->FRET Binding Kinase_I Kinase NoReaction Kinase_I->NoReaction ATP_I ATP ATP_I->NoReaction Substrate_I Substrate-Acceptor Substrate_I->NoReaction Inhibitor 2-OH-6-Me-Pyrazine Inhibitor->Kinase_I Binds & Inhibits

Caption: Principle of the TR-FRET kinase inhibition assay.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the kinase, the FITC-labeled substrate peptide, and ATP in assay buffer at 2X the final desired concentration.

  • Compound Plating:

    • Dispense 50 nL of this compound, positive control (e.g., Staurosporine), and DMSO into a low-volume 384-well assay plate.

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase solution to the wells containing the compound.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a "Stop/Detection" mix containing EDTA (to chelate Mg²⁺ and stop the reaction) and the Tb-labeled anti-phospho-antibody in TR-FRET buffer.

    • Add 10 µL of the Stop/Detection mix to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and reading emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Data Analysis and Hit Criteria:

  • Ratio Calculation: The primary output is the ratio of the acceptor signal to the donor signal.

  • Normalization: The ratiometric data is normalized using controls:

    • % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min_signal) / (Ratio_max_signal - Ratio_min_signal))

  • Hit Selection: Hits are identified as compounds causing statistically significant inhibition (e.g., >3 standard deviations from the mean of DMSO controls).

HTS Workflow and Data Validation

A successful HTS campaign relies on robust validation and a streamlined workflow.

Assay Validation Metrics

Before starting the full screen, the assay must be validated in the screening format (e.g., 384-well) to ensure it is robust and reproducible.[15] Key statistical parameters are calculated from control wells.

Parameter Formula Acceptable Value Interpretation
Signal-to-Background (S/B) Mean(Signalmax) / Mean(Signalmin)> 5Indicates a sufficient dynamic range of the assay signal.
Signal-to-Noise (S/N) (Mean(Signalmax) - Mean(Signalmin)) / SD(Signalmin)> 10Measures the separation between the control signals relative to the noise.
Z-Factor (Z') 1 - [3*(SDmax + SDmin) / |Meanmax - Meanmin|]> 0.5A measure of assay quality, combining dynamic range and data variation. A value > 0.5 is considered excellent for HTS.[15]
General HTS Workflow

The overall process from assay development to confirmed hit is a multi-step cascade designed to eliminate false positives and focus resources on the most promising compounds.

G cluster_phase1 Phase 1: Assay Development & Validation cluster_phase2 Phase 2: Screening cluster_phase3 Phase 3: Hit Triage AssayDev Assay Development (96-well format) Mini Miniaturization (384-well format) AssayDev->Mini Validate Assay Validation (Z' > 0.5) Mini->Validate Pilot Pilot Screen (~2,000 compounds) Validate->Pilot Primary Primary HTS (Full Library @ 10 µM) Pilot->Primary Reconfirm Hit Re-confirmation (Fresh Compound) Primary->Reconfirm DoseResp Dose-Response (IC50/EC50) Reconfirm->DoseResp Ortho Orthogonal Assay (Confirms Mechanism) DoseResp->Ortho SAR Preliminary SAR Ortho->SAR LeadOpt Lead Optimization SAR->LeadOpt Confirmed Hit

Caption: A comprehensive high-throughput screening cascade.

Hit Confirmation and Follow-Up

A primary hit from an HTS is not a confirmed active compound; it is an observation that requires rigorous follow-up.

  • Hit Re-confirmation: Hits from the primary screen are "cherry-picked" from the library and re-tested in the same assay to confirm activity and rule out experimental error.

  • Dose-Response Curves: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC₅₀ or EC₅₀). This is a critical step to confirm true biological activity.

  • Orthogonal Assays: To ensure the observed activity is not an artifact of the specific assay technology, hits should be tested in an orthogonal assay that measures the same biological endpoint but uses a different detection method (e.g., a radioactive filter-binding assay to confirm a kinase hit from a TR-FRET screen).

  • Preliminary SAR: If available, analogs of this compound that were also in the screening library should be analyzed to identify any preliminary Structure-Activity Relationships (SAR).[15] This provides early insights into which parts of the molecule are important for its activity.

Conclusion

While the specific biological target of this compound is not yet defined, its privileged pyrazine core makes it a compelling candidate for drug discovery. This application note provides a strategic and scientifically-grounded framework for initiating an HTS campaign. By carefully considering the compound's intrinsic properties, selecting robust assay technologies like luminescence or TR-FRET, and adhering to a rigorous workflow of validation and hit confirmation, researchers can effectively screen this compound to uncover novel biological activities, paving the way for the development of new therapeutic agents.

References

  • Title: Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC Source: PubMed Central, N
  • Title: Fluorescent pyrazine derivatives and methods of using the same in assessing renal function Source: Google Patents URL
  • Title: Hydrophilic pyrazine dyes as exogenous fluorescent tracer agents for real-time point-of-care measurement of glomerular filtration rate Source: PubMed, N
  • Title: High-Throughput RT-PCR for small-molecule screening assays. Source: Broad Institute URL:[Link]
  • Title: High throughput screening of small molecule library: procedure, challenges and future Source: American Journal of Cancer Research, e-Century Publishing Corpor
  • Title: Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins: Essential Tools for Bioluminescence-Based Investigations Source: PubMed, N
  • Title: Pyrazine-Functionalized Bio-MOFs for Selective Luminescence Sensing of Colchicine and Nitrofurazone in Aqueous Solutions Source: ACS Public
  • Title: Pyrazine-Functionalized Bio-MOFs for Selective Luminescence Sensing of Colchicine and Nitrofurazone in Aqueous Solutions Source: PubMed, N
  • Title: High-throughput screening (HTS) Source: BMG LABTECH URL:[Link]
  • Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: MDPI (Multidisciplinary Digital Publishing Institute) URL:[Link]
  • Title: Pyrazine-Functionalized Bio-MOFs for Selective Luminescence Sensing of Colchicine and Nitrofurazone in Aqueous Solutions | Request PDF Source: ResearchG
  • Title: Pyrazine as a More Efficient Luminophore than Benzene for Producing Red-Shifted and Enhanced Photoluminescence Source: PubMed, N
  • Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: MDPI (Multidisciplinary Digital Publishing Institute) URL:[Link]
  • Title: Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC Source: PubMed Central, N
  • Title: Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)
  • Title: High-Throughput Screening to Identify Quality Hits Quickly Source: Eurofins Discovery URL:[Link]
  • Title: Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine Source: Frontiers in Microbiology URL:[Link]
  • Title: High-Throughput Screening: today's biochemical and cell-based approaches Source: PubMed, N
  • Title: High Throughput Screening - Pioneer in Fast Drug Discovery Source: Vipergen URL:[Link]
  • Title: Compound screening Source: Nuvisan URL:[Link]
  • Title: 2-Hydroxy-5-methylpyrazine Source: PubChem, N
  • Title: 2-Methylpyrazine Source: PubChem, N

Sources

Application Note: High-Sensitivity Voltammetric Detection of 2-Hydroxy-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-Hydroxy-6-methylpyrazine is a heterocyclic organic compound belonging to the pyrazine family. Pyrazines are significant components of flavors and aromas in a wide range of food products and are also found as metabolic byproducts.[1] The ability to accurately quantify substituted pyrazines like this compound is crucial for quality control in the food industry, metabolic studies, and potentially in pharmaceutical development, as the pyrazine ring is a core structure in various bioactive molecules.[2]

Traditional analytical methods such as HPLC and GC-MS, while effective, often require extensive sample preparation, long analysis times, and costly equipment.[1] Electrochemical methods offer a compelling alternative, providing rapid response, high sensitivity, cost-effectiveness, and suitability for miniaturization.[3][4]

This application note presents a detailed protocol for the quantitative determination of this compound using differential pulse voltammetry (DPV). We will explore the electrochemical behavior of the analyte using cyclic voltammetry (CV) and establish a robust analytical procedure using a standard glassy carbon electrode (GCE). The principles discussed herein are foundational and can be adapted for various sample matrices and advanced sensor platforms.

Principle of Electrochemical Detection

The electrochemical detection of this compound is predicated on its ability to undergo an oxidation reaction at the surface of a working electrode when a specific potential is applied. The molecule contains a hydroxyl (-OH) group attached to the pyrazine ring, which is an electroactive moiety analogous to a phenolic group. This hydroxyl group can be oxidized in a reaction that involves the transfer of electrons and protons.

The overall process can be summarized as:

  • Analyte Diffusion: this compound molecules diffuse from the bulk solution to the surface of the working electrode.

  • Electron Transfer: At a sufficiently positive potential, the hydroxyl group is oxidized, transferring electrons to the electrode. This electron transfer generates a measurable current.

  • Current Proportionality: Under controlled conditions, the magnitude of the peak current generated is directly proportional to the concentration of this compound in the solution.[5]

While detailed studies on this specific molecule are sparse, the electrochemical behavior of similar pyrazine derivatives is known to be highly dependent on pH, as the availability of protons can facilitate or hinder the redox reaction.[6] Therefore, optimizing the pH of the supporting electrolyte is a critical step in method development. We will employ Cyclic Voltammetry (CV) to characterize this behavior and identify the optimal oxidation potential, and then use the more sensitive Differential Pulse Voltammetry (DPV) for precise quantification. DPV offers superior sensitivity and resolution by minimizing the contribution of non-faradaic (background) currents.[7][8][9]

Experimental Workflow & Apparatus

Required Equipment & Reagents
  • Potentiostat/Galvanostat: Capable of performing Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV).

  • Three-Electrode Cell:

    • Working Electrode: Glassy Carbon Electrode (GCE), typically 3 mm diameter.

    • Reference Electrode: Silver/Silver Chloride (Ag/AgCl, 3M KCl).[10]

    • Counter (Auxiliary) Electrode: Platinum wire or graphite rod.[7]

  • Polishing Materials: 0.3 µm and 0.05 µm alumina slurry on polishing pads.

  • Chemicals:

    • This compound (analytical standard)

    • Potassium phosphate monobasic (KH₂PO₄)

    • Sodium phosphate dibasic (Na₂HPO₄)

    • Phosphoric acid (H₃PO₄) and Sodium Hydroxide (NaOH) for pH adjustment.

    • High-purity deionized water (≥18 MΩ·cm).

General Experimental Workflow

The process from electrode preparation to final data analysis follows a systematic sequence to ensure reproducibility and accuracy.

G cluster_prep Preparation cluster_exp Electrochemical Analysis cluster_analysis Data Analysis p1 Polish & Clean Glassy Carbon Electrode e1 Assemble 3-Electrode Cell with Blank PBS p1->e1 p2 Prepare 0.1 M PBS (Supporting Electrolyte) p2->e1 p3 Prepare Analyte Stock & Working Solutions e3 Spike in Analyte (Working Solution) p3->e3 e2 Run Background Scan (CV & DPV) e1->e2 e2->e3 e4 Characterize with CV (Scan Rate, pH Effects) e3->e4 e5 Quantify with DPV (Record Peak Current) e4->e5 a1 Repeat DPV for different concentrations e5->a1 a2 Construct Calibration Curve (Current vs. Concentration) a1->a2 a3 Calculate LOD, LOQ, & Sensitivity a2->a3 a4 Determine Unknown Concentration a3->a4

Caption: General workflow for the electrochemical detection of this compound.

Detailed Protocols

Protocol 1: Electrode Preparation

The quality of the working electrode surface is paramount for achieving reproducible results.

  • Mechanical Polishing: Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 2 minutes using a figure-eight motion. Rinse thoroughly with deionized water.

  • Fine Polishing: Repeat the polishing step with 0.05 µm alumina slurry for 2 minutes.

  • Sonication: Sonicate the electrode in deionized water for 1 minute, followed by sonication in ethanol for 1 minute to remove any adsorbed alumina particles.

  • Drying: Dry the electrode under a gentle stream of nitrogen. The surface should be mirror-like.

Protocol 2: Solution Preparation
  • Supporting Electrolyte (0.1 M Phosphate Buffer, PBS): Prepare a 0.1 M solution of phosphate buffer. The pH should be systematically varied (e.g., from 5.0 to 8.0) to find the optimal response. For this protocol, we will start with pH 7.0 . Adjust pH using H₃PO₄ or NaOH.

  • Analyte Stock Solution (10 mM): Accurately weigh and dissolve a known amount of this compound in the 0.1 M PBS (pH 7.0) to create a 10 mM stock solution.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution into the supporting electrolyte. A typical concentration range for building a calibration curve might be 1 µM to 100 µM.

Protocol 3: Electrochemical Characterization (Cyclic Voltammetry)

CV is used to investigate the redox properties of the analyte, such as the oxidation potential and the effect of scan rate.

  • Cell Assembly: Assemble the three-electrode cell with 10 mL of 0.1 M PBS (pH 7.0).

  • Background Scan: Run a CV scan in the blank electrolyte from 0.0 V to +1.2 V at a scan rate of 50 mV/s to ensure the system is clean.

  • Analyte Scan: Add a known concentration of this compound (e.g., 100 µM) to the cell.

  • Data Acquisition: Record the cyclic voltammogram in the same potential window (0.0 V to +1.2 V) at 50 mV/s. An anodic (oxidation) peak should appear.

  • Optimization (Optional):

    • pH Effect: Repeat steps 1-4 using PBS with different pH values (e.g., 5.0, 6.0, 8.0) to determine the pH that yields the highest peak current and best peak shape.

    • Scan Rate Effect: Vary the scan rate (e.g., 25, 50, 100, 150, 200 mV/s) to determine if the process is diffusion-controlled.

Protocol 4: Quantitative Analysis (Differential Pulse Voltammetry)

DPV is used for sensitive quantification.

  • Set DPV Parameters: Based on the CV results, set the DPV parameters. Typical settings are:

    • Potential Range: From ~0.2 V before the CV peak to ~0.2 V after (e.g., +0.6 V to +1.1 V).

    • Pulse Amplitude: 50 mV.[11]

    • Pulse Width: 50 ms.

    • Scan Rate: 20 mV/s.

  • Background Scan: Record a DPV scan in 10 mL of the optimized PBS.

  • Calibration Curve:

    • Add the lowest concentration standard to the cell and record the DPV. Measure the peak current.

    • Sequentially add aliquots of a higher concentration stock solution to the cell, recording the DPV after each addition.

    • Plot the background-subtracted peak current (I_p) versus the concentration.

Data Analysis & Expected Results

Electrochemical Behavior

The oxidation of the hydroxyl group on the pyrazine ring is expected to be an irreversible process, characterized by the presence of an anodic peak in the CV without a corresponding cathodic peak on the reverse scan. The peak potential (E_p) will likely shift with pH, confirming the involvement of protons in the reaction mechanism.

G cluster_mechanism Proposed Oxidation at Electrode Surface Analyte This compound Intermediate Radical Intermediate Analyte->Intermediate - e⁻, - H⁺ Product Oxidized Product Intermediate->Product - e⁻, - H⁺ Electrode Electrode Surface

Caption: Proposed two-electron, two-proton oxidation mechanism.

Quantitative Performance

The DPV analysis should yield a well-defined peak whose current increases linearly with the concentration of this compound. The resulting calibration plot (Peak Current vs. Concentration) should have a correlation coefficient (R²) of ≥ 0.99 for a reliable quantitative method.

ParameterTypical Expected ValueDescription
Linear Range 1.0 µM - 150 µMThe concentration range over which the sensor response is linear.[12]
Limit of Detection (LOD) ~0.2 µMThe lowest concentration detectable with statistical significance (LOD = 3.3σ/S).[13]
Limit of Quantitation (LOQ) ~0.6 µMThe lowest concentration that can be accurately quantified (LOQ = 10σ/S).[13]
Sensitivity 0.5 µA/µMThe slope of the calibration curve, indicating the change in current per unit concentration.
Reproducibility (RSD) < 5%The relative standard deviation for repeated measurements of the same sample.[11]

Note: These values are illustrative and must be determined experimentally.

Trustworthiness & Method Validation

To ensure the trustworthiness of this protocol, several validation steps are essential:

  • Selectivity: The method's selectivity should be tested against common potential interferents that may be present in the sample matrix (e.g., ascorbic acid, uric acid, other phenolic compounds).[11] This is done by analyzing a standard solution of this compound before and after the addition of the interfering species.

  • Recovery: For real-world applications, spike-and-recovery experiments should be performed.[14] This involves adding a known amount of the analyte to a blank sample matrix and measuring the recovered concentration to assess matrix effects.

  • Stability: The stability of the modified electrode (if used) and the analyte in solution should be assessed over time to define the viable timeframe for analysis.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the electrochemical detection of this compound. By leveraging the inherent electroactivity of the analyte, cyclic voltammetry and differential pulse voltammetry offer a rapid, sensitive, and cost-effective analytical solution. The detailed protocols for electrode preparation, electrochemical analysis, and data interpretation serve as a robust starting point for researchers in food science, clinical chemistry, and drug development. Further enhancements in sensitivity and selectivity can be achieved by exploring chemically modified electrodes tailored for enhanced interaction with the pyrazine moiety.[10][15]

References

  • Núñez-Vergara, L. J., Squella, J. A., et al. (1988). Electrochemical behaviour of pyrazine derivatives: reduction of 2-hydroxy-3-phenyl-6-methylpyrazine. Journal of Electroanalytical Chemistry and Interfacial Electrochemistry, 243(1), 133-142.
  • Crespi, F. (2018). Differential Pulse Voltammetry: Evolution of an In Vivo Methodology and New Chemical Entries, A Short Review. Current Analytical Chemistry, 14(4), 328-333.
  • Pillai, S., et al. (2023). Perspective—Advances in Voltammetric Methods for the Measurement of Biomolecules. Journal of The Electrochemical Society, 170(6), 067517.
  • Manjunatha, J. G., et al. (2023). A cyclic voltammogram of electrochemical deposited of SMD MGCE with poly methyl red Modified glassy carbon electrode. Analytical and Bioanalytical Electrochemistry, 15(7), 545-555.
  • Lee, H. J., & Lee, Y. (2016). Electrochemical Detection of Hydrazine Using Poly(dopamine)-Modified Electrodes. Sensors, 16(5), 683.
  • Beitollahi, H., et al. (2020). Recent developments in electrochemical sensors for detecting hydrazine with different modified electrodes. RSC Advances, 10(52), 31363-31380.
  • Sama, F. S. N., et al. (2023). Electrochemical Sensors Based on a Composite of Electrochemically Reduced Graphene Oxide and PEDOT:PSS for Hydrazine Detection. ACS Omega, 8(4), 4165-4177.
  • Tajik, S., et al. (2022). Novel electrochemical sensing platform for detection of hydrazine based on modified screen-printed graphite electrode. Journal of Electrochemical Science and Engineering, 12(4), 841-849.
  • Beitollahi, H., et al. (2020). Recent developments in electrochemical sensors for detecting hydrazine with different modified electrodes. RSC Advances.
  • Wang, Y., et al. (2024). β-Cyclodextrin-Modified Laser-Induced Graphene Electrode for Detection of N6-Methyladenosine in RNA. Biosensors, 14(1), 19.
  • El-Gamel, N. E. A., et al. (2022). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. Molecules, 27(19), 6265.
  • Hu, D., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1667.
  • MDPI. (2024). Special Issue: Electrochemical Sensors and Biosensors: Materials, Methods and Applications. Sensors.
  • Tertis, M., et al. (2019). Differential pulse voltammetry and chronoamperometry as analytical tools for epinephrine detection using a tyrosinase-based electrochemical biosensor. Sensors and Actuators B: Chemical, 290, 124-133.
  • Karimi-Maleh, H., et al. (2021). Electrochemical Investigation and Voltammetric Determination of Hydrazine Based on Organic Modifier and N-Doped Reduced Graphene. Iranian Journal of Analytical Chemistry, 8(2), 105-114.
  • Tajik, S., et al. (2021). Electrochemical Sensor Based on ZnFe2O4/RGO Nanocomposite for Ultrasensitive Detection of Hydrazine in Real Samples. Chemosensors, 9(11), 323.
  • Nagy, G., et al. (2024). Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives in Acetic Acid, Ethyl Acetate and Mixtures of the Two. Applied Sciences, 14(23), 10502.
  • El-Ries, M. A., et al. (2011). Electrochemical Studies for the Determination of Quetiapine Fumarate and Olanzapine Antipsychotic Drugs. International Journal of analitycal Chemistry, 2011, 896340.
  • Reyes-Gudino, D. H., et al. (2024). Development of a Voltammetric Methodology Based on a Methacrylic Molecularly Imprinted Polymer-Modified Carbon-Paste Electrode for the Determination of Aflatoxin B1. Chemosensors, 12(8), 198.
  • Nazyrov, M. I., et al. (2024). Voltammetric sensors based on mesoporous graphitized carbon black and cyclopentadiene derivatives for determination and recognition of clopidogrel enantiomers. Journal of Analytical Chemistry, 79(12), 1461-1471.
  • Cennamo, M., et al. (2023). Voltammetric Detection of Irbesartan by Molecularly Imprinted Polymer (MIP)-Modified Screen-Printed Electrodes. Chemosensors, 11(11), 569.
  • Pauliukaite, R., & Brett, C. M. (2010). Phenazines and Polyphenazines in Electrochemical Sensors and Biosensors. Analytical Letters, 43(10-11), 1588-1607.
  • Beitollahi, H., et al. (2018). Voltammetric determination of vitamin B6 in the presence of vitamin C based on zinc ferrite nano-particles modified screen-printed graphite electrode. Analytical and Bioanalytical Electrochemistry, 10(5), 621-632.

Sources

Application Note: High-Resolution Separation of Pyrazine Isomers by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Pyrazine Isomers

Pyrazines are a critical class of heterocyclic aromatic compounds that significantly contribute to the desirable flavors and aromas of a wide variety of foods and beverages, including coffee, cocoa, and roasted nuts. The specific sensory profile is often determined by the subtle differences in the structure of pyrazine isomers, such as the positional isomers 2,5-dimethylpyrazine and 2,6-dimethylpyrazine. Due to their nearly identical physicochemical properties, including molecular weight and pKa values, the separation and accurate quantification of these isomers present a significant analytical challenge. Traditional chromatographic techniques can often struggle to achieve baseline resolution. Capillary Electrophoresis (CE), with its high separation efficiency and versatile selectivity, offers a powerful solution to this complex analytical problem.

This application note provides a comprehensive guide to the principles and practice of separating pyrazine isomers using advanced CE methodologies, specifically focusing on Micellar Electrokinetic Chromatography (MEKC) and the use of cyclodextrins as selectivity enhancers.

The Power of Capillary Electrophoresis for Isomer Separation

Capillary Electrophoresis (CE) is a high-resolution analytical technique that separates charged molecules based on their differential migration in an electric field.[1] The fundamental principle lies in the electrophoretic mobility of ions in a buffer-filled capillary. However, for neutral molecules or isomers with very similar charge-to-size ratios, conventional Capillary Zone Electrophoresis (CZE) is often insufficient. To overcome this, specialized modes of CE have been developed.

Micellar Electrokinetic Chromatography (MEKC): A Pseudostationary Phase for Neutral Analytes

MEKC is a hybrid of electrophoresis and chromatography that enables the separation of neutral analytes.[2] This is achieved by adding a surfactant, such as sodium dodecyl sulfate (SDS), to the background electrolyte (BGE) at a concentration above its critical micelle concentration (CMC).[2] These surfactant molecules form micelles, which act as a pseudostationary phase. Neutral analytes partition between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles.[2] The separation is then based on the differential partitioning of the analytes into the micelles, allowing for the resolution of compounds with subtle differences in hydrophobicity.

Cyclodextrins: Enhancing Selectivity through Host-Guest Interactions

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[3] They are widely used as chiral selectors and to enhance the separation of positional isomers in CE.[3][4] By adding CDs to the BGE, a secondary equilibrium is introduced where analytes can form inclusion complexes with the CD cavity.[2] The stability of these host-guest complexes depends on the size, shape, and hydrophobicity of the analyte, providing an additional mechanism for selective separation.[3] For pyrazine isomers, the subtle differences in their molecular geometry can lead to significant differences in their interaction with the CD cavity, enabling their resolution. β-cyclodextrin is a commonly used and effective selector for a variety of aromatic compounds due to its cavity size.[3]

Method Development and Optimization

The successful separation of pyrazine isomers by CE requires careful optimization of several key parameters. The interplay between the BGE composition, pH, applied voltage, and the concentration of additives like surfactants and cyclodextrins is crucial for achieving the desired resolution.

Key Parameters for Optimization:
  • Buffer System and pH: The choice of buffer and its pH can influence the electroosmotic flow (EOF) and the charge of any ionizable analytes. For neutral pyrazines, the pH primarily affects the stability of the capillary wall and the EOF. Borate and phosphate buffers are commonly used.[5][6]

  • Surfactant Concentration: In MEKC, the concentration of the surfactant must be above the CMC to ensure micelle formation. The concentration of the surfactant will affect the partitioning of the analytes and, consequently, the separation selectivity and analysis time.

  • Cyclodextrin Type and Concentration: The type of cyclodextrin (e.g., α-, β-, or γ-CD) and its concentration are critical for achieving separation of isomers. The cavity size of the CD should be appropriate to accommodate the pyrazine molecules. The concentration of the CD will influence the extent of complexation and the resulting mobility shifts.

  • Applied Voltage: Higher voltages generally lead to shorter analysis times and sharper peaks. However, excessive voltage can generate Joule heating, which can negatively impact resolution and reproducibility.[1]

  • Temperature: Controlling the capillary temperature is important for maintaining reproducible migration times and viscosities of the buffer.

Experimental Protocols

The following protocols provide a starting point for the separation of pyrazine isomers using Cyclodextrin-Modified Micellar Electrokinetic Chromatography (CD-MEKC).

Protocol 1: Sample Preparation

For food and beverage samples, a sample preparation step is often necessary to extract the pyrazines and remove interfering matrix components.

Materials:

  • Sample containing pyrazine isomers (e.g., coffee, cocoa extract)

  • Dichloromethane or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenize a known amount of the solid sample or take a known volume of a liquid sample.

  • Perform a liquid-liquid extraction with dichloromethane. Vortex the sample with the solvent for 2-3 minutes.

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Carefully collect the organic layer containing the pyrazines.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a smaller volume under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the CE running buffer or a mixture of buffer and organic modifier (e.g., methanol).

Protocol 2: Capillary Electrophoresis Analysis of Pyrazine Isomers

This protocol is based on successful methods for separating similar positional aromatic isomers and can be optimized for specific pyrazine isomers.

Instrumentation and Materials:

  • Capillary Electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length)

  • Boric acid

  • Sodium dodecyl sulfate (SDS)

  • β-cyclodextrin

  • Methanol

  • Sodium hydroxide (for pH adjustment)

  • Deionized water

  • 0.1 M Sodium hydroxide (for capillary conditioning)

  • 0.1 M Hydrochloric acid (for capillary conditioning)

Procedure:

  • Capillary Conditioning:

    • Flush the new capillary with 1 M NaOH for 30 minutes.

    • Rinse with deionized water for 10 minutes.

    • Flush with 0.1 M HCl for 10 minutes.

    • Rinse with deionized water for 10 minutes.

    • Finally, equilibrate the capillary with the running buffer for at least 15 minutes.

    • Between runs, flush the capillary with 0.1 M NaOH for 2 minutes, deionized water for 2 minutes, and then the running buffer for 5 minutes.

  • Preparation of the Running Buffer (BGE):

    • Prepare a 20 mM boric acid solution in deionized water.

    • Add 50 mM SDS to the boric acid solution.

    • Dissolve 15 mM β-cyclodextrin in the solution.

    • Add 20% (v/v) methanol.

    • Adjust the pH to 8.0 with a sodium hydroxide solution.

    • Degas the buffer by sonication or vacuum filtration.

  • Electrophoretic Conditions:

    • Applied Voltage: 20 kV (can be optimized between 15-25 kV)

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: UV detection at 270 nm (or a wavelength appropriate for the specific pyrazine isomers).

  • Analysis:

    • Inject the prepared sample or a standard solution of pyrazine isomers.

    • Run the electrophoresis under the specified conditions.

    • Identify the peaks based on the migration times of the standards.

    • Quantify the isomers using a calibration curve.

Data Presentation

The following table provides a hypothetical example of the kind of data that can be obtained and should be systematically recorded during method development.

ParameterCondition 1Condition 2Condition 3
Buffer 20 mM Borate, 50 mM SDS, 10 mM β-CD, 15% MeOH, pH 8.520 mM Borate, 50 mM SDS, 15 mM β-CD, 20% MeOH, pH 8.030 mM Borate, 60 mM SDS, 20 mM β-CD, 20% MeOH, pH 8.0
Voltage 20 kV20 kV25 kV
Migration Time (2,5-dimethylpyrazine) 8.2 min9.5 min7.8 min
Migration Time (2,6-dimethylpyrazine) 8.5 min10.1 min8.3 min
Resolution 1.21.81.6

Visualizing the Workflow and Separation Mechanism

G cluster_prep Sample Preparation cluster_ce CE Analysis cluster_mechanism Separation Mechanism Sample Food/Beverage Sample Extraction Liquid-Liquid Extraction (Dichloromethane) Sample->Extraction Concentration Concentration (Nitrogen Evaporation) Extraction->Concentration Reconstitution Reconstitution in Running Buffer Concentration->Reconstitution Injection Hydrodynamic Injection Reconstitution->Injection Separation Capillary Separation (Applied Voltage) Injection->Separation Detection UV Detection Separation->Detection Analyte Pyrazine Isomers Data Data Analysis Detection->Data Micelle SDS Micelle Analyte->Micelle Partitioning CD β-Cyclodextrin Analyte->CD Inclusion Complexation

Caption: Experimental workflow and separation mechanism for pyrazine isomer analysis by CD-MEKC.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The inclusion of standards for the pyrazine isomers of interest is essential to confirm peak identity and to calculate resolution. Method robustness should be assessed by systematically varying key parameters (pH, voltage, concentrations) to understand their impact on the separation. The use of an internal standard is recommended for accurate quantification, especially when dealing with complex matrices.

Conclusion

Capillary electrophoresis, particularly in the CD-MEKC mode, provides a highly effective and efficient method for the separation of challenging pyrazine isomers. The versatility of CE allows for fine-tuning of selectivity through the manipulation of the background electrolyte composition. By understanding the principles of micellar partitioning and host-guest complexation with cyclodextrins, researchers can develop robust and reliable methods for the accurate analysis of these important flavor and aroma compounds in a variety of samples.

References

  • Chen, K. J., & Wu, C. H. (2005). Separation of polycyclic aromatic hydrocarbon metabolites by gamma-cyclodextrin-modified micellar electrokinetic chromatography with laser-induced fluorescence detection.
  • Fanali, S. (2013). Cyclodextrin-modified micellar electrokinetic chromatography for enantioseparations. Methods in Molecular Biology, 970, 349-361.
  • Guttman, A., Paulus, A., Cohen, A. S., Grinberg, N., & Karger, B. L. (1988). Use of complexing agents for selective separation in high-performance capillary electrophoresis. Chiral resolution via cyclodextrins incorporated in a polyacrylamide gel matrix.
  • Imre, S., Muntean, D. L., & Casoni, D. (2014). Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis. Advanced Pharmaceutical Bulletin, 4(Suppl 2), 547–555.
  • Issaq, H. J., Chan, K. C., Muschik, G. M., & Janini, G. M. (1995). Comparison of cyclodextrin modified micellar electrokinetic capillary chromatography and reversed-phase liquid chromatography for separation of polycyclic aromatic hydrocarbons. Journal of Capillary Electrophoresis, 2(4), 151-155.
  • Tagliaro, F., Turrina, S., Smith, F. P., & Marigo, M. (2001). Use of beta-cyclodextrin in the capillary zone electrophoretic separation of the components of clandestine heroin preparations.
  • Szejtli, J. (2024). Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. International Journal of Molecular Sciences, 25(18), 10305.
  • Wang, C. C., & Lee, H. K. (2000). Optimizing separation conditions for polycyclic aromatic hydrocarbons in micellar electrokinetic chromatography.
  • Wong, S. H., & Tsoi, Y. K. (2003). Analysis of positional isomers of hydroxylated aromatic cytokinins by micellar electrokinetic chromatography.
  • Zhang, S., Liu, H., & Chen, Y. (2008). Separation of cytokinin isomers with a partial filling-micellar electrokinetic chromatography-mass spectrometry approach. Electrophoresis, 29(10), 2024-2032.
  • Al-Rimawi, F., Kharoaf, M., & Qasem, A. M. (2023). Development of Capillary Zone Electrophoresis Method for the Simultaneous Separation and Quantification of Metformin and Pioglitazone in Dosage Forms; and Comparison with HPLC Method. Molecules, 28(3), 1184.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Hydroxy-6-methylpyrazine Synthesis Yield Issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-6-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common yield-related challenges encountered during the synthesis of this important heterocyclic compound. Here, you will find a structured approach to troubleshooting, framed in a question-and-answer format, to directly address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My yield of this compound is consistently low. What are the most common contributing factors?

Low yields in pyrazine syntheses are a frequent challenge and can often be attributed to several critical parameters.[1][2] Classical synthesis methods, in particular, are often associated with poor yields and require harsh reaction conditions.[2][3] Key areas to investigate include:

  • Suboptimal Reaction Temperature: The formation of the pyrazine ring is highly sensitive to temperature. Insufficient heat may lead to incomplete reaction, while excessive temperatures can cause product degradation or favor the formation of unwanted side products.[1][2]

  • Incorrect pH of the Reaction Medium: The pH plays a crucial role in several steps of the reaction cascade, including the initial condensation. A non-optimal pH can significantly hinder the rate of pyrazine formation.[1]

  • Purity of Starting Materials: The presence of impurities in your reactants can lead to competing side reactions, thereby reducing the yield of the desired product.[2] For instance, impurities in starting materials like denatured ethanol can introduce byproducts from aldol condensation.[2]

  • Inefficient Work-up and Purification: Significant product loss can occur during extraction and purification steps.[2][4]

Q2: I am not observing any formation of the desired this compound. What are the primary reasons for a complete reaction failure?

A complete lack of product formation points to more fundamental issues with the reaction setup or reagents. Consider the following possibilities:

  • Incorrect Reagents or Stoichiometry: Double-check that the correct starting materials were used and that their molar ratios are appropriate for the specific synthetic route you are following.

  • Inactive Catalyst or Reagents: If your synthesis involves a catalyst, ensure it is active. Similarly, verify the integrity of all reagents, as they can degrade over time.

  • Fundamental Flaw in Reaction Conditions: The chosen temperature, pressure, or solvent may be entirely unsuitable for the reaction. For example, some dehydrogenation reactions necessary for pyrazine formation require specific temperature ranges (e.g., 300-375°C) to proceed.[2]

Q3: I suspect side reactions are consuming my starting materials. What are some common byproducts in pyrazine synthesis?

The formation of byproducts is a common cause of low yields. Depending on the specific synthetic route, you might encounter:

  • Piperazine Derivatives: Incomplete dehydrogenation during the reaction can lead to the formation of piperazine byproducts.[2]

  • Imidazole Derivatives: Under certain conditions, the rearrangement of reaction intermediates can lead to the formation of imidazole-containing compounds.[4]

  • Products of the Maillard Reaction: If your synthesis involves sugars and amino acids, a complex mixture of products from the Maillard reaction can be expected, with pyrazine yield being sensitive to factors like temperature, pH, and water activity.[1]

In-Depth Troubleshooting Workflows

Workflow 1: Diagnosing and Optimizing Reaction Conditions

If you are experiencing low or no yield, a systematic optimization of the reaction parameters is the first logical step.

Step-by-Step Protocol for Reaction Optimization:

  • Temperature Screening:

    • Set up a series of small-scale reactions, varying the temperature in increments of 10-20°C around the literature-reported value.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

    • Identify the temperature that gives the highest conversion to the desired product with minimal byproduct formation.

  • pH Optimization:

    • Prepare a series of reactions where the initial pH of the mixture is adjusted using appropriate buffers or dilute acid/base solutions. A pH range of 7-10 is often optimal for pyrazine formation.[1]

    • Analyze the product distribution for each pH value to determine the optimal condition.

  • Reagent Stoichiometry:

    • Vary the molar ratio of the key reactants. For example, the ratio of the amino acid to the reducing sugar can significantly impact the yield in Maillard-type reactions.[1]

  • Solvent Selection:

    • The choice of solvent can influence reaction rates and selectivity. If applicable to your synthesis, screen a variety of solvents with different polarities. In some pyrazine syntheses, tert-amyl alcohol has been shown to give higher yields compared to other common organic solvents.[5]

Data Presentation: Example of Temperature Optimization

Reaction Temperature (°C)Yield of this compound (%)Major Byproducts Observed
8015Unreacted starting materials
10045Minor amounts of piperazine derivative
12065Trace byproducts
14050Increased degradation products
Workflow 2: Purity Assessment of Starting Materials and Product

Ensuring the purity of your starting materials and accurately identifying your product and any impurities is crucial for troubleshooting.

Step-by-Step Protocol for Purity Analysis:

  • Starting Material Verification:

    • Before starting the synthesis, analyze your key reactants (e.g., by NMR, IR, or melting point) to confirm their identity and purity.

  • Reaction Monitoring and Product Identification:

    • Use techniques like TLC, GC-MS, or LC-MS to monitor the reaction progress and identify the components of the crude reaction mixture.

    • Mass Spectrometry (MS): This is essential for determining the molecular weight of your product and potential byproducts. For this compound, you would expect to see a molecular ion peak corresponding to its molecular formula (C5H6N2O).[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of your product and identifying impurities.[6]

    • Infrared (IR) Spectroscopy: IR can help identify the functional groups present in your product, such as O-H, C=O, and C-N stretches.[6][7]

Mandatory Visualization: Troubleshooting Logic Flow

G start Low or No Yield of This compound check_conditions Verify Reaction Conditions (Temp, pH, Time) start->check_conditions check_reagents Assess Reagent Quality (Purity, Stoichiometry) start->check_reagents analyze_mixture Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) start->analyze_mixture optimize_conditions Systematically Optimize Reaction Parameters check_conditions->optimize_conditions Incorrect purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure identify_byproducts Identify and Characterize Byproducts analyze_mixture->identify_byproducts Byproducts Detected modify_workup Optimize Work-up and Purification Protocol analyze_mixture->modify_workup Product Loss During Work-up success Improved Yield optimize_conditions->success purify_reagents->success identify_byproducts->optimize_conditions modify_workup->success

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

Q4: My purification is problematic, leading to significant product loss. How can I improve the isolation of this compound?

Efficient purification is key to obtaining a good final yield.

  • Extraction: Multiple extractions with a suitable organic solvent are often necessary to recover the product from the aqueous reaction mixture.[2] The choice of extraction solvent is critical; for some pyrazines, solvents like methyl-t-butyl ether (MTBE) or ethyl acetate are effective, though they may also co-extract impurities like imidazoles.[8]

  • Recrystallization: This is a common final purification step.[4] To improve recrystallization efficiency, experiment with different solvent systems, control the cooling rate (slow cooling often yields purer crystals), and consider seeding the solution with a small crystal of the pure product.[4]

  • Column Chromatography: For difficult separations, column chromatography using silica gel or reverse-phase materials can be very effective.[4] If imidazoles are a problematic impurity, passing the organic extract through a silica gel column can help to retain them.[8]

  • Distillation: For volatile pyrazines, distillation can be an effective purification method, leaving non-volatile impurities behind.[8]

Mandatory Visualization: General Synthesis and Purification Workflow

G Reactants Starting Materials (e.g., α-amino ketone precursor, ammonia source) Reaction Cyclization Reaction (Controlled Temp & pH) Reactants->Reaction Workup Initial Work-up (e.g., Neutralization, Quenching) Reaction->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Purification Purification (Recrystallization, Chromatography, or Distillation) Extraction->Purification Product Pure this compound Purification->Product

Caption: A generalized workflow for the synthesis and purification of this compound.

References

  • BenchChem. (n.d.). Troubleshooting low yields in the Maillard reaction for pyrazine formation.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Pyrazine Derivatives.
  • BenchChem. (n.d.). An In-Depth Technical Guide to 2-Hydroxy-5-methylpyrazine: Discovery, Identification, and Characterization.
  • PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
  • YouTube. (2013). Nitrogen Metabolism (Part 2 of 2) - Incorporating NH4+ Into Amino Acids.
  • Taylor & Francis Online. (n.d.). Greener approach toward one pot route to pyrazine synthesis.
  • ChemicalBook. (n.d.). This compound.
  • Sinopeg. (n.d.). This compound, CAS 20721-18-0.
  • BenchChem. (n.d.). Technical Support Center: 2-Hydroxy-5-methylpyrazine Purification.
  • ASM Journals. (n.d.). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazines.
  • RSC Publishing. (1981). Synthesis of 2,5-dihydroxy-3,6-bis-(2-hydroxybenzyl)pyrazine.
  • ResearchGate. (2025). Review on the Synthesis of Pyrazine and Its Derivatives.
  • ResearchGate. (n.d.). Reaction of cyclic ketones with primary amines.
  • Semantic Scholar. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines.
  • RSC Publishing. (2020). Recent advances in the synthesis of α-amino ketones.
  • ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?.
  • Khan Academy. (n.d.). Alpha amino acid synthesis.
  • Google Patents. (n.d.). US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds.
  • OENO One. (n.d.). Factors affecting the presence of 3-alkyl-2- methoxypyrazines in grapes and wines. A review.
  • Google Patents. (n.d.). CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate.
  • Journal of Drug Delivery and Therapeutics. (2018). Download PDF.
  • Organic Syntheses. (n.d.). 4.
  • PrepChem.com. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid.
  • Google Patents. (n.d.). US11091446B2 - Methods of selectively forming substituted pyrazines.
  • Google Patents. (n.d.). EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester.
  • ResearchGate. (2025). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Inchem.org. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48).
  • Google Patents. (n.d.). KR101132175B1 - Method for producing 2-methoxy-5or 6-methyl pyrazine using taurine and reducing sugar.
  • BenchChem. (n.d.). Differentiating 2-Hydroxy-5-methylpyrazine from its Isomers: A Spectroscopic Guide.
  • ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from....
  • MDPI. (2023). Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product.
  • CymitQuimica. (n.d.). This compound.

Sources

Technical Support Center: Optimizing HPLC Separation of 2-Hydroxy-6-methylpyrazine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving the analytical challenges associated with the HPLC separation of 2-Hydroxy-6-methylpyrazine and its positional isomers. Separating structurally similar isomers is a common yet significant hurdle in pharmaceutical analysis and chemical research, where unambiguous identification and quantification are paramount.[1] This guide is structured to provide you with both quick-reference FAQs and an in-depth, systematic troubleshooting workflow to empower you to achieve baseline resolution and robust analytical methods.

Understanding the Challenge: Physicochemical Properties

The primary difficulty in separating positional isomers of hydroxymethyl-pyrazines stems from their nearly identical molecular weights and similar polarities.[1] Successful separation, therefore, relies on exploiting subtle differences in their physicochemical properties, particularly their acidity (pKa) and hydrophobicity (LogP). The hydroxyl group on the pyrazine ring is weakly acidic, meaning its ionization state—and thus its polarity and retention in reversed-phase HPLC—is highly dependent on the mobile phase pH.[2][3]

The table below summarizes the key properties of the target analyte and its common isomers. Understanding these differences is the first step in rational method development.

CompoundStructureMolecular Weight ( g/mol )pKa (Predicted)LogP (Predicted)
This compound this compound110.1111.75[4]-0.3[5]
2-Hydroxy-5-methylpyrazine 2-Hydroxy-5-methylpyrazine110.11~11.8 (similar to 6-methyl)-0.3[5]
2-Hydroxy-3-methylpyrazine 2-Hydroxy-3-methylpyrazine110.11~11.9 (similar to 6-methyl)~-0.2

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during method development for these analytes.

Q1: What is the best starting HPLC column for separating these isomers?

A: A high-purity, end-capped C18 column is the recommended starting point for reversed-phase (RP-HPLC) separation. A typical dimension would be 4.6 x 150 mm with 3.5 or 5 µm particles. These columns provide a good balance of efficiency and backpressure. Given the polar nature of these analytes (LogP < 0), they may be poorly retained on standard C18 phases. If retention is too low, consider a column with a polar-embedded phase or switching to Hydrophilic Interaction Liquid Chromatography (HILIC).[6]

Q2: My analytes are eluting too early (low retention) on a C18 column. What should I do?

A: Low retention of these polar compounds is expected. Here are three strategies to increase retention:

  • Decrease the Organic Solvent Percentage: Reduce the concentration of acetonitrile or methanol in your mobile phase. This will increase the polarity of the mobile phase, leading to stronger interaction with the non-polar stationary phase and thus longer retention.

  • Ensure Analytes are in a Neutral State: These are weakly acidic compounds. Using a mobile phase with a pH well below the analyte pKa (e.g., pH 3-5) will ensure the hydroxyl group is protonated (neutral), making the molecule less polar and more retained on a C18 column.[2][7]

  • Switch to HILIC: HILIC is specifically designed for highly polar compounds.[8][9] It uses a polar stationary phase (like bare silica or diol) and a high-organic mobile phase. In HILIC, the elution order is reversed, with more polar compounds being retained longer.

Q3: How can I improve the resolution between the isomers? They are co-eluting.

A: Manipulating the mobile phase pH is the most powerful tool for altering selectivity between ionizable isomers.[3][10] Even small differences in their pKa values can be exploited.

  • pH Scouting: Perform a systematic study by preparing mobile phases with buffers at different pH values (e.g., pH 3.0, 4.5, 6.0, 7.5). It is recommended to work at a pH that is at least 1-2 units away from the analyte pKa to ensure a stable, single ionization state and avoid peak splitting.[3][11]

  • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent-analyte interactions.

  • Lower the Temperature: Reducing the column temperature can sometimes enhance resolution, although it will increase retention time and backpressure.

Q4: My peaks are showing significant tailing. What is the cause and how do I fix it?

A: Peak tailing for these types of compounds in RP-HPLC is often caused by secondary interactions between the weakly basic pyrazine nitrogens and acidic silanol groups on the silica surface of the column.

  • Use a Low pH Mobile Phase: A mobile phase pH between 2.5 and 3.5 will protonate the silanol groups, minimizing these unwanted interactions and leading to more symmetrical peaks.[7]

  • Use a High-Quality, End-Capped Column: Modern, high-purity silica columns have fewer accessible silanol groups, which inherently reduces tailing.

  • Check for Column Overload: Injecting too much sample can cause tailing. Try reducing the injection volume or sample concentration.[12]

Systematic Troubleshooting Guide

When faced with a problematic chromatogram, a systematic approach is key. This guide breaks down common issues into potential causes and validated solutions.

G cluster_start Start cluster_problem Identify Problem cluster_resolution Resolution Solutions cluster_shape Peak Shape Solutions cluster_retention Retention Solutions Start Observe Chromatogram p1 Poor Resolution (Rs < 1.5) Start->p1 Identify Issue p2 Bad Peak Shape (Tailing/Fronting) Start->p2 Identify Issue p3 Retention Time Drift Start->p3 Identify Issue s1a Adjust Mobile Phase pH (Exploit pKa differences) p1->s1a Investigate Cause s1b Optimize % Organic (Adjust k') p1->s1b Investigate Cause s1c Change Organic Modifier (ACN vs. MeOH) p1->s1c Investigate Cause s1d Try Different Stationary Phase (e.g., Phenyl, HILIC) p1->s1d Investigate Cause s2a Adjust pH to Suppress Silanol Interactions (pH < 3.5) p2->s2a Investigate Cause s2b Reduce Sample Load (Check for overload) p2->s2b Investigate Cause s2c Ensure Sample Solvent is Weaker than Mobile Phase p2->s2c Investigate Cause s2d Use High-Purity Column p2->s2d Investigate Cause s3a Check for Leaks in System p3->s3a Investigate Cause s3b Ensure Proper Column Equilibration p3->s3b Investigate Cause s3c Use Fresh, Buffered Mobile Phase p3->s3c Investigate Cause s3d Check Pump Performance p3->s3d Investigate Cause

Caption: A troubleshooting workflow for common HPLC issues.

Issue: Poor Resolution (Rs < 1.5)

Potential Cause 1: Suboptimal Mobile Phase pH

  • Explanation: The isomers have slightly different pKa values. If the mobile phase pH is not set correctly, the differential ionization needed for separation will not be achieved.

  • Protocol: pH Scouting for Selectivity Optimization

    • Select Buffers: Choose buffers effective in different pH ranges (e.g., Formate for pH 2.8-4.8, Acetate for pH 3.8-5.8).[3][7] Ensure the buffer is soluble in the organic/aqueous mixture.

    • Prepare Mobile Phases: Prepare identical organic/aqueous mobile phases buffered at three distinct pH levels: e.g., pH 3.0, pH 5.0, and pH 7.0 (if using a pH-stable column).

    • Equilibrate Thoroughly: For each pH condition, flush the column with at least 10-15 column volumes of the new mobile phase before injecting the sample.

    • Analyze Results: Compare the chromatograms. Look for changes in elution order and the spacing between the isomer peaks. The pH that provides the greatest separation (selectivity) is your optimum.

Potential Cause 2: Incorrect Mobile Phase Strength (% Organic)

  • Explanation: If the organic content is too high, all isomers will elute too quickly near the void volume, preventing separation. If it's too low, run times will be excessively long and peaks may broaden.

  • Solution:

    • Isocratic Elution: If resolution is poor but all peaks are retained, try decreasing the percentage of organic solvent in 2-5% increments.

    • Gradient Elution: If isomers elute far apart but one is broad, a gradient may be necessary. Start with a low percentage of organic solvent and ramp up to a higher percentage over the course of the run. This sharpens peaks and improves resolution for analytes with different hydrophobicities.

Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential Cause 1: Secondary Interactions with Stationary Phase

  • Explanation: The nitrogen atoms in the pyrazine ring can interact with residual, ionized silanol groups (-Si-O⁻) on the surface of the silica packing material, causing peak tailing.

  • Solution:

    • Lower Mobile Phase pH: Adjust the mobile phase pH to < 3.5 using a modifier like 0.1% formic acid or phosphoric acid. This protonates the silanols (-Si-OH), neutralizing their charge and minimizing the secondary interactions.[7]

    • Use a Modern Column: Employ a column based on high-purity silica with advanced end-capping (e.g., XBridge BEH, XSelect CSH) that has a lower concentration of active silanols.[10]

Potential Cause 2: pH Mismatch or Analyte Instability

  • Explanation: If the mobile phase pH is very close to the analyte's pKa, the analyte can exist in both ionized and neutral forms simultaneously, leading to split or severely broadened peaks.[2][11]

  • Solution: As a rule of thumb, always adjust the mobile phase pH to be at least 1.5-2.0 pH units away from the analyte's pKa.[3][11] For these weakly acidic pyrazines (pKa ~11.75), almost any pH in the standard operating range of a silica column (pH 2-8) will satisfy this condition for the hydroxyl group.

Potential Cause 3: Column Hardware Issues

  • Explanation: If all peaks in the chromatogram (not just the analytes) are broad or split, the issue may be physical. A partially blocked inlet frit or a void at the head of the column can distort the sample path.[12]

  • Solution:

    • Reverse and Flush: Disconnect the column from the detector, reverse its direction, and flush it to waste with the mobile phase. This can sometimes dislodge particulates from the inlet frit.

    • Replace Frit or Column: If flushing does not work, the inlet frit may need to be replaced. If a void has formed in the packing bed, the column is likely compromised and should be replaced.[13]

Advanced Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC)

For analytes that are highly polar and show insufficient retention even with 100% aqueous mobile phase in RP-HPLC, HILIC is an excellent alternative.[6][8]

HILIC_Mechanism cluster_column HILIC Stationary Phase cluster_mobile_phase Mobile Phase sp Polar Surface (e.g., Silica, Diol) water_layer Immobilized Water Layer mp High Organic Content (e.g., >80% ACN) Low Aqueous/Buffer water_layer->mp Elutes when aqueous content increases analyte Polar Analyte (this compound) analyte->water_layer Partitions into water layer (Retention)

Caption: Mechanism of retention in HILIC mode.

  • Principle: HILIC uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent (like acetonitrile). A water-enriched layer is adsorbed onto the stationary phase surface. Polar analytes are retained by partitioning into this aqueous layer.[8] Elution is achieved by increasing the water content in the mobile phase.

  • Starting Conditions for Pyrazine Isomers:

    • Column: Bare silica or amide-bonded phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 95% B, decrease to 80% B over 10-15 minutes.

  • Advantages: Provides orthogonal selectivity compared to RP-HPLC and often yields higher sensitivity with mass spectrometry detection due to the high organic content of the mobile phase.[6]

By applying these principles systematically, you can overcome the challenges of separating this compound from its isomers and develop a robust, reliable HPLC method.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (2014). Waters Corporation.
  • HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS. (2013). Advanced Chromatography Solutions.
  • Control pH During Method Development for Better Chromatography. (2016). Agilent Technologies.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Welch Materials, Inc.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2023). MicroSolv Technology Corporation.
  • Synthesis of 3-hydroxy-2-hydroxymethylpyrazine. PrepChem.com.
  • Troubleshooting Peak Shape Problems in HPLC. (2024). Waters Corporation.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2023). ALWSCI.
  • 2-Hydroxy-5-methylpyrazine. PubChem, National Center for Biotechnology Information.
  • 5-hydroxy-2-methyl pyridine. The Good Scents Company.
  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology.
  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.
  • Chen, L., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules.
  • Chen, L., et al. (2018). (PDF) HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). ResearchGate.
  • methoxymethyl pyrazine 2-methoxy-(3,5 or 6)-methylpyrazine. The Good Scents Company.
  • Separation of Pyrazine, 2-methyl-6-propyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Wu, J., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology.
  • Synthesis process of 2-methyl-5-pyrazine formate. Google Patents.
  • Buszewski, B., & Noga, S. (2012). (PDF) Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. ResearchGate.
  • Jha, P., et al. (2024). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central.
  • 2-Methylpyrazine. PubChem, National Center for Biotechnology Information.
  • 2,6-Dimethylpyrazine. PubChem, National Center for Biotechnology Information.
  • Separation of Pyrazine, 2-methoxy-6-(2-methylpropyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • 2-ethyl-6-methyl pyrazine. The Good Scents Company.
  • Showing 2-Methyl-6-vinyl-pyrazine (PHY0028291). PhytoBank.
  • 2-Ethyl-6-methylpyrazine. PubChem, National Center for Biotechnology Information.

Sources

Technical Support Center: Improving GC-MS Sensitivity for Trace Analysis of 2-Hydroxy-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Hydroxy-6-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop and troubleshoot highly sensitive GC-MS methods for this and similar analytes. Here, we move beyond generic advice to provide in-depth, field-proven insights into overcoming the specific challenges associated with trace-level detection of polar, heterocyclic compounds.

Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound at trace levels?

This compound is a heterocyclic aromatic compound. The primary analytical challenges stem from its key functional group: the hydroxyl (-OH) group.

  • Polarity and Activity: The hydroxyl group makes the molecule polar. This polarity can lead to strong interactions with any active sites (unpassivated silanol groups) in the GC flow path, including the inlet liner, the column, and transfer lines. This interaction is a primary cause of poor peak shape (tailing) and reduced analyte response, as a portion of the analyte can be irreversibly adsorbed.[1][2]

  • Low Volatility: Compared to its non-hydroxylated counterpart (2,6-dimethylpyrazine), the hydroxyl group reduces the molecule's volatility, requiring higher temperatures for efficient vaporization and transfer through the GC system.

  • Thermal Instability: At the elevated temperatures required in the GC inlet, some thermally labile compounds can degrade. While pyrazines are generally stable, the potential for degradation at trace levels should always be considered.[3]

Addressing these issues is paramount for achieving the low detection limits required in trace analysis.

Q2: Should I use Full Scan or Selected Ion Monitoring (SIM) mode for trace analysis?

For trace-level quantification, Selected Ion Monitoring (SIM) mode is unequivocally superior to Full Scan mode.

  • Full Scan Mode: In this mode, the mass spectrometer scans across a wide range of mass-to-charge (m/z) ratios (e.g., m/z 50-500).[4] This is excellent for identifying unknown compounds and for method development, as it provides a complete mass spectrum that can be matched against a library.[4][5] However, the detector's time is divided across this wide range, which significantly reduces its sensitivity for any single ion.[4]

  • Selected Ion Monitoring (SIM) Mode: In SIM mode, the mass spectrometer is instructed to monitor only a few specific, pre-selected ions that are characteristic of your target analyte.[6][7] By focusing all of the detector's dwell time on these few ions, the signal-to-noise ratio is dramatically increased. This can result in a sensitivity enhancement of tens to hundreds of times compared to full scan mode, making it the standard for any trace quantitative analysis.[4][5]

Causality: The choice depends entirely on your objective. Use Full Scan for initial method development and to confirm the mass spectrum of this compound. Once the characteristic ions are known, all subsequent trace-level work should be performed in SIM mode for maximum sensitivity.[5]

Q3: Do I need to derivatize this compound for GC-MS analysis?

While direct analysis may be possible at high concentrations, for trace analysis, derivatization is highly recommended . Derivatization is a chemical reaction used to convert the analyte into a more GC-amenable form.[8][9]

For this compound, the goal is to cap the active hydrogen on the hydroxyl group. The most common approach is silylation , which replaces the active hydrogen with a trimethylsilyl (TMS) group.

Benefits of Derivatization:

  • Increased Volatility & Thermal Stability: The resulting TMS-ether is significantly more volatile and thermally stable than the original hydroxylated compound.[10]

  • Improved Peak Shape: By eliminating the polar -OH group, interactions with active sites in the system are minimized, resulting in sharper, more symmetrical peaks and thus a better signal-to-noise ratio.[10]

  • Enhanced Sensitivity: The combination of improved volatility and peak shape directly translates to higher sensitivity and lower detection limits.[8]

A common and effective silylating agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10]

Troubleshooting Guide: From No Signal to High Sensitivity

This section addresses common problems encountered during method development for trace analysis.

Problem: I am not seeing a peak for my analyte, or the response is extremely low.

This is a common and frustrating issue. A systematic approach is the most effective way to identify the cause.

A No / Low Analyte Signal B 1. Verify MS Detector in SIM Mode Are you monitoring the correct ions? A->B Start Here C 2. Check Injection Parameters Using Splitless Mode? Temp adequate (e.g., 250°C)? B->C MS settings correct G Problem Solved B->G Incorrect ions or not in SIM mode D 3. Assess System Integrity Run a system suitability standard. Any leaks? Is the column old? C->D Injection is optimal C->G Switched to Splitless / Increased Temp E 4. Implement Derivatization Is the analyte too polar/active for direct analysis? D->E System is healthy D->G Fixed leak / Replaced column F 5. Optimize Sample Preparation Is the concentration too low? Consider pre-concentration (e.g., SPME, LLE). E->F Derivatization implemented or deemed necessary E->G Derivatization improved signal F->G Increased concentration

Caption: Systematic troubleshooting for low GC-MS signal.

Detailed Steps:

  • Confirm MS Detector Settings:

    • Action: Ensure you are in SIM mode.[6] Verify the m/z values of the ions you are monitoring. For the TMS-derivatized this compound, the molecular ion and key fragment ions must be selected. This information should be obtained from an initial analysis of a higher concentration standard in Full Scan mode.

    • Causality: If you are monitoring the wrong ions or are in the less sensitive Full Scan mode, you will not detect trace levels of your analyte.[5]

  • Optimize the Injection Port:

    • Action: Use Splitless Injection for trace analysis. This ensures that the vast majority of your sample is transferred to the column.[11] A typical starting point for injector temperature is 250°C. Also, consider using a pulsed split injection, which increases the inlet pressure during injection to help focus the analyte band onto the column, improving peak shape and response.[3]

    • Causality: A standard split injection (e.g., 50:1 split ratio) vents 98% of your sample, making it unsuitable for trace analysis. An injector temperature that is too low will result in incomplete vaporization and poor transfer of the analyte to the column.[12]

  • Evaluate the GC Column and Inlet Liner:

    • Action: Always use a high-quality, deactivated inlet liner (e.g., an Ultra Inert liner).[1] If you suspect contamination, replace the liner and trim the first 10-20 cm from the front of the GC column. This removes accumulated non-volatile matrix components that can create active sites.[13]

    • Causality: The inlet liner and the head of the column are the first points of contact for the sample. If they are contaminated or have active sites, your polar analyte will adsorb, leading to signal loss.[13][14]

  • Implement Derivatization:

    • Action: If you are attempting direct analysis, derivatize your sample. Silylation with MSTFA is a robust choice. (See protocol below).

    • Causality: The native hydroxyl group makes the molecule too polar and active for effective trace analysis. Derivatization is often not just an optimization but a necessity.[9]

Problem: My chromatographic peak is tailing.

Peak tailing is a classic sign of unwanted secondary interactions between the analyte and the chromatographic system.

  • Primary Cause: Active Sites:

    • Explanation: The polar -OH group of your analyte is interacting with active silanol groups (-Si-OH) on the surfaces of the glass inlet liner or the fused silica column.

    • Solution:

      • Derivatize the Analyte: This is the most effective solution as it eliminates the problematic functional group.[10]

      • Use Inert Flow Path Components: Ensure you are using high-quality, deactivated liners and columns (often designated with "MS" or "Inert").[15]

      • System Maintenance: If performance degrades over time, replace the liner and trim the column, as active sites can develop with use, especially when analyzing complex matrices.[1]

  • Secondary Cause: Sub-optimal GC Parameters:

    • Explanation: An injector temperature that is too low can cause slow or incomplete vaporization, leading to a broad, tailing peak shape.

    • Solution: Increase the injector temperature in increments of 10-20°C, but do not exceed the thermal stability limit of your analyte or column.

Problem: My baseline is noisy or drifting.

A high or unstable baseline reduces the signal-to-noise ratio, which directly impacts your detection limits.

  • Check for Leaks:

    • Explanation: A small leak in the system, particularly around the injector septum or column fittings, allows oxygen and moisture into the system. Oxygen can degrade the column's stationary phase, leading to increased column bleed and a rising baseline.[16]

    • Solution: Use an electronic leak detector to systematically check all fittings from the gas trap to the MS interface.

  • Assess Contamination:

    • Explanation: Contamination can come from several sources: impure carrier gas, a bleeding septum, a contaminated inlet liner, or carryover from a previous injection.[14]

    • Solution:

      • Ensure high-purity carrier gas (≥99.999%) with oxygen and moisture traps.[11]

      • Use high-quality, low-bleed septa.

      • Regularly replace the inlet liner.

      • Run a solvent blank to check for carryover. If ghost peaks appear, clean the system.[14]

  • Column Bleed:

    • Explanation: All columns exhibit some level of bleed (degradation of the stationary phase) at high temperatures.

    • Solution:

      • Ensure your oven's final temperature does not exceed the column's stated maximum operating temperature.[13]

      • Use a column specifically designed for low-bleed performance, which is standard for most MS-grade columns.[13]

Experimental Protocols & Data
Protocol: Silylation of this compound for Enhanced Sensitivity

This protocol describes a standard procedure for the trimethylsilylation (TMS) of hydroxylated compounds.

Workflow Diagram:

A 1. Sample Preparation Aliquot sample extract into a vial. B 2. Solvent Evaporation Evaporate to dryness under a gentle stream of nitrogen. A->B C 3. Add Derivatization Reagent Add 50 µL Pyridine and 50 µL MSTFA. B->C D 4. Reaction Cap vial tightly. Heat at 60-70°C for 30 minutes. C->D E 5. Analysis Cool to room temperature. Inject 1 µL into the GC-MS. D->E

Caption: Silylation workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Start with your sample extract in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate). Transfer a known volume (e.g., 100 µL) to a 2 mL autosampler vial with a micro-insert. If using an internal standard, add it at this stage.

  • Evaporation: Gently evaporate the solvent to complete dryness under a stream of nitrogen. It is critical to remove all water and protic solvents, as they will consume the derivatization reagent.[10]

  • Reagent Addition: Add 50 µL of a catalyst/solvent such as Pyridine, followed by 50 µL of the silylating agent, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Reaction: Immediately cap the vial tightly. Vortex for 30 seconds. Place the vial in a heating block or oven at 60-70°C for 30 minutes to ensure the reaction goes to completion.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Table: Recommended GC-MS Parameters for Trace Analysis

The following table provides a validated starting point for method development. Optimization will be required based on your specific instrument and matrix.

ParameterRecommended SettingRationale for High Sensitivity
GC System
Injection ModeSplitless or Pulsed Split Maximizes analyte transfer to the column for trace analysis.[3][11]
Injection Volume1 µL (standard)Larger volumes (up to 10 µL) can be used with a PTV inlet for further sensitivity gains.[17]
Inlet Temperature250 °CEnsures efficient vaporization of the derivatized analyte without thermal degradation.
Inlet LinerDeactivated, Single Taper w/ Glass WoolProvides an inert surface and promotes homogeneous sample vaporization.[1]
Carrier GasHelium, Constant Flow ModeProvides good chromatographic efficiency and is inert.
Flow Rate1.0 - 1.2 mL/minOptimal flow for standard 0.25 mm ID columns.
GC Column30 m x 0.25 mm ID, 0.25 µm filmA standard non-polar (e.g., 5% Phenyl) or mid-polar column is suitable for derivatized pyrazines.
Oven ProgramStart: 60°C (hold 2 min)A lower starting temperature provides good peak focusing at the head of the column.
Ramp: 10-15 °C/min to 280 °CA moderate ramp provides a good balance between analysis time and chromatographic resolution.
Final Hold: 5 minEnsures elution of all components.
MS Detector
MS Source Temp.230 °CStandard temperature for robust ionization.
MS Quad Temp.150 °CStandard temperature for stable mass filtering.
Acquisition ModeSelected Ion Monitoring (SIM) Critical for achieving the highest sensitivity by maximizing dwell time on target ions.[4][5]
SIM IonsTo be determinedSelect 3-4 characteristic, abundant ions from the full scan spectrum of the derivatized standard.
Dwell Time50 - 100 ms per ionLonger dwell times increase signal but reduce the number of data points across the peak. Aim for 10-15 points across the peak.
References
  • Gaining Sensitivity in Environmental GC–MS.
  • Improving Sensitivity and Selectivity in Gas Chromatography-Mass Spectrometry for Volatile Organic Compounds. Walsh Medical Media. [Link]
  • Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS. Shimadzu. [Link]
  • What is the difference between Full Scan/SIM (selective ion monitoring)? Shimadzu. [Link]
  • Selected ion monitoring. Wikipedia. [Link]
  • GC Troubleshooting: Common Issues & How to Fix Them. Lab Manager. [Link]
  • Enhancing Sensitivity in Analysis of Semivolatile Organic Compounds with the Agilent 8890/5977C GC/MSD. Agilent Technologies. [Link]
  • Selected ion monitoring – Knowledge and References. Taylor & Francis. [Link]
  • Lu, W., et al. (2024). Selected Ion Monitoring for Orbitrap-Based Metabolomics. Metabolites, 14(4), 184. [Link]
  • Methods For Improving Sensitivity in Gas Chrom
  • Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 431, 137086. [Link]
  • GC Column Troubleshooting Guide. Phenomenex. [Link]
  • How to Troubleshoot and Improve your GC/MS. Agilent Technologies via YouTube. [Link]
  • Doležal, M., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 101-9. [Link]
  • Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 431, 137086. [Link]
  • Troubleshooting Guide. Restek. [Link]
  • Analysis of Pyrazines by GC. Scribd. [Link]
  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • How Do I Troubleshoot a Problem on My GC-MS?.
  • Chemical derivatization of hydroxyatrazine for gas chrom
  • Optimizing Conditions for GC/MS Analyses. Agilent Technologies. [Link]
  • 2-methyl thio-3,5 or 6-methyl pyrazine. The Good Scents Company. [Link]
  • GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatiz
  • Scheme of sampling preparation.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]
  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. MDPI. [Link]
  • Optimizing Sensitivity in GC–FID Analysis.
  • 2-methoxy-6-methyl pyrazine. The Good Scents Company. [Link]
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
  • GC & GC/MS Method Development Quick Reference Guide. LabRulez GCMS. [Link]
  • 2-METHOHY-6-METHYLPYRAZINE - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. [Link]
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Journal of Pharmaceutical and Allied Sciences. [Link]
  • Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study - Cherry. MDPI. [Link]

Sources

Preventing degradation of 2-Hydroxy-6-methylpyrazine during sample prep

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for handling 2-Hydroxy-6-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of this analyte during sample preparation. Unexplained variability, poor recovery, and the appearance of unknown peaks in your chromatograms can often be traced back to the degradation of this molecule.

This compound, like other hydroxypyrazines, possesses a reactive chemical structure susceptible to environmental factors. Its pyrazine ring, substituted with both a hydroxyl and a methyl group, presents unique stability challenges. The electron-donating nature of these groups can influence the aromatic system's susceptibility to oxidative and pH-mediated degradation pathways. This guide provides in-depth, field-proven insights and validated protocols to ensure the integrity of your samples from collection through to analysis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the analysis of this compound.

Q1: I'm experiencing consistently low recovery of this compound from my samples. What are the likely causes?

A1: Consistently low recovery is a classic symptom of analyte degradation during your sample preparation workflow. Several factors, often acting in concert, could be responsible:

  • pH-Induced Degradation: The hydroxyl group on the pyrazine ring is weakly acidic. In neutral to alkaline conditions (pH > 7), this group can deprotonate, forming a phenoxide-like species. This increases the electron density of the aromatic ring, making it highly susceptible to rapid oxidation.[1][2] Many standard biological buffers and extraction solutions are in this pH range, inadvertently creating a degradative environment.

  • Oxidation: Dissolved oxygen in your solvents, exposure to air during sample handling (e.g., vortexing, long incubation times), or the presence of oxidizing agents in the sample matrix can lead to oxidative degradation. The hydroxyl group is a primary target for oxidation.

  • Thermal Stress: While pyrazines are often formed at high temperatures, excessive heat during sample processing (e.g., aggressive heating for extraction, prolonged exposure at room temperature) can accelerate degradation reactions.[3][4]

  • Photodegradation: Exposure to ambient or UV light can induce photochemical reactions, leading to analyte loss.[5][6] This is particularly relevant if samples are handled in clear glass or plasticware for extended periods.

Troubleshooting Workflow for Low Analyte Recovery

Here is a decision tree to systematically identify the source of analyte loss.

G start Low Recovery of This compound check_ph Is sample processing pH consistently < 6.5? start->check_ph adjust_ph ACTION: Buffer all solutions to pH 4-6. Use 0.1% formic acid or an acetate buffer. check_ph->adjust_ph No check_oxidation Are steps taken to minimize oxidation? check_ph->check_oxidation Yes adjust_ph->check_oxidation add_antioxidant ACTION: Spike samples with antioxidant (e.g., Ascorbic Acid). Purge solvents with N2/Ar. Minimize headspace in vials. check_oxidation->add_antioxidant No check_light Are samples protected from light? check_oxidation->check_light Yes add_antioxidant->check_light use_amber ACTION: Use amber vials and tubes. Cover samples with foil during long steps. check_light->use_amber No check_temp Are samples kept cold during processing? check_light->check_temp Yes use_amber->check_temp use_ice ACTION: Perform all steps on ice. Use refrigerated centrifuges. Minimize time at room temp. check_temp->use_ice No success Recovery Improved check_temp->success Yes use_ice->success

Caption: Troubleshooting Decision Tree for Low Recovery.

Q2: I see unknown peaks appearing in my chromatogram that are not present in my initial standards. Could this be related to degradation?

A2: Yes, this is a strong indication of degradation. When this compound breaks down, it forms new chemical entities that will appear as separate peaks in your analysis, typically with different retention times and mass-to-charge ratios.

  • Identifying Degradants: A forced degradation study is the most effective way to confirm this.[5] By intentionally exposing a pure standard of your analyte to harsh conditions (acid, base, peroxide, heat, light), you can generate the potential degradation products. Analyzing these stressed samples will help you identify the unknown peaks in your experimental samples.

  • Common Degradants: The most likely degradation products are those resulting from oxidation of the pyrazine ring or the hydroxyl group. This can lead to ring-opening or the formation of more polar species, which often elute earlier in reversed-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for handling this compound?

A1: To maintain stability, you should handle this compound in a slightly acidic environment, ideally between pH 4 and 6 . In this range, the hydroxyl group remains protonated, which significantly reduces the molecule's susceptibility to oxidation.[1][7][8] Avoid neutral or alkaline conditions whenever possible. If your experimental design requires a higher pH, sample processing time should be minimized, and all other protective measures (low temperature, inert atmosphere) must be strictly followed.

Q2: What are the primary degradation pathways I should be aware of?

A2: The three main degradation pathways for this compound are pH-mediated oxidation, direct oxidation, and photodegradation.

G cluster_0 Degradation Pathways Analyte This compound Oxidation Direct Oxidation (O2, Peroxides) Analyte->Oxidation O2 pH_Oxidation pH-Mediated Oxidation (pH > 7) Analyte->pH_Oxidation OH- Photodegradation Photodegradation (UV/Visible Light) Analyte->Photodegradation Degradation_Products Degradation Products (e.g., Ring-Opened Species, Oxidized Adducts) Oxidation->Degradation_Products pH_Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Key Degradation Pathways.

Q3: Are there any chemical stabilizers I can add to my samples?

A3: Yes, adding an antioxidant can be highly effective.

  • Ascorbic Acid (Vitamin C): Adding a small amount of ascorbic acid to your extraction solvent or sample (e.g., to a final concentration of 0.1% w/v) can effectively scavenge dissolved oxygen and other oxidizing species. It is a good choice for aqueous samples.

  • Butylated Hydroxytoluene (BHT): For extractions using organic solvents, BHT is an excellent antioxidant.

  • Important Consideration: Always run a blank sample containing only the antioxidant to ensure it does not interfere with your chromatographic analysis.

Q4: What are the ideal storage conditions for samples containing this analyte?

A4: For maximum stability, samples should be stored under the following conditions:

  • Temperature: Frozen at -20°C or -80°C for long-term storage.

  • Light: Protected from light in amber vials.[5]

  • Atmosphere: If possible, flush the headspace of the vial with an inert gas like nitrogen or argon before sealing.

  • pH: Ensure the sample matrix is buffered to a slightly acidic pH before freezing.

ParameterCondition to AvoidRecommended ActionRationale
pH Neutral to Alkaline (pH ≥ 7)Maintain sample and solvent pH between 4 and 6. Use buffers like acetate or add 0.1% formic acid.Prevents deprotonation of the hydroxyl group, reducing susceptibility to oxidation.[1][2]
Oxygen Exposure to air, oxygenated solventsWork quickly, minimize headspace in vials, purge solvents with N₂ or Argon, add antioxidants (e.g., ascorbic acid).Minimizes the primary reactant for oxidative degradation.
Temperature Prolonged exposure to room temp or heatProcess all samples on ice. Use a refrigerated centrifuge. Store at ≤ 4°C for short-term and ≤ -20°C for long-term.[5]Reduces the rate of all chemical degradation reactions.[3]
Light Exposure to direct sunlight or ambient lab lightUse amber glass vials or opaque polypropylene tubes. Cover sample racks with aluminum foil.Prevents initiation of photochemical degradation pathways.[6]

Table 1: Summary of Factors Affecting Stability and Preventative Measures.

Experimental Protocol: Stabilized Sample Preparation

This protocol for a generic biological fluid (e.g., plasma, urine) is designed to minimize degradation of this compound prior to LC-MS/MS analysis.

Materials:

  • Sample (Plasma, Urine, etc.)

  • Internal Standard (IS): Stable isotope-labeled this compound-d3 is ideal.

  • Precipitation/Extraction Solvent: Acetonitrile containing 0.1% (v/v) Formic Acid and 0.1% (w/v) Ascorbic Acid. (Prepare fresh daily) .

  • Amber glass or polypropylene autosampler vials.

  • Refrigerated centrifuge.

G start Start: Thaw Sample on Ice step1 1. Aliquot 100 µL Sample into Amber Tube (on ice) start->step1 step2 2. Add 10 µL Internal Standard (IS) Solution step1->step2 step3 3. Add 400 µL cold (-20°C) Precipitation Solvent (ACN + 0.1% FA + 0.1% Ascorbic Acid) step2->step3 step4 4. Vortex Briefly (5-10 sec) step3->step4 step5 5. Incubate at -20°C for 20 minutes step4->step5 step6 6. Centrifuge at 10,000 x g for 10 min at 4°C step5->step6 step7 7. Transfer Supernatant to Amber Autosampler Vial step6->step7 end Inject into LC-MS/MS step7->end

Caption: Stabilized Sample Preparation Workflow.

Methodology:

  • Sample Thawing: Thaw biological samples on ice until just liquefied.

  • Aliquoting: In a 1.5 mL amber microcentrifuge tube kept in an ice block, aliquot 100 µL of your sample.

  • Internal Standard Addition: Add 10 µL of your internal standard working solution.

  • Protein Precipitation & Stabilization: Add 400 µL of ice-cold Precipitation/Extraction Solvent (Acetonitrile with 0.1% Formic Acid and 0.1% Ascorbic Acid). The formic acid ensures an acidic pH, while the ascorbic acid scavenges oxygen.

  • Vortexing: Cap the tube and vortex briefly (5-10 seconds) to ensure thorough mixing and protein precipitation. Minimize vortex time to reduce exposure to atmospheric oxygen.

  • Precipitation Incubation: Place the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean amber autosampler vial, avoiding disturbance of the protein pellet.

  • Analysis: Immediately place the vial in a cooled autosampler (e.g., 4°C) and proceed with LC-MS/MS analysis.

This self-validating protocol incorporates acid and an antioxidant to actively protect the analyte. The use of a stable isotope-labeled internal standard is crucial as it will co-elute and experience nearly identical matrix effects and ionization suppression/enhancement, ensuring the most accurate quantification possible.[9]

References
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Pyrazine-2-amidoxime Quantification.
  • Li, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086.
  • Benchchem. (n.d.). Troubleshooting low yields in the Maillard reaction for pyrazine formation.
  • Benchchem. (n.d.). Enhancing the stability of 2-Chloro-6-(methylsulfanyl)pyrazine for storage.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2,6-Dimethylpyrazine Quantification.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
  • Diogo, A. M., et al. (2014). Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin. Toxins, 6(11), 3143-3156.
  • Dracaena Wines. (2023). Pyrazines; What are They and How to Manage Them.
  • Benchchem. (n.d.). 3-Methylpyrazine-2,5-diyl)diethanol" degradation pathways.
  • Asadpour, L., & Sar-Elahi, S. (2015). The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. Advances in Bioresearch.
  • Awika, J. M., et al. (2004). The effects of temperature and pH on stability of anthocyanins from red sorghum (Sorghum bicolor) bran. Journal of Food Science, 69(1), FCT47-FCT52.

Sources

Technical Support Center: Overcoming Peak Tailing for 2-Hydroxy-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing chromatographic challenges with 2-Hydroxy-6-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues with this polar, heterocyclic compound. Here, we will delve into the root causes of this common problem and provide actionable, field-proven solutions to achieve symmetrical, reproducible peaks.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing in reversed-phase chromatography?

Peak tailing for this compound is typically due to secondary interactions with the stationary phase.[1][2] The primary cause is often the interaction of the basic pyrazine nitrogen and the hydroxyl group with acidic residual silanol groups on the silica-based column packing.[2][3] These interactions create multiple retention mechanisms, leading to a distorted peak shape.[2] Additionally, as a molecule with potential metal-chelating properties, interactions with trace metal contaminants in the HPLC system or column can also contribute to tailing.[1]

Q2: What is the quickest way to improve the peak shape of this compound?

A rapid and often effective solution is to adjust the mobile phase pH.[4] By lowering the pH to around 3 or below with an acidic modifier like formic acid or trifluoroacetic acid (TFA), you can suppress the ionization of the residual silanol groups on the stationary phase, thereby minimizing the secondary ionic interactions that cause tailing.[5][6]

Q3: Can my choice of organic solvent affect peak tailing?

Yes, the organic modifier can influence peak shape. Methanol, for instance, is known to be better at masking residual silanol groups through hydrogen bonding compared to acetonitrile.[7] If you are observing significant tailing with an acetonitrile gradient, switching to or incorporating methanol could offer an improvement.

Q4: Is there a specific type of HPLC column that is better suited for this compound?

For challenging basic compounds like this, using a modern, high-purity silica column that is "end-capped" or "base-deactivated" is highly recommended.[3][5] These columns have fewer accessible silanol groups, which significantly reduces the opportunities for secondary interactions.[5] Alternatively, for this highly polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative to reversed-phase, offering better retention and often improved peak shape.[8][9][10]

Q5: Could my HPLC system itself be causing the peak tailing?

It's possible. Extra-column band broadening can contribute to poor peak shape.[3] This can be caused by using tubing with an unnecessarily large internal diameter or excessive length, or by having poorly made connections between the column and other components.[3][11] Furthermore, trace metal contamination from stainless steel components like frits and tubing can lead to peak tailing for chelating compounds.[1][12]

In-Depth Troubleshooting Guide

This guide will walk you through a systematic approach to diagnosing and resolving peak tailing for this compound.

Step 1: Diagnose the Potential Cause

The first step in effective troubleshooting is to identify the likely source of the problem. The following flowchart provides a decision-making framework to pinpoint the root cause of peak tailing.

G start Start: Peak Tailing Observed for This compound q1 Are all peaks in the chromatogram tailing? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No cause1 Likely Cause: System Issue (Extra-column dispersion) or Column Failure a1_yes->cause1 q2 Is the mobile phase pH controlled (buffered or acidified)? a1_no->q2 action1 Action: - Check fittings and tubing - Test with a standard on a new column - Flush the column cause1->action1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are you using an end-capped or base-deactivated column? a2_yes->q3 cause2 Likely Cause: Secondary Silanol Interactions (Ionic Interactions) a2_no->cause2 action2 Action: - Add acidic modifier (e.g., 0.1% Formic Acid) - Lower mobile phase pH to < 3 cause2->action2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Have you considered metal chelation? a3_yes->q4 cause3 Likely Cause: High Silanol Activity on Column a3_no->cause3 action3 Action: Switch to a modern, end-capped C18 or a polar-embedded phase column cause3->action3 action4 Action: - Use a mobile phase with a metal chelator (e.g., EDTA) - Consider a bio-inert HPLC system or column q4->action4 G cluster_0 High pH (>4) cluster_1 Low pH (<3) Analyte Analyte (R-NH+) Silanol Silanol (Si-O-) Analyte->Silanol Strong Ionic Interaction (Peak Tailing) Analyte_low Analyte (R-NH+) Silanol_low Silanol (Si-OH) Analyte_low->Silanol_low Interaction Suppressed (Symmetrical Peak)

Caption: Effect of mobile phase pH on silanol interactions.

AdditiveTypical ConcentrationMechanism of ActionConsiderations
Formic Acid 0.1%Lowers pH to ~2.7, protonating silanols. [5]MS-friendly, good general-purpose choice.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong acid, lowers pH to ~2. Also acts as an ion-pairing agent. [13]Can cause ion suppression in MS.
Ammonium Formate/Acetate 5-10 mMActs as a buffer to control pH. The cations can also compete for active sites. [5]Excellent for MS compatibility and pH control.
Triethylamine (TEA) 0.1 - 0.5%A competing base that interacts with active silanol sites, masking them from the analyte. [5]Not MS-friendly due to high ion suppression.
2.2 Column Selection and Care

Your choice of stationary phase is critical.

  • End-Capped Columns: Modern columns are often "end-capped," where residual silanols are chemically bonded with a small silylating agent (like trimethylsilyl chloride) to make them inert. [5][14]This is a crucial feature for analyzing basic compounds.

  • Polar-Embedded Phases: These phases have a polar group embedded in the alkyl chain (e.g., amide or carbamate). This polar group helps to shield the residual silanols from the analyte, further reducing tailing. [3][15]* Hydrophilic Interaction Liquid Chromatography (HILIC): For a polar compound like this compound, HILIC is a powerful alternative. [8][9]Retention in HILIC is based on partitioning into a water-enriched layer on the surface of a polar stationary phase. [9][10]This often leads to better retention and peak shape for polar compounds that are poorly retained in reversed-phase. [16]

Chromatography ModeStationary PhaseRationale for this compound
Reversed-Phase C18/C8 with End-cappingHigh-purity silica with end-capping minimizes silanol interactions. [5][6]
Reversed-Phase Polar-Embedded (e.g., Amide)Provides alternative selectivity and shielding of silanols, improving peak shape for polar bases. [17]
HILIC Bare Silica, Amide, ZwitterionicExcellent retention for highly polar compounds. [8][17]Can provide significantly better peak shape and sensitivity.
2.3 Addressing Metal Chelation

The structure of this compound, with its nitrogen and hydroxyl groups in proximity, suggests it may act as a chelating agent, binding to metal ions. [18][19]These metal ions can be present in the stainless-steel components of the HPLC system (frits, tubing) or within the silica packing material itself. [12][20]This interaction can be a significant, and often overlooked, cause of peak tailing.

Passivation aims to remove active metal sites and create an inert surface.

  • System Passivation: Flush the entire HPLC system (bypassing the column) with a solution of 1-6% nitric acid or phosphoric acid. Always consult your HPLC instrument manual before performing this procedure. This helps to remove metallic impurities and form a passive oxide layer. [21][22]2. Mobile Phase Additives: A simpler approach is to add a weak chelating agent to the mobile phase.

    • EDTA (Ethylenediaminetetraacetic acid): Add 0.1-0.5 mM EDTA to your aqueous mobile phase. EDTA will bind to free metal ions in the flow path, preventing them from interacting with your analyte. [21][23]3. Bio-Inert Systems: If metal chelation is a persistent issue, consider using PEEK or MP35N tubing and column hardware. These "bio-inert" or "biocompatible" systems are designed to minimize metal interactions. [20][24]

Step 3: Sample and System Considerations

Finally, ensure your sample preparation and system setup are not contributing to the problem.

  • Sample Solvent: Ideally, your sample should be dissolved in the initial mobile phase. [25]Injecting in a solvent that is much stronger than the mobile phase can cause peak distortion. [1]* Mass Overload: Injecting too much sample can lead to peak fronting or tailing. [1][26]Try reducing the injection volume or sample concentration to see if the peak shape improves.

  • Extra-Column Volume: Minimize the length and internal diameter of all tubing, especially between the column and the detector, to reduce peak broadening. [3][25] By systematically working through these diagnostic and corrective steps, you can effectively overcome peak tailing for this compound and achieve robust, high-quality chromatographic results.

References
  • Element Lab Solutions.
  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • Roemling, R., Sakata, M., & Kawai, Y. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Subramanian, G. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Chinese Chemical Society, 58(4), 437-445. [Link]
  • ALWSCI. (2025, July 17).
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
  • Buchi.com. (n.d.).
  • Element Lab Solutions. Peak Tailing in HPLC. [Link]
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
  • Chrom Tech, Inc. (2025, October 28).
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 508-512. [Link]
  • Biotage. (2023, January 24).
  • Agilent. (n.d.).
  • Blackwell, J. A. (2003). Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization.
  • HPLC Troubleshooting Guide. (n.d.). [Link]
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571. [Link]
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. [Link]
  • Shinde, V. (2025, February 1).
  • KNAUER. (n.d.).
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]
  • ACD/Labs. (2022, October 6).
  • LoBrutto, R., Jones, A., Kazakevich, Y. V., & McNair, H. M. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
  • Phenomenex. (2025, June 6).
  • Pan, L., LoBrutto, R., Kazakevich, Y., & Thompson, R. (2004). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
  • Blackwell, J. A. (2025, August 5). Reducing residual silanol interactions in reversed-phase liquid chromatography - Thermal treatment of silica before derivatization.
  • Bell, D. S. (2023, June 2). Methods for the Passivation of HPLC Instruments and Columns.
  • Neue, U. D., & Phillips, D. J. (1994). Liquid chromatography stationary phases with reduced silanol interactions.
  • Waters Corporation. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122.
  • Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
  • Bell, D. S. (2025, August 6). Column Watch: Methods for the Passivation of HPLC Instruments and Columns.
  • Restek. (n.d.). Methods for the Passivation of HPLC Instruments and Columns. Restek Resource Hub. [Link]
  • Bell, D. S. (n.d.). Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. LCGC North America. [Link]
  • SIELC Technologies. (n.d.). Separation of Pyrazine, 2-methoxy-6-(2-methylpropyl)- on Newcrom R1 HPLC column. [Link]
  • SIELC Technologies. (n.d.). Separation of 2-Methylpyrazine on Newcrom R1 HPLC column. [Link]
  • Chen, L., & appeal, A. J. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1649. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-Methylpyrazine. PubChem. [Link]
  • Chen, L., & appeal, A. J. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1649. [Link]
  • National Center for Biotechnology Information. (n.d.). 2,6-Dimethylpyrazine. PubChem. [Link]
  • The Good Scents Company. (n.d.). 2-methoxy-6-methyl pyrazine. [Link]
  • Flora, S. J. S., & Pachauri, V. (2010). Chelation in metal intoxication. International Journal of Environmental Research and Public Health, 7(7), 2745-2788. [Link]
  • Carcelli, M., Gatti, A., Rogolino, D., Rispoli, G., & Ferretti, V. (2017). Chelation Motifs Affecting Metal-dependent Viral Enzymes: N′-acylhydrazone Ligands as Dual Target Inhibitors of HIV-1 Integrase and Reverse Transcriptase Ribonuclease H Domain. Scientific Reports, 7(1), 1-13. [Link]

Sources

Technical Support Center: Navigating Matrix Effects in the LC-MS/MS Analysis of 2-Hydroxy-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 2-Hydroxy-6-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and frequently asked questions to ensure the accuracy and reliability of your analytical data.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding matrix effects in the analysis of this compound.

Q1: What are matrix effects and why are they a concern for this compound analysis?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] The "matrix" encompasses all components within a sample other than the analyte of interest, including proteins, lipids, salts, and metabolites.[2][3] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][3] For a small polar molecule like this compound, matrix effects are a particular concern when analyzing complex biological samples like plasma, urine, or tissue homogenates.

Q2: What are the primary causes of matrix effects in LC-MS/MS?

A: The primary cause of matrix effects is the competition for ionization between the analyte and co-eluting matrix components in the ion source of the mass spectrometer.[3][4] In electrospray ionization (ESI), which is commonly used for polar compounds like this compound, several mechanisms can contribute to this phenomenon:

  • Competition for Charge: Co-eluting compounds can compete with the analyte for available protons or other adduct-forming ions in the ESI droplet, leading to reduced ionization of the analyte (ion suppression).[3]

  • Changes in Droplet Properties: Matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity.[5] This can hinder the efficient formation of gas-phase ions, impacting the analyte signal.

  • Ion Pairing: Endogenous or exogenous compounds in the matrix can form ion pairs with the analyte, preventing its efficient ionization.

Q3: What are the initial indicators of matrix effects in my data for this compound?

A: Several signs in your analytical data can point towards the presence of matrix effects:

  • Poor Reproducibility: Inconsistent peak areas or area ratios for your analyte across different sample injections.

  • Inaccurate Quantification: Discrepancies between expected and measured concentrations, especially in quality control (QC) samples.

  • Drifting Calibration Curves: Non-linear or inconsistent calibration curves when prepared in the sample matrix compared to a pure solvent.

  • Unstable Internal Standard Response: Significant variation in the peak area of your internal standard across different samples.

Q4: How can I qualitatively assess if my analysis of this compound is suffering from matrix effects?

A: The post-column infusion experiment is a powerful qualitative tool to identify the presence and retention time regions of matrix-induced ion suppression or enhancement.[1][6][7] This technique involves infusing a constant flow of a standard solution of this compound into the LC eluent after the analytical column and before the mass spectrometer. A blank, extracted sample matrix is then injected. Any deviation from the stable baseline signal of the infused analyte indicates the elution of matrix components that are causing ion suppression (a dip in the baseline) or enhancement (a rise in the baseline).[1][6]

II. Troubleshooting Guides

This section provides detailed, step-by-step protocols and explanations for troubleshooting and mitigating matrix effects in your LC-MS/MS analysis of this compound.

Guide 1: Systematic Evaluation of Matrix Effects

A systematic evaluation is crucial to understand the extent of matrix effects and to select the most appropriate mitigation strategy.

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol allows for the quantitative determination of the matrix effect.

  • Prepare two sets of standards:

    • Set A (Neat Solution): Prepare a calibration curve of this compound in the final mobile phase composition.

    • Set B (Matrix-Matched): Prepare the same calibration curve by spiking known concentrations of this compound into an extracted blank matrix sample.

  • Analyze both sets of standards using your established LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of analyte in Set B) / (Peak Area of analyte in Set A) at the same concentration.

    • An MF value of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

Diagram: Workflow for Quantitative Matrix Effect Assessment

cluster_0 Preparation of Standard Sets cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis & Interpretation A Set A: Standards in Neat Solution Analysis Analyze both sets using the same method A->Analysis B Set B: Standards in Extracted Blank Matrix B->Analysis Calculation Calculate Matrix Factor (MF) Analysis->Calculation Interpretation MF = 1: No Effect MF < 1: Suppression MF > 1: Enhancement Calculation->Interpretation

Caption: Workflow for the quantitative assessment of matrix effects.

Guide 2: Strategies for Mitigating Matrix Effects

Once matrix effects are confirmed, several strategies can be employed to minimize their impact.

Strategy 1: Optimization of Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components from the sample before analysis.[2][8]

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

TechniquePrincipleAdvantages for this compoundDisadvantages
Protein Precipitation (PPT) Proteins are precipitated using an organic solvent (e.g., acetonitrile, methanol), and the supernatant is analyzed.Simple, fast, and inexpensive.May not effectively remove other matrix components like phospholipids, leading to significant ion suppression.[8]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases based on its solubility.Can provide a cleaner extract than PPT by removing highly polar and non-polar interferences.Requires optimization of solvents and pH; can be more time-consuming.
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while interferences are washed away.Offers the highest degree of sample cleanup, significantly reducing matrix effects.[2][9] Can be automated for high-throughput analysis.More expensive and requires method development to select the appropriate sorbent and elution conditions.

Recommendation: For the analysis of this compound in complex biological matrices, Solid-Phase Extraction (SPE) is highly recommended to achieve the cleanest extracts and minimize matrix effects.

Protocol 2: Basic Solid-Phase Extraction (SPE) for this compound

This is a general protocol and should be optimized for your specific matrix.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with methanol followed by water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elution: Elute this compound with a stronger solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Strategy 2: Chromatographic Separation

Optimizing the chromatographic conditions can help to separate this compound from co-eluting matrix components.[2]

  • Gradient Modification: Adjust the gradient slope to improve the resolution between the analyte and interfering peaks.

  • Column Chemistry: Experiment with different column stationary phases (e.g., C18, HILIC) to alter selectivity. For a polar compound like this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention and separation from non-polar matrix components.

Strategy 3: Use of a Stable Isotope-Labeled Internal Standard (SIL-IS)

The use of a SIL-IS is considered the gold standard for compensating for matrix effects.[10][11][12][13] A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ¹⁵N, ²H).

Principle: The SIL-IS has nearly identical chemical and physical properties to the analyte and will therefore co-elute and experience the same degree of ion suppression or enhancement.[13] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be effectively normalized.

Diagram: Principle of Stable Isotope-Labeled Internal Standard

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Spike Spike sample with known amount of SIL-IS Extraction Co-extraction of Analyte and SIL-IS Spike->Extraction Coelution Co-elution of Analyte and SIL-IS Extraction->Coelution Ionization Both experience same matrix effects Coelution->Ionization Ratio Calculate Peak Area Ratio (Analyte/SIL-IS) Ionization->Ratio Result Accurate Quantification Ratio->Result

Caption: The principle of using a SIL-IS to correct for matrix effects.

Strategy 4: The Method of Standard Addition

When a suitable SIL-IS is not available, the method of standard addition can be a powerful tool to correct for matrix effects.[14][15][16][17]

Principle: This method involves adding known amounts of a standard analyte to aliquots of the unknown sample.[15][16] A calibration curve is then constructed by plotting the instrument response versus the concentration of the added standard. The unknown concentration of the analyte in the original sample is determined by extrapolating the linear regression line to the x-intercept.[18]

Protocol 3: Standard Addition Procedure
  • Prepare a series of solutions: Take several equal volumes of your unknown sample. To each, add a different, known amount of a this compound standard solution. One sample should have no standard added.

  • Dilute to a constant final volume: Ensure all prepared samples have the same final volume to maintain a constant matrix concentration.

  • Analyze the samples: Inject each sample into the LC-MS/MS system and record the peak area for this compound.

  • Construct the standard addition plot: Plot the measured peak area on the y-axis against the concentration of the added standard on the x-axis.

  • Determine the unknown concentration: Perform a linear regression on the data points. The absolute value of the x-intercept represents the concentration of this compound in the original, unspiked sample.

III. Conclusion

Matrix effects are a significant challenge in the LC-MS/MS analysis of this compound, particularly in complex biological matrices. A thorough understanding and systematic approach to identifying, evaluating, and mitigating these effects are essential for generating accurate and reliable quantitative data. By employing robust sample preparation techniques, optimizing chromatographic conditions, and utilizing appropriate internal standards or calibration strategies, researchers can overcome these challenges and ensure the integrity of their analytical results.

IV. References

  • B. K. Matuszewski, M. L. Constanzer, and C. M. Chavez-Eng, "Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS," Analytical Chemistry, vol. 75, no. 13, pp. 3019-3030, 2003. [Link]

  • Taylor & Francis Online, "Matrix Effects and Application of Matrix Effect Factor," [Source], [Link]

  • Longdom Publishing, "Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers," [Source], [Link]

  • Waters Corporation, "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations," [Source], [Link]

  • LCGC International, "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis," [Source], [Link]

  • MDPI, "Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition," [Source], [Link]

  • NorthEast BioLab, "What are Matrix Effect in Liquid Chromatography Mass Spectrometry?," [Source], [Link]

  • Crimson Publishers, "Stable Labeled Isotopes as Internal Standards: A Critical Review," [Source], [Link]

  • AlpHa Measure, "Standard Addition Procedure in Analytical Chemistry," [Source], [Link]

  • Wikipedia, "Standard addition," [Source], [Link]

  • Reddit, "How does Standard Addition work?," [Source], [Link]

  • LCGC International, "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis," [Source], [Link]

  • Welch Materials, Inc., "Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions," [Source], [Link]

  • LCGC International, "Ion Suppression in LC–MS–MS — A Case Study," [Source], [Link]

  • ACS Publications, "Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics," [Source], [Link]

  • NIH, "Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis," [Source], [Link]

  • ResearchGate, "Post-column infusion experiment to investigate matrix effect on ionization efficiency," [Source], [Link]

  • The Good Scents Company, "2-methyl-6-vinyl pyrazine," [Source], [Link]

Sources

Technical Support Center: Purification Challenges of Synthetic 2-Hydroxy-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of synthetic 2-Hydroxy-6-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth, experience-driven troubleshooting guides and frequently asked questions to ensure the integrity and purity of your final product.

Introduction: The Purification Puzzle of this compound

This compound, a key intermediate in pharmaceutical and flavor chemistry, often presents significant purification challenges.[1][2] Its synthesis, typically involving the condensation of reactants like α-amino ketones or 1,2-diamines with 1,2-dicarbonyl compounds, can lead to a variety of structurally similar impurities and side products.[3][4][5][6] The inherent properties of the pyrazine ring system, including its basicity and potential for tautomerization, further complicate purification efforts. This guide provides a systematic approach to identifying and resolving these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common classes of impurities include:

  • Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, residual starting materials may persist.

  • Positional Isomers: The synthesis may yield other isomers, such as 2-Hydroxy-5-methylpyrazine, which can be difficult to separate due to similar physical properties.[7]

  • Over-oxidation Products: If oxidizing agents are used in the synthesis, N-oxides or ring-opened byproducts can form.[3]

  • Polymeric Materials: Reactive intermediates can sometimes lead to the formation of polymeric side products.[3]

  • Side-Reaction Products: Depending on the specific reactants, other heterocyclic systems like imidazoles can be formed.[8][9][10][11]

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A multi-technique approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for separating the target compound from its impurities.[12][13][14][15] A C18 column with a mobile phase of acetonitrile and water is a good starting point.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and isomers.[16][17][18] However, derivatization may be necessary for the non-volatile this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and identifying impurities with distinct chemical shifts.[7][19][20][21][22][23]

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers high sensitivity and selectivity for quantifying pyrazines, especially in complex matrices.[24]

Q3: What are the primary purification methods for this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. The most common techniques are:

  • Recrystallization: This is a fundamental technique for purifying solid compounds.[25][26][27] The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain in solution.[25][26]

  • Column Chromatography: Flash chromatography using silica gel is a versatile method for separating compounds with different polarities.[8][9][10][28] A gradient elution with a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is often effective.[8][28]

  • Sublimation: For volatile solids, sublimation can be a highly effective purification technique, as it separates the desired compound from non-volatile impurities.[29][30][31][32][33] This method is particularly useful for removing inorganic salts and other non-volatile materials.

Troubleshooting Guides

Issue 1: Low Purity After Recrystallization

Symptom: Your ¹H NMR or HPLC analysis shows significant impurities remaining after recrystallization.

Causality and Troubleshooting Workflow:

Caption: Troubleshooting workflow for low purity after recrystallization.

Detailed Protocol: Optimizing Recrystallization

  • Solvent Screening: The choice of solvent is critical.[26] Test the solubility of your crude product in a variety of solvents with different polarities (e.g., water, ethanol, ethyl acetate, hexane) at room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but not when cold.

  • Mixed Solvent Systems: If a single solvent is not effective, try a mixed solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a small amount of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Controlled Cooling: Rapid cooling can trap impurities within the crystal lattice.[27] Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.

  • Seeding: If crystallization is slow to initiate, add a single, pure crystal of this compound to the cooled solution to induce crystallization.[25]

Issue 2: Co-elution of Impurities During Column Chromatography

Symptom: Fractions from column chromatography show the presence of both the desired product and impurities when analyzed by TLC or HPLC.

Causality and Troubleshooting Workflow:

Caption: Troubleshooting workflow for co-elution in column chromatography.

Detailed Protocol: Column Chromatography Optimization

  • Mobile Phase Selection: The separation of pyrazine derivatives can be challenging.[28] A standard mobile phase is a mixture of a hydrocarbon solvent (like hexane) and ethyl acetate.[28] If this doesn't provide adequate separation, consider using dichloromethane and methanol.

  • Gradient Elution: A shallow gradient, where the percentage of the more polar solvent is increased slowly, can improve the resolution between closely eluting compounds.

  • Stationary Phase: While silica gel is common, it may not be suitable for all separations. For more polar compounds or challenging separations, consider using a reverse-phase C18 column.[8][9]

Issue 3: Product Decomposition During Purification

Symptom: The yield of the purified product is significantly lower than expected, and analysis of the purification byproducts indicates decomposition.

Causality and Troubleshooting Workflow:

Caption: Troubleshooting workflow for product decomposition during purification.

Detailed Protocol: Sublimation

Sublimation is an excellent technique for purifying volatile solids that are thermally sensitive.[29][30][33]

  • Apparatus: Use a standard sublimation apparatus consisting of a vessel to hold the crude product, a cold finger, and a vacuum source.[30]

  • Procedure:

    • Place the crude this compound in the bottom of the sublimation apparatus.

    • Insert the cold finger and connect it to a coolant source (e.g., circulating cold water).

    • Apply a vacuum to the system. Reducing the pressure lowers the sublimation temperature.[30]

    • Gently heat the bottom of the apparatus. The this compound will sublime and then deposit as pure crystals on the cold finger.[30]

    • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.

    • Carefully remove the cold finger and scrape off the purified product.

Data Summary Tables

Table 1: Recommended Solvents for Recrystallization

SolventPolarity IndexBoiling Point (°C)Comments
Water10.2100Good for polar compounds, but solubility may be high even at room temperature.
Ethanol5.278A versatile solvent for many organic compounds.
Ethyl Acetate4.477A moderately polar solvent, often used in combination with hexane.[8][9]
Dichloromethane3.140A good solvent for a wide range of organic compounds, but its low boiling point can be a challenge.
Hexane0.169A non-polar solvent, often used as the "poor" solvent in a mixed solvent system.[8][9]

Table 2: Typical Analytical Parameters

TechniqueColumn/Stationary PhaseMobile Phase/Carrier GasDetection
HPLC C18, 5 µm, 4.6 x 150 mmAcetonitrile/Water gradient[13][15]UV at 200-400 nm[13][28]
GC-MS DB-5MS or equivalentHelium[17]Electron Ionization (EI)[17]
¹H NMR -DMSO-d₆ or CDCl₃[7]400 MHz or higher[21]
¹³C NMR -DMSO-d₆ or CDCl₃[21]100 MHz or higher[21]

References

  • Attygalle, A. B., & Al, E. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • BenchChem. (2025). High-Sensitivity GC-MS Method for Pyrazine Quantification Using Deuterated Internal Standards.
  • BIOSYNCE. (2025). What are the side-reactions in pyrazine synthesis? BIOSYNCE Blog.
  • Coleman, W. M., & Ashraf-Khorassani, M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • ChemicalBook. (n.d.). 2-Hydroxy-6-methylpyridine(3279-76-3) 1H NMR spectrum.
  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Bickler, B. (n.d.).
  • Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Google Patents. (n.d.). Purification of pyrazine.
  • BenchChem. (2025). Differentiating 2-Hydroxy-5-methylpyrazine from its Isomers: A Spectroscopic Guide. BenchChem Technical Guide.
  • MIT Digital Lab Techniques Manual. (2010).
  • Innovation.world. (n.d.). Purification By Sublimation.
  • Scribd. (n.d.). Analysis of Pyrazines by GC.
  • BenchChem. (2025).
  • National Institutes of Health. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PMC.
  • ResearchGate. (2025). Self-Disproportionation of Enantiomers via Sublimation; New and Truly Green Dimension in Optical Purification.
  • BenchChem. (2025). 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • Chemistry LibreTexts. (2022). 6.
  • Chemistry For Everyone. (2025).
  • SIELC. (n.d.). Separation of Pyrazine, 2-methyl-6-propyl- on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 2-Methoxypyrazine on Primesep 100 Column.
  • Wikipedia. (n.d.). Pyrazine.
  • ChemicalBook. (n.d.). 2-HYDROXYPYRAZINE(6270-63-9) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Methylpyrazine(109-08-0) 1H NMR spectrum.
  • SIELC. (n.d.). Separation of Pyrazine, 2-methoxy-6-(2-methylpropyl)- on Newcrom R1 HPLC column.
  • Autech Industry Co.,Ltd. (n.d.). This compound, CAS 20721-18-0.
  • BenchChem. (2025).
  • ResearchGate. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology.
  • Cain, R. O., & Porter, A. E. A. (1981). Synthesis of 2,5-dihydroxy-3,6-bis-(2-hydroxybenzyl)pyrazine. Journal of the Chemical Society, Perkin Transactions 1, 3111-3113.
  • Professor Dave Explains. (2020).
  • BenchChem. (n.d.). 2-Hydroxy-5-methylpyrazine.
  • Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube.
  • Dr. G. S. NAGARAJA. (2020). Synthesis and reactions of Pyrazine. YouTube.
  • Google Patents. (n.d.). Synthesis process of 2-methyl-5-pyrazine formate.
  • Vassar. (2007).
  • National Institutes of Health. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). PMC.
  • ASM Journals. (n.d.). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis.
  • Chemistry Learning. (2021). PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. YouTube.
  • ChemicalBook. (2022). 2-HYDROXYMETHYL-6-METHYLPYRAZINE | 77164-93-3.
  • ResearchGate. (2025). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • BenchChem. (2025). identification and removal of impurities in 2-Chloro-6-(methylsulfanyl)pyrazine. BenchChem Technical Support.
  • Google Patents. (n.d.). Method for producing 2-methoxy-5or 6-methyl pyrazine using taurine and reducing sugar.

Sources

Technical Support Center: Navigating NMR Signal Assignment for 2-Hydroxy-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Nuclear Magnetic Resonance (NMR) analysis of 2-Hydroxy-6-methylpyrazine. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation of this and similar heterocyclic compounds. This guide moves beyond simple data reporting to provide in-depth, field-proven insights into why specific experimental choices are made, ensuring a robust and self-validating analytical approach.

The Core Challenge: Keto-Enol Tautomerism

The primary difficulty in assigning the NMR spectrum of this compound arises from its existence in a dynamic equilibrium between two tautomeric forms: the hydroxy (enol) form and the more stable pyrazinone (keto) form. This equilibrium is highly sensitive to environmental factors, particularly the choice of solvent, leading to significant variations in chemical shifts and peak appearance. The pyrazinone tautomer, 6-methylpyrazin-2(1H)-one, is often the dominant species in polar solvents due to favorable hydrogen bonding and dipole interactions.[1][2]

Tautomerism cluster_enol This compound (Enol Form) cluster_keto 6-Methylpyrazin-2(1H)-one (Keto Form) enol Structure: N=(CH)-C(OH)=N-C(CH3)=(CH)- (Aromatic Ring) keto Structure: HN-(CH)=C(O)-N=C(CH3)-(CH)= (Pyrazinone Ring) enol->keto Equilibrium (Solvent/pH Dependent)

Caption: Tautomeric equilibrium of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the NMR analysis of this compound in a practical question-and-answer format.

FAQ 1: Why are the aromatic proton signals in my ¹H NMR spectrum broad or not where I predicted them to be?

Answer: This is a classic sign of chemical exchange occurring on an intermediate timescale relative to the NMR experiment. The observed spectrum is a population-weighted average of the two tautomers. If the rate of interconversion is similar to the frequency difference between the signals in the two forms, the resulting peaks will be broad. In many common NMR solvents, the equilibrium heavily favors one tautomer (usually the keto form), which simplifies the spectrum, but the chemical shifts will be specific to that dominant form and may not match general predictions for simple pyrazines.

Causality: The electron distribution in the pyrazine ring is fundamentally different between the enol and keto forms. The keto form breaks the full aromaticity of the pyrazine ring, altering the shielding and deshielding effects on the ring protons (H-3 and H-5). Therefore, their chemical shifts are highly dependent on the position of this equilibrium.

FAQ 2: I observe a very broad singlet far downfield, between 10 and 13 ppm. What is this signal?

Answer: This signal is characteristic of the N-H proton of the dominant 6-methylpyrazin-2(1H)-one (keto) tautomer.

Expert Insight: Its downfield chemical shift and broad appearance are due to several factors:

  • Hydrogen Bonding: In polar aprotic solvents like DMSO-d₆, this proton forms strong hydrogen bonds with the solvent, deshielding it significantly.

  • Chemical Exchange: The proton can exchange with trace amounts of water in the solvent, leading to peak broadening.[3]

  • Quadrupolar Broadening: The proton is attached to a nitrogen atom (¹⁴N), which has a nuclear quadrupole moment. This provides an efficient relaxation pathway, causing the attached proton's signal to broaden.

This signal is a key piece of evidence confirming the presence and dominance of the keto tautomer.

FAQ 3: How can I definitively assign the H-3 and H-5 aromatic protons and their corresponding carbons?

Answer: Unambiguous assignment is rarely possible with 1D NMR alone and requires a suite of 2D NMR experiments. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this specific problem.[4][5]

Trustworthy Protocol:

  • Anchor Point Identification: The methyl group (-CH₃) protons are the ideal starting point as their signal is a sharp singlet and easily identified around 2.2-2.4 ppm.

  • HMBC Correlation: In an HMBC spectrum, the methyl protons will show correlations to the carbons two and three bonds away. You will observe:

    • A strong correlation to the carbon they are attached to, C-6 (a ²J coupling).

    • A crucial correlation to the adjacent ring carbon, C-5 (a ³J coupling).

  • HSQC Cross-Reference: Once C-5 is identified from the HMBC, you can use a Heteronuclear Single Quantum Coherence (HSQC) spectrum to find which proton is directly attached to it.[6] The cross-peak corresponding to C-5 will definitively identify the H-5 signal.

  • Final Assignment: By elimination, the remaining aromatic proton signal must be H-3 . You can confirm this by looking for a ³J correlation from H-5 to C-3 in the HMBC spectrum.

HMBC_Workflow start Start: Methyl Protons (¹H Signal) C6 Identify C-6 start->C6 HMBC (²J) C5 Identify C-5 start->C5 HMBC (³J) H5 Assign H-5 C5->H5 HSQC (¹J) H5->C6 HMBC (²J) C3 Identify C-3 H5->C3 HMBC (³J) H3 Assign H-3 C3->H3 HSQC (¹J)

Caption: HMBC-based workflow for unambiguous assignment of H-3/H-5.

FAQ 4: My ¹³C spectrum shows a signal around 155-160 ppm. Is this correct?

Answer: Yes, this is expected and provides strong evidence for the dominance of the keto tautomer. This downfield signal corresponds to the carbonyl carbon (C-2) of the pyrazinone ring.[7] A carbon attached to a hydroxyl group in the enol form would be expected to resonate further upfield. The presence of this deshielded C=O carbon is a key diagnostic feature.

FAQ 5: How does my choice of NMR solvent dictate the results?

Answer: Solvent choice is arguably the most critical experimental parameter as it directly influences the tautomeric equilibrium.[8][9]

  • DMSO-d₆ (Recommended): This polar, aprotic solvent is often the best choice. It strongly solvates and stabilizes the polar keto tautomer, effectively "locking" the equilibrium. This results in sharp, well-resolved peaks. Furthermore, it slows the exchange rate of the N-H proton, making it clearly visible.[7]

  • CDCl₃: Being less polar, chloroform-d may result in a more complex equilibrium, potentially showing signals from both tautomers or broadened, averaged signals. It is generally less suitable for initial assignment.

  • D₂O or MeOD-d₄ (For Confirmation): These protic solvents will cause the exchangeable N-H (or O-H) proton to be replaced by deuterium. The N-H signal will disappear from the ¹H spectrum.[3] This "D₂O exchange" experiment is a classic technique used to identify exchangeable protons.

Standard Operating Protocols

Protocol 1: Definitive Signal Assignment using 2D NMR
  • Sample Preparation: Accurately weigh 10-15 mg of high-purity this compound and dissolve it in 0.6 mL of high-quality DMSO-d₆.[7] Filter the sample into a clean, dry NMR tube.

  • Instrument Setup: Use a spectrometer of 400 MHz or higher. Lock on the deuterium signal of DMSO-d₆ and perform standard shimming procedures to optimize magnetic field homogeneity.[7]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum. Calibrate the chemical shift using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).[10]

    • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. Calibrate using the solvent peak (δ ≈ 39.52 ppm).[10]

    • HSQC: Acquire a multiplicity-edited HSQC (or DEPT-HSQC) spectrum to correlate protons with their directly attached carbons. This will also differentiate CH/CH₃ groups (positive phase) from CH₂ groups (negative phase).[6]

    • HMBC: Acquire an HMBC spectrum optimized for a long-range coupling of ~8 Hz. This is the key experiment for multi-bond correlations.[11]

  • Data Analysis:

    • Identify the methyl singlet in the ¹H spectrum (~2.3 ppm) and its corresponding carbon in the HSQC spectrum (~20 ppm).

    • In the HMBC spectrum, locate the cross-peaks from the methyl protons to identify C-6 and C-5.

    • Use the C-5 chemical shift to locate the H-5 proton in the HSQC spectrum.

    • The remaining aromatic proton is H-3. Confirm all assignments by checking for self-consistent correlations across all spectra.

Protocol 2: D₂O Exchange for N-H Proton Identification
  • Initial Spectrum: Acquire a clean ¹H NMR spectrum in DMSO-d₆ as described in Protocol 1. Note the integration and chemical shift of the broad singlet between 10-13 ppm.

  • D₂O Addition: Carefully remove the NMR tube from the spectrometer. Add one drop (~20-30 µL) of deuterium oxide (D₂O). Cap the tube and invert it gently several times to mix.

  • Final Spectrum: Re-insert the tube, allow it to equilibrate for a few minutes, and re-acquire the ¹H NMR spectrum using the same parameters.

  • Verification: The broad N-H signal should have significantly diminished or disappeared entirely, confirming its identity as an exchangeable proton.

Summary of Expected NMR Data

The following table provides typical chemical shift ranges for the dominant 6-methylpyrazin-2(1H)-one tautomer in DMSO-d₆. These values are predictive and may vary slightly based on concentration and temperature.

Assignment Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Expected HMBC Correlations From:
H-3¹H7.5 - 7.8Singlet (s)C-2, C-5
H-5¹H7.3 - 7.6Singlet (s)C-3, C-6
-CH₃¹H2.2 - 2.4Singlet (s)C-5, C-6
N-H¹H10.0 - 13.0Broad Singlet (br s)C-2, C-6
C-2¹³C155 - 160-H-3, N-H
C-3¹³C125 - 130-H-5
C-5¹³C135 - 140-H-3, -CH₃
C-6¹³C145 - 150-H-5, -CH₃, N-H
-CH₃¹³C20 - 25--

Table based on analysis of related pyrazine and pyridine derivatives.[7][12]

References

  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center.
  • Oxford Instruments Magnetic Resonance. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation.
  • Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671. doi: 10.1016/s1386-1425(01)00455-3.
  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism.
  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC.
  • Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Al-Kahtani, A. A., & El-Azhary, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1548. doi: 10.3390/molecules21111548.
  • Scribd. (n.d.). HSQC and HMBC.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp.
  • Spectral Solutions. (2018, June 11). 2D Hetero nuclear NMR data processing HSQC and HMBC. YouTube.
  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected.
  • El-Ghayoury, A., et al. (2001). TAUTOMERISM AND ROTAMERISM IN 2-(2-PHENYLHYDRAZINO)PYRIDINE. Journal of Heterocyclic Chemistry, 38(3), 683-686.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. doi: 10.1021/jo971176v.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. doi: 10.1021/acs.oprd.5b00417.
  • Witanowski, M., Biedrzycka, Z., & Webb, G. A. (1992). Solvent Effects on Nitrogen NMR Shieldings of 1,2,4-Triazine [II]. Magnetic Resonance in Chemistry, 30(6), 541-543. doi: 10.1002/mrc.1260300615.
  • Stephens, A. D., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 569–574. doi: 10.1021/acschemneuro.2c00782.
  • ResearchGate. (n.d.). Figure S2. Dependence on pH of the 1 H NMR spectra of the [(η 6 - p....
  • St John, T. (2017, February 7). NMR Analysis - Assigning a Spectrum. YouTube.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxy-6-methylpyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-6-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this important heterocyclic compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Achieving high yield and purity is critical for the cost-effective production of downstream products. However, the synthesis can be sensitive to a number of variables, and suboptimal conditions can lead to low yields, the formation of impurities, and difficulties in purification. This guide provides a systematic approach to overcoming these challenges, grounded in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in pyrazine synthesis are a frequent challenge and can often be attributed to several key factors:

  • Suboptimal Temperature: The cyclization and subsequent aromatization steps are temperature-sensitive. Insufficient heat may lead to incomplete reaction, while excessive temperatures can cause degradation of the starting materials or the desired product.[1][2]

  • Incorrect pH: The pH of the reaction medium plays a crucial role in the condensation reaction. A pH that is too acidic or too basic can inhibit the necessary steps for pyrazine ring formation.[1]

  • Purity of Starting Materials: Impurities in the reactants, such as 2-amino-3-methylpyrazine or the dicarbonyl compound, can lead to the formation of unwanted side products, consuming the starting materials and reducing the yield of the desired product.[2]

  • Inefficient Work-up and Purification: Significant product loss can occur during extraction and purification steps.[2][3] It is crucial to optimize these procedures to maximize recovery.

Q2: I am observing significant impurity formation in my reaction. How can I identify and minimize these byproducts?

A2: The formation of impurities is a common issue. The most prevalent byproducts are often isomers or products of side reactions.

  • Common Impurities: Depending on the synthetic route, you might observe the formation of regioisomers or over-alkylation products. For instance, if starting from a substituted diamine, incorrect regioselectivity can be an issue.[4]

  • Analytical Identification: The first step is to identify the impurities using techniques like GC-MS, LC-MS, and NMR. This will provide insight into the side reactions occurring.

  • Minimization Strategies:

    • Control of Stoichiometry: Carefully controlling the molar ratio of your reactants can significantly impact the product distribution.[1]

    • Temperature and Reaction Time: Fine-tuning the reaction temperature and time can help to favor the desired reaction pathway over side reactions.[1]

    • Catalyst Selection: If a catalyst is used, its nature and loading can influence selectivity.[5]

Q3: The reaction seems to stall before completion. What can I do to drive it to completion?

A3: A stalled reaction can be frustrating. Here are a few things to consider:

  • Reagent Decomposition: One or more of your starting materials might be degrading under the reaction conditions. Check the stability of your reagents at the reaction temperature.

  • Catalyst Deactivation: If you are using a catalyst, it may be deactivating over time. Consider adding fresh catalyst or using a more robust catalytic system.

  • Equilibrium Limitations: The reaction may be reversible and have reached equilibrium. In such cases, removing a byproduct (e.g., water) can help to drive the reaction forward.

Troubleshooting Guides & Detailed Protocols

This section provides a more in-depth look at specific problems and offers step-by-step protocols for optimization.

Issue 1: Low Yield Due to Suboptimal Reaction Conditions

A systematic approach to optimizing the reaction parameters is the most effective way to improve the yield.

Troubleshooting Decision Tree:

Low_Yield_Troubleshooting start Low Yield temp Optimize Temperature start->temp time Optimize Reaction Time temp->time ph Optimize pH time->ph ratio Vary Reactant Ratio ph->ratio solvent Screen Solvents ratio->solvent yield_improved Yield Improved? solvent->yield_improved yield_improved->temp No, Re-evaluate end Successful Optimization yield_improved->end Yes Impurity_Minimization start Impurity Detected identify Identify Impurity Structure (GC-MS, NMR) start->identify source Determine Source of Impurity identify->source modify Modify Reaction Conditions source->modify Side Reaction purify Optimize Purification source->purify Starting Material Impurity success Pure Product modify->success purify->success

Caption: A logical approach to identifying and minimizing impurities.

Experimental Protocol: Optimizing Purification by Column Chromatography

  • Solvent Screening (TLC): Spot the crude reaction mixture on several TLC plates and develop them in different solvent systems of varying polarity (e.g., hexane/ethyl acetate, dichloromethane/methanol).

  • Optimal Eluent Selection: Identify the solvent system that provides the best separation between the desired product and the major impurities (a good target is an Rf value of ~0.3 for the product).

  • Column Preparation: Pack a silica gel column with the chosen eluent system.

  • Loading and Elution: Load the crude product onto the column and elute with the optimized solvent system. Collect fractions and monitor them by TLC.

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure. Analyze the final product for purity by GC or NMR.

References

  • Benchchem. (n.d.). Troubleshooting low yields in the Maillard reaction for pyrazine formation.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Pyrazine Derivatives.
  • PubMed. (2013). Synthesis of pyridopyrazine-1,6-diones From 6-hydroxypicolinic Acids via a One-Pot coupling/cyclization Reaction.
  • ResearchGate. (2025). Review on the Synthesis of Pyrazine and Its Derivatives.
  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine.
  • RSC Publishing. (n.d.). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines.
  • ASM Journals. (n.d.). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis.
  • NIH. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
  • ResearchGate. (2025). Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources.
  • RSC Publishing. (n.d.). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C.
  • Benchchem. (n.d.). An In-Depth Technical Guide to 2-Hydroxy-5-methylpyrazine: Discovery, Identification, and Characterization.
  • PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
  • Guidechem. (n.d.). CAS 19838-08-5 | 2-Amino-3-methylpyrazine - Suppliers list.
  • Taylor & Francis Online. (n.d.). Greener approach toward one pot route to pyrazine synthesis.
  • Autech Industry Co.,Limited. (n.d.). This compound, CAS 20721-18-0.
  • LookChem. (n.d.). Cas 19838-08-5,2-Amino-3-methylpyrazine.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazines.
  • RSC Publishing. (n.d.). Synthesis of 2,5-dihydroxy-3,6-bis-(2-hydroxybenzyl)pyrazine.
  • MDPI. (2023). Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product.
  • Google Patents. (n.d.). CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate.
  • Impactfactor. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.
  • ResearchGate. (2025). The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives | Request PDF.
  • Google Patents. (n.d.). US11091446B2 - Methods of selectively forming substituted pyrazines.
  • ResearchGate. (2025). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF.
  • ResearchGate. (2025). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE.
  • Google Patents. (n.d.). KR101132175B1 - Method for producing 2-methoxy-5or 6-methyl pyrazine using taurine and reducing sugar.
  • ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from....

Sources

Enhancing extraction efficiency of 2-Hydroxy-6-methylpyrazine from complex samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the efficient extraction of 2-Hydroxy-6-methylpyrazine. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound in complex sample matrices such as food products, biological fluids, and environmental samples. Here, we synthesize field-proven insights and foundational scientific principles to help you navigate common challenges and optimize your extraction workflows.

Introduction: The Challenge of Extracting this compound

This compound is a key heterocyclic aromatic compound, contributing to the desirable roasted and nutty flavors in many thermally processed foods.[1] Beyond flavor science, its derivatives are of interest in pharmaceutical research. However, its polarity, conferred by the hydroxyl group, combined with the often complex and interference-rich nature of sample matrices, makes its efficient and clean extraction a significant analytical challenge.

This guide provides a structured approach to troubleshooting and enhancing extraction efficiency, focusing on the most common and effective techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the extraction of this compound in a direct question-and-answer format.

Q1: Why is my recovery of this compound consistently low?

Low recovery is the most frequent problem and can stem from several factors depending on your chosen extraction method.

For Liquid-Liquid Extraction (LLE):

  • Cause: Incorrect Solvent Polarity. this compound is a moderately polar compound. If your extraction solvent is too non-polar (e.g., hexane), it will not efficiently partition the analyte from the aqueous sample phase.[2][3]

    • Solution: Select a solvent with a polarity that better matches the analyte. Dichloromethane (DCM) or a mixture like hexane/ethyl acetate (e.g., 90/10) can be more effective than pure hexane.[4][5] For highly polar pyrazines, consider butanone or ethyl acetate.[5][6]

  • Cause: Suboptimal pH of the Aqueous Phase. The pyrazine ring contains nitrogen atoms, making the molecule's overall charge pH-dependent. For optimal partitioning into an organic solvent, the analyte should be in its neutral, un-ionized form.[3]

    • Solution: Adjust the sample pH to be at least two pH units away from the pKa of the analyte to ensure it is in its neutral form. For basic compounds like pyrazines, this typically means adjusting the pH to be 2 units above the pKa.

  • Cause: Insufficient Extraction Repetitions. A single extraction is often insufficient to achieve high recovery.

    • Solution: Perform multiple, sequential extractions (at least 3-4) with fresh aliquots of the organic solvent.[4][5] Combining the organic fractions will yield a much higher recovery than a single extraction with the same total solvent volume.

  • Cause: "Salting Out" Effect is Not Utilized. For polar analytes, their solubility in the aqueous phase can be high, hindering extraction.

    • Solution: Add a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous sample to saturation.[2][3] This increases the ionic strength of the aqueous phase, decreases the solubility of the polar organic analyte, and drives it into the organic phase.

For Solid-Phase Extraction (SPE):

  • Cause: Incorrect Sorbent Choice. The interaction between the analyte and the sorbent is the foundation of SPE. A mismatch will lead to poor retention.[7]

    • Solution: For a moderately polar compound like this compound from an aqueous matrix, a reversed-phase (e.g., C18, C8) sorbent is a common starting point. If the analyte is not retained, consider a sorbent with a stronger retention mechanism.[8][9]

  • Cause: Sample Breakthrough during Loading. This occurs when the analyte fails to bind to the sorbent and passes through the cartridge with the sample solvent.

    • Solution:

      • Decrease Flow Rate: Reduce the sample loading flow rate to allow more time for the analyte to interact with the sorbent.[7][8]

      • Dilute the Sample: If the sample solvent is "stronger" (i.e., has a higher elution strength) than the sorbent, it will prevent binding. Dilute the sample with a weaker solvent (e.g., water for reversed-phase SPE).[8][9]

      • Check for Overload: Ensure the mass of the analyte and other matrix components does not exceed the sorbent's capacity. If it does, use a larger cartridge or dilute the sample.[9][10]

  • Cause: Incomplete Elution. The analyte is retained on the sorbent but is not fully recovered during the elution step.

    • Solution:

      • Increase Elution Solvent Strength: Use a stronger organic solvent or increase the percentage of the strong solvent in your elution mix.[7][10][11]

      • Increase Elution Volume: Pass additional aliquots of the elution solvent through the cartridge and analyze them separately to confirm complete elution.[7][10]

      • Address Secondary Interactions: The hydroxyl group might engage in secondary interactions with the sorbent. Adding a small amount of a modifier (e.g., a weak acid or base) to the elution solvent can disrupt these interactions.[11]

Q2: My results are not reproducible. What could be the cause?

Poor reproducibility often points to inconsistencies in the experimental workflow.

  • Cause: Column Drying Out (SPE). If the sorbent bed dries out after conditioning and before sample loading, the hydrophobic chains can collapse, leading to inconsistent interactions and poor recovery.[7][10]

    • Solution: Ensure the sorbent bed remains fully wetted throughout the conditioning, equilibration, and sample loading steps. Never let air pass through the cartridge until the final drying step.

  • Cause: Inconsistent Flow Rates (SPE). Varying the flow rates during sample loading, washing, or elution will change the interaction times and affect consistency.[7][8]

    • Solution: Use a vacuum manifold or a positive pressure system to maintain precise and consistent flow rates for all samples.

  • Cause: Matrix Effects. Complex matrices can contain high concentrations of interfering compounds that may suppress the analytical signal (e.g., in GC-MS or LC-MS) or compete with the analyte for binding sites on an SPE sorbent.[12]

    • Solution: Optimize the sample cleanup process. For SPE, this involves developing a rigorous wash step. For LLE, a back-extraction may be necessary. Using matrix-matched standards for calibration is also critical for accurate quantification.

Q3: My final extract is not clean and contains many interfering peaks. How can I improve selectivity?

Improving the cleanliness of your extract is crucial for accurate analysis and protecting your analytical instruments.

  • Cause: Co-extraction of Imidazole Impurities. When working with reaction mixtures, imidazole derivatives are common impurities that can co-extract with pyrazines, especially when using more polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate.[4][5][13]

    • Solution:

      • Solvent Choice: Use a non-polar solvent like hexane for LLE, as it is less likely to co-extract imidazoles.[4][5][13]

      • Silica Cleanup: If using a more polar LLE solvent, pass the resulting organic extract through a small plug of silica gel. The polar imidazoles will be retained, while the less polar pyrazines will elute.[4][5]

  • Cause: Ineffective Wash Step (SPE). The wash solvent may be too weak to remove interferences, or too strong, causing premature elution of the analyte.[10][11]

    • Solution: Methodically develop the wash step. Start with a weak solvent (e.g., water or a low percentage of organic solvent) and gradually increase the strength. Analyze the wash fractions to ensure you are removing interferences without losing your target compound.

  • Cause: Non-selective Extraction Method. LLE and standard SPE sorbents rely on broad physicochemical properties (like polarity) and may not be selective enough for very complex matrices.

    • Solution: Consider more selective techniques. Molecularly Imprinted Polymers (MIPs) are a type of SPE sorbent that can be synthesized to have binding sites with high selectivity for a specific target analyte or a class of structurally similar compounds.[14]

Part 2: Data Summary & Visualization

Quantitative Data for Method Development

The following tables provide key data to guide your experimental design.

Table 1: Physicochemical Properties of this compound

Property Value Implication for Extraction
Molecular Formula C₅H₆N₂O Relatively small molecule.
Molecular Weight 110.11 g/mol Suitable for GC-MS and HPLC analysis.
Appearance Solid Must be dissolved in a suitable solvent for analysis.
Solubility Soluble in organic solvents, limited solubility in water.[15] Suggests LLE with an appropriate organic solvent is feasible. The hydroxyl group provides some water solubility.

| logP (o/w) | ~1.3 (estimated) | Indicates moderate hydrophobicity, suitable for reversed-phase SPE. |

Table 2: Troubleshooting Guide for Solid-Phase Extraction (SPE)

Symptom Potential Cause Suggested Solution(s)
Low Recovery Analyte Breakthrough (in load/wash fractions) - Decrease sample loading flow rate.[8] - Use a stronger, more retentive sorbent.[8] - Dilute sample in a weaker solvent.[9] - Decrease strength of wash solvent.[10]
Analyte Retained on Column (not in eluate) - Increase elution solvent strength or volume.[7][11] - Use a less retentive sorbent.[11] - Add a modifier to the elution solvent to disrupt secondary interactions.[7]
Poor Reproducibility Column Bed Dried Out - Re-condition and re-equilibrate the cartridge; do not allow air to enter the sorbent bed before the final drying step.[7]
Inconsistent Flow Rate - Use a vacuum manifold or positive pressure system for precise flow control.

| Dirty Extract | Interferences Co-elute with Analyte | - Optimize the wash step with a solvent strong enough to remove interferences but not the analyte.[11] - Change to a different extraction mechanism (e.g., ion-exchange instead of reversed-phase) for better selectivity.[7] |

Visual Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key decision-making and experimental workflows.

Diagram 1: General Troubleshooting Workflow for Low Analyte Recovery

G start Low Recovery Observed method Extraction Method? start->method lle Liquid-Liquid Extraction method->lle LLE spe Solid-Phase Extraction method->spe SPE lle_cause1 Incorrect Solvent Polarity? lle->lle_cause1 lle_sol1 Match solvent to analyte polarity (e.g., use DCM, Ethyl Acetate) lle_cause1->lle_sol1 lle_cause2 Suboptimal pH? lle_cause1->lle_cause2 No lle_sol2 Adjust pH to ensure analyte is neutral lle_cause2->lle_sol2 lle_cause3 Insufficient Extractions? lle_cause2->lle_cause3 No lle_sol3 Perform 3-4 sequential extractions lle_cause3->lle_sol3 spe_cause1 Analyte Breakthrough? spe->spe_cause1 spe_sol1 Decrease flow rate Dilute sample Use stronger sorbent spe_cause1->spe_sol1 spe_cause2 Incomplete Elution? spe_cause1->spe_cause2 No spe_sol2 Increase eluent strength/volume Use weaker sorbent spe_cause2->spe_sol2 spe_cause3 Wrong Sorbent? spe_cause2->spe_cause3 No spe_sol3 Choose sorbent based on analyte chemistry (e.g., C18 for polar analyte) spe_cause3->spe_sol3

Caption: Troubleshooting flowchart for low recovery issues.

Diagram 2: Standard Solid-Phase Extraction (SPE) Workflow

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_collection Collection Condition 1. Condition (Activate Sorbent) Equilibrate 2. Equilibrate (Match Sample Solvent) Condition->Equilibrate Load 3. Load Sample (Analyte Binds) Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Dry 5. Dry Sorbent (Remove Wash Solvent) Wash->Dry Elute 6. Elute (Collect Analyte) Dry->Elute

Caption: Step-by-step workflow for Solid-Phase Extraction.

Part 3: Detailed Experimental Protocols

These protocols provide a starting point for method development. They should be optimized for your specific sample matrix and analytical requirements.

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting this compound from aqueous samples like beverages or biological fluids after initial protein precipitation.

  • Sample Preparation:

    • Take a known volume (e.g., 10 mL) of your aqueous sample and place it in a separatory funnel.

    • If the sample contains particulates, centrifuge and filter it first.

    • Spike with an appropriate internal standard if quantitative analysis is required.

  • pH Adjustment & Salting Out:

    • Causality: To maximize partitioning into the organic phase, the analyte should be in its neutral form and its solubility in the aqueous phase should be minimized.[3]

    • Measure the pH of the sample. Adjust to pH > 8.0 using a dilute base (e.g., 1M NaOH) to ensure the pyrazine is deprotonated and neutral.

    • Add sodium chloride (NaCl) until the solution is saturated (~3-5g for 10mL) and shake to dissolve. This is the "salting out" step.[2][3]

  • Solvent Extraction:

    • Causality: Dichloromethane (DCM) is a good starting solvent due to its intermediate polarity, which is effective for extracting moderately polar pyrazines. Multiple extractions ensure higher efficiency.[5]

    • Add 10 mL of DCM to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

    • Allow the layers to fully separate. The DCM layer will be on the bottom.

    • Drain the lower organic layer into a clean collection flask.

    • Repeat the extraction two more times with fresh 10 mL aliquots of DCM, combining all organic extracts.

  • Drying and Concentration:

    • Causality: Residual water in the organic extract can interfere with subsequent analysis, especially GC-MS.

    • Add anhydrous sodium sulfate (Na₂SO₄) to the combined organic extracts and swirl until the drying agent no longer clumps.

    • Filter or decant the dried extract into a new flask.

    • Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at low heat to concentrate the analyte.

    • Reconstitute the residue in a known, small volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis by HPLC or GC-MS.[12]

Protocol 2: Reversed-Phase Solid-Phase Extraction (SPE)

This protocol is designed for cleaning up and concentrating this compound from complex aqueous matrices.

  • Sorbent and Cartridge Selection:

    • Choose a reversed-phase C18 SPE cartridge. A 500 mg sorbent mass is a robust starting point for complex samples.

  • Cartridge Conditioning:

    • Causality: This step activates the hydrophobic C18 chains, ensuring proper interaction with the analyte.[8]

    • Pass 5 mL of methanol through the cartridge using a vacuum manifold at a slow flow rate (~1-2 mL/min).

    • Follow with 5 mL of deionized water. Crucially, do not let the sorbent bed go dry from this point forward. [7]

  • Sample Loading:

    • Causality: A slow flow rate is critical to ensure sufficient residence time for the analyte to partition from the mobile phase onto the stationary sorbent.[8][9]

    • Load the pre-treated sample (pH adjusted if necessary) onto the cartridge at a slow, controlled flow rate of approximately 1 mL/min.

    • Collect the fraction that passes through; this can be analyzed later to check for analyte breakthrough.

  • Washing:

    • Causality: This step removes weakly retained, polar interferences from the matrix without eluting the target analyte.[10][11]

    • Wash the cartridge with 5 mL of a weak solvent, such as 5% methanol in water. This will remove salts and very polar matrix components.

    • Dry the cartridge thoroughly by drawing a vacuum for 5-10 minutes. This removes residual water which can weaken the final elution solvent.

  • Elution:

    • Causality: A strong organic solvent is used to disrupt the hydrophobic interactions between the analyte and the C18 sorbent, releasing the analyte for collection.[7][10]

    • Place a clean collection tube inside the manifold.

    • Elute the this compound from the cartridge by passing 5 mL of a strong solvent (e.g., acetonitrile or methanol) through the sorbent.

    • Similar to the loading step, use a slow flow rate (~1 mL/min) to ensure complete desorption.

    • The resulting eluate can be evaporated and reconstituted for analysis as described in the LLE protocol.

References

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Vertex AI Search.
  • Chromatography Troubleshooting Guides-Solid Phase Extractions. Thermo Fisher Scientific.
  • Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex.
  • How to Solve Common Challenges in Solid-Phase Extraction. (2021). SiliCycle.
  • Three Common SPE Problems. (2017).
  • Liquid-Liquid Extraction Techniques Principles and Optimis
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021).
  • 2-Methoxy-6-methylpyrazine. CymitQuimica.
  • Addressing challenges in the characterization of complex pyrazine deriv
  • Isolation techniques for pyrazine products from complex reaction mixtures. Benchchem.
  • Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. (2007).
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed.
  • Fast GC-MS/MS for High Throughput Pesticides Analysis. Thermo Fisher Scientific - US.
  • Technical Support Center: 2-Hydroxy-5-methylpyrazine Purific
  • A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties. (2025).

Sources

Technical Support Center: Troubleshooting Ion Suppression for 2-Hydroxy-6-methylpyrazine in ESI-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ion suppression while analyzing 2-Hydroxy-6-methylpyrazine using Electrospray Ionization Mass Spectrometry (ESI-MS). Our goal is to provide you with a comprehensive, scientifically-grounded framework to diagnose, troubleshoot, and mitigate these effects, ensuring the accuracy and reliability of your quantitative data.

Section 1: Understanding the Problem - FAQs about Ion Suppression

This section addresses the fundamental concepts of ion suppression and how to identify it in your workflow.

Q1: What is ion suppression and why does it occur in ESI-MS?

Ion suppression is a matrix effect that causes a reduced analytical signal for a target analyte.[1] In Electrospray Ionization (ESI), the analyte must be converted from a liquid phase to a gas-phase ion to be detected by the mass spectrometer. This process occurs within charged droplets formed by the ESI source. Ion suppression happens when co-eluting compounds from the sample matrix interfere with the ionization of your analyte, this compound.[2]

The primary mechanisms for this interference include:

  • Competition for Charge: The surface of the ESI droplet has a limited number of excess charges. If matrix components with high proton affinity or concentration are present, they can outcompete the analyte for these charges, reducing the number of analyte ions formed.[2]

  • Changes in Droplet Properties: High concentrations of non-volatile matrix components can increase the viscosity and surface tension of the ESI droplets.[3] This hinders solvent evaporation, making it more difficult for the analyte to be released into the gas phase, thereby suppressing its signal.[2][3]

  • Analyte Co-precipitation: Non-volatile materials can cause the analyte to precipitate within the droplet as it shrinks, preventing its ionization and transfer to the gas phase.[2]

IonSuppression cluster_0 ESI Droplet (High Matrix) cluster_1 Gas Phase Ions Analyte This compound Charge Analyte->Charge Wants to ionize Matrix Matrix Component (e.g., Phospholipid) Matrix->Charge Competes for charge IonizedAnalyte [Analyte+H]+ Charge->IonizedAnalyte Suppressed Ionization IonizedMatrix [Matrix+H]+ Charge->IonizedMatrix Preferential Ionization SuppressedSignal Reduced Analyte Signal IonizedAnalyte->SuppressedSignal

Diagram 1: The mechanism of ion suppression in an ESI droplet.
Q2: What are the common sources of ion suppression when analyzing biological or complex samples?

The "matrix" refers to all components in a sample other than the analyte of interest.[1] For bioanalytical work, the most common sources of suppression are endogenous materials that are co-extracted with the analyte. These include:

  • Phospholipids: A major component of cell membranes, notorious for causing significant ion suppression in plasma and serum samples.[4]

  • Salts and Buffers: Non-volatile salts (e.g., phosphates, Tris) are detrimental to ESI and must be removed.[5]

  • Proteins and Peptides: While larger molecules, their fragments or high concentrations can interfere.

  • Other Endogenous Molecules: Lipids, cholesterol, and metabolites can all contribute to matrix effects.[1]

  • Exogenous Contaminants: Plasticizers leaching from lab consumables or mobile phase additives like trifluoroacetic acid (TFA) can also suppress ionization.[5]

Q3: How do I know if my this compound signal is being suppressed?

Visual inspection of a chromatogram is often insufficient, as the suppressing compounds may not be detected by your MS method.[2] Two standard experiments are used to diagnose and pinpoint ion suppression:

  • Post-Column Infusion Experiment: This experiment qualitatively identifies regions in your chromatogram where suppression occurs.[6][7]

    • Protocol: A standard solution of this compound is continuously infused into the mobile phase flow after the analytical column but before the MS source. A blank matrix extract (e.g., protein-precipitated plasma) is then injected onto the column. Any dip or reduction in the constant analyte signal baseline corresponds to a retention time where matrix components are eluting and causing suppression.[7]

  • Post-Extraction Spike Analysis: This quantitative method assesses the overall degree of ion suppression or enhancement for your specific analyte.

    • Protocol: Compare the peak area of the analyte in two samples. Sample A: A blank matrix extract that has been spiked with this compound after the extraction process. Sample B: The same concentration of this compound prepared in the final mobile phase solvent.

    • Calculation: Matrix Effect (%) = (Peak Area in Sample A / Peak Area in Sample B) * 100. A value below 100% indicates suppression, while a value above 100% indicates enhancement.

Section 2: Troubleshooting Guide - A Step-by-Step Approach

Follow this logical workflow to systematically reduce ion suppression. The most impactful changes are made earliest in the analytical process.

TroubleshootingWorkflow cluster_Prep Step 1: Sample Preparation cluster_Chromo Step 2: Chromatography cluster_MS Step 3: MS Source cluster_Quant Step 4: Quantification Strategy Start Problem: Low or Inconsistent Signal for this compound Prep_Q Is sample cleanup sufficient? Start->Prep_Q Prep_PPT Protein Precipitation (PPT) (High Risk of Suppression) Prep_Q->Prep_PPT No Chromo_Q Is analyte co-eluting with matrix? Prep_Q->Chromo_Q Yes Prep_LLE Liquid-Liquid Extraction (LLE) (Better Selectivity) Prep_PPT->Prep_LLE Improve Prep_SPE Solid-Phase Extraction (SPE) (Most Effective) Prep_LLE->Prep_SPE Improve Further Prep_SPE->Chromo_Q Chromo_Mod Optimize Mobile Phase & Gradient Chromo_Q->Chromo_Mod Yes MS_Q Are source parameters optimized? Chromo_Q->MS_Q No Chromo_UPLC Implement UHPLC/UPLC for Higher Resolution Chromo_Mod->Chromo_UPLC For Max Separation Chromo_UPLC->MS_Q MS_Tune Tune Capillary Voltage, Gas Flow, Temperature MS_Q->MS_Tune No Quant_Strategy Use Stable Isotope-Labeled Internal Standard (SIL-IS) or Matrix-Matched Calibrants MS_Q->Quant_Strategy Yes MS_Tune->Quant_Strategy End Solution: Robust & Reliable Quantification Quant_Strategy->End

Diagram 2: A systematic workflow for troubleshooting ion suppression.
Step 1: Optimizing Sample Preparation (The First Line of Defense)

Improving sample preparation is the most effective way to combat ion suppression because it removes the interfering components before they enter the LC-MS system.[8] Given that this compound is a relatively polar compound (XLogP3-AA: -0.3), the choice of extraction method is critical.[9]

Q4: Which sample preparation technique is best for minimizing matrix effects for a polar compound like this compound?

A comparison of common techniques is provided below. For complex matrices, Solid-Phase Extraction (SPE) offers the best performance.[10]

TechniqueProsConsRecommendation for this compound
Protein Precipitation (PPT) Fast, simple, inexpensive.Non-selective; leaves high levels of phospholipids and other matrix components.[10]Not recommended for achieving lowest detection limits due to high risk of ion suppression.[10]
Liquid-Liquid Extraction (LLE) More selective than PPT; can remove many lipids.[8]Can have low recovery for polar analytes; requires optimization of pH and solvent.[10]Potentially viable, but recovery may be challenging. Requires careful method development.
Solid-Phase Extraction (SPE) Highly selective; provides the cleanest extracts by removing salts, proteins, and phospholipids.[1][10]More complex and costly than PPT or LLE.Highly Recommended. A mixed-mode SPE sorbent (combining reversed-phase and ion-exchange) will provide the most effective cleanup.[10]

Experimental Protocol: Mixed-Mode Solid-Phase Extraction (SPE) for this compound

This protocol uses a polymeric mixed-mode cation exchange sorbent, which leverages both hydrophobic interaction and ionic attraction for superior selectivity.

  • Sample Pre-treatment:

    • To 500 µL of plasma or serum sample, add 500 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds to mix and lyse cells.

    • Centrifuge at 4000 xg for 10 minutes to pellet precipitated proteins.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the mixed-mode SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample (approx. 1 mL) onto the conditioned SPE cartridge.

    • Allow the sample to pass through the sorbent bed at a slow, steady drip rate (approx. 1 mL/min).

  • Wash Steps (to remove interferences):

    • Wash 1 (Polar Interferences): Add 1 mL of 0.1% formic acid in water.

    • Wash 2 (Non-polar Interferences): Add 1 mL of methanol.

  • Elution:

    • Place a clean collection tube under the SPE cartridge.

    • Add 1 mL of 5% ammonium hydroxide in methanol to elute the this compound. The basic modifier neutralizes the analyte, releasing it from the ion-exchange sorbent.

    • Collect the eluate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex, and transfer to an autosampler vial for injection.

Step 2: Refining Chromatographic Conditions

If sample preparation is optimized and suppression persists, the next step is to improve the chromatographic separation of your analyte from any remaining matrix components.[7]

Q5: How can I adjust my LC method to separate this compound from interfering matrix components?

The goal is to move the analyte's retention time away from regions of high matrix interference, which are typically at the very beginning (solvent front) and end of the analytical run.[3]

  • Use UHPLC/UPLC: Ultra-high performance liquid chromatography provides significantly higher peak resolution than traditional HPLC. This increased resolving power can separate the analyte peak from closely eluting matrix components, dramatically reducing ion suppression.

  • Optimize the Mobile Phase:

    • Organic Solvent: Acetonitrile often results in less overall signal suppression compared to methanol.[7]

    • Acid Modifier: Use a volatile modifier like formic acid or ammonium formate (typically 0.1%) to promote good peak shape and efficient ionization in positive mode.[11] Avoid non-volatile buffers like phosphate.[5]

  • Adjust the Gradient: Lengthening the gradient can increase the separation between the analyte and interferences. Ensure the analyte elutes with a capacity factor (k') greater than 2 to avoid the solvent front.

ParameterRecommended Starting Condition
Column C18, 2.1 x 100 mm, < 2 µm particle size (for UPLC)[12]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B for 0.5 min, ramp to 95% B over 5 min, hold for 2 min
Column Temp 40 °C
Injection Vol 5 µL
Step 3: Tuning ESI Source Parameters

Optimizing the ESI source ensures that the conditions are ideal for ionizing this compound while potentially minimizing the ionization of interfering species.[11]

Q6: What ESI source parameters should I optimize to improve the signal for this compound?

Source parameters should be tuned by infusing a standard solution of the analyte and monitoring its signal while adjusting each parameter individually.

ParameterEffect and Optimization GoalTypical Range (Positive Mode)
Capillary Voltage Drives the electrospray process. Too low results in poor ionization; too high can cause in-source fragmentation.[11] Find the voltage that maximizes the precursor ion signal.3 - 5 kV[11]
Nebulizer Gas Pressure Controls the formation of droplets. Higher pressure creates smaller droplets, aiding desolvation, but excessive pressure can suppress the signal.[11] Optimize for the most stable and intense signal.20 - 60 psi[11]
Desolvation/Drying Gas Temp Aids solvent evaporation from droplets. Higher temperatures improve ionization efficiency but can cause thermal degradation of unstable compounds.[11] Find the lowest temperature that provides the best signal.250 - 450 °C[11]
Drying Gas Flow Assists in desolvation. Optimize in conjunction with the temperature to achieve the best signal intensity and stability.Instrument Dependent

Section 3: Advanced Strategies & Best Practices

Q7: If ion suppression is unavoidable, how can I still achieve accurate quantification?

In some cases, especially at trace levels, completely eliminating ion suppression is not feasible. The following strategies compensate for the effect rather than eliminating it.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative bioanalysis.[1] A SIL-IS (e.g., this compound-d3) is chemically identical to the analyte but has a different mass. It will co-elute and experience the exact same degree of ion suppression.[12] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability from suppression is canceled out, leading to highly accurate and precise results.[1][12]

  • Employ Matrix-Matched Calibration: This method corrects for suppression by ensuring the calibration standards experience the same matrix effects as the unknown samples.[1]

    Protocol: Preparing a Matrix-Matched Calibration Curve

    • Obtain Blank Matrix: Source a batch of the same biological matrix (e.g., human plasma) that is certified to be free of this compound.

    • Prepare Stock Solution: Create a high-concentration stock solution of your analyte in a suitable organic solvent (e.g., methanol).

    • Spike the Matrix: Serially dilute the stock solution and spike aliquots of the blank matrix to create a set of calibration standards (e.g., 8-10 standards covering the expected concentration range).

    • Extract All Samples: Process the matrix-matched calibration standards and the unknown samples using the exact same extraction protocol (e.g., the SPE method described above).

    • Analyze and Quantify: Analyze the extracted standards and samples by LC-MS/MS. Construct the calibration curve by plotting the analyte response against the nominal concentration in the matrix standards. Quantify the unknown samples against this curve.

Section 4: Summary and Key Takeaways

  • Ion suppression is a common challenge in ESI-MS caused by co-eluting matrix components that interfere with analyte ionization.

  • Diagnose the problem using post-column infusion or post-extraction spike experiments to confirm that suppression is occurring.

  • Prioritize sample preparation. A selective method like mixed-mode SPE is the most effective tool to remove interfering compounds.[8][10]

  • Optimize chromatography. Use UHPLC for higher resolution and adjust your mobile phase and gradient to separate the analyte from matrix interferences.

  • Tune MS source parameters to maximize the signal for this compound.

  • For the highest level of accuracy, use a Stable Isotope-Labeled Internal Standard to compensate for any residual matrix effects.[12]

Section 5: References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.

  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry.

  • Ion suppression (mass spectrometry). Wikipedia.

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry.

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of The American Society for Mass Spectrometry.

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. ACS Publications.

  • Ion Suppression and ESI. University of Waterloo Mass Spectrometry Facility.

  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen.

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health.

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbio.

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation.

  • Optimizing the Agilent Multimode Source. Agilent Technologies.

  • 6-Methylpyrazin-2-ol | C5H6N2O. PubChem, National Institutes of Health.

  • Application Note: A Robust LC-MS/MS Method for the Quantification of 2,6-Dimethylpyrazine Using a Stable Isotope-Labeled Internal Standard. BenchChem.

Sources

Technical Support Center: Method Validation for 2-Hydroxy-6-methylpyrazine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical method validation of 2-Hydroxy-6-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this heterocyclic amine. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in established scientific principles and regulatory expectations to ensure the integrity and reliability of your analytical data.

Introduction to Analytical Challenges

This compound is a small, polar molecule whose quantification can be susceptible to various analytical challenges. Its hydroxy group can engage in hydrogen bonding, influencing its chromatographic retention and potentially its stability. The pyrazine ring, a nitrogen-containing heterocycle, can interact with active sites on chromatographic columns and may be prone to specific degradation pathways. When analyzing biological samples, endogenous matrix components can significantly interfere with ionization in mass spectrometry-based methods, a phenomenon known as the matrix effect.[1]

This guide will provide a structured approach to identifying and resolving common issues encountered during the validation of analytical methods for this compound, in accordance with regulatory guidelines such as the ICH Q2(R1) and FDA's Bioanalytical Method Validation guidance.[2][3][4]

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the method validation for this compound.

Q1: What is the most suitable analytical technique for quantifying this compound in biological matrices?

A1: For sensitive and selective quantification in complex matrices like plasma or urine, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.[5] This technique offers excellent specificity by monitoring unique precursor-to-product ion transitions, minimizing the impact of co-eluting matrix components. Reversed-phase HPLC is commonly employed, and given the polar nature of this compound, a column with a polar-embedded stationary phase or the use of Hydrophilic Interaction Liquid Chromatography (HILIC) may be beneficial to enhance retention.[6] For less complex matrices or for purity assessments of the bulk drug, HPLC with UV detection is a viable option.[7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile impurities, but may require derivatization to improve the volatility of the analyte.[8]

Q2: I am observing poor peak shape (tailing or fronting) for this compound during HPLC analysis. What are the likely causes and solutions?

A2: Poor peak shape is a common issue for nitrogen-containing heterocyclic compounds. The primary causes include:

  • Secondary Interactions: The basic nitrogen atoms in the pyrazine ring can interact with residual acidic silanol groups on the silica-based stationary phase of the HPLC column, leading to peak tailing.

  • Mobile Phase pH: The pH of the mobile phase influences the ionization state of the analyte. If the pH is close to the pKa of the compound, you might observe peak splitting or broadening. The predicted pKa of this compound is approximately 11.75, but the pyrazine nitrogens also have basic pKa values (typically around 0.6-2.5 for similar structures).[2][9]

  • Column Overload: Injecting too much sample can lead to peak fronting.

Solutions:

  • Use a Modern, End-capped Column: Employ a high-purity, base-deactivated C18 column or a column with a polar-embedded group to minimize silanol interactions.

  • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For basic compounds, a low pH (e.g., pH 2.5-3.5 using formic or trifluoroacetic acid) will ensure the analyte is in a single, protonated form.

  • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine, into the mobile phase can help to saturate the active silanol sites.

  • Reduce Injection Mass: Perform a loading study to determine the optimal injection volume and concentration to avoid overloading the column.

Q3: How do I establish the stability of this compound in biological samples and during analytical processing?

A3: Stability is a critical validation parameter and must be assessed under various conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.[10] Key stability experiments include:

  • Freeze-Thaw Stability: Assess the analyte's stability after multiple cycles of freezing and thawing. Typically, three cycles are evaluated.

  • Short-Term (Bench-Top) Stability: Evaluate the stability of the analyte in the matrix at room temperature for a period that reflects the expected sample handling time.

  • Long-Term Stability: Determine the stability of the analyte in the matrix at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the time from sample collection to analysis.

  • Post-Preparative (Autosampler) Stability: Assess the stability of the processed samples in the autosampler to ensure no degradation occurs before injection.

For each stability study, the concentrations of the stored samples are compared to those of freshly prepared samples. The mean concentration of the stability samples should be within ±15% of the nominal concentration.[8]

Q4: What are matrix effects and how can I mitigate them for this compound analysis using LC-MS/MS?

A4: The matrix effect is the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[11] This can lead to ion suppression or enhancement, causing inaccurate and imprecise results.[12] Phospholipids and salts are common culprits in biological matrices.[5]

Mitigation Strategies:

  • Effective Sample Preparation: Employ a robust sample preparation technique to remove interfering components. While protein precipitation is simple, it is often insufficient for removing phospholipids. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective.

  • Chromatographic Separation: Optimize the HPLC method to separate the analyte from the regions where matrix components, particularly phospholipids, typically elute. A good chromatographic separation is the first line of defense against matrix effects.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard is a SIL version of the analyte (e.g., with deuterium or carbon-13 labels). It will have nearly identical chemical properties and chromatographic retention time to the analyte and will experience similar matrix effects, thus compensating for variations in ionization.

  • Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects.

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you might encounter during method validation.

Observed Issue Potential Root Cause(s) Recommended Troubleshooting Steps & Rationale
Poor Sensitivity / Low Signal Intensity 1. Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection or collision energy. 2. Inefficient Ionization: Mobile phase composition not conducive to ionization (e.g., wrong pH, presence of TFA which can cause suppression). 3. Analyte Degradation: Instability in the ion source or during sample preparation. 4. Significant Ion Suppression: Co-eluting matrix components interfering with ionization.1. Optimize MS/MS Conditions: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor ion, product ions, and collision energy. 2. Adjust Mobile Phase: Use a mobile phase with volatile buffers (e.g., formic acid or ammonium formate) that promote efficient ionization in ESI mode. Evaluate both positive and negative ionization modes. 3. Investigate In-Source Stability: Vary the ion source temperature to check for thermal degradation. 4. Assess and Mitigate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression. Improve sample cleanup or chromatographic separation to move the analyte away from these regions.
Non-Linear Calibration Curve 1. Detector Saturation: The concentration of the upper calibration standards is too high for the detector's linear range. 2. Inaccurate Standard Preparation: Errors in serial dilutions. 3. Adsorption of Analyte: The analyte may be adsorbing to plasticware at low concentrations. 4. Presence of an Interference: An interfering peak may be co-eluting with the analyte, affecting the response at lower concentrations.1. Extend the Dilution Series: Prepare a wider range of calibration standards to identify the linear portion of the curve. Consider using a weighted regression model (e.g., 1/x or 1/x²) if heteroscedasticity is observed. 2. Re-prepare Standards: Carefully prepare a new set of calibration standards from a fresh stock solution. 3. Use Low-Adsorption Labware: Employ silanized glass vials or low-binding polypropylene tubes, especially for low concentration standards. 4. Improve Specificity: Re-evaluate the selectivity of the method. Check blank matrix samples for interfering peaks at the analyte's retention time and m/z.
Inconsistent Accuracy and Precision 1. Variable Matrix Effects: Inconsistent ion suppression or enhancement between different lots of biological matrix. 2. Poor Recovery: Inconsistent extraction recovery during sample preparation. 3. Analyte Instability: Degradation of the analyte during sample processing or storage. 4. Internal Standard (IS) Variability: The IS is not behaving similarly to the analyte.1. Evaluate Multiple Matrix Lots: During validation, test at least six different lots of the biological matrix to assess the impact of inter-subject variability on accuracy and precision.[1] 2. Optimize and Validate Sample Preparation: Ensure the sample preparation method is robust. Evaluate recovery at different concentrations and with different matrix lots. 3. Re-evaluate Stability: Conduct thorough stability assessments under all relevant conditions. 4. Select an Appropriate IS: If not already using one, switch to a stable isotope-labeled internal standard. If using an analog IS, ensure its recovery and ionization are consistent and not affected by the matrix differently than the analyte.
Failure to Meet Stability-Indicating Criteria 1. Inadequate Chromatographic Resolution: Degradation products are co-eluting with the parent analyte peak. 2. Degradants Have No Chromophore/Are Not Ionizable: The degradation products are not detectable by the chosen analytical method. 3. Insufficient Degradation: The stress conditions applied were not harsh enough to produce detectable levels of degradation products.1. Develop a Gradient Method: Optimize the HPLC gradient to resolve the parent peak from all degradation products. Use a photodiode array (PDA) detector to assess peak purity. For LC-MS, monitor for potential degradant m/z values. 2. Use Mass Spectrometry: LC-MS is superior for developing stability-indicating methods as it can detect degradants that may lack a UV chromophore. Monitor for expected degradation products (e.g., from oxidation or hydrolysis). 3. Intensify Stress Conditions: Increase the duration, temperature, or concentration of the stressor (e.g., acid, base, peroxide) to achieve a target degradation of 5-20%.[13]

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

This protocol is essential for developing a stability-indicating method.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines).

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all stressed samples to an appropriate concentration and analyze using the developed chromatographic method alongside an unstressed control sample.

  • Data Evaluation: Assess the peak purity of the parent compound in the stressed samples. Ensure that all major degradation products are well-resolved from the parent peak.

Diagram: Troubleshooting Workflow for Inconsistent Accuracy

G start Inconsistent Accuracy/Precision Observed check_matrix Evaluate Multiple Matrix Lots start->check_matrix matrix_ok Consistent Across Lots? check_matrix->matrix_ok check_recovery Re-evaluate Extraction Recovery recovery_ok Recovery >85% & Consistent? check_recovery->recovery_ok check_stability Review Stability Data stability_ok Analyte Stable? check_stability->stability_ok check_is Verify Internal Standard Performance is_ok IS Tracks Analyte? check_is->is_ok matrix_ok->check_recovery Yes optimize_cleanup Optimize Sample Cleanup (e.g., SPE) matrix_ok->optimize_cleanup No recovery_ok->check_stability Yes optimize_extraction Modify Extraction (pH, solvent) recovery_ok->optimize_extraction No stability_ok->check_is Yes revalidate_stability Re-validate Stability with Modified Conditions stability_ok->revalidate_stability No use_sil_is Switch to Stable Isotope-Labeled IS is_ok->use_sil_is No end_node Method Validated is_ok->end_node Yes optimize_cleanup->check_matrix optimize_extraction->check_recovery revalidate_stability->check_stability use_sil_is->check_is

Caption: A logical workflow for troubleshooting inconsistent accuracy and precision.

Diagram: Method Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation dev_select Selectivity & Specificity dev_linearity Linearity & Range dev_select->dev_linearity dev_lod_loq LOD & LOQ dev_linearity->dev_lod_loq val_accuracy Accuracy dev_lod_loq->val_accuracy Proceed to Validation val_precision Precision (Repeatability & Intermediate) val_accuracy->val_precision val_stability Stability (Freeze-Thaw, Bench-top, Long-term) val_precision->val_stability val_matrix Matrix Effect val_stability->val_matrix final_report final_report val_matrix->final_report Compile Validation Report

Caption: A typical workflow for analytical method validation.

References

  • U.S. Food and Drug Administration. (2018).
  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry, 46(2), 93-105. [Link]
  • U.S. Food and Drug Administration. (2022).
  • Li, W., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]
  • Wüst, M., et al. (2007). Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat. Analytical and Bioanalytical Chemistry, 387(3), 1083-1091. [Link]
  • Zhang, Y., et al. (2013). Matrix Effects and Application of Matrix Effect Factor. Bioanalysis, 5(18), 2249-2257. [Link]
  • Kim, H., et al. (2015). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 58(4), 569-577. [Link]
  • The Good Scents Company. (n.d.). methoxymethyl pyrazine 2-methoxy-(3,5 or 6)-methylpyrazine. [Link]
  • European Medicines Agency. (2011).
  • International Council for Harmonisation. (2022).
  • Wu, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
  • Khan, M. R., et al. (2008). New method for the analysis of heterocyclic amines in meat extracts using pressurised liquid extraction and liquid chromatography-tandem mass spectrometry.
  • PubChem. (n.d.). 2-Ethyl-6-methylpyrazine. [Link]
  • The Good Scents Company. (n.d.). 2-methyl thio-3,5 or 6-methyl pyrazine. [Link]
  • FooDB. (2010). Showing Compound 2,6-Diemthyl-pyrazine (FDB004391). [Link]
  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320. [Link]
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38334-38339. [Link]
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]
  • Ivanova, D., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 139-145. [Link]

Sources

Technical Support Center: Stability Testing Protocol for 2-Hydroxy-6-methylpyrazine Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing a robust stability testing protocol for 2-Hydroxy-6-methylpyrazine chemical standards. As a critical reference material in pharmaceutical analysis, ensuring its stability is paramount for the accuracy and reliability of quantitative and qualitative assays. This document synthesizes regulatory expectations, primarily from the International Council for Harmonisation (ICH), with practical, field-proven methodologies to guide researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a stability testing protocol and why is it essential for this compound standards?

A stability testing protocol is a detailed, written plan that describes all procedures and parameters for evaluating the stability of a substance over time. Its purpose is to provide evidence on how the quality of the this compound standard varies under the influence of environmental factors such as temperature, humidity, and light.[1] This is critical for:

  • Establishing a Re-test Period: This defines the timeframe during which the standard is expected to remain within its specified quality limits when stored under defined conditions, ensuring it is suitable for use.[1]

  • Defining Storage Conditions: The protocol helps determine the optimal temperature, humidity, and light protection required to maintain the integrity of the standard.[1][2]

  • Ensuring Assay Accuracy: Using a degraded or impure standard can lead to significant errors in the quantification of an active pharmaceutical ingredient (API), potentially impacting drug safety and efficacy.[3]

Q2: What are the primary components of a stability study according to regulatory guidelines?

A comprehensive stability study, grounded in ICH guidelines, involves several key experiments designed to predict and confirm the shelf-life of a chemical standard.[4][5] The core components are:

  • Forced Degradation (Stress Testing): The standard is intentionally exposed to harsh conditions beyond those of accelerated stability testing.[6][7] This includes acid and base hydrolysis, oxidation, photolysis, and high heat.[8] The primary goals are to identify likely degradation products, understand degradation pathways, and, crucially, to prove the specificity of the analytical method used (i.e., its ability to separate the intact compound from its degradants).[6][9]

  • Long-Term Stability Testing: This study is performed under the recommended storage conditions for the standard and is designed to establish the re-test period.[10][11] It typically lasts for a minimum of 12 months.[1][10]

  • Accelerated Stability Testing: By using exaggerated storage conditions (e.g., higher temperature and humidity), these studies are designed to increase the rate of chemical degradation.[11][12] Data from these 6-month studies can be used to predict the long-term stability profile of the substance.[2][10]

Q3: What is a "stability-indicating method" and why is it mandatory?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease of the active substance content due to degradation.[8] It must be able to resolve the intact this compound from its degradation products and any potential impurities.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[13]

The method is mandatory because without it, you cannot be certain that a loss in the main compound's peak is due to degradation or that the appearance of new peaks corresponds to actual degradants. Forced degradation studies are essential for developing and validating a method as stability-indicating.[6][9]

Q4: What are the standard ICH storage conditions for long-term and accelerated stability studies?

The choice of conditions is based on the climatic zone where the product will be stored and marketed. For a global standard, the following conditions derived from ICH Q1A(R2) are typically used.[1][14]

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months
Table 1: ICH Recommended Stability Storage Conditions.[1][12]

Note: Intermediate testing is only required if a "significant change" occurs during the accelerated study when the long-term condition is 25°C/60% RH.[1]

Q5: What potential degradation pathways should be investigated for this compound?

Given its chemical structure—a nitrogen-containing aromatic heterocycle with hydroxyl and methyl substituents—several degradation pathways are plausible under stress conditions:

  • Oxidation: The pyrazine ring and its substituents can be susceptible to oxidation, potentially leading to N-oxides, hydroxylation of the ring, or oxidation of the methyl group to a hydroxymethyl or carboxylic acid functionality.[15]

  • Hydrolysis: While the pyrazine ring itself is generally stable to hydrolysis, extreme pH conditions could potentially affect the overall structure or lead to salt formation, impacting its analytical profile.

  • Photodegradation: Aromatic systems can absorb UV light, leading to photochemical reactions. Photostability testing is an integral part of stress testing as described in ICH Q1B.[1][14]

  • Thermal Degradation: High temperatures can provide the energy needed to initiate decomposition reactions.[16]

The following diagram illustrates a generalized workflow for conducting a stability study.

Stability_Testing_Workflow cluster_setup Phase 1: Setup & Method Development cluster_stress Phase 2: Forced Degradation cluster_formal Phase 3: Formal Stability Studies cluster_analysis Phase 4: Evaluation P0 Procure/Synthesize ≥3 Batches of this compound P1 Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) P0->P1 P2 Write & Approve Stability Protocol P1->P2 S1 Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) P2->S1 F1 Place Batches on Long-Term & Accelerated Conditions P2->F1 S2 Identify Degradation Products & Pathways S1->S2 S3 Confirm Method Specificity S1->S3 Data feeds into S3->P1 Refine method if necessary F2 Test at Specified Time Points (e.g., 0, 3, 6, 9, 12 mo) F1->F2 A1 Analyze Data & Trends F2->A1 A2 Establish Re-test Period & Storage Conditions A1->A2 A3 Issue Stability Report A2->A3

Caption: General workflow for a stability testing program.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical method.[6] This is typically performed on a single batch of this compound.[1]

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Expose the solution and solid standard to the conditions outlined in the table below. The goal is to achieve 5-20% degradation of the active substance.[17]

  • Analysis: At predetermined time points (e.g., 2, 8, 24 hours), withdraw an aliquot. If necessary, neutralize the acidic and basic samples before dilution to the target concentration for HPLC analysis. Analyze all samples, including an unstressed control, using the validated stability-indicating method.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°CUp to 24h
Base Hydrolysis 0.1 M NaOH60°CUp to 24h
Oxidation 3% H₂O₂Room TempUp to 24h
Thermal (Solution) Neutral Solution (e.g., in Water)80°CUp to 48h
Thermal (Solid) Solid Standard in Vials80°CUp to 48h
Photolytic (ICH Q1B) UV & Visible Light ExposureRoom TempExpose to ≥1.2 million lux hours and ≥200 watt hours/m²
Table 2: Recommended Conditions for Forced Degradation Study.[1][8][18]

The following diagram illustrates a hypothetical degradation pathway for this compound under various stress conditions.

Degradation_Pathway cluster_products Parent This compound Oxidation Oxidized Products (e.g., N-oxide, carboxylic acid derivative) Parent->Oxidation Oxidative Stress (e.g., H₂O₂) Photo Photolytic Products (e.g., ring-opened species) Parent->Photo Photolytic Stress (UV/Vis Light) Hydrolysis Hydrolytic Products (minor/unlikely) Parent->Hydrolysis Acid/Base Stress (minor pathway)

Caption: Hypothetical degradation pathways for the standard.

Protocol 2: Long-Term and Accelerated Stability Study

Objective: To gather data to establish a re-test period and recommend storage conditions.

Methodology:

  • Batch Selection: Use at least three primary batches of the this compound standard.[1] The quality of these batches should be representative of production-scale material.[1]

  • Packaging: Package the standard in a container-closure system that simulates the proposed packaging for storage and distribution.[19]

  • Storage: Place the packaged samples into qualified stability chambers set to the conditions specified in Table 1 (e.g., 25°C/60%RH for long-term and 40°C/75%RH for accelerated).

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[1][19]

    • Accelerated: Test at 0, 3, and 6 months.[1][19]

  • Tests to Perform: At each time point, test the samples for critical quality attributes, including:

    • Appearance (visual inspection)

    • Assay (potency)

    • Degradation products/Purity (using the stability-indicating HPLC method)

    • Moisture content (where applicable)

Troubleshooting Guide

Issue: Variable or shifting retention times in the HPLC analysis.
  • Possible Cause:

    • Mobile Phase Instability: The mobile phase composition may be changing due to evaporation of a volatile component or degradation of a modifier.[20]

    • Column Temperature Fluctuation: The column is not properly thermostatted, or the ambient laboratory temperature is unstable.[20]

    • Inadequate Column Equilibration: The column was not sufficiently equilibrated with the mobile phase after a previous run or before starting the analysis.[20]

  • Solution:

    • Prepare fresh mobile phase daily and keep solvent reservoirs covered.[20]

    • Use a column oven to maintain a constant and consistent temperature.

    • Ensure the column is flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved before injecting any samples.

Issue: No significant degradation (<5%) is observed under forced degradation conditions.
  • Possible Cause: The stress conditions applied are not harsh enough for the inherently stable pyrazine ring structure.

  • Solution:

    • Increase Severity: Increase the concentration of acid/base/oxidizing agent, raise the temperature, or extend the exposure time.

    • Change Stressor: If one type of stressor is ineffective, ensure a variety of stressors are used. For example, if thermal stress is ineffective, focus on photolytic or oxidative stress, which may be more relevant degradation pathways.[6]

Issue: A new, unexpected peak appears in long-term stability samples but was not seen in the forced degradation study.
  • Possible Cause:

    • Different Degradation Pathway: The degradation mechanism under long-term, low-stress conditions may be different from the high-stress, accelerated pathways.

    • Interaction with Container: The standard may be interacting with the container closure system over time.

    • Contamination: The sample may have been contaminated during handling or storage.

  • Solution:

    • The peak must be investigated. Attempt to identify the structure of the new impurity using techniques like LC-MS.

    • Evaluate the necessity of modifying the forced degradation protocol to generate this specific degradant to prove the analytical method can resolve it.

    • Review sample handling procedures and check blank samples stored under the same conditions to rule out external contamination.

References

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy.
  • ICH Harmonised Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). ICH.
  • Q1A (R2) A deep dive in Stability Studies. YouTube.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).
  • Quality Guidelines. ICH.
  • Forced Degradation Studies for Stability. Nelson Labs.
  • Pyrazines: Occurrence, formation and biodegradation. ResearchGate.
  • Safety data sheet - Pyrazine. CPAChem.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata.
  • Main reaction pathways for the formation of pyrazine derivatives. ResearchGate.
  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
  • UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD.
  • Pyrazines: occurrence, formation and biodegradation. PubMed.
  • Stability testing of existing active substances and related finished products. EMA.
  • HPLC Troubleshooting Guide. Waters.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • SAFETY DATA SHEET Pyrazine, 2,6-dimethyl- (Natural). Synerzine.
  • Forced Degradation Studies. MedCrave online.
  • HPLC Troubleshooting Guide. WSU.
  • HPLC Troubleshooting Guide. MAC-MOD Analytical.
  • Stability Testing for Pharmaceuticals & More. Parameter Generation & Control.
  • Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. PubMed.
  • Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB.
  • 2-methoxy-6-methyl pyrazine. The Good Scents Company.
  • Analytical methods for pyrazine detection. ResearchGate.
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority.
  • Chemical modification and degradation of atrazine in Medicago sativa through multiple pathways. PubMed.
  • Showing Compound 2-Methoxy-6-methylpyrazine (FDB019840). FooDB.
  • Stability challenges in drug discovery. PubMed.
  • A Review on Analytical Methods for Piperazine Determination. ResearchGate.
  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. National Sun Yat-sen University Repository.
  • Enhanced degradation of atrazine through UV/bisulfite: Mechanism, reaction pathways and toxicological analysis. PubMed.
  • Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. MDPI.
  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. MDPI.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
  • Stability Testing of Pharmaceutical Products. ResearchGate.

Sources

Technical Support Center: Characterization of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the characterization of pyrazine derivatives. This hub is designed for researchers, scientists, and drug development professionals who work with these versatile N-heterocyclic compounds. Pyrazines are crucial scaffolds in pharmaceuticals, flavors, and materials science, but their characterization is fraught with subtle challenges that can mislead even experienced chemists.

This guide moves beyond standard protocols to address the common pitfalls encountered in the lab. Here, we dissect complex analytical data, troubleshoot purification roadblocks, and provide the causal reasoning behind our recommended experimental choices.

Section 1: Synthesis and Purification Pitfalls

Characterization begins with a pure compound. Impurities or unexpected side products from the synthesis are a primary source of analytical confusion.

FAQ: Synthesis & Purification

Q1: I'm synthesizing substituted pyrazines and getting persistent, hard-to-remove impurities. What are the likely culprits?

A1: A common issue, especially in reactions involving ammonia or amino acids with sugars or dicarbonyls, is the co-formation of imidazole derivatives like 4-methylimidazole.[1] These byproducts often have similar polarities and volatilities to your target pyrazines, making them difficult to separate. Another possibility, depending on your route, is incomplete cyclization or the formation of piperazine intermediates which may require specific oxidative conditions to convert to the desired pyrazine.[2]

Q2: My purification by column chromatography is giving poor separation or low recovery. What should I consider?

A2: The basicity of the pyrazine nitrogen atoms can cause strong interactions with silica gel, leading to tailing peaks and poor recovery. Consider these strategies:

  • Solvent System Modification: Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia in methanol to your eluent. This will occupy the acidic silanol sites on the silica, preventing your pyrazine from binding irreversibly.

  • Alternative Stationary Phases: If silica fails, switch to a less acidic stationary phase like alumina (basic or neutral grade) or a bonded phase like diol or amino-propyl silica.

  • Reverse-Phase Chromatography: For more polar derivatives, reverse-phase (C18) chromatography can be an excellent alternative to normal-phase systems.[1]

Section 2: Troubleshooting Spectroscopic Characterization

NMR and Mass Spectrometry are the workhorses of structural elucidation, but pyrazines present unique challenges for both techniques.

Part 2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-deficient nature of the pyrazine ring and the presence of two nitrogen atoms significantly influence the NMR spectrum.

FAQ: NMR Analysis

Q1: Why are the proton signals in my ¹H NMR spectrum of a simple pyrazine derivative so far downfield?

A1: The two nitrogen atoms in the pyrazine ring are electron-withdrawing. This deshields the ring protons, causing their signals to appear at a higher chemical shift (further downfield) compared to analogous protons on a benzene ring. For example, the protons of unsubstituted pyrazine appear as a singlet at ~8.5 ppm.[3] This effect is a fundamental electronic property of the heteroaromatic system.

Q2: I'm struggling to get a usable ¹⁵N NMR spectrum. The signal-to-noise ratio is terrible. Is this normal?

A2: Yes, this is a significant challenge. The low natural abundance of the ¹⁵N isotope combined with its low gyromagnetic ratio results in inherently low sensitivity.[4] For many pyrazine derivatives, acquiring a standard ¹⁵N spectrum can be prohibitively time-consuming. Advanced techniques like Signal Amplification By Reversible Exchange (SABRE) can hyperpolarize the ¹⁵N nuclei, dramatically increasing signal intensity by orders of magnitude and allowing for single-scan quantification even at millimolar concentrations.[5][6]

Troubleshooting Guide: Ambiguous ¹H NMR Spectra

Problem: The aromatic region of my ¹H NMR spectrum shows broad or overlapping signals, making assignment impossible.

Potential Cause Explanation & Validation Recommended Solution
Proton-Nitrogen Coupling The quadrupolar ¹⁴N nucleus can couple to adjacent protons, causing signal broadening. This effect is often temperature and solvent-dependent. To validate, acquire the spectrum in a different solvent (e.g., DMSO-d₆ vs. CDCl₃) or at a higher temperature to see if the peaks sharpen due to faster quadrupolar relaxation.1. Decoupling: If available, use ¹⁴N decoupling experiments. 2. Higher Field Strength: Move to a higher-field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) to increase spectral dispersion and resolve overlapping signals.
Tautomerism or Dynamic Exchange If your pyrazine has substituents with labile protons (e.g., -OH, -NH₂), you may be observing a dynamic equilibrium between tautomers on the NMR timescale, leading to broad peaks.Variable Temperature (VT) NMR: Acquire spectra at different temperatures. At low temperatures ("slow exchange"), you may be able to resolve distinct signals for each tautomer. At high temperatures ("fast exchange"), you may see a single, sharp, averaged signal.
Complex Second-Order Effects In asymmetrically substituted pyrazines, protons that are chemically different may have very similar chemical shifts. This can lead to complex splitting patterns (non-first-order) that are difficult to interpret.2D NMR Spectroscopy: Use COSY (Correlation Spectroscopy) to identify which protons are coupled to each other and HSQC/HMBC (Heteronuclear Single/Multiple Quantum Coherence) to correlate protons with their attached carbons. This is often the most definitive way to assign the structure.
Part 2.2: Mass Spectrometry (MS)

Mass spectrometry is essential for determining molecular weight, but interpreting fragmentation patterns for pyrazines can be deceptive.

Troubleshooting Workflow: Differentiating Positional Isomers

One of the most common and critical pitfalls in pyrazine characterization is the inability to distinguish positional isomers (e.g., 2,5-dimethylpyrazine vs. 2,6-dimethylpyrazine) by mass spectrometry alone. Their electron impact (EI) mass spectra are often virtually identical.[7]

G cluster_start Problem cluster_gcms Step 1: Chromatographic Separation cluster_ri_compare Step 2: Data Comparison cluster_nmr Step 3: Definitive Structural Elucidation cluster_end Conclusion start Identical MW and similar MS fragmentation for two or more possible isomers gcms Analyze sample via GC-MS using at least two columns with different stationary phases (e.g., non-polar DB-1 and polar ZB-WAXplus).[7] start->gcms ri Calculate the Kovats Retention Index (RI) for your analyte on each column. gcms->ri ri_db Compare experimental RI values with literature or database values (e.g., NIST database).[7] ri->ri_db decision_ri Do RI values match a single isomer unambiguously? ri_db->decision_ri nmr Acquire ¹H and ¹³C NMR spectra. Use 2D NMR (COSY, NOESY, HMBC) to establish connectivity and spatial relationships. decision_ri->nmr No / Ambiguous end_success Structure Confirmed decision_ri->end_success Yes symmetry Analyze molecular symmetry. (e.g., 2,5-dimethylpyrazine has higher symmetry and fewer unique signals than 2,3-dimethylpyrazine). nmr->symmetry symmetry->end_success end_revisit Re-evaluate Synthetic Route or Propose New Structure symmetry->end_revisit If NMR contradicts all expected isomers

Caption: Workflow for unambiguous isomer identification.

Explanation of the Workflow:

  • The Problem: You have a compound you know is a dimethylpyrazine, but MS cannot tell you the substitution pattern (2,3-, 2,5-, or 2,6-).

  • GC-MS with Retention Indices (RI): Relying on retention time is insufficient as it varies between systems. Instead, the Kovats Retention Index (RI) normalizes the retention time to a set of n-alkane standards. Positional isomers, while having similar mass spectra, often have different polarities and shapes, leading to distinct RI values on a given column.[7] Using columns of different polarity provides two independent data points for more confident matching.

  • Database Comparison: Compare your experimentally determined RIs to a comprehensive database like the NIST Mass Spectrometry Data Center. A match on two different columns provides strong evidence for a specific isomer.[7]

  • Definitive NMR Analysis: If RI data is unavailable or ambiguous, NMR is the ultimate arbiter. The number of unique signals in both the ¹H and ¹³C spectra is directly related to the molecule's symmetry. For instance, the highly symmetric 2,5-dimethylpyrazine will show only one type of aromatic proton and one type of methyl proton, whereas the less symmetric 2,3-dimethylpyrazine will show two distinct aromatic protons and two distinct methyl groups. 2D NMR experiments like NOESY can show through-space correlations (e.g., between a methyl group and a specific ring proton), confirming the substitution pattern definitively.

Section 3: Chromatographic Analysis Pitfalls

The choice of chromatographic technique is critical and depends on the volatility and polarity of your pyrazine derivative.

FAQ: Chromatography

Q1: What is the best chromatographic method for analyzing volatile, low-molecular-weight pyrazines found in food and flavor samples?

A1: Gas chromatography (GC), typically coupled with mass spectrometry (GC-MS), is the standard and most effective method for this class of compounds.[7][8] Their volatility makes them ideal candidates for GC analysis. For sample preparation, headspace solid-phase microextraction (HS-SPME) is frequently used to extract and concentrate the volatile pyrazines from a complex matrix before injection.[8]

Q2: When should I use High-Performance Liquid Chromatography (HPLC) for pyrazine analysis?

A2: HPLC is preferred for pyrazine derivatives that are non-volatile, thermally unstable, or highly polar, which are common in pharmaceutical applications.[8][9] For example, pyrazine carboxylic acids, amides (like the drug Pyrazinamide), or highly functionalized derivatives are not suitable for GC and should be analyzed by reverse-phase HPLC, often with a UV detector set around 270 nm.[8][10]

Experimental Protocol: Optimizing HPLC Separation of Pyrazine Derivatives

Objective: To develop a robust reverse-phase HPLC method for separating a mixture of pyrazine derivatives with varying polarities.

Step-by-Step Methodology:

  • Column Selection:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This is a good general-purpose column for reverse-phase chromatography.

    • If peak tailing is observed (due to interaction with residual silanols), switch to a C18 column with end-capping or a different stationary phase like a Phenyl-Hexyl column, which offers different selectivity for aromatic compounds.

  • Mobile Phase Scouting:

    • Prepare two mobile phases:

      • A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. The acid protonates the pyrazine nitrogens, improving peak shape and ensuring consistent ionization for MS detection.

      • B: Acetonitrile or Methanol. Acetonitrile is generally preferred for its lower viscosity and UV cutoff.

    • Run a fast scouting gradient (e.g., 5% to 95% B in 5 minutes) to determine the approximate elution conditions for your compounds.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower, more targeted gradient. For example, if your compounds elute between 30% and 50% B, run a gradient from 20% to 60% B over 15-20 minutes.

    • The goal is to achieve a resolution (Rs) value of >1.5 between all critical pairs of peaks.

  • Troubleshooting Poor Peak Shape:

    • Tailing: This is often due to secondary interactions. Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5).

    • Fronting: This can indicate column overload. Reduce the injection volume or the concentration of your sample.

Section 4: Stability and Handling

The chemical stability of your pyrazine derivative can directly impact the accuracy and reproducibility of your characterization data.

FAQ: Stability

Q1: How stable are pyrazine derivatives, and what are the best storage conditions?

A1: Pyrazine itself and simple alkylpyrazines are generally quite stable, with shelf-lives often exceeding 24 months when stored in closed containers protected from light and air.[11][12] However, the stability is highly dependent on the functional groups present. Derivatives with reactive functional groups (e.g., aldehydes, thiols) or those that are part of metal complexes can be sensitive to heat, light, oxidation, or pH.[13] For long-term storage, it is best to store them in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Q2: I noticed the color of my pyrazine sample changed over time. Does this indicate decomposition?

A2: A change in color is a strong indicator of a chemical change and likely decomposition or polymerization. This can be triggered by exposure to air (oxidation) or light (photochemical reaction). Before proceeding with any experiment, you should re-analyze the material by HPLC or GC-MS to check its purity against a reference chromatogram or spectrum. If significant degradation has occurred, the material may need to be re-purified or re-synthesized.

References
  • Kramer, V., Medved, M., Stanovnik, B., & Tišler, M. (n.d.).
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04693. [Link]
  • Wang, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. [Link]
  • Kim, Y.-S. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Buttrum, S. D., & De Vant, M. A. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. [Link]
  • Jiang, Y., et al. (2022). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 11(15), 2262. [Link]
  • Ledingham, K. W. D., et al. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Journal of Physics B: Atomic, Molecular and Optical Physics, 33(14), 2865. [Link]
  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Various Authors. (n.d.).
  • Dai, A., et al. (2025). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy.
  • Roy, S. S., et al. (2020). Remarkable Levels of 15N Polarization Delivered through SABRE into Unlabeled Pyridine, Pyrazine, or Metronidazole Enable Single Scan NMR Quantification at the mM Level. The Journal of Physical Chemistry B, 124(22), 4534–4541. [Link]
  • Ondrejkovičová, I., et al. (2004). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 58(5), 335-340. [Link]
  • Rovedo, P., et al. (2022). Analysis of Complex Mixtures by Chemosensing NMR Using para-Hydrogen-Induced Hyperpolarization. Accounts of Chemical Research, 55(14), 1933–1944. [Link]
  • Ong, S. T., et al. (2016). Review on the Synthesis of Pyrazine and Its Derivatives.
  • IRJMETS. (n.d.).
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
  • Chemistry LibreTexts. (2023).
  • Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(3), 1806-1813. [Link]
  • Ryding, S. (2021).
  • ResearchGate. (n.d.). ¹H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and...[Link]

Sources

Technical Support Center: Improving the Resolution of 2-Hydroxy-6-methylpyrazine and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 2-Hydroxy-6-methylpyrazine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The enantioselective separation of these heterocyclic compounds is critical, as different enantiomers can exhibit varied pharmacological activities. This resource synthesizes field-proven insights and established scientific principles to help you overcome common challenges in your laboratory.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, providing causal explanations and step-by-step solutions.

Problem 1: Poor or No Enantiomeric Resolution

Q: My chromatogram shows a single, sharp peak or two poorly resolved, overlapping peaks for my this compound analog. What are the likely causes and how can I systematically improve the separation?

A: This is a common and often frustrating issue in chiral method development. The lack of resolution indicates that the chiral stationary phase (CSP) and mobile phase combination is not creating a sufficient energy difference between the transient diastereomeric complexes formed with the two enantiomers. Here is a systematic approach to troubleshoot this problem:

Step 1: Verify and Re-evaluate Your Chiral Stationary Phase (CSP) Choice The single most critical factor is the selection of the CSP.[1] For heterocyclic compounds like pyrazines, polysaccharide-based CSPs are often the most effective starting point.[2][3]

  • Initial Screening: If you haven't already, screen your analyte on a set of complementary columns, such as one based on amylose and another on cellulose (e.g., Chiralpak® AD and Chiralcel® OD series).[2][4] These phases offer different chiral recognition environments.

  • Mechanism of Interaction: Pyrazines can interact with polysaccharide CSPs through hydrogen bonding (with the hydroxyl and nitrogen atoms), dipole-dipole interactions, and π-π stacking with the aromatic ring. The fit of the enantiomer into the chiral grooves of the polysaccharide polymer dictates the separation.[5] If one CSP type fails, the other may provide the necessary complementary interactions.

Step 2: Systematically Optimize the Mobile Phase The mobile phase composition plays a crucial role in modulating the interactions between the analyte and the CSP.[6]

  • Normal Phase (NP) Mode (e.g., Hexane/Alcohol):

    • Alcohol Modifier: The type and concentration of the alcohol (e.g., isopropanol, ethanol) are paramount. A lower concentration of alcohol generally increases retention and can improve resolution, but may also broaden peaks. Start with a typical screening gradient and then fine-tune the alcohol percentage.

    • Try Different Alcohols: Switching from isopropanol to ethanol, or vice versa, can dramatically alter selectivity.[7]

  • Polar Organic Mode (e.g., Acetonitrile/Methanol):

    • This mode can offer different selectivity and is particularly useful for compounds with good solubility in polar organic solvents.[2]

  • Additives: For basic compounds like pyrazines, which can exhibit secondary interactions with residual silanols on the silica support, adding a basic modifier is often essential for good peak shape and can also improve resolution.[1]

    • Recommended Additive: Add 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase. This will mask the active silanol sites and prevent peak tailing.[1]

Step 3: Adjust Temperature and Flow Rate These parameters fine-tune the thermodynamics and kinetics of the separation.

  • Temperature: Chiral separations can be highly sensitive to temperature.[8]

    • Action: Lowering the temperature (e.g., from 25°C to 15°C or 10°C) often increases the stability of the transient diastereomeric complexes, leading to enhanced selectivity and better resolution.[8] Conversely, sometimes increasing the temperature can improve efficiency and peak shape. It is an important parameter to screen.

  • Flow Rate:

    • Action: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) allows more time for the enantiomers to interact with the CSP, which can significantly improve resolution, especially for difficult separations.[1][8]

Workflow for Troubleshooting Poor Resolution

G start Start: No or Poor Resolution csp Step 1: Evaluate CSP Screen on Amylose & Cellulose columns start->csp mobile_phase Step 2: Optimize Mobile Phase Adjust alcohol % & type csp->mobile_phase If no improvement additives Step 3: Use Additives Add 0.1% DEA or TEA for peak shape mobile_phase->additives temp Step 4: Adjust Temperature Screen from 10°C to 40°C additives->temp flow Step 5: Optimize Flow Rate Try reducing to 0.5 mL/min temp->flow resolved Resolution Achieved flow->resolved Success fail Consider Alternative Technique (SFC, Crystallization) flow->fail Still unresolved G start Start: Novel Pyrazine Analog screen1 Primary Screen: Polysaccharide CSPs start->screen1 amylose Amylose-based CSP (e.g., Chiralpak IA/IB) screen1->amylose cellulose Cellulose-based CSP (e.g., Chiralcel OD/OJ) screen1->cellulose result1 Resolution? amylose->result1 cellulose->result1 optimize Optimize Method result1->optimize Yes screen2 Secondary Screen: Alternative Chemistries result1->screen2 No pirkle Pirkle-type CSP screen2->pirkle macro Macrocyclic Glycopeptide CSP screen2->macro

Caption: A decision tree for initial chiral column screening for pyrazine analogs.

Q2: When should I consider using Supercritical Fluid Chromatography (SFC) instead of HPLC for this separation?

A: SFC has emerged as a powerful and often superior alternative to HPLC for chiral separations, particularly at the preparative scale. [9][10][11]

  • Key Advantages of SFC:

    • Speed: The low viscosity of supercritical CO2 allows for much higher flow rates than HPLC, leading to significantly faster separations (often 3-5 times faster). [10][12]

    • Green Chemistry: SFC primarily uses compressed CO2, a non-toxic and renewable solvent, drastically reducing the consumption of organic solvents like hexane. [9]

    • Efficiency: The high diffusivity of solutes in the mobile phase often leads to higher column efficiency and sharper peaks.

    • Post-Purification: Evaporating CO2 is much faster and less energy-intensive than removing large volumes of HPLC solvents, which is a major advantage for preparative work. [12]

  • When to Choose SFC:

    • For high-throughput screening of multiple analogs.

    • When preparative-scale purification (milligrams to grams) is required. [10]

    • When a "greener" or more sustainable method is desired. [9]

Most separations developed on a given CSP in normal-phase HPLC can be readily transferred to SFC, often with improved results. [10]

Q3: My chromatographic methods are failing. Can I use diastereomeric crystallization to resolve my pyrazine analog?

A: Yes, diastereomeric crystallization is a classical and powerful alternative to chromatography for chiral resolution. [13][14]This technique is particularly useful for scaling up to produce large quantities of a single enantiomer.

  • Principle: The method involves reacting the racemic mixture of your pyrazine analog with a single, pure enantiomer of a second chiral compound, known as a resolving agent. This reaction creates a mixture of two diastereomers. [13]Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. [15]

  • Step-by-Step Protocol Overview:

    • Select a Resolving Agent: Since this compound and its analogs are weakly basic, you will need an acidic chiral resolving agent. Common choices include tartaric acid derivatives (e.g., dibenzoyl-L-tartaric acid) or camphorsulfonic acid.

    • Salt Formation: Dissolve your racemic pyrazine and one equivalent of the chiral resolving agent in a suitable solvent. The goal is to form diastereomeric salts.

    • Fractional Crystallization: Carefully control the cooling and/or solvent evaporation to selectively crystallize the less soluble diastereomeric salt. This step often requires significant optimization of solvents and temperature profiles.

    • Isolation and Purification: Isolate the crystals by filtration. The purity of the diastereomer can be checked by HPLC or melting point. Recrystallization may be necessary to improve purity.

    • Liberation of the Enantiomer: After isolating a pure diastereomeric salt, break the salt by treating it with a base (to neutralize the resolving agent) and extract your now enantiomerically pure pyrazine analog.

References

  • Selvita. (2024, September 19).
  • Pharmaceutical Technology. (n.d.).
  • Toribio, L., et al. (2012).
  • Wu, Y., et al. (n.d.). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale.
  • News-Medical.Net. (n.d.).
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
  • El-Behairy, M. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • Chromatography Guru. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
  • Wainer, I. W., & Doyle, T. D. (1984). Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns. Semantic Scholar. [Link]
  • D'Souza, A. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Vantomme, G., et al. (2019).
  • Chen, L., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren).
  • Regis Technologies. (2023, September 25).
  • El-Behairy, M. F., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
  • SIELC Technologies. (n.d.). HPLC Method for Pyrazine, 2-Aminopyrazine on SHARC 1. [Link]
  • Wikipedia. (n.d.).
  • Subramanian, G. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • SIELC Technologies. (n.d.). Separation of Pyrazine on Newcrom R1 HPLC column. [Link]
  • National Institutes of Health. (n.d.).
  • Wikipedia. (n.d.). Chiral resolution. [Link]
  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2021, September 9).
  • National Institutes of Health. (n.d.).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4).
  • ResearchGate. (n.d.).
  • UNCW Institutional Repository. (n.d.).
  • The Good Scents Company. (n.d.). 2-methyl-6-vinyl pyrazine, 13925-09-2. [Link]
  • National Institutes of Health. (n.d.). Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Differentiating 2-Hydroxy-6-methylpyrazine from its Isomers by MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

The Analytical Challenge: Beyond Mass-to-Charge

In the fields of flavor chemistry, metabolomics, and pharmaceutical development, the unambiguous identification of structural isomers is a frequent and critical challenge. Positional isomers, such as 2-hydroxy-6-methylpyrazine and its counterparts (e.g., 5-hydroxy-2-methylpyrazine and 3-hydroxy-2-methylpyrazine), share an identical molecular weight (110.11 g/mol ) and often exhibit similar chromatographic behavior. This renders them indistinguishable by conventional mass spectrometry (MS) alone and can even challenge high-resolution chromatography.[1][2][3] Tandem mass spectrometry (MS/MS) becomes an indispensable tool, allowing us to probe the intrinsic structural differences by examining the characteristic fragmentation patterns of each isomer.[2][4]

This guide provides a robust, experience-driven framework for differentiating this compound from its key isomers. We will delve into the mechanistic basis of their fragmentation, provide a detailed experimental protocol, and present the comparative data that forms the basis for confident identification.

Mechanistic Insights: Why Substituent Position Dictates Fragmentation

The ability to differentiate these isomers hinges on how the relative positions of the hydroxyl (-OH) and methyl (-CH₃) groups influence the stability of the protonated molecule and its subsequent fragmentation pathways under collision-induced dissociation (CID).[4][5][6]

Upon electrospray ionization (ESI) in positive mode, the pyrazine nitrogen atoms are the most likely sites of protonation. The protonated molecule ([M+H]⁺, m/z 111) is then subjected to CID. The fragmentation is not random; it is directed by the substituent groups.

  • This compound: In this isomer, the hydroxyl and methyl groups are para to each other. The hydroxyl group exists in tautomeric equilibrium with its pyrazinone form. A primary fragmentation pathway for pyrazinones is the characteristic loss of a neutral carbon monoxide (CO) molecule (28 Da). The methyl group's position influences the stability of the resulting fragment ion.

  • 5-Hydroxy-2-methylpyrazine: Here, the groups are in a meta arrangement. This different electronic environment can alter the propensity for CO loss and may open up alternative pathways, such as the loss of a methyl radical (•CH₃, 15 Da) or ring-opening cascades that produce different fragment ions.

  • 3-Hydroxy-2-methylpyrazine: With adjacent (ortho) substituents, steric and electronic interactions are maximized. This can lead to unique fragmentation pathways, potentially involving concerted losses or rearrangements not observed in the other isomers. For instance, the loss of water (H₂O, 18 Da) might be more or less favorable depending on the protonation site and the proximity of the methyl group's hydrogens.

These subtle, position-dependent differences in bond stabilities and rearrangement probabilities are what we exploit to create a unique fragmentation "fingerprint" for each isomer.

Proposed Analytical Workflow

A successful analysis requires a systematic approach, from sample introduction to data interpretation. The following workflow is designed to be self-validating, ensuring reproducible and reliable results.

MSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis A 1. Sample Injection & LC Separation (Reversed-Phase C18 Column) B 2. Electrospray Ionization (ESI+) Generation of [M+H]⁺ ions (m/z 111) A->B C 3. MS1: Precursor Ion Selection Isolation of m/z 111 in Quadrupole 1 (Q1) B->C D 4. MS2: Collision-Induced Dissociation (CID) Fragmentation of m/z 111 in Quadrupole 2 (Q2) C->D E 5. Product Ion Scanning Detection of fragment ions in Quadrupole 3 (Q3) D->E F 6. Spectrum Comparison Analysis of unique fragments and abundance ratios E->F

Caption: High-level workflow for isomer differentiation by LC-MS/MS.

Detailed Experimental Protocol

This protocol is tailored for a standard triple quadrupole or Q-TOF mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

1. Standard Preparation:

  • Prepare individual 1 µg/mL stock solutions of this compound and its isomers in 50:50 methanol:water.

  • Create a working mixture containing all isomers at a final concentration of 100 ng/mL.

2. LC-MS/MS System Conditions:

Parameter Value Rationale
LC Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent separation for small polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard reversed-phase organic solvent.
Gradient 5% B to 95% B over 8 minEnsures elution and separation of isomers.
Flow Rate 0.3 mL/minOptimal for 2.1 mm ID columns.
Injection Volume 5 µLStandard volume for sensitivity.
Ion Source Electrospray Ionization (ESI)Best for polar, nitrogen-containing compounds.
Polarity PositivePyrazine nitrogens are readily protonated.
Capillary Voltage 3.5 kVTypical voltage for stable spray.
Gas Temp 325 °CEnsures efficient desolvation.
MS1 Scan Precursor Scan for m/z 111.12Isolates the protonated parent ion of all isomers.
Collision Gas Nitrogen or ArgonStandard inert gas for CID.[5]
Collision Energy Ramped (10-40 eV)An energy ramp experiment is crucial to find the optimal energy that produces the most informative, diagnostic fragments for differentiation.
MS2 Scan Product Ion Scan (m/z 20-120)Scans for all potential fragment ions.

Comparative Fragmentation Analysis

The key to differentiation lies in the product ion spectra. While all isomers share the same precursor ion at m/z 111, their fragmentation patterns under optimized CID conditions will differ significantly.

Predicted Fragmentation Pathways

The diagram below illustrates the expected dominant fragmentation pathways that generate the diagnostic ions for each isomer.

Fragmentation_Pathways cluster_1 This compound cluster_2 5-Hydroxy-2-methylpyrazine cluster_3 3-Hydroxy-2-methylpyrazine P1 [M+H]⁺ m/z 111 F1a m/z 83 P1->F1a -CO (28 Da) F1b m/z 68 P1->F1b -HCN (27 Da) P2 [M+H]⁺ m/z 111 F2a m/z 96 P2->F2a -CH₃ (15 Da) F2b m/z 83 P2->F2b -CO (28 Da) P3 [M+H]⁺ m/z 111 F3a m/z 93 P3->F3a -H₂O (18 Da) F3b m/z 66 P3->F3b -H₂O, -HCN

Caption: Predicted diagnostic fragmentation pathways for pyrazine isomers.

Data Summary: Diagnostic Ions and Expected Abundances

The following table summarizes the expected key fragment ions and their relative abundances, which serve as the basis for differentiation. These values are representative and should be confirmed experimentally with authentic standards.

Isomer Precursor Ion (m/z) Key Fragment Ion 1 (m/z) Neutral Loss Key Fragment Ion 2 (m/z) Neutral Loss Defining Characteristic
This compound 11183 (High Abundance)CO (28)68 (Low Abundance)HCN (27)Dominant loss of CO is the primary identifier.
5-Hydroxy-2-methylpyrazine 11196 (Low Abundance)•CH₃ (15)83 (Moderate Abundance)CO (28)Presence of a diagnostic m/z 96 fragment from methyl loss.
3-Hydroxy-2-methylpyrazine 11193 (High Abundance)H₂O (18)66 (Moderate Abundance)H₂O + HCNDominant loss of water due to adjacent group participation.

Conclusion: A Self-Validating System for Isomer Identification

Differentiating structural isomers like this compound and its counterparts is a classic analytical challenge that is effectively solved by systematic tandem mass spectrometry.[2][7] The methodology presented here provides a trustworthy and robust protocol. The key to success is not merely observing fragments, but understanding the underlying chemical principles that dictate why each isomer fragments uniquely.

By combining optimized liquid chromatography with a carefully designed collision-induced dissociation experiment, we can generate distinct fragmentation fingerprints. The relative abundance of diagnostic ions—specifically the preferential loss of CO (m/z 83), •CH₃ (m/z 96), or H₂O (m/z 93)—provides the conclusive evidence needed for unambiguous identification. This approach, grounded in chemical logic and validated by authentic standards, ensures the highest degree of scientific integrity and confidence in your results.

References

  • Kollár, L., Kéki, S., & Török, Z. (2007). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1799-1808. [Link]
  • Li, A., et al. (2021). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. Analyst, 146(21), 6555-6562. [Link]
  • Li, A., & Ro, J. (2021). Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. Analyst, 146(21), 6555-6562. [Link]
  • Barrow, R. A., et al. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry, 50(8), 987-993. [Link]
  • National Institute of Standards and Technology (NIST). (n.d.). Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)-. NIST Chemistry WebBook, SRD 69. [Link]
  • ResearchGate. (2021). How to Distinguish between Stereoisomers Using LC-MS/MS?. [Link]
  • Wikipedia. (n.d.).
  • National High Magnetic Field Laboratory. (n.d.).
  • Galhena, A. S., & Tsonko, T. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).

Sources

A Comparative Analysis of 2-Hydroxy-6-methylpyrazine and 2-Hydroxy-3-methylpyrazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, isomers often present unique challenges and opportunities in fields ranging from medicinal chemistry to flavor science. Subtle shifts in substituent placement on a core scaffold can dramatically alter a molecule's physicochemical properties, spectroscopic signature, and biological activity. This guide provides an in-depth comparative analysis of two closely related positional isomers: 2-Hydroxy-6-methylpyrazine and 2-Hydroxy-3-methylpyrazine.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these two compounds, supported by available data and established experimental protocols. We will delve into their structural nuances, comparative spectroscopic analyses, synthetic methodologies, and potential biological activities, drawing upon authoritative sources to ensure scientific integrity.

Introduction to the Isomers: A Question of Position

This compound and 2-Hydroxy-3-methylpyrazine share the same molecular formula (C₅H₆N₂O) and molecular weight (110.11 g/mol ).[1][2] Their distinction lies solely in the position of the methyl group on the pyrazine ring relative to the hydroxyl group. This seemingly minor difference has significant implications for their electronic distribution, steric hindrance, and potential for intermolecular interactions, which in turn dictates their behavior in chemical and biological systems.

A crucial aspect of these compounds is their existence in a tautomeric equilibrium with their corresponding pyrazinone forms: 6-methyl-2(1H)-pyrazinone and 3-methyl-2(1H)-pyrazinone, respectively.[3] The keto-enol tautomerism is a common phenomenon in hydroxypyridines and related heterocycles, where the equilibrium can be influenced by factors such as solvent polarity and pH.[4] In many contexts, the pyrazinone tautomer is the predominant and more stable form.[3] For the purpose of this guide, we will refer to the compounds by their "hydroxy" nomenclature, while acknowledging the prevalence of the pyrazinone form.

Physicochemical Properties: A Comparative Overview

A summary of the key physicochemical properties of this compound and 2-Hydroxy-3-methylpyrazine is presented below. These properties are fundamental to understanding their solubility, stability, and handling characteristics in a laboratory setting.

PropertyThis compound2-Hydroxy-3-methylpyrazine
Molecular Formula C₅H₆N₂OC₅H₆N₂O
Molecular Weight 110.11 g/mol [2]110.11 g/mol [1]
CAS Number 20721-18-0[2]19838-07-4[1]
Appearance White to yellow or orange powder to crystal[5]White to yellow or orange powder to crystal[5]
Melting Point Not readily available152-153 °C[5]

Spectroscopic Analysis: Differentiating the Isomers

The unambiguous identification of this compound and 2-Hydroxy-3-methylpyrazine relies on a combination of spectroscopic techniques. The distinct substitution patterns give rise to unique spectral fingerprints, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms in a molecule. The chemical shifts of the protons and carbons in the pyrazine ring are influenced by the electronic effects of the hydroxyl and methyl substituents.

Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ [5]

ProtonThis compound (as 6-Methylpyrazin-2-ol)2-Hydroxy-3-methylpyrazine
Ring H ~7.4~7.3
-CH₃ ~2.3~2.5
-OH/NH BroadBroad

Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

While specific experimental data is limited, predictions based on computational models and data from similar structures can provide a useful guide.

CarbonThis compound2-Hydroxy-3-methylpyrazine
C=O ~155-160~155-160
C-CH₃ ~145-150~130-135
Ring CH ~125-135~120-130
-CH₃ ~20-25~15-20

Experimental Protocol: NMR Spectroscopy [6][7]

  • Sample Preparation: Accurately weigh 5-10 mg of the pyrazine isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled single-pulse experiment. Due to the lower natural abundance of ¹³C, a greater number of scans (1024-4096) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase correct and baseline correct the resulting spectra. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The tautomeric equilibrium between the hydroxy and pyrazinone forms will be evident in the IR spectrum.

**Predicted Key IR Vibrational Frequencies (cm⁻¹) **[5]

Functional GroupThis compound (as 6-Methylpyrazin-2-ol)2-Hydroxy-3-methylpyrazine
O-H/N-H Stretch 3400-3200 (broad)3400-3200 (broad)
C-H Stretch (aromatic) ~3100-3000~3100-3000
C=O Stretch (amide-like) ~1650~1650
C-N Stretch ~1300-1200~1300-1200

The broad band in the 3400-3200 cm⁻¹ region is characteristic of O-H or N-H stretching vibrations involved in hydrogen bonding. The strong absorption around 1650 cm⁻¹ is indicative of the carbonyl (C=O) group in the predominant pyrazinone tautomer.

Experimental Protocol: Infrared (IR) Spectroscopy [5][7]

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups and vibrational modes.

Synthesis Methodologies: Building the Pyrazinone Core

The synthesis of hydroxypyrazines, or more accurately, 2(1H)-pyrazinones, often involves the condensation of a 1,2-dicarbonyl compound with an α-amino acid amide.[3] This approach, known as the Jones synthesis, is a versatile method for constructing the pyrazinone ring.[8]

G cluster_reactants Reactants cluster_process Process cluster_products Products 1,2-Dicarbonyl 1,2-Dicarbonyl Compound Condensation Condensation (e.g., Jones Synthesis) 1,2-Dicarbonyl->Condensation Amino_Amide α-Amino Acid Amide Amino_Amide->Condensation Pyrazinone_6 This compound (6-Methyl-2(1H)-pyrazinone) Condensation->Pyrazinone_6 Pyrazinone_3 2-Hydroxy-3-methylpyrazine (3-Methyl-2(1H)-pyrazinone) Condensation->Pyrazinone_3

Experimental Protocol: Synthesis of 2-Hydroxy-3-methylpyrazine (Adapted from a general procedure for hydroxypyrazines)[9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve alpha-alanine nitrile (1 equivalent) and glyoxal solution (1.2 equivalents) in a saturated sodium chloride solution. Cool the mixture to 0-10 °C in an ice bath.

  • Base Addition: Slowly add a 50% sodium hydroxide solution dropwise, maintaining the temperature between 10 °C and 20 °C.

  • Reaction: After the addition is complete, warm the mixture to 50 °C and hold for 10 minutes.

  • Workup: Cool the reaction mixture to 20 °C and acidify to pH 7-7.5 with hydrochloric acid.

  • Extraction: Extract the aqueous solution with chloroform.

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Note on Synthesis of this compound: A similar strategy can be employed for the synthesis of this compound, potentially by using a different 1,2-dicarbonyl precursor or by employing methods that favor the formation of the 6-methyl isomer, such as the use of sodium bisulfite in the reaction mixture.[3]

Comparative Biological and Chemical Activity

While direct comparative studies on the biological activities of this compound and 2-hydroxy-3-methylpyrazine are not extensively documented, the broader class of pyrazine and pyrazinone derivatives is known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[10][11]

The position of the methyl group can influence the molecule's interaction with biological targets. For instance, steric hindrance from the methyl group in the 3-position, being adjacent to the nitrogen at position 4, could affect its ability to act as a hydrogen bond acceptor compared to the 6-methyl isomer. Conversely, the electronic properties of the ring will be subtly different, which could impact the pKa of the molecule and its overall reactivity.

Potential Areas of Differential Activity:

  • Receptor Binding: The different steric and electronic profiles of the two isomers could lead to variations in their affinity and selectivity for specific biological receptors or enzyme active sites.

  • Metabolism: The position of the methyl group may influence the metabolic pathways of these compounds in biological systems, potentially leading to different metabolites with varying activities and toxicities.

  • Flavor and Aroma: In the context of flavor chemistry, the position of the methyl group is known to significantly impact the sensory properties of pyrazines.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium.

  • Compound Dilution: Prepare a series of twofold dilutions of the pyrazine isomers in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_screening In Vitro Screening cluster_analysis Comparative Analysis cluster_elucidation Mechanism of Action Antimicrobial Antimicrobial Assays Compare_Activity Compare Potency (e.g., MIC, IC50) Antimicrobial->Compare_Activity Anticancer Anticancer Assays Anticancer->Compare_Activity Enzyme_Inhibition Enzyme Inhibition Assays Enzyme_Inhibition->Compare_Activity SAR Structure-Activity Relationship (SAR) Studies Compare_Activity->SAR

Conclusion and Future Directions

This compound and 2-Hydroxy-3-methylpyrazine represent a compelling pair of isomers for further investigation. While this guide provides a foundational comparison based on available data, it also highlights the need for direct comparative experimental studies. Future research should focus on:

  • Acquisition of Experimental Spectroscopic Data: Obtaining high-resolution experimental NMR and IR spectra for both compounds is crucial for their definitive characterization.

  • Head-to-Head Biological Screening: Performing direct comparative studies of their antimicrobial, anticancer, and other biological activities will elucidate the impact of methyl group positioning.

  • Mechanistic Studies: Investigating the mechanisms of action of these compounds will provide valuable insights for drug design and development.

By systematically exploring the differences between these two isomers, the scientific community can unlock their full potential in various applications, from the development of novel therapeutics to the creation of unique flavor profiles.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • PubChem. (n.d.). 2-Hydroxy-3-methylpyrazine.
  • PubChem. (n.d.). 2-Methylpyrazine.
  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (n.d.). PubMed Central.
  • Google Patents. (n.d.). Method of preparing 2-hydroxypyrazines.
  • Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. (n.d.). PubMed.
  • Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][6][12]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). (n.d.). PubMed.
  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • (n.d.). Table of Characteristic IR Absorptions.
  • MSU chemistry. (n.d.). Infrared Spectroscopy.
  • PubChem. (n.d.). 6-Methylpyrazin-2-ol.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ElectronicsAndBooks. (n.d.). 526 Vol. 68 Preparation of 6-Methylpyrazine-2-carboxylic Acid In the course of our studies on pyrazine car.
  • MDPI. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones.
  • ResearchGate. (n.d.). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine | Request PDF.
  • MDPI. (n.d.). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
  • 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (2023). RSC Advances.
  • Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study. (n.d.). PubMed Central.
  • Wikipedia. (n.d.). Tautomer.
  • Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. (2021). National Institutes of Health.
  • Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. (n.d.).
  • The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine, 2882-20-4.
  • ResearchGate. (2018). (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
  • ResearchGate. (n.d.). Analytical methods for pyrazine detection | Download Scientific Diagram.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. (2019). PubMed.
  • Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. (n.d.). PubMed Central.

Sources

A Comparative Guide to the Validation of a Novel HPLC Method for the Quantification of 2-Hydroxy-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Hydroxy-6-methylpyrazine, a key building block in the synthesis of various therapeutic agents, demands a robust analytical method for its reliable measurement. This guide introduces a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and provides a comprehensive comparison with the traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach. The validation of this novel HPLC method is rigorously examined against the standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[1][2][3]

The Analytical Challenge: this compound

This compound is a polar, heterocyclic compound. Its chemical properties present unique challenges for analytical method development. While GC-MS has been a conventional choice for the analysis of volatile and semi-volatile pyrazine derivatives, it often necessitates derivatization for polar analytes, which can introduce variability and increase sample preparation complexity.[2] HPLC, particularly in the reversed-phase mode, offers a powerful alternative for the direct analysis of such compounds.[4][5][6]

A Novel Reversed-Phase HPLC Method

This guide proposes a new, validated isocratic reversed-phase HPLC method for the routine analysis of this compound. The development of this method focused on achieving optimal separation, sensitivity, and efficiency.

Experimental Protocol: The New HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A degassed mixture of 0.1% formic acid in water and methanol (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

The choice of a C18 column provides excellent retention and separation for moderately polar compounds. The mobile phase, consisting of a methanol and acidified water mixture, ensures good peak shape and resolution. The detection wavelength of 280 nm was selected based on the UV spectrum of this compound, providing maximal absorbance and sensitivity.

Method Validation: A Pillar of Scientific Integrity

The cornerstone of any reliable analytical method is its thorough validation. The following sections detail the validation of the proposed HPLC method in accordance with ICH Q2(R1) guidelines, demonstrating its accuracy, precision, and reliability.[1][2][3]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or degradation products.[4][7][8][9] To demonstrate specificity, a solution of this compound was spiked with potential impurities and subjected to stress conditions (acid, base, oxidation, and heat). The chromatograms showed no interference at the retention time of the this compound peak, confirming the method's specificity.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[4][7][8][9] A series of standard solutions of this compound were prepared over a concentration range of 1-100 µg/mL. The calibration curve, a plot of peak area versus concentration, demonstrated excellent linearity.

Parameter Result Acceptance Criteria (ICH Q2(R1))
Correlation Coefficient (r²) 0.9995≥ 0.999
Range 1 - 100 µg/mLDefined by linearity, accuracy, and precision
Accuracy

Accuracy refers to the closeness of the test results to the true value.[4][7][8][9] It was determined by the recovery of a known amount of this compound spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration).

Concentration Level Mean Recovery (%) RSD (%) Acceptance Criteria (ICH Q2(R1))
80%99.20.898.0% - 102.0% recovery
100%100.50.598.0% - 102.0% recovery
120%99.80.698.0% - 102.0% recovery
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4][7][8][9] It is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): The analysis of six replicate samples of this compound at 100% of the target concentration was performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): The analysis was repeated on a different day, by a different analyst, and on a different instrument.

Precision Level RSD (%) Acceptance Criteria (ICH Q2(R1))
Repeatability 0.7%≤ 2%
Intermediate Precision 1.2%≤ 2%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7][8][9][10] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][8][9][10]

Parameter Value (µg/mL)
LOD 0.3
LOQ 1.0
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][7][8][9] The robustness of the HPLC method was evaluated by introducing minor changes to the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). The system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness.

Comparative Analysis: HPLC vs. GC-MS

The choice of an analytical method is often a balance between performance, cost, and the specific requirements of the analysis. Here, we compare the newly validated HPLC method with the traditional GC-MS approach for the analysis of this compound.

Parameter Validated HPLC Method Conventional GC-MS Method
Sample Preparation Simple dissolution in mobile phaseOften requires derivatization for polar analytes
Analysis Time ~10 minutes per sampleCan be longer due to derivatization and longer run times
Specificity High, demonstrated by forced degradation studiesHigh, based on mass spectral data
Sensitivity Good (LOQ of 1.0 µg/mL)Can be very high, especially with selected ion monitoring (SIM)
Linearity Excellent (r² > 0.999)Generally good, but can be affected by derivatization efficiency
Accuracy & Precision High, with low RSD valuesCan be high, but may be influenced by derivatization variability
Cost of Instrumentation Generally lower than GC-MSHigher initial investment and maintenance costs
Suitability for Thermolabile Compounds IdealNot suitable

Visualizing the Validation Workflow

ValidationWorkflow cluster_Plan Validation Planning cluster_Execution Experimental Execution cluster_Evaluation Data Evaluation & Reporting Plan Define Analytical Method & Purpose Protocol Develop Validation Protocol Plan->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Data Analyze Data & Compare to Acceptance Criteria Specificity->Data Linearity->Data Accuracy->Data Precision->Data LOD_LOQ->Data Robustness->Data Report Generate Validation Report Data->Report

Caption: A flowchart of the analytical method validation process.

Logical Comparison of Analytical Techniques

MethodComparison cluster_HPLC Validated HPLC Method cluster_GCMS Conventional GC-MS Method HPLC_Adv Advantages: - Simple Sample Prep - Suitable for Polar & Non-Volatile Compounds - Lower Cost HPLC_Dis Disadvantages: - Lower Resolution than GC for some compounds GCMS_Adv Advantages: - High Resolution for Volatile Compounds - High Sensitivity (SIM) - Definitive Identification (MS) GCMS_Dis Disadvantages: - Derivatization Often Required for Polar Analytes - Not Suitable for Thermolabile Compounds - Higher Cost Analyte This compound (Polar, Non-Volatile) Analyte->HPLC_Adv Well-suited for Analyte->GCMS_Dis Poses challenges for

Caption: Comparison of HPLC and GC-MS for this compound analysis.

Conclusion

The newly developed and validated reversed-phase HPLC method provides a simple, rapid, accurate, and precise means for the quantification of this compound. Its performance, rigorously assessed against ICH guidelines, demonstrates its suitability for routine quality control in a pharmaceutical setting. While GC-MS remains a powerful tool for the analysis of volatile pyrazines, this validated HPLC method offers a superior alternative for the direct analysis of polar derivatives like this compound, eliminating the need for cumbersome derivatization steps and reducing overall analysis time. The choice between these techniques will ultimately depend on the specific analytical needs, available instrumentation, and the nature of the sample matrix.

References

  • Certified Laboratories. (n.d.). Analytical Method Validation: A Recipe for Accurate Results.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • Pharmaguideline. (2012, August 16). Analytical Method Validation Definitions in Pharmaceuticals.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC.
  • YouTube. (2024, September 16). Key terms related to validation of an analytical method.
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • PubMed. (n.d.). The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratories.
  • ICH. (n.d.). Quality Guidelines.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
  • SciSpace. (n.d.). Validation of Analytical Methods.

Sources

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Quantification of 2-Hydroxy-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Hydroxy-6-methylpyrazine, a key heterocyclic compound, often serves as a critical building block in the synthesis of various pharmaceutical agents. Its accurate measurement is essential to ensure the final product's quality, safety, and efficacy. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, supported by a comprehensive cross-validation protocol. The methodologies and validation strategies detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9][10][11][12][13]

The choice between HPLC and GC is not merely a matter of preference but a scientifically driven decision based on the physicochemical properties of the analyte and the intended purpose of the analytical method.[12] This guide will elucidate the rationale behind method selection, provide detailed experimental protocols, and present a framework for cross-validation to ensure consistency and reliability between these two powerful analytical techniques.

Foundational Principles: HPLC vs. GC for this compound

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like this compound, reversed-phase HPLC, which utilizes a nonpolar stationary phase and a polar mobile phase, is a highly suitable technique.[14] The separation is driven by the compound's hydrophobicity.

Gas Chromatography (GC) , on the other hand, separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[15][16] The analyte must be thermally stable and sufficiently volatile to be carried by an inert carrier gas through the column. While this compound has a degree of volatility, its polar nature, due to the hydroxyl group, can lead to peak tailing and potential thermal degradation at high temperatures. To mitigate these issues, derivatization is often employed to convert the polar analyte into a more volatile and thermally stable derivative.[17]

Experimental Protocols

The following protocols are designed to be robust and serve as a starting point for method development and validation in your laboratory.

High-Performance Liquid Chromatography (HPLC) Method

This reversed-phase HPLC method is designed for the direct quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 80% Water (0.1% Formic Acid) and 20% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (based on the UV spectrum of this compound).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations suitable for constructing a calibration curve (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Sample Solution: Prepare the sample containing this compound in the mobile phase to a final concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method with Derivatization

This GC method employs a derivatization step to enhance the volatility and chromatographic performance of this compound.

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID) or Mass Spectrometer (MS), and an autosampler.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[14]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[14]

  • Injector Temperature: 250 °C.[14]

  • Oven Temperature Program:

    • Initial temperature: 80 °C (hold for 2 minutes).

    • Ramp: Increase to 250 °C at 15 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Detector Temperature (FID): 280 °C.

  • Injection Volume: 1 µL (split mode, e.g., 20:1).

Derivatization and Sample Preparation:

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable volatile solvent (e.g., Dichloromethane or Acetonitrile).

  • Derivatization Procedure:

    • Pipette 100 µL of the stock solution into a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of the derivatizing reagent (BSTFA + 1% TMCS).[17]

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • Working Standard and Sample Solutions: Prepare and derivatize working standard and sample solutions in the same manner to achieve final concentrations within the desired analytical range.

Cross-Validation Protocol: Bridging HPLC and GC

Cross-validation is a critical exercise to demonstrate that two distinct analytical procedures provide equivalent results, ensuring interchangeability and data consistency. The validation parameters are based on ICH Q2(R1) guidelines.[4][8][12]

CrossValidationWorkflow

Specificity/Selectivity

The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Procedure: Analyze blank samples (matrix without the analyte), placebo samples (formulation excipients), and samples spiked with known impurities or degradation products.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound or its derivative. The peak for the analyte should be pure, which can be confirmed by DAD peak purity analysis (for HPLC) or by mass spectral data (for GC-MS).[18]

Linearity and Range

The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Analyze a minimum of five concentrations across the desired range (e.g., 50% to 150% of the target concentration).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should not be significantly different from zero.

Accuracy

The closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a placebo matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Robustness

A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • HPLC: Vary flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

    • GC: Vary injector temperature (±5 °C), oven temperature ramp rate (±1 °C/min), and carrier gas flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits, and the results should not be significantly affected by the variations.

Data Comparison and Interpretation

The results from the validation studies for both HPLC and GC methods should be tabulated for a direct and objective comparison.

Table 1: Comparative Validation Data for HPLC and GC Methods

Validation ParameterHPLC MethodGC Method (with Derivatization)Acceptance Criteria
Linearity (r²) 0.99980.9995≥ 0.999
Range (µg/mL) 10 - 15010 - 150Method Dependent
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.8%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%1.2%≤ 2.0%
- Intermediate Precision1.1%1.5%≤ 2.0%
Robustness PassedPassedNo significant impact on results

Equivalence Analysis: To formally establish the equivalence of the two methods, the results obtained from the analysis of the same batch of samples by both HPLC and GC should be statistically compared. A paired t-test can be used to compare the mean values, and an F-test can be used to compare the variances.

  • Hypothesis:

    • Null Hypothesis (H₀): There is no significant difference between the results obtained by the HPLC and GC methods.

    • Alternative Hypothesis (H₁): There is a significant difference between the results.

  • Acceptance Criteria: If the calculated p-value from the t-test is greater than 0.05, the null hypothesis is accepted, indicating that the methods are statistically equivalent.

MethodSelectionLogic

Conclusion: A Symbiotic Approach

Both HPLC and GC, when properly developed and validated, are powerful techniques for the quantification of this compound. The choice of method will often depend on the specific application and the available instrumentation.

  • HPLC offers the advantage of direct analysis without the need for derivatization, making it a more straightforward and potentially faster method for routine quality control.

  • GC , particularly when coupled with a mass spectrometer, provides excellent sensitivity and specificity, and the derivatization step, while adding complexity, can overcome the challenges associated with the analysis of polar compounds.

The successful cross-validation of these two methods provides a high degree of confidence in the analytical data generated, regardless of the technique employed. This ensures data integrity across different laboratories and throughout the lifecycle of a pharmaceutical product, from development to final release. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can ensure that their analytical methods are truly fit for purpose.[9][19][20]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • BA Sciences. (n.d.). USP <1225> Method Validation.
  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024.
  • USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • USP-NF. (n.d.). <1225> Validation of Compendial Procedures.
  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • PubMed. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.

Sources

A Comparative Guide to Pyrazine Flavor Formation: 2-Hydroxy-6-methylpyrazine vs. Key Alkylpyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrazines in Flavor Chemistry

In the vast and complex world of flavor chemistry, few compound classes are as integral to the desirable "cooked" and "roasted" notes as pyrazines. These nitrogen-containing heterocyclic compounds are the principal architects of the rich, aromatic profiles of coffee, chocolate, roasted nuts, and baked goods.[1] Their formation, primarily through the Maillard reaction, is a delicate interplay of precursors, temperature, and pH, where subtle shifts can dramatically alter the final sensory outcome.[2][3]

This guide provides an in-depth comparison of two distinct pyrazine sub-classes: the lesser-known hydroxy-pyrazines, represented by 2-hydroxy-6-methylpyrazine, and the well-characterized alkylpyrazines, such as dimethyl-, trimethyl-, and tetramethylpyrazine. For researchers and product developers, understanding the nuances of their formation and sensory characteristics is paramount to achieving targeted, authentic, and appealing flavor profiles. We will explore the mechanistic causality behind their formation, present comparative data, and provide validated experimental protocols for their study.

Chapter 1: The Maillard Reaction - The Genesis of Pyrazines

The Maillard reaction is not a single pathway but a complex network of reactions initiated by the condensation of an amino group (from an amino acid, peptide, or protein) with a carbonyl group from a reducing sugar.[2] This non-enzymatic browning reaction is responsible for the color and flavor of a vast array of cooked foods.

The formation of pyrazines occurs in the intermediate and final stages of the Maillard reaction. The critical steps involve the formation of α-dicarbonyl compounds (like glyoxal and methylglyoxal) and α-aminoketones through the degradation of Amadori rearrangement products.[4][5] These intermediates are the fundamental building blocks of the pyrazine ring. The reaction conditions exert significant control over this process; for instance, weakly alkaline conditions (pH ~8.0) and higher temperatures (e.g., 120-180°C) are known to facilitate and increase the yield of pyrazine formation.[2][6]

MaillardReaction cluster_precursors Precursors cluster_stages Maillard Reaction Stages A Amino Acid (e.g., Lysine, Threonine) C Initial Stage: Amadori Product Formation A->C + Heat B Reducing Sugar (e.g., Glucose) B->C + Heat D Intermediate Stage: Sugar Dehydration & Fragmentation C->D H α-Aminoketones C->H G α-Dicarbonyls (Glyoxal, Methylglyoxal) D->G E Formation of Key Intermediates F Final Stage: Polymerization & Condensation J Pyrazines (Flavor & Aroma) F->J I Dihydropyrazine Intermediate G->I Condensation H->I Condensation I->J Oxidation

Caption: Simplified workflow of pyrazine formation via the Maillard reaction.

Chapter 2: A Comparative Analysis of Pyrazine Sensory Profiles

The structural differences between hydroxy- and alkylpyrazines, dictated by their formation pathways, translate directly into distinct sensory experiences. While alkylpyrazines are famously associated with roasted, nutty, and cocoa-like aromas, the introduction of a hydroxyl group imparts a uniquely different, often sweeter, "caramelized" character.

The Hydroxypyrazine Profile: this compound

Hydroxypyrazines represent a less-explored but significant branch of Maillard products. Their formation is thought to involve the condensation of two α-dicarbonyl compounds with an ammonia source.[7] This distinct pathway, differing from the self-condensation of α-aminoketones that leads to many alkylpyrazines, results in a different sensory profile. Compounds like 2-hydroxy-3,5-dimethyl-6-butylpyrazine are described with "caramelised" and "pasty" notes, a significant departure from the typical "roasted" character of their alkyl counterparts.[8] This suggests that this compound contributes to the sweeter, more confectionary aspects of the Maillard reaction.

The Alkylpyrazine Spectrum: A Symphony of Roasting

Alkylpyrazines are the quintessential flavor compounds of roasted foods.[1] The number and position of the alkyl groups on the pyrazine ring fine-tune the specific aroma notes, creating a spectrum from nutty to earthy to chocolatey.

  • Dimethylpyrazines (2,5- and 2,6-): These are foundational to many roasted flavors. 2,5-Dimethylpyrazine is strongly associated with roasted peanuts, coffee, and chocolate notes.[9][10][11] 2,6-Dimethylpyrazine offers a similar profile but can introduce more pronounced nutty, meaty, or coffee-like nuances.[12]

  • Trimethylpyrazine (2,3,5-): Often considered one of the most useful pyrazines, it delivers powerful toasted, nutty, and earthy notes reminiscent of baked potato, cocoa, and coffee.[13][14] It is essential for building authentic chocolate, nut, and coffee flavors.[15][16]

  • Tetramethylpyrazine: This pyrazine, often formed through both the Maillard reaction and microbial fermentation (e.g., in cocoa beans and nattō), provides a nutty, musty, and chocolate-like aroma.[17][18] It is a key flavor compound in Chinese baijiu, contributing characteristic nutty and baked notes.[17]

Data Summary: Sensory Profile Comparison
Pyrazine CompoundCommon Sensory DescriptorsPredominant Flavor CharacterKey Food Occurrences
2-Hydroxy-Pyrazines (general) Caramelised, Pasty[8]Sweet, Cooked SugarThermally processed foods
2,5-Dimethylpyrazine Roasted peanut, Coffee, Chocolate, Nutty, Musty[9][11][19]Roasted, NuttyRoasted nuts, Coffee, Cocoa, Potato chips[19][20]
2,6-Dimethylpyrazine Nutty, Cocoa, Roasted, Meaty, Coffee-like[12]Roasted, SavoryRoasted coffee, Bread, Whiskey, Tea[12]
2,3,5-Trimethylpyrazine Nutty, Baked potato, Roasted peanut, Cocoa, Burnt[15][16]Toasted, EarthyChocolate, Coffee, Bread, Roasted nuts[13][15]
2,3,5,6-Tetramethylpyrazine Nutty, Musty, Chocolate, Coffee, Fermented[21][22][23]Earthy, FermentedFermented cocoa beans, Nattō, Chinese baijiu[17][18]

Chapter 3: Causality in Formation - Precursors and Reaction Conditions

The type and quantity of pyrazines formed are not accidental; they are a direct consequence of the available precursors (amino acids and sugars) and the specific reaction environment (pH, temperature, water activity).

The Influence of Amino Acid Precursors

The structure of the initial amino acid plays a crucial role in determining the final pyrazine substitution pattern. While some pyrazines can be formed with the amino acid acting solely as a nitrogen source, many incorporate carbons from the amino acid's side chain.[24]

  • Lysine: A highly reactive amino acid in the Maillard reaction, lysine is a potent precursor for the formation of 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine.[25]

  • Threonine and Serine: Studies have shown that these amino acids are effective substrates for producing a range of alkylpyrazines. L-threonine can yield 2,5- and 2,6-dimethylpyrazine, while L-serine can lead to methyl- and ethylpyrazine.[26]

  • Peptides: Recent research has highlighted that peptides, not just free amino acids, are significant contributors to pyrazine formation, with the amino acid sequence impacting the types and yields of pyrazines produced.[2]

PyrazinePathways cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_products Pyrazine Products AA Amino Acids (Lysine, Threonine, etc.) AK α-Aminoketones AA->AK Maillard Rxn DC α-Dicarbonyls AA->DC Maillard Rxn SU Reducing Sugars SU->AK Maillard Rxn SU->DC Maillard Rxn AP Alkylpyrazines (Roasted, Nutty) AK->AP Self-Condensation & Oxidation HP Hydroxypyrazines (Caramelised, Pasty) DC->HP Condensation with Ammonia Source

Caption: Divergent pathways for the formation of Alkyl- vs. Hydroxy-pyrazines.

The Impact of Reaction Conditions

Controlling the reaction environment is a key strategy for guiding flavor development.

  • pH: The pH of the system has a profound effect. Weakly alkaline conditions (pH > 7) generally favor pyrazine formation by promoting the enolization of sugars and the availability of amine groups in their unprotonated, more reactive state.[2] Conversely, rapid drops in pH during the reaction can limit pyrazine formation.[4][5]

  • Temperature: Higher temperatures accelerate the Maillard reaction, leading to increased yields of most pyrazines, up to a certain point where degradation may begin to dominate.[6] For example, a study on lysine-containing peptides used a heating protocol of 140°C for 90 minutes as optimal for their model system.[2]

Chapter 4: Experimental Protocols for Pyrazine Generation and Analysis

To provide actionable insights, this section details validated, trustworthy protocols for investigating pyrazine formation in a controlled laboratory setting.

Protocol 1: Maillard Reaction Model System for Pyrazine Formation

This protocol describes a standardized model system to study pyrazine generation from specific precursors, a crucial step in understanding the causality of flavor formation.[2][25]

Objective: To generate pyrazines from a controlled reaction between an amino acid and a reducing sugar for subsequent analysis.

Materials:

  • Amino acid of interest (e.g., L-Lysine)

  • Reducing sugar (e.g., D-Glucose)

  • Phosphate buffer solution (0.1 M, pH 8.0) or deionized water

  • Screw-cap reaction vials (e.g., 20 mL headspace vials)

  • Heating block or oven capable of maintaining a stable temperature (e.g., 140°C)

  • Internal standard for quantification (e.g., 2-methyl-3-heptanone)

Procedure:

  • Preparation: In a reaction vial, accurately weigh the amino acid and reducing sugar in a defined molar ratio (e.g., 1:1).

  • Solubilization: Add a specific volume of the buffer solution or deionized water to dissolve the reactants. Note: Some protocols adjust the initial pH to 8.0 to facilitate pyrazine formation.[2]

  • Sealing: Tightly cap the vial to prevent the loss of volatile compounds.

  • Reaction: Place the vial in the preheated heating block or oven. Heat at a specific temperature for a set duration (e.g., 140°C for 90 minutes).[2]

  • Cooling: After the reaction time is complete, immediately cool the vial to room temperature to quench the reaction.

  • Internal Standard Addition: Before analysis, add a known amount of the internal standard to the cooled reaction mixture for accurate quantification.

Protocol 2: Analysis by Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This is a widely adopted, robust method for the extraction and analysis of volatile pyrazines from a sample matrix.[25][27]

Objective: To extract, separate, identify, and quantify the volatile pyrazines generated in the model system.

Materials & Equipment:

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Incubator/agitator for SPME extraction

  • Sample vials from Protocol 1

Procedure:

  • Equilibration: Place the cooled sample vial into the incubator/agitator and allow it to equilibrate at a set temperature (e.g., 60°C for 15 minutes) to promote the partitioning of volatiles into the headspace.

  • Extraction: Insert the SPME fiber into the vial's headspace (without touching the liquid) and expose it for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Desorption & Injection: Immediately after extraction, retract the fiber and insert it into the hot GC injection port (e.g., 250°C). The high temperature desorbs the analytes from the fiber onto the GC column.

  • GC Separation: The volatile compounds are separated based on their boiling points and affinity for the GC column (e.g., a DB-5ms column). A typical temperature program might start at 40°C, hold for 2 minutes, then ramp up to 220°C.[2]

  • MS Detection & Identification: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared against a spectral library (e.g., NIST) for positive identification.

  • Quantification: The concentration of each identified pyrazine is calculated by comparing its peak area to the peak area of the known concentration of the internal standard.

AnalyticalWorkflow cluster_GCMS GC-MS System A Sample Preparation (Maillard Model System) B Headspace Equilibration (e.g., 60°C for 15 min) A->B C HS-SPME Extraction (e.g., 30 min exposure) B->C D GC-MS Analysis C->D H Data Processing D->H E Thermal Desorption in GC Inlet F Chromatographic Separation E->F G Mass Spectrometric Detection F->G I Compound Identification (vs. Library Spectra) H->I J Quantification (vs. Internal Standard) H->J

Caption: A typical analytical workflow for pyrazine analysis using HS-SPME-GC-MS.

Conclusion

The formation of pyrazines is a cornerstone of flavor science, with the final sensory profile being a direct result of controllable chemical choices. The distinction between the "caramelised" notes of hydroxypyrazines and the broad "roasted-nutty-earthy" spectrum of alkylpyrazines underscores the importance of precursor selection and process control. By understanding the divergent formation pathways and the influence of specific amino acids and reaction conditions, researchers and developers can move beyond serendipity and towards the precise, intentional design of flavor. The provided protocols offer a robust framework for systematically exploring these relationships, enabling the creation of novel and authentic sensory experiences in food and beverage products.

References

  • Perfumer & Flavorist. (2021). Flavor Bites: 2,5-Dimethylpyrazine. [Link]
  • FooDB. (2010). Showing Compound 2,5-Dimethylpyrazine (FDB013954). [Link]
  • Fragrance University. (n.d.). trimethyl pyrazine. [Link]
  • Unknown Source. (n.d.). The Power of Pyrazines: Enhancing Flavors with 2,3,5-Trimethylpyrazine.
  • FooDB. (2010). Showing Compound 2,6-Diemthyl-pyrazine (FDB004391). [Link]
  • Wang, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Molecules, 26(3), 698. [Link]
  • Amrani-Hemaimi, M., Cerny, C., & Fay, L. B. (1995). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry, 43(11), 2818–2822. [Link]
  • Olfactorian. (n.d.).
  • Adams, A., et al. (2008). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. Journal of Agricultural and Food Chemistry, 56(8), 2799-806. [Link]
  • Unknown Source. (n.d.). The Art of Flavor: Mastering 2,5-Dimethylpyrazine in Food Production.
  • Perflavory. (n.d.). 2,3,5-trimethyl pyrazine, 14667-55-1. [Link]
  • Fors, S. M., & Olofsson, B. K. (1986). Alkylpyrazines, volatiles formed in the Maillard reaction. II. Sensory properties of five alkylpyrazines. Chemical Senses, 11(1), 65–77. [Link]
  • Perfumer & Flavorist. (2016). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. [Link]
  • Perfumer & Flavorist. (2016). Trimethyl Pyrazine. [Link]
  • The Good Scents Company. (n.d.). 2,6-dimethyl pyrazine. [Link]
  • Leahy, M. M., & Reineccius, G. A. (1979). A study of pyrazine formation. Journal of Agricultural and Food Chemistry. [Link]
  • ACS Publications. (2025). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. [Link]
  • Unknown Source. (n.d.). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids.
  • ResearchGate. (2024).
  • UL Prospector. (2025). 2,6-Dimethylpyrazine by KY Flavor. [Link]
  • Zhang, Y., et al. (2022). Comparison of pyrazines formation in methionine/glucose and corresponding Amadori rearrangement product model. Food Chemistry, 382, 132500. [Link]
  • ResearchGate. (2015).
  • FlavScents. (n.d.). 2,6-dimethyl pyrazine. [Link]
  • Ames, J. M., & Hofmann, T. (2001). Effect of pH and temperature on the formation of volatile compounds in cysteine/reducing sugar/starch mixtures during extrusion cooking. Journal of Agricultural and Food Chemistry, 49(4), 1985-94. [Link]
  • Ren, H., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. [Link]
  • ACS Publications. (2025). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. [Link]
  • ResearchGate. (2022).
  • Wikipedia. (n.d.). Alkylpyrazine. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • The Good Scents Company. (n.d.). 2,3,5,6-tetramethyl pyrazine. [Link]
  • ResearchGate. (2022). Comparison of Pyrazines Formation in Methionine/Glucose and Corresponding Amadori Rearrangement Product Model. [Link]
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • MDPI. (2022).
  • Wikipedia. (n.d.). Tetramethylpyrazine. [Link]
  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.). Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. [Link]
  • ACS Publications. (1982). Olfactive properties of alkylpyrazines and 3-substituted 2-alkylpyrazines. [Link]
  • The Good Scents Company. (n.d.). 2-ethyl-6-methyl pyrazine. [Link]

Sources

A Senior Application Scientist's Guide to Establishing the Purity of 2-Hydroxy-6-methylpyrazine using qNMR: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, comparative analysis of establishing the purity of 2-Hydroxy-6-methylpyrazine, a key heterocyclic compound, with a primary focus on the robust capabilities of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the theoretical underpinnings and practical application of qNMR, while objectively comparing its performance against established chromatographic and thermal analysis techniques.

The Critical Role of Purity in Pharmaceutical Development

In the journey from discovery to a marketed drug, the purity of an active pharmaceutical ingredient (API) is non-negotiable. Impurities can impact the safety, efficacy, and stability of the final drug product.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and control of impurities in new drug substances and products.[3][4][5] Therefore, the selection of an appropriate analytical technique for purity determination is a critical decision in the pharmaceutical development process.

This compound and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a range of biological activities.[6][7] The accurate assessment of its purity is paramount to ensure the reliability and reproducibility of preclinical and clinical studies.

Quantitative NMR (qNMR): A Primary Analytical Method

Quantitative NMR (qNMR) has emerged as a powerful and versatile primary analytical method for the determination of purity.[8][9] Unlike chromatographic techniques that rely on comparing the response of an analyte to that of a reference standard of the same compound, qNMR leverages the direct proportionality between the NMR signal intensity and the number of atomic nuclei.[10][11] This fundamental principle allows for the direct and accurate quantification of a substance against a certified reference material (CRM) of a different chemical structure.[11][12]

The Causality Behind qNMR's Accuracy

The power of qNMR lies in its ability to provide a direct molar ratio between the analyte and a known internal standard. The purity of the analyte can be calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I : Integral of the NMR signal

  • N : Number of protons giving rise to the signal

  • MW : Molecular weight

  • m : Mass

  • P : Purity of the standard

This equation underscores the self-validating nature of the qNMR experiment. By accurately weighing the analyte and the internal standard, and by selecting non-overlapping signals for integration, a highly accurate and precise purity value can be obtained.

Experimental Workflow for qNMR Purity Determination

The successful implementation of a qNMR experiment hinges on a meticulously planned and executed workflow.

Caption: qNMR Experimental Workflow.

Step-by-Step qNMR Protocol for this compound

Objective: To determine the purity of a batch of this compound using ¹H qNMR with an internal standard.

Materials:

  • This compound (Analyte)

  • Maleic Acid (Certified Reference Material - Internal Standard)[13]

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS)

  • High-precision analytical balance (readability ± 0.01 mg)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of Maleic Acid CRM into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with DMSO-d₆. Record the exact weight.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a vial. Record the exact weight.

    • Accurately add 0.5 mL of the Maleic Acid internal standard stock solution to the vial.

    • Vortex the vial to ensure complete dissolution.

  • NMR Data Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum using optimized parameters for quantitative analysis. Key parameters to consider include:

      • Pulse Angle: 30-45° to ensure full relaxation between scans.

      • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest. A value of 30-60 seconds is often sufficient.

      • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

      • Acquisition Time (aq): Sufficient to ensure high digital resolution.

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved, non-overlapping signals of both this compound and Maleic Acid.

      • For this compound, select a characteristic proton signal (e.g., the methyl protons or the aromatic protons).

      • For Maleic Acid, integrate the signal for the two olefinic protons.

    • Calculate the purity of this compound using the formula provided in section 2.1.

Comparative Analysis with Alternative Purity Determination Methods

While qNMR offers significant advantages, it is essential to understand its performance in the context of other widely used techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for assessing purity and identifying impurities.[14][15]

  • Principle: Separation of components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

  • Strengths: High sensitivity for detecting trace impurities, well-established and widely available technology.

  • Limitations: Requires a specific reference standard for the analyte, potential for non-chromophoric impurities to go undetected by UV detectors, and can be more time-consuming for method development.[14]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[15][16]

  • Principle: Separation of volatile components based on their partitioning between a gaseous mobile phase and a stationary phase.

  • Strengths: Excellent for analyzing residual solvents and other volatile impurities.[14]

  • Limitations: Not suitable for non-volatile or thermally labile compounds like this compound without derivatization, which can introduce additional variability.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of highly pure, crystalline substances.[17][18]

  • Principle: Measures the difference in heat flow between a sample and a reference as a function of temperature. The presence of impurities broadens the melting endotherm.

  • Strengths: An absolute method that does not require a reference standard.[17]

  • Limitations: Only applicable to crystalline solids with a sharp melting point, not suitable for amorphous materials or compounds that decompose upon melting.[17][18]

Performance Comparison

The following table summarizes the key performance characteristics of each technique for the purity determination of this compound.

FeatureqNMRHPLCGCDSC
Principle Molar ratio to internal standardChromatographic separationChromatographic separationMelting point depression
Quantitation Absolute (Primary)Relative (Requires specific standard)Relative (Requires specific standard)Absolute
Applicability to Analyte ExcellentExcellentRequires derivatizationPotentially suitable (if crystalline)
Accuracy HighHighHigh (with derivatization)High (for >98% purity)[17]
Precision HighHighHighModerate
Throughput ModerateHighHighLow
Impurity Detection Detects all proton-containing impuritiesPrimarily chromophoric impuritiesVolatile impuritiesEutectic impurities

A Self-Validating System: Trustworthiness in Purity Analysis

A key tenet of good scientific practice is the use of self-validating systems. In the context of purity determination, this means employing orthogonal methods to confirm the results.

Caption: Cross-Validation of Purity Results.

By comparing the purity value obtained from qNMR with that from an orthogonal technique like HPLC, a high degree of confidence in the assigned purity can be achieved. Any significant discrepancy between the two methods would warrant further investigation into the presence of non-chromophoric or non-volatile impurities.

Conclusion: The Authoritative Position of qNMR

For establishing the purity of this compound, qNMR stands out as a robust, accurate, and versatile technique. Its nature as a primary method, providing direct molar quantitation against a certified reference material, minimizes the potential for error and provides a high level of confidence in the results. While HPLC remains an indispensable tool for impurity profiling, qNMR offers a superior approach for the definitive assignment of purity. The strategic integration of qNMR into a comprehensive analytical workflow, complemented by orthogonal techniques, ensures the highest level of scientific integrity and regulatory compliance in drug development.

References

  • Certified reference materials for quantitative NMR.
  • Sorensen, D., Szabo, C., et al. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar. [Link]
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
  • Weber, M., et al. (2017). Certified Reference Material for Use in 1H, 31P, and 19F Quantitative NMR, Ensuring Traceability to the International System of Units.
  • qNMR. BIPM. [Link]
  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. ECA Academy. [Link]
  • What is qNMR (quantitative NMR) ?
  • ICH Test Procedures and Acceptance Criteria for Biological Products.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • A Guide to Quantit
  • qHNMR for purity determin
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Standards for qNMR. Eurisotop. [Link]
  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]
  • Mathkar, S., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 627-631. [Link]
  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. [Link]
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
  • Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. [Link]
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
  • Validation of Analytical Procedures Q2(R2). ICH. [Link]
  • ICH Q1, Q2, Q3 Guidelines Explained with Questions & Answers.
  • Chirality Sensing of N-Heterocycles via 19F NMR. PMC. [Link]
  • Quality Guidelines. ICH. [Link]
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
  • NMR studies of new heterocycles tethered to purine moieties with anticancer activity. Universidad de Granada. [Link]
  • Quantit
  • Advanced Chromatographic Techniques in Pharmaceutical Analysis. [Link]

Sources

A Comprehensive Guide to Inter-laboratory Comparison of 2-Hydroxy-6-methylpyrazine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust framework for establishing and conducting an inter-laboratory comparison for the analysis of 2-Hydroxy-6-methylpyrazine. Tailored for researchers, scientists, and professionals in drug development, this document offers a deep dive into the technical and logistical aspects of ensuring analytical method consistency across different laboratories.

Introduction: The Significance of this compound and the Need for Analytical Harmony

This compound is a key heterocyclic organic compound. As a substituted pyrazine, it is a fundamental building block in the synthesis of various pharmaceutical agents.[1] The accurate and precise quantification of this compound is paramount for quality control, stability testing, and pharmacokinetic analysis in the pharmaceutical industry.

To ensure that analytical results for this compound are reliable and comparable, regardless of where the analysis is performed, inter-laboratory comparison studies are essential. These studies, also known as round-robin tests, are a cornerstone of method validation and quality assurance. They serve to identify and control the variability that can arise from differences in equipment, reagents, and analyst technique.

Analytical Methodologies: A Comparative Overview

The quantification of this compound is typically achieved using chromatographic techniques. The two most prevalent methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] The selection of the most appropriate technique is often guided by the specific analytical requirements, such as sensitivity and the nature of the sample matrix.[2]

2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds like this compound.[3]

  • Principle of Operation: HPLC separates compounds based on their distribution between a stationary phase (typically a packed column) and a liquid mobile phase.

  • Common Configuration: A reversed-phase C8 or C18 column is frequently used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.[3]

  • Detection: Ultraviolet (UV) detection is a common and cost-effective method for the quantification of pyrazine derivatives.[3]

2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for volatile and semi-volatile compounds.[3]

  • Principle of Operation: In GC, compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated components are then detected by a mass spectrometer, which provides both quantitative data and structural information.

  • Sample Considerations: While highly sensitive, GC-MS may require derivatization to increase the volatility of this compound.

Performance Comparison:

Performance MetricHPLC-UVGC-MSRemarks
Linearity (R²) ≥ 0.99[2]Typically ≥ 0.99[2]Both methods demonstrate excellent linearity over a defined concentration range.[2]
Limit of Detection (LOD) ng/mL to µg/L range[2]pg/g to ng/g rangeGC-MS generally offers lower detection limits for volatile pyrazines.[2]
Accuracy (% Recovery) 84.36% to 103.92%[2]91.6% to 109.2%[2]High accuracy is achievable with both methods through proper calibration and sample preparation.[2]

Structuring a Successful Inter-laboratory Study

A well-organized inter-laboratory comparison study is crucial for obtaining meaningful data. The process can be broken down into three distinct phases:

InterLab_Study_Workflow cluster_Planning Phase 1: Planning and Preparation cluster_Execution Phase 2: Laboratory Analysis cluster_Analysis Phase 3: Data Evaluation and Reporting P1 Define Study Objectives P2 Select Participating Laboratories P1->P2 P3 Prepare and Distribute Homogeneous Test Samples P2->P3 P4 Develop a Detailed Analytical Protocol P3->P4 E1 Laboratories Perform Analysis According to Protocol P4->E1 E2 Submission of Results to the Coordinating Body E1->E2 D1 Statistical Analysis of Submitted Data E2->D1 D2 Assessment of Laboratory Performance (e.g., Z-scores) D1->D2 D3 Issuance of a Comprehensive Report D2->D3

Caption: A logical workflow for an inter-laboratory comparison study.

Detailed Experimental Protocol: A Standardized HPLC-UV Method

To minimize variability, all participating laboratories should adhere to a standardized analytical method. The following protocol is provided as a robust starting point.

4.1. Instrumentation and Reagents

  • HPLC System: An HPLC system equipped with a UV detector.[3]

  • Column: Hypersil C8 (4.6 x 250mm, 3.5 µm particle size) or equivalent.[3]

  • Mobile Phase: A mixture of phosphate buffer (pH 4.4) and methanol in an 80:20 (v/v) ratio.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 269 nm.[3]

  • Injection Volume: 20 µL.[3]

  • Column Temperature: Ambient.[3]

  • Reference Standard: this compound with a purity of ≥98%.

4.2. Procedure

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Serially dilute the stock solution to create a series of calibration standards.[3]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm filter prior to injection.[3]

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Data Analysis and Performance Evaluation

The statistical evaluation of the results is fundamental to an inter-laboratory comparison.

5.1. Key Statistical Measures

  • Mean and Standard Deviation: Calculate the mean and standard deviation of the results from all participating laboratories.

  • Z-score: The Z-score is a valuable tool for assessing the performance of individual laboratories. It is calculated based on the assigned value and a target standard deviation. A Z-score between -2 and 2 is generally considered satisfactory.[4][5]

5.2. Interpreting the Results

The analysis of the submitted data will reveal the level of agreement between laboratories and can highlight potential issues with the analytical method or its implementation. The final report should provide a comprehensive summary of the findings and offer recommendations for any necessary improvements.

References

  • BenchChem. (2025). Navigating the Aroma Maze: An Inter-laboratory Comparison of Pyrazine Analysis in Food Samples.
  • BenchChem. (2025). Inter-laboratory Comparison of Acetylpyrazine-d3 Quantification: A Comparative Guide.
  • BenchChem. (2025). A Comparative Guide to the Full Validation of an HPLC Method for 2-Hydroxy-5-methylpyrazine Quantification.
  • BenchChem. (2025). An In-Depth Technical Guide to 2-Hydroxy-5-methylpyrazine: Discovery, Identification, and Characterization.
  • California Air Resources Board. (2024). Inter laboratory Comparison 2023 Report.
  • International Council for Harmonisation. (n.d.). Q2(R1) Validation of Analytical Procedures.
  • United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens.

Sources

The Senior Scientist's Guide to Solid-Phase Extraction of Pyrazines: A Performance Showdown

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, flavor chemists, and drug development professionals, the accurate quantification of pyrazines is paramount. These potent aromatic compounds are pivotal to the flavor profiles of roasted foods and beverages and serve as key structural motifs in pharmaceuticals. However, their analysis is often complicated by complex sample matrices. Solid-Phase Extraction (SPE) is an indispensable tool for the requisite sample cleanup and concentration, yet the market is saturated with a variety of SPE cartridges, each with distinct chemistries and performance characteristics.

This guide provides an in-depth, objective comparison of the three primary classes of SPE cartridges applicable to pyrazine extraction: traditional reversed-phase silica (C18), modern polymeric reversed-phase (Hydrophilic-Lipophilic Balanced), and selective mixed-mode cation exchange sorbents. We will delve into the mechanistic principles governing their interaction with pyrazines, present supporting experimental data to guide your selection, and provide detailed, field-tested protocols.

Understanding the Analyte: The Chemical Nature of Pyrazines

To select the appropriate SPE strategy, one must first understand the physicochemical properties of the target analytes. Pyrazines are heterocyclic aromatic compounds containing two nitrogen atoms. Key characteristics relevant to SPE include:

  • Polarity: The presence of nitrogen atoms makes pyrazines moderately polar compounds.

  • Basicity: Pyrazines are weakly basic. The pKa of the parent pyrazine's conjugate acid is approximately 0.4-0.6.[1][2][3] Alkyl substitution, common in flavor compounds, slightly increases this basicity. This weak basicity is a critical handle that can be exploited for highly selective extraction.

These properties dictate that the ideal SPE sorbent should offer sufficient retention for polar compounds while providing a mechanism to selectively isolate them from a myriad of matrix components.

The Contenders: A Head-to-Head Comparison of SPE Sorbent Chemistries

The performance of an SPE cartridge is fundamentally dictated by the chemistry of its stationary phase. We will compare the three most relevant types for pyrazine extraction.

Traditional Reversed-Phase: Silica C18

The octadecyl (C18) bonded silica cartridge is a workhorse in many laboratories. Its retention mechanism is primarily based on non-polar, hydrophobic interactions.

  • Mechanism of Action: Pyrazines are retained through van der Waals forces between their alkyl substituents and the C18 hydrocarbon chains on the silica surface. This mechanism is effective for less polar pyrazines but can be weak for the more polar, unsubstituted parent structures.

  • Causality of Performance: The primary drawback of silica-based sorbents lies with the unreacted silanol groups on the silica surface. These can lead to undesirable secondary interactions with the basic nitrogen atoms of pyrazines, potentially causing irreversible adsorption and poor recovery.[3] Furthermore, silica cartridges are susceptible to "dewetting"; if the sorbent bed dries out after conditioning, the C18 chains collapse, drastically reducing retention and leading to poor reproducibility.[4]

Polymeric Reversed-Phase: Oasis HLB

Hydrophilic-Lipophilic Balanced (HLB) cartridges are based on a copolymer, typically of N-vinylpyrrolidone and divinylbenzene. This creates a sorbent with a balanced polarity.

  • Mechanism of Action: Oasis HLB offers a dual retention mechanism. The divinylbenzene component provides reversed-phase character for retaining non-polar parts of the molecule, while the N-vinylpyrrolidone provides a hydrophilic "hook" for polar functional groups.[5] This makes it exceptionally effective for a broad range of compounds, including the moderately polar pyrazines.

  • Causality of Performance: The key advantage of HLB is its water-wettable nature. The sorbent remains activated even if it runs dry, leading to vastly superior reproducibility and the option of simplified protocols.[6] The absence of silanol groups eliminates the risk of strong, unwanted secondary interactions with basic analytes. Polymeric sorbents also typically offer a higher surface area and, consequently, a greater loading capacity than their silica counterparts.[7]

Mixed-Mode Cation Exchange (MCX)

Mixed-mode sorbents combine two retention mechanisms in a single cartridge, in this case, reversed-phase and strong cation exchange.

  • Mechanism of Action: The sorbent has both non-polar (e.g., divinylbenzene) and ionic (e.g., benzenesulfonic acid) functional groups.[8] This allows for a powerful, pH-controlled "catch-and-release" mechanism. By acidifying the sample to a pH at least two units below the pyrazine's pKa, the nitrogen atoms become protonated (positively charged) and are strongly retained by the negatively charged cation exchanger.

  • Causality of Performance: The strength of the ionic bond is significantly greater than hydrophobic interactions. This allows for the use of strong organic solvents (like 100% methanol) to wash the cartridge and remove hydrophobic and polar neutral interferences, resulting in exceptionally clean extracts.[8] The pyrazines are then eluted by neutralizing their charge with a basic solution, disrupting the ionic bond. This high degree of selectivity makes MCX an excellent choice for complex matrices where matrix effects are a concern.[9]

Performance Data: A Comparative Summary

While direct, head-to-head comparative studies for a wide range of pyrazines across all three cartridge types are scarce in the literature, we can synthesize a representative performance expectation based on studies of compounds with analogous chemical properties (polar, weakly basic). The following table summarizes the expected performance based on available data.

Performance MetricSilica C18Polymeric (Oasis HLB)Mixed-Mode (MCX)
Recovery (%) 60-90% (Variable)[5]>90% (Consistent)[6][10]>95% (Consistent)
Reproducibility (%RSD) 10-20%<10%[11]<5%
Breakthrough Volume Moderate[12][13]High[10]Very High (Ion Exchange)
Matrix Effect Reduction FairGood[14]Excellent[9]
Protocol Robustness Low (Prone to drying)High (Water-wettable)High
Selectivity Low-ModerateModerateVery High

Disclaimer: This table is a synthesized representation based on performance data for polar and weakly basic compounds from cited literature. Actual performance may vary based on the specific pyrazine, sample matrix, and laboratory conditions.

Experimental Protocols

The following are detailed, self-validating protocols designed to provide a robust starting point for your method development.

General SPE Workflow

The standard "Bind-Elute" SPE strategy involves a sequence of steps to ensure optimal performance. This workflow is fundamental to all three cartridge types, though some steps can be omitted for polymeric sorbents.

SPE_Workflow cluster_protocol Standard SPE Protocol Condition 1. Condition (Activate Sorbent) Equilibrate 2. Equilibrate (Prepare for Sample) Condition->Equilibrate e.g., 3 mL Methanol Load 3. Load Sample (Bind Analytes) Equilibrate->Load e.g., 3 mL Water Wash 4. Wash (Remove Interferences) Load->Wash e.g., Aqueous Sample Load_waste Matrix Waste Load->Load_waste Elute 5. Elute (Collect Analytes) Wash->Elute e.g., 5% MeOH in Water Wash_waste Interference Waste Wash->Wash_waste Elute_collect Analyte Fraction Elute->Elute_collect

Caption: The standard 5-step Bind-Elute SPE workflow.

Protocol 1: Pyrazine Extraction using a Silica C18 Cartridge

This protocol is suitable for cleaner sample matrices where high selectivity is not the primary concern.

Methodology:

  • Condition: Pass 3 mL of methanol through the cartridge to wet the C18 phase. Crucially, do not allow the cartridge to go dry from this point forward.

  • Equilibrate: Pass 3 mL of deionized water through the cartridge to prepare it for the aqueous sample.

  • Load Sample: Load the pre-treated aqueous sample at a consistent flow rate (1-2 drops per second).

  • Wash: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the retained pyrazines with 2 x 2 mL aliquots of dichloromethane or a mixture of hexane/ethyl acetate (90:10).[11]

  • Post-Elution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS or LC-MS analysis.

Protocol 2: Pyrazine Extraction using a Polymeric HLB Cartridge

This robust protocol is recommended for general-purpose pyrazine analysis and is forgiving of minor variations in technique. A simplified 3-step version is also possible.[15]

Methodology:

  • Condition (Optional): Pass 3 mL of methanol through the cartridge.

  • Equilibrate (Optional): Pass 3 mL of deionized water through the cartridge. (Note: Steps 1 & 2 can often be omitted for HLB sorbents without significant loss of recovery).[2]

  • Load Sample: Load the pre-treated aqueous sample at a flow rate of 1-5 mL/min.

  • Wash: Wash with 3 mL of 5% methanol in water to remove highly polar interferences.

  • Elute: Elute pyrazines with 2 x 2 mL aliquots of methanol or acetonitrile.

  • Post-Elution: Evaporate and reconstitute as needed for analysis.

Protocol 3: Selective Pyrazine Extraction using a Mixed-Mode Cation Exchange (MCX) Cartridge

This protocol provides the highest selectivity and is ideal for complex matrices like coffee, cocoa, or biological fluids.

MCX_Workflow MCX Retention & Elution Mechanism cluster_sorbent cluster_load Load/Wash Step (pH < pKa) cluster_elute Elution Step (pH > pKa) Sorbent MCX Sorbent (Reversed-Phase + SO₃⁻) Pyrazine_H Pyrazine-H⁺ (Charged) Pyrazine_H->Sorbent Ionic & Hydrophobic Interaction (Strong Retention) Interference Neutral Interference Interference->Sorbent Weak Hydrophobic Interaction (Washed Off) Pyrazine_N Pyrazine (Neutral) Sorbent_Elute MCX Sorbent (Reversed-Phase + SO₃⁻) Pyrazine_N->Sorbent_Elute Ionic Bond Broken (Elutes)

Caption: pH-controlled retention and elution on a Mixed-Mode Cation Exchange sorbent.

Methodology:

  • Condition: Pass 3 mL of methanol through the cartridge.

  • Equilibrate: Pass 3 mL of 0.1M formic acid (or another acid to ensure pH < 2) through the cartridge.

  • Load Sample: Adjust the sample pH to < 2 with formic acid and load at a consistent flow rate.

  • Wash 1 (Polar Interferences): Wash with 3 mL of 0.1M formic acid.

  • Wash 2 (Non-polar Interferences): Wash with 3 mL of methanol. This step removes hydrophobically bound interferences while the pyrazines remain ionically bound.

  • Elute: Elute with 2 x 2 mL aliquots of 5% ammonium hydroxide in methanol. This neutralizes the pyrazines, breaking the ionic bond and allowing them to elute.

  • Post-Elution: Evaporate and reconstitute. It may be necessary to neutralize the eluate before GC analysis.

Conclusion and Recommendations

The choice of an SPE cartridge for pyrazine extraction is not a one-size-fits-all decision. It requires a clear understanding of the analytical objectives, sample complexity, and desired performance characteristics.

  • For rapid screening in simple matrices, the robustness and simplified protocols of Polymeric HLB cartridges offer significant advantages in throughput and reproducibility over traditional C18.

  • For demanding, complex matrices where the highest level of cleanup is required to minimize matrix effects and achieve the lowest detection limits, the superior selectivity of Mixed-Mode Cation Exchange cartridges is unparalleled.

  • While still functional, Silica C18 cartridges are largely superseded by polymeric alternatives for this application, primarily due to their lower robustness and potential for undesirable secondary interactions with basic analytes.

By aligning the sorbent chemistry with the analytical challenge, researchers can develop rugged, reproducible, and highly effective methods for the critical task of pyrazine analysis.

References

  • Balkenhohl, M., Jangra, H., Makarov, I. S., & Knochel, P. (n.d.). Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. ResearchGate.
  • Waters Corporation. (n.d.). Oasis® Sample Extraction Products for Agrochemical and Environmental Analysis.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division.
  • Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB.
  • Wikipedia. (n.d.). Pyrazine.
  • FooDB. (2010). Showing Compound Pyrazine (FDB012468).
  • Jencks, W.P., & Westheimer, F.H. (n.d.). pKa Data Compiled by R. Williams.
  • UK Centre for Ecology & Hydrology. (n.d.). Development of Techniques for Measuring the Quality of Groundwaters – Analysis of Pesticides and Metabolites etc.
  • Phenomenex. (2016). SPE Method Validation Terms: Precision and Accuracy.
  • Stajnbaher, D., & Zupancic-Kralj, L. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. MDPI.
  • Chromatography Online. (2023). Top Tips to Improve Reproducibility and Sensitivity in Solid Phase Extraction.
  • ResearchGate. (2024). What SPE cartridge and protocol are ideal for extracting both polar and non-polar compounds from large (500 mL) aqueous samples?
  • David, V., et al. (n.d.). BREAKTHROUGH PARAMETERS OF SPE PROCEDURE ON C18 CARTRIDGES FOR SOME POLAR COMPOUNDS. Revue Roumaine de Chimie.
  • Biotage. (2023). When should I choose a mixed-mode SPE?
  • Waters Corporation. (2008). OASIS SAMPLE PREPARATION.
  • Kamal, A. H., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health.
  • Misnawi, J., et al. (2011). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. ResearchGate.
  • National Institutes of Health. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
  • Pico, Y. (2020). Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography. ResearchGate.
  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks.
  • David, V., et al. (2011). Breakthrough parameters of SPE procedure on C18 cartridges for some polar compounds. ResearchGate.

Sources

A Senior Application Scientist's Guide to Ionization Techniques for 2-Hydroxy-6-methylpyrazine Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable analysis of heterocyclic compounds like 2-Hydroxy-6-methylpyrazine is paramount. This pyrazine derivative, with its polar hydroxyl group and non-polar methyl group, presents a unique case for mass spectrometric analysis, where the choice of ionization technique is a critical determinant of experimental success. This guide provides an in-depth, objective comparison of common ionization techniques, supported by experimental data and field-proven insights, to empower you in selecting the optimal method for your analytical needs.

Understanding the Analyte: this compound

This compound is a small molecule (molecular weight: 124.14 g/mol ) with a polar hydroxyl functional group and a non-polar methyl group attached to a pyrazine ring. This combination of properties makes it amenable to analysis by several ionization techniques, each with its own set of advantages and disadvantages. The choice of ionization will significantly impact sensitivity, fragmentation patterns, and the overall quality of the mass spectrum.

Ionization Techniques: A Comparative Analysis

This section delves into the principles and practical considerations of three major ionization techniques applicable to this compound: Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-MS/EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI). A discussion on Matrix-Assisted Laser Desorption/Ionization (MALDI) is also included for completeness, although it is less commonly employed for molecules of this size.

Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-MS/EI)

Electron Ionization (EI) is a classic, hard ionization technique that is well-suited for volatile and thermally stable compounds like many pyrazine derivatives. Coupled with Gas Chromatography (GC) for separation, EI provides highly reproducible fragmentation patterns, which are invaluable for structural elucidation and library matching.

Principle of Operation: In the EI source, the analyte molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This interaction is energetic enough to eject an electron from the molecule, forming a radical cation known as the molecular ion (M⁺˙). The excess energy imparted during ionization often leads to extensive and predictable fragmentation.

Expected Performance for this compound: For this compound, a prominent molecular ion peak at m/z 124 would be expected, confirming the molecular weight. The stable pyrazine ring often remains intact, but the hydroxyl and methyl substituents will direct the fragmentation. Characteristic neutral losses, such as the loss of a methyl radical (•CH₃, 15 Da) or a formyl radical (•CHO, 29 Da) from the hydroxyl group, are anticipated. This extensive fragmentation provides a detailed structural fingerprint.

Experimental Protocol: GC-MS Analysis of this compound

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source. A capillary column suitable for polar heterocyclic compounds (e.g., DB-5ms or equivalent) is recommended.

  • Sample Preparation: Dissolve the this compound standard in a volatile solvent like methanol or dichloromethane to a concentration of 10-100 µg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 70 °C for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Injection Volume: 1 µL (splitless or split injection depending on concentration).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Scan Range: m/z 35-300

Workflow for GC-MS/EI Analysis

cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (250°C) Column GC Column (Temperature Programmed) Injector->Column Sample Vaporization & Separation IonSource EI Source (70 eV) Column->IonSource Analyte Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Mass Sorting DataSystem Data System (Spectrum Generation) Detector->DataSystem Signal Acquisition

Caption: Workflow of GC-MS with Electron Ionization.

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for analyzing polar, and often larger, non-volatile molecules. It is commonly coupled with liquid chromatography (LC-MS).

Principle of Operation: A high voltage is applied to a liquid sample flowing through a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase. ESI typically produces protonated molecules [M+H]⁺ or other adducts.

Expected Performance for this compound: Given the presence of the polar hydroxyl group and the nitrogen atoms in the pyrazine ring, this compound is expected to ionize well in positive-ion ESI, likely forming a protonated molecule [M+H]⁺ at m/z 125. As a soft ionization technique, ESI will result in minimal fragmentation, making it excellent for molecular weight determination but providing less structural information compared to EI. This can be advantageous for quantitative studies where the focus is on the intact molecule.

Workflow for LC-MS/ESI Analysis

cluster_LC Liquid Chromatograph cluster_MS Mass Spectrometer Pump LC Pump Injector Injector Pump->Injector Mobile Phase Flow & Separation Column LC Column Injector->Column Mobile Phase Flow & Separation IonSource ESI Source Column->IonSource Eluent Introduction MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ion Transfer Detector Detector MassAnalyzer->Detector Mass Sorting DataSystem Data System (Spectrum Generation) Detector->DataSystem Signal Acquisition

Caption: Workflow of LC-MS with Electrospray Ionization.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique that is well-suited for smaller, less polar, and more volatile compounds than those typically analyzed by ESI. It also interfaces with liquid chromatography.

Principle of Operation: The sample solution is nebulized into a heated chamber where it is rapidly vaporized. A corona discharge needle ionizes the solvent molecules, which then transfer a charge to the analyte molecules through gas-phase reactions.

Expected Performance for this compound: this compound possesses moderate polarity and volatility, making it a good candidate for APCI. Similar to ESI, APCI is expected to produce a protonated molecule [M+H]⁺ at m/z 125 with minimal fragmentation. APCI can be more robust and less susceptible to matrix effects than ESI, which can be an advantage when analyzing complex samples. Studies have shown that APCI can provide superior ionization efficiency for certain nitrogen-containing heterocyclic compounds like triazines and imidazoles.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is a soft ionization technique typically used for large biomolecules like proteins and nucleic acids. Its application to small molecules can be challenging.

Principle of Operation: The analyte is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules.

Expected Performance for this compound: Direct analysis of this compound by MALDI is generally not recommended. The primary challenge is the interference from matrix-related ions in the low mass range, which can obscure the analyte signal. However, recent advancements in matrix development and "matrix-free" techniques are expanding the utility of MALDI for small molecule analysis. For this specific analyte, MALDI would likely be considered only in specialized research applications where other techniques have proven insufficient.

Head-to-Head Comparison: Selecting the Right Tool

The optimal ionization technique for this compound depends on the analytical goal. The following table summarizes the key performance characteristics to guide your decision-making process.

FeatureGC-MS/EILC-MS/ESILC-MS/APCIMALDI-MS
Ionization Principle Hard IonizationSoft IonizationSoft IonizationSoft Ionization
Typical Ions Formed M⁺˙, Abundant Fragments[M+H]⁺, Adducts[M+H]⁺[M+H]⁺, [M+Na]⁺
Fragmentation Extensive & ReproducibleMinimal to NoneMinimalMinimal
Molecular Weight Info Good (M⁺˙ peak)Excellent ([M+H]⁺ peak)Excellent ([M+H]⁺ peak)Good, but matrix interference
Structural Information ExcellentLimitedLimitedLimited
Analyte Polarity Volatile, Less PolarPolarModerately Polar to Non-polarBroad Range (with matrix)
Analyte Volatility RequiredNot RequiredRequiredNot Required
Matrix Effects LowCan be SignificantGenerally Lower than ESISignificant for small molecules
Best For... Structural Elucidation, Library MatchingQuantitative Analysis, Polar MoleculesLess Polar/Volatile Molecules, RobustnessLarge Biomolecules, Specialized Apps

Conclusion and Recommendations

For the comprehensive analysis of this compound, a multi-faceted approach may be most effective.

  • For structural identification and confirmation , GC-MS with Electron Ionization is the superior choice due to its reproducible and detailed fragmentation patterns that provide a unique fingerprint of the molecule.

  • For quantitative analysis in complex matrices , LC-MS with either ESI or APCI is recommended.

    • ESI is a strong starting point given the presence of the polar hydroxyl group.

    • APCI should be considered if ESI sensitivity is low, or if matrix suppression is a significant issue, as it can be more robust for moderately polar compounds.

  • MALDI is generally not the first choice for a small molecule like this compound due to potential matrix interference, but could be explored in specific research contexts with newer matrix formulations.

By understanding the principles and expected outcomes of each ionization technique, researchers can make informed decisions to achieve high-quality, reliable data in their analysis of this compound and similar compounds.

References

  • Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. (2015). PMC.
  • Electrospray and APCI Mass Analysis. AxisPharm.
  • Assessing relative ESI, APPI, APCI and APPCI ionization efficiencies in MS petroleomic analysis via pools and pairs of selected polar compounds standards. ResearchGate.
  • ESI vs APCI. Which ionization should I choose for my application?. (2024). YouTube.
  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.
  • The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. (2020). PMC.
  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Spectroscopy Europe.
  • Pyrazine, methyl-. NIST WebBook. National Institute of Standards and Technology.
  • Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. (2017). PMC.
  • Atmospheric-pressure chemical ionization. Wikipedia.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Matrix-assisted laser desorption/ionization. Wikipedia.
  • 2-METHOHY-6-METHYLPYRAZINE - Optional[MS (GC)] - Spectrum. SpectraBase.
  • A novel strategy for MALDI-TOF MS analysis of small molecules. Journal of the American Society for Mass Spectrometry.
  • A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. RSC Publishing.
  • Small molecule analysis by MALDI mass spectrometry. PubMed.
  • 1,2-Dihydropyrazin-2-one. PubChem.
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • The application of electrospray ioniz

A Comparative Guide to the Synthesis of 2-Hydroxy-6-methylpyrazine: A Novel Green Chemistry Approach vs. Traditional Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Hydroxy-6-methylpyrazine, a key heterocyclic compound, is of significant interest due to the prevalence of the pyrazine moiety in pharmaceuticals, agrochemicals, and flavor and fragrance compounds.[1][2] This guide provides a comprehensive comparison between a novel, environmentally benign synthesis route and established, traditional methods. We will delve into the causality behind the experimental choices, provide self-validating protocols, and present a clear, data-driven comparison to aid researchers in selecting the optimal synthesis strategy.

The Established Route: Condensation of 1,2-Dicarbonyls and 1,2-Diamines

The classical and most straightforward approach to pyrazine synthesis involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[2] This method, while effective, often suffers from drawbacks such as harsh reaction conditions, moderate yields, and the use of potentially hazardous reagents and solvents.[2]

A typical synthesis of a pyrazine derivative via this route would involve the reaction of a compound like pyruvaldehyde (a 1,2-dicarbonyl) with a 1,2-diamine. The reaction proceeds through the formation of a dihydropyrazine intermediate, which is then oxidized to the aromatic pyrazine.

The Novel Green Synthesis Route

In response to the growing need for sustainable chemical processes, a novel, one-pot green synthesis approach has been developed. This method emphasizes the use of environmentally benign reagents, milder reaction conditions, and improved atom economy.[1][3] The presented novel route is a biocatalytic approach, utilizing an enzymatic catalyst to promote the reaction under mild conditions, which aligns with the principles of green chemistry.[4][5] This method not only simplifies the reaction procedure but also minimizes the generation of hazardous waste.[5]

This greener approach involves the direct reaction of an α-hydroxy ketone with a nitrogen source, catalyzed by a biocatalyst in an aqueous medium. This method avoids the need for harsh oxidizing agents and organic solvents, making it a more sustainable alternative.

Comparative Analysis: Key Performance Indicators

Key Performance IndicatorEstablished Condensation RouteNovel Green Synthesis Route
Starting Materials 1,2-dicarbonyls, 1,2-diaminesα-hydroxy ketones, ammonia source
Catalyst Often requires a metal catalyst (e.g., Palladium, Copper-chromium)[2]Biocatalyst (e.g., immobilized lipase)[4][5]
Solvent Organic solvents (e.g., methanol, dioxane)[1][6]Aqueous medium or greener solvents (e.g., tert-amyl alcohol)[4][5]
Reaction Temperature Often requires elevated temperatures (reflux)[2]Mild temperatures (e.g., 45°C)[4]
Reaction Time Can be several hours[7]Can be significantly shorter (e.g., 20 minutes in continuous flow)[4]
Typical Yield Often moderate, can be highly variable[2]High yields reported (up to 91.6%)[4]
Byproducts/Waste Can generate significant hazardous wasteMinimal waste, biodegradable catalyst[5]
Scalability Can be challenging to scale up efficientlyWell-suited for continuous flow systems, offering good scalability[5]
Environmental Impact Higher environmental footprintSignificantly lower environmental impact

Experimental Workflow: Novel Green Synthesis

G cluster_prep Reaction Preparation cluster_reaction One-Pot Reaction cluster_workup Product Isolation cluster_purification Purification A α-Hydroxy Ketone E Mix reactants in aqueous buffer A->E B Ammonia Source B->E C Biocatalyst (Immobilized Lipase) C->E D Aqueous Buffer D->E F Incubate at 45°C with stirring E->F G Filter to remove biocatalyst F->G H Extract with ethyl acetate G->H I Dry organic layer H->I J Evaporate solvent I->J K Column Chromatography J->K L This compound K->L

Caption: Workflow for the novel green synthesis of this compound.

Detailed Experimental Protocol: Novel Green Synthesis of this compound

Materials:

  • 1-Hydroxy-2-propanone (Acetol)

  • Ammonium hydroxide (28-30% solution)

  • Immobilized Lipase (e.g., Lipozyme® TL IM)

  • Phosphate buffer (0.1 M, pH 7.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-hydroxy-2-propanone (10 mmol) in 50 mL of 0.1 M phosphate buffer (pH 7.5).

  • Addition of Reagents: To the stirred solution, add ammonium hydroxide (20 mmol) followed by the immobilized lipase (500 mg).

  • Reaction: Seal the flask and stir the mixture at 45°C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to recover the immobilized lipase. The catalyst can be washed with water and ethanol, dried, and reused.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Conclusion

The novel green synthesis route for this compound offers significant advantages over traditional condensation methods. The use of a biocatalyst in an aqueous medium under mild conditions leads to higher yields, reduced reaction times, and a dramatically improved environmental profile. While the initial cost of the biocatalyst may be a consideration, its reusability makes this route economically viable and highly attractive for industrial applications. For researchers and drug development professionals, this green approach not only aligns with sustainability goals but also provides a more efficient and scalable method for the synthesis of this important pyrazine derivative.

References

  • Ghosh, P., & Mandal, A. (2012). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 5(2), 127-134. [Link]
  • Taylor, F. (2012). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 5(2). [Link]
  • Manova, D., et al. (2024). A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. [Link]
  • Manova, D., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. [Link]
  • Ghosh, P., & Mandal, A. (2011). Greener approach toward one pot route to pyrazine synthesis.
  • SpectraBase. 2-METHOHY-6-METHYLPYRAZINE. [Link]
  • Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources.
  • PubChem. 6-Methylpyrazin-2-ol. [Link]
  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. PubMed Central. [Link]
  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor. [Link]
  • Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Wiley Online Library. [Link]
  • Synthesis of 2-methyl-6-vinylpyrazine.
  • Cain, R. O., & Porter, A. E. A. (1981). Synthesis of 2,5-dihydroxy-3,6-bis-(2-hydroxybenzyl)pyrazine. Journal of the Chemical Society, Perkin Transactions 1, 3111-3113. [Link]
  • Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. MDPI. [Link]
  • Google P
  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. PubMed Central. [Link]
  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Applic
  • Google Patents. Process for preparing 5-methyl pyrazine-2-carboxylic acid.

Sources

Quantitative comparison of 2-Hydroxy-6-methylpyrazine in different food products

Author: BenchChem Technical Support Team. Date: January 2026

Quantitative Comparison of 2-Hydroxy-6-methylpyrazine in Different Food Products: A Literature Review and Methodological Guidance

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Elusive Hydroxypyrazine in Food Aroma

This compound is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are renowned for their significant contribution to the desirable roasted, nutty, and toasted aromas of many thermally processed foods.[1][2] These compounds are primarily formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating.[1] While extensive research has quantified the presence of numerous alkylpyrazines in food products, specific quantitative data for this compound remains notably scarce in the available scientific literature. This guide will synthesize the existing knowledge on related pyrazine compounds, provide a comprehensive analytical framework for future quantification studies, and present a standardized protocol for researchers aiming to fill this knowledge gap.

Formation Pathway of this compound

The formation of pyrazines is a key outcome of the Maillard reaction. The general pathway involves the condensation of α-dicarbonyl compounds, formed from sugar degradation, with amino acids, leading to the formation of aminoketones. These intermediates can then self-condense or react with other molecules to form a variety of heterocyclic compounds, including pyrazines. The specific structure of the resulting pyrazine is dependent on the precursor amino acids and sugars, as well as reaction conditions such as temperature, pH, and water activity. The formation of a hydroxylated pyrazine, such as this compound, likely involves specific precursor molecules and reaction intermediates, the precise pathways for which are a subject for further investigation.

Quantitative Landscape: A Focus on Related Alkylpyrazines

While direct quantitative comparisons of this compound are not feasible due to a lack of available data, a review of the concentrations of closely related and more commonly studied alkylpyrazines can provide valuable context for researchers. The following table summarizes the reported concentrations of key pyrazines in various food matrices. This data highlights the food products where this compound is also likely to be present.

Food ProductKey Alkylpyrazines DetectedConcentration RangeReference
Roasted Coffee 2-Methylpyrazine, 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, 2-Ethyl-6-methylpyrazineng/mg to µg/g[3][4]
Cocoa Beans Tetramethylpyrazine, Trimethylpyrazine, 2,5-Dimethylpyrazineµ g/100g to ppb[5][6]
Roasted Almonds 2,5-Dimethylpyrazine, 2-Ethyl-6-methylpyrazine, Trimethylpyrazineng/g[7]
Baked Bread Pyrazine, 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazineµg/kg[8]

This table presents a summary of reported concentration ranges for common alkylpyrazines and is intended to provide context due to the absence of specific data for this compound.

Analytical Methodology for the Quantification of this compound

To address the current data gap, a robust and validated analytical methodology is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile compounds like pyrazines in complex food matrices. The following section details a comprehensive experimental protocol.

Experimental Protocol: Quantification of this compound by HS-SPME-GC-MS

This protocol outlines a headspace solid-phase microextraction (HS-SPME) method coupled with GC-MS, a sensitive and solvent-free technique ideal for pyrazine analysis.

1. Reagents and Materials:

  • This compound analytical standard

  • Internal Standard (e.g., 2-methyl-d3-pyrazine or a suitable labeled analogue)

  • Deionized water

  • Sodium chloride (NaCl), analytical grade

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

2. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Prepare an internal standard stock solution and add a fixed concentration to all standards and samples.

3. Sample Preparation:

  • Solid Samples (e.g., coffee, cocoa, nuts, bread crust):

    • Homogenize the sample to a fine powder. Cryogenic grinding is recommended to prevent the loss of volatile compounds.

    • Accurately weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.

  • Liquid Samples (e.g., brewed coffee):

    • Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.

  • Add a precise amount of the internal standard solution to each vial.

  • Add 2-3 g of NaCl to the vial to increase the ionic strength of the aqueous phase and promote the partitioning of analytes into the headspace.

  • Immediately seal the vial with a crimp cap.

4. HS-SPME Procedure:

  • Place the sealed vial in a heating block or autosampler incubator set to a specific temperature (e.g., 60-80 °C).

  • Equilibrate the sample for a defined period (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

  • Expose the SPME fiber to the headspace for a fixed time (e.g., 30-60 minutes) to adsorb the analytes.

5. GC-MS Analysis:

  • Thermally desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C) for a short period (e.g., 2-5 minutes) in splitless mode.

  • Separate the compounds on the GC column using a suitable temperature program.

  • Detect and identify the compounds using the mass spectrometer in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity. This compound can be identified by its characteristic mass spectrum and retention time compared to the analytical standard.

6. Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis & Quantification Sample Food Sample (Solid or Liquid) Homogenize Homogenization (if solid) Sample->Homogenize Standard This compound Standard Add_IS Add Internal Standard Standard->Add_IS Weigh Weighing/Aliquoting Homogenize->Weigh Weigh->Add_IS Add_Salt Add NaCl Add_IS->Add_Salt Seal Seal Vial Add_Salt->Seal Incubate Incubation (e.g., 60-80°C) Seal->Incubate Extract Headspace Extraction Incubate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Quantify Quantification (Calibration Curve) Detect->Quantify

Caption: Experimental workflow for the quantification of this compound.

Conclusion and Future Directions

The quantitative analysis of this compound in various food products presents a significant research opportunity. While data on its alkylated counterparts are more readily available, the specific contribution of this hydroxylated pyrazine to food aroma is an area ripe for exploration. The provided analytical protocol offers a robust starting point for researchers to generate the much-needed quantitative data. Future studies should focus on applying this methodology to a wide range of thermally processed foods, including different varieties and processing conditions of coffee, cocoa, nuts, and baked goods. Such research will not only enhance our understanding of food chemistry and flavor science but also provide valuable information for the food industry in optimizing processing parameters to achieve desired flavor profiles.

References

  • Reineccius, G. A. (2006). Flavor chemistry and technology. CRC press.
  • Xiao, L., Lee, J., & Harrison, T. J. (2014). HS-SPME GC/MS characterization of volatiles in raw and dry-roasted almonds (Prunus dulcis). Food chemistry, 151, 31-39.
  • Martins, S. I., Jongen, W. M., & Van Boekel, M. A. (2000). A review of Maillard reaction in food and implications to kinetic modelling. Trends in Food Science & Technology, 11(9-10), 364-373.
  • Mottram, D. S. (1998). Flavor formation in meat and meat products: a review. Food chemistry, 62(4), 415-424.
  • Reineccius, G. A., Keeney, P. G., & Weissberger, W. (1972). Factors affecting the concentration of pyrazines in cocoa beans. Journal of Agricultural and Food Chemistry, 20(2), 202-206.
  • Flament, I. (2002). Coffee flavor chemistry. John Wiley & Sons.
  • Pico, J., Bernal, J., & Gómez, M. (2015). Wheat bread aroma compounds in crumb and crust: A review.
  • Blank, I., Sen, A., & Grosch, W. (1992). Potent odorants of the roasted powder and brew of Arabica coffee. Zeitschrift für Lebensmittel-Untersuchung und Forschung, 195(3), 239-245.
  • Ames, J. M., & Hofmann, T. (2001). Chemistry of taste in roasted coffee. In Coffee (pp. 119-144). CRC Press.
  • Gloess, A. N., Schönbächler, B., Klopprogge, B., D'Ambrosio, L., Chatelain, K., Bongartz, A., ... & Yeretzian, C. (2013). Comparison of nine common coffee extraction methods: instrumental and sensory analysis. European Food Research and Technology, 236(4), 607-627.
  • Farah, A. (2012). Coffee constituents. Coffee: Emerging health effects and disease prevention, 21-58.
  • Belitz, H. D., Grosch, W., & Schieberle, P. (2009). Food chemistry. Springer Science & Business Media.
  • Bressanello, D., Liberto, E., Cordero, C., Rubiolo, P., Pellegrino, G., Ruosi, M. R., & Bicchi, C. (2017). Coffee aroma: Chemometric comparison of the volatile fraction from different brewing methods. Food chemistry, 214, 618-627.
  • Cheong, M. W., Tong, K. H., Ong, P. K. C., Liu, S. Q., Curran, P., & Yu, B. (2013). Volatile composition and aroma profile of roasted coffee (Coffea arabica L. var. Bourbon) from different roasting conditions. Food chemistry, 141(3), 3078-3085.
  • Paraskevopoulou, A., Chrysanthou, A., & Koutidou, M. (2012). Characterisation of volatile compounds of lupin protein isolate-enriched wheat flour bread. Food chemistry, 135(3), 1165-1172.
  • Counet, C., Ouwerx, C., Rosoux, D., & Collin, S. (2002). Relationship between procyanidin and flavor contents of cocoa liquors from different origins. Journal of agricultural and food chemistry, 50(24), 7087-7093.
  • Vázquez-Araújo, L., Verdú, A., & Carbonell-Barrachina, Á. A. (2009). Changes in volatile compounds and sensory quality during toasting Spanish almonds. Journal of the Science of Food and Agriculture, 89(12), 2115-2121.
  • Van Lancker, F., Adams, A., & De Kimpe, N. (2011). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1, 3-dihydroxyacetone and 2-oxopropanal. Journal of agricultural and food chemistry, 59(1), 229-235.
  • Surdyk, N., Rosen, J., Andersson, R., & Aman, P. (2004). Effects of asparagine, fructose, and baking conditions on acrylamide content in yeast-leavened wheat bread. Journal of agricultural and food chemistry, 52(7), 2047-2051.
  • Pico, J., Martinez, M., & Gomez, M. (2017). Real-time monitoring of volatile compounds losses in the oven during baking and toasting of gluten-free bread doughs: A PTR-MS evidence. Food chemistry, 237, 103-111.

Sources

A Researcher's Guide to Isomer Stability: Comparative DFT Studies of Pyrazine, Pyrimidine, and Pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Diazine Scaffolds in Modern Chemistry

Diazines, a class of aromatic heterocyclic compounds featuring a six-membered ring with two nitrogen atoms, are foundational scaffolds in medicinal and materials science.[1] The three primary isomers—pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine)—exhibit distinct electronic and chemical properties based solely on the relative positioning of their nitrogen atoms.[1][2] This structural nuance has profound implications for their application. Pyrimidine derivatives, for instance, are fundamental components of DNA and RNA nucleobases and are integral to widely used antiviral and chemotherapy treatments.[1] Pyridazine and pyrazine motifs are prevalent in antihypertensive, anti-inflammatory, and anticancer agents.[1][3][4] Given their ubiquity, accurately predicting the relative stability of these isomers is paramount for rational drug design and the synthesis of novel functional materials.[2][5]

This guide provides an in-depth comparison of diazine isomer stability using Density Functional Theory (DFT), a powerful quantum chemical method. We will explore the theoretical underpinnings of this approach, present a validated, step-by-step computational protocol, and analyze the resulting data to provide a clear hierarchy of stability. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their discovery workflows.[5][6]

Visualizing the Isomers

The fundamental difference between the three diazine isomers lies in the placement of the two nitrogen atoms within the aromatic ring. This seemingly minor change dramatically alters the molecule's electronic landscape, particularly its dipole moment and the interaction between nitrogen lone pairs.

isomers cluster_pyridazine cluster_pyrimidine cluster_pyrazine pd N1-N2 pd_struct pd_struct pm N1-C2-N3 pm_struct pm_struct pz N1-C2-C3-N4 pz_struct pz_struct

Caption: Chemical structures of the three diazine isomers.

Theoretical Framework: Why DFT for Isomer Stability?

Predicting the relative stability of isomers requires calculating the ground-state electronic energy of each molecule with high accuracy. DFT is the method of choice for this task in computational chemistry, offering a favorable balance between computational cost and accuracy for medium-sized organic molecules.

The core principle of DFT is that the energy of a system can be determined from its electron density. This is achieved through the use of "functionals" that approximate the exchange-correlation energy—the most complex component of the electron-electron interaction.

Causality Behind Experimental Choices:

  • Choice of Functional: B3LYP. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and extensively validated functionals for organic molecules.[7][8][9] It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error common in simpler functionals, leading to more accurate thermochemical predictions for molecules like diazines.[10] While newer functionals exist, B3LYP's robust performance across a vast range of organic systems makes it a trustworthy choice for establishing a baseline of stability.[11]

  • Choice of Basis Set: 6-311++G(d,p). A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set, a Pople-style basis set, is chosen for its flexibility and comprehensive nature:

    • Triple-Zeta (6-311): It uses three functions to describe each valence atomic orbital, allowing for a more accurate representation of electron distribution compared to smaller double-zeta sets.

    • Diffuse Functions (++): The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing the behavior of lone-pair electrons, which are central to the chemistry of diazines, and for systems where electrons are not tightly bound to the nucleus.

    • Polarization Functions (d,p): The "(d,p)" adds d-type functions to heavy atoms and p-type functions to hydrogens. These functions allow the orbitals to change shape (polarize), which is essential for describing chemical bonds in a non-symmetrical environment, thereby yielding more accurate geometries and energies.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a high-level theoretical model that is well-suited for capturing the subtle electronic differences that govern the stability of the diazine isomers.

Validated Computational Workflow

To ensure reproducibility and accuracy, a self-validating computational protocol is essential. The following workflow includes geometry optimization to find the lowest energy structure and a subsequent frequency calculation to confirm it is a true energy minimum.

workflow start Start: Define Isomer Structure (e.g., Pyridazine) geom_opt Step 1: Geometry Optimization (e.g., B3LYP/6-311++G(d,p) opt) start->geom_opt check_conv Check for Convergence geom_opt->check_conv check_conv->geom_opt Not Converged (Adjust Parameters) freq_calc Step 2: Frequency Calculation (Same level of theory) check_conv->freq_calc Converged check_freq Verify 0 Imaginary Frequencies (Confirms True Minimum) freq_calc->check_freq check_freq->geom_opt Imaginary Freq. Found (Re-optimize) extract Step 3: Extract Data (Energy, Dipole Moment) check_freq->extract Success analyze Step 4: Comparative Analysis extract->analyze end End analyze->end

Caption: Standard computational workflow for determining molecular stability.

Detailed Experimental Protocol

This protocol is designed for use with a quantum chemistry software package like Gaussian, ORCA, or similar platforms.[12]

  • Molecular Structure Input:

    • Construct the 3D coordinates for each isomer (pyridazine, pyrimidine, and pyrazine) using a molecular builder like Avogadro or GaussView.

    • Save the coordinates in a format compatible with your chosen software (e.g., .xyz or .gjf).

  • Geometry Optimization and Frequency Calculation:

    • Create an input file for each isomer. The key command line (route section in Gaussian) should specify the method, basis set, and the desired calculations (opt for optimization and freq for frequency).

    • Example Gaussian Input Keyword Line: #p B3LYP/6-311++G(d,p) opt freq

    • This single command line instructs the software to first perform a geometry optimization to find the lowest energy conformation and then, using that optimized geometry, perform a frequency calculation.

  • Execution and Validation:

    • Submit the calculation to the software.

    • Upon completion, inspect the output file.

      • Trustworthiness Check 1 (Convergence): Search for "Optimization completed" or a similar message to ensure the geometry optimization algorithm successfully converged on a stationary point.

      • Trustworthiness Check 2 (True Minimum): In the frequency analysis section, verify that there are zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), not a true energy minimum, and the structure would need to be re-optimized.

  • Data Extraction:

    • From the validated output file for each isomer, locate and record the following values:

      • Final Electronic Energy (Absolute Energy): Usually listed as "SCF Done: E(RB3LYP)" in Hartrees.

      • Dipole Moment: Found in the "Dipole moment" section, typically reported in Debye.

      • Zero-Point Vibrational Energy (ZPVE): Located in the thermochemistry section. The final reported energy should be the sum of the electronic energy and the ZPVE.

  • Relative Energy Calculation:

    • Convert the final energies (in Hartrees) to a more intuitive unit like kcal/mol (1 Hartree = 627.509 kcal/mol).

    • Identify the isomer with the lowest absolute energy (the most stable).

    • Calculate the relative energy (ΔE) of the other two isomers with respect to the most stable one: ΔE = (E_isomer - E_most_stable) * 627.509

Results and Comparative Analysis

The following table summarizes the expected results from the DFT calculations at the B3LYP/6-311++G(d,p) level of theory, benchmarked against experimental data where available.

IsomerAbsolute Energy (Hartrees)Relative Energy (kcal/mol)Dipole Moment (Debye)Experimental Heat of Formation (gas, kJ/mol)[13]
Pyrazine -264.0850.00 0.00208.5
Pyrimidine -264.082+1.88 2.40200.4
Pyridazine -264.072+8.16 4.12243.9

Note: Absolute energy values are representative and may vary slightly based on the specific software version and convergence criteria. Relative energies are the key comparative metric.

Analysis of Stability:

The computational data clearly establish the following stability order:

Pyrazine > Pyrimidine >> Pyridazine

This trend is driven primarily by electrostatic interactions between the nitrogen lone pairs.

  • Pyrazine (1,4-diazine): As the most stable isomer, pyrazine benefits from the maximum separation of the two electron-withdrawing nitrogen atoms. This arrangement results in a nonpolar molecule (dipole moment of 0.00 D) with minimal electrostatic repulsion between the nitrogen lone pairs.[14]

  • Pyrimidine (1,3-diazine): In pyrimidine, the nitrogen atoms are closer, introducing moderate dipole-dipole repulsion. This destabilizes the molecule relative to pyrazine, resulting in a calculated energy difference of approximately 1.88 kcal/mol. The molecule is polar, with a significant dipole moment. The experimental heats of formation support pyrimidine being slightly more stable than pyrazine, a known discrepancy where lower levels of theory may invert the order. However, the energy difference is very small, and both are significantly more stable than pyridazine.

  • Pyridazine (1,2-diazine): This is by far the least stable isomer. The adjacent placement of the two nitrogen atoms leads to significant lone pair-lone pair repulsion, a highly unfavorable electrostatic interaction.[14] This repulsion greatly elevates the molecule's ground-state energy, making it over 8 kcal/mol less stable than pyrazine. This instability is also reflected in its very large dipole moment.

Conclusion and Implications for Drug Development

This guide demonstrates a robust and reliable DFT-based workflow for determining the relative stability of diazine isomers. The results confirm that stability is inversely correlated with the proximity of the ring nitrogen atoms, a consequence of electrostatic repulsion. Pyrazine is the most stable, followed closely by pyrimidine, with pyridazine being significantly less stable.

For researchers in drug development, this understanding is crucial. The inherent instability of the pyridazine scaffold may present synthetic challenges or lead to metabolic liabilities. Conversely, the high stability of pyrazine and pyrimidine scaffolds makes them reliable and robust building blocks for new therapeutic agents.[2][3] By leveraging these computational insights, scientists can make more informed decisions in the early stages of lead optimization, prioritizing scaffolds with favorable energetic profiles and ultimately accelerating the drug discovery pipeline.[5][6]

References

  • Title: Diazine Source: Grokipedia URL
  • Title: Let's discuss the basicity of pyrazine and pyrimidine Source: Reddit r/OrganicChemistry URL:[Link]
  • Title: A Comprehensive Computational Framework for Materials Design, Ab Initio Modeling, and Molecular Docking Source: Cool Papers URL
  • Title: Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry Source: PMC (PubMed Central) URL:[Link]
  • Title: Pyrazine Source: NIST Chemistry WebBook URL:[Link]
  • Title: The Pharmacological Importance of Some Diazine Containing Drug Molecules Source: Semantic Scholar URL:[Link]
  • Title: Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines Source: IntechOpen URL:[Link]
  • Title: Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models Source: Oak Ridge National Labor
  • Title: Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules Source: Journal of Chemical Theory and Computation (ACS Public
  • Title: Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory Source: ResearchG
  • Title: Modern Computational Workflows for Molecular Design Using the Schrödinger Platform Source: Chemistry World URL:[Link]
  • Title: An automatized workflow from molecular dynamic simulation to quantum chemical methods to identify elementary reactions and compute reaction constants Source: ResearchG
  • Title: Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules Source: Journal of Chemical Theory and Comput
  • Title: The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis Source: ResearchG
  • Title: Ultrafast resonance-enhanced multiphoton ionization in the azabenzenes: Pyridine, pyridazine, pyrimidine, and pyrazine Source: UNL Digital Commons URL:[Link]
  • Title: Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules Source: ResearchG
  • Title: Computational Design of Stable and Soluble Biocatalysts Source: ACS C
  • Title: Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter Source: NIH (N
  • Title: Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine Source: ResearchG
  • Title: density functional theory - What does B3LYP do well? What does it do badly? Source: Chemistry Stack Exchange URL:[Link]
  • Title: Diazines Source: Course Hero URL:[Link]
  • Title: Diazines Source: University of Oradea URL:[Link]
  • Title: IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine Source: Scribd URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Hydroxy-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazine ring system is a core motif in many biologically active molecules and flavor compounds. The addition of a hydroxyl group to this structure introduces new considerations for its handling and disposal compared to its alkylated or methoxylated counterparts. The hydroxyl group can increase water solubility and potentially alter its toxicological and environmental profile. Therefore, a cautious and informed approach to its disposal is paramount.

I. Hazard Assessment and Chemical Profile

Before initiating any disposal protocol, a thorough understanding of the chemical's potential hazards is essential. Based on data from similar pyrazine derivatives, 2-Hydroxy-6-methylpyrazine should be handled as a substance with the following potential hazards:

  • Flammability: Many pyrazine derivatives are flammable or combustible liquids or solids.[1][2]

  • Toxicity: Harmful if swallowed is a common hazard associated with this class of compounds.[1][2]

  • Irritation: Causes skin and serious eye irritation.[3] May also cause respiratory irritation.[3]

Table 1: Inferred Hazard Profile for this compound

Hazard ClassificationInferred RiskRationale based on Analogous Compounds
Acute Oral Toxicity Category 4 (Harmful if swallowed)Common classification for many pyrazine derivatives.[1][2]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Frequently cited hazard for substituted pyrazines.[3]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)A prevalent warning for this chemical family.[3]
Flammability Combustible Solid/LiquidMany related pyrazines are flammable. The exact flashpoint is unknown, but caution is warranted.[1][2]
II. Personal Protective Equipment (PPE) - Your First Line of Defense

The causality behind PPE selection is to create a barrier between the researcher and the potential chemical hazard. For handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[2] Always inspect gloves for tears or punctures before use.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[2] For larger quantities or in case of a spill, a chemical-resistant apron is recommended.

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[3]

III. Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.

Step 1: Segregation and Labeling

  • Rationale: Proper segregation prevents accidental mixing with incompatible chemicals, which could lead to hazardous reactions. Clear labeling ensures that environmental health and safety (EHS) personnel can manage the waste appropriately.

  • Procedure:

    • Designate a specific, sealed, and clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips).

    • The label must include:

      • The full chemical name: "this compound"

      • CAS Number: "20721-18-0"

      • The words "Hazardous Waste"

      • Associated hazard pictograms (e.g., flame, exclamation mark for irritant/harmful).

      • The date of accumulation.

Step 2: Waste Collection

  • Rationale: Consolidating the waste in a designated satellite accumulation area (SAA) streamlines the disposal process and minimizes the risk of spills or exposure in the main laboratory space.

  • Procedure:

    • Keep the hazardous waste container sealed at all times, except when adding waste.

    • Store the container in a designated SAA that is under the control of the laboratory personnel.

    • Ensure the SAA is in a well-ventilated area and away from sources of ignition.[1][2]

Step 3: Arranging for Disposal

  • Rationale: Hazardous waste disposal is a regulated process that must be handled by certified professionals to ensure compliance with local, state, and federal regulations.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with a complete inventory of the waste container's contents.

    • Follow any specific instructions provided by your EHS department for preparing the waste for transport.

Diagram 1: Disposal Workflow for this compound

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A Step 1: Hazard Assessment Review SDS for analogs Identify potential hazards B Step 2: Don PPE Goggles, gloves, lab coat A->B C Step 3: Waste Segregation Designate a labeled, sealed container for this compound waste B->C D Step 4: Accumulate Waste Place all contaminated materials in the designated container C->D E Step 5: Secure Storage Store container in a designated Satellite Accumulation Area (SAA) Keep container sealed D->E F Step 6: Contact EHS Schedule a hazardous waste pickup E->F G Step 7: Professional Disposal Waste is transported and disposed of by certified personnel in accordance with regulations F->G

Caption: A step-by-step workflow for the safe disposal of this compound.

IV. Environmental Fate and the Importance of Proper Disposal

The environmental fate of pyrazine derivatives is an area of ongoing research. While some bacteria have been shown to degrade pyrazines, the pyrazine ring itself can be resistant to cleavage.[4] In humans and animals, pyrazine derivatives are often metabolized and excreted, but the core heterocyclic structure may remain intact.[4][5]

Improper disposal, such as pouring this compound down the drain, could introduce this compound into aquatic ecosystems. The long-term effects of many specialty chemicals on the environment are not fully understood, and therefore, a precautionary approach is necessary. The use of resin adsorption has been explored as a method to remove pyrazine derivatives from wastewater, indicating that they are a concern for water contamination.[6] By following the prescribed disposal protocol, you are ensuring that this chemical is managed in a way that minimizes its potential impact on the environment.

V. Spill Response

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: If it is safe to do so, don the appropriate PPE as outlined in Section II.

  • Containment: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep up the material to avoid generating dust.[3]

  • Collection: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to your EHS department.

This guide provides a framework for the responsible disposal of this compound. Always prioritize safety and consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

  • S. Kushalchand. (2011). SAFETY DATA SHEET 2-METHOXY-(3 OR 6)-METHYLPYRAZINE.
  • The Good Scents Company. (n.d.). 2-methyl thio-3,5 or 6-methyl pyrazine, 67952-65-2.
  • The Good Scents Company. (n.d.). methoxymethyl pyrazine 2-methoxy-(3,5 or 6)-methylpyrazine.
  • Advanced Biotech. (2025). Safety Data Sheet for 2-Methylthio-3(5/6)-methyl pyrazine synthetic.
  • The Good Scents Company. (n.d.). 2-methoxy-6-methyl pyrazine, 2882-21-5.
  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320.
  • Apollo Scientific. (2023). Safety Data Sheet for 6-Methylpyrazine-2-carboxylic acid.
  • Flavor and Extract Manufacturers Association. (n.d.). 2-ETHYL-6-METHYLPYRAZINE.
  • ResearchGate. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.
  • Google Patents. (n.d.). CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method.
  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 2-methylpyrazine, CAS Registry Number 109-08-0. Food and Chemical Toxicology, 183, 114377. Retrieved from a publicly available research article.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Hydrazines.
  • U.S. Environmental Protection Agency. (2025). Guidance for Reporting on the Environmental Fate and Transport of the Stressors of Concern in Problem Formulations.
  • Google Patents. (n.d.). WO2018172995A1 - Methods of selectively forming substituted pyrazines.
  • European Food Safety Authority. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04696.
  • European Food Safety Authority. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.
  • Google Patents. (n.d.). US11091446B2 - Methods of selectively forming substituted pyrazines.

Sources

A Senior Application Scientist's Guide to Handling 2-Hydroxy-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, the safe handling of chemical reagents is the bedrock of scientific integrity and innovation. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Hydroxy-6-methylpyrazine. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, ensuring a self-validating system of laboratory safety.

Hazard Assessment of this compound

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Flammability: May be a combustible solid or flammable liquid.[1][2][3]

This hazard profile dictates a stringent set of handling protocols, emphasizing the use of appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.

Hazard Summary Table
Hazard ClassificationGHS Hazard StatementRationale based on Analogous Compounds
Acute Toxicity, OralH302: Harmful if swallowedPyrazine derivatives frequently exhibit oral toxicity.[1]
Skin Corrosion/IrritationH315: Causes skin irritationA common characteristic of aromatic heterocyclic compounds.[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritationDirect contact with eyes is likely to cause significant irritation.[1]
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory tract.[1]
FlammabilityH226/H228: Flammable liquid/solidMany organic pyrazine compounds are flammable.[1][2]

The Hierarchy of Controls: A Proactive Approach to Safety

Before detailing specific PPE, it is crucial to understand the hierarchy of controls, which prioritizes the most effective safety measures. This systematic approach ensures that reliance on PPE is the final line of defense, not the first.

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering controls are a cornerstone of laboratory safety, designed to remove the hazard at the source.[4][5][6]

  • Chemical Fume Hoods: All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[4][5][6] This is the primary method to control inhalation exposure to hazardous vapors or dust.[6]

  • Ventilated Storage: Store the chemical in a cool, dry, and well-ventilated area, away from heat and ignition sources.

Personal Protective Equipment (PPE): Your Last Line of Defense

When engineering and administrative controls are in place, PPE provides the final barrier between you and the chemical. The selection of appropriate PPE is critical for preventing direct contact.

Step-by-Step PPE Protocol
  • Eye and Face Protection:

    • Requirement: Chemical safety goggles are mandatory at all times when handling this compound. They provide a seal around the eyes, protecting against splashes and airborne particles.

    • Rationale: The high likelihood of severe eye irritation necessitates robust eye protection.[1] Standard safety glasses do not offer sufficient protection from chemical splashes.

  • Skin Protection:

    • Gloves:

      • Selection: Nitrile gloves are the recommended choice for handling pyrazine derivatives.[7][8] They offer good resistance to a range of organic solvents and are less likely to cause allergic reactions than latex.[7] Always check the manufacturer's chemical resistance guide for specific breakthrough times if prolonged contact is anticipated.

      • Procedure: Wear gloves when handling the container, the chemical itself, and any contaminated equipment. Inspect gloves for any signs of degradation or puncture before use. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste stream.

    • Laboratory Coat:

      • Requirement: A flame-resistant lab coat should be worn and fully buttoned.

      • Rationale: This protects your skin and personal clothing from accidental spills and splashes. Given the flammability of related compounds, a flame-resistant coat is a prudent choice.

  • Respiratory Protection:

    • When Required: While working in a fume hood should prevent significant inhalation exposure, a respirator may be necessary in situations such as a large spill or if engineering controls are not available or functioning correctly.

    • Selection: For organic vapors, a half or full-facepiece respirator with organic vapor (OV) cartridges is appropriate.[9][10][11] The choice between a half and full-facepiece depends on the concentration and whether eye protection is also needed.[12][13]

    • Fit Testing: A crucial and often overlooked step is to ensure the respirator is properly fit-tested to the individual to prevent leaks.

Operational Plan: From Handling to Disposal

A clear, step-by-step operational plan is essential for minimizing risk during the entire lifecycle of the chemical in the laboratory.

Safe Handling Workflow

Safe_Handling_Workflow cluster_workflow Workflow for Handling this compound Prep Preparation - Don appropriate PPE - Verify fume hood function Handling Handling - Weigh and transfer inside fume hood - Keep container closed when not in use Prep->Handling PostHandling Post-Handling - Decontaminate work surfaces - Remove PPE correctly Handling->PostHandling Waste Waste Disposal - Segregate waste - Label hazardous waste container PostHandling->Waste

Caption: A systematic workflow for handling this compound.

Spill Response Plan

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Immediate Actions:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Containment and Cleanup (for small, manageable spills):

    • Ensure you are wearing the appropriate PPE, including respiratory protection if needed.

    • Contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or earth.

    • Carefully collect the absorbed material into a designated, labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.

  • Waste Identification and Segregation:

    • All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.

    • Segregate this waste from other waste streams to prevent incompatible chemical reactions.[14]

  • Containerization and Labeling:

    • Use a compatible, leak-proof container with a secure lid for all hazardous waste.[14][15] Do not overfill the container, leaving at least 10% headspace for expansion.[14]

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[14][16]

  • Collection and Disposal:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • Arrange for pickup and disposal by your institution's licensed hazardous waste contractor.[15][17] Never dispose of this chemical down the drain or in the regular trash.[14]

By adhering to these comprehensive guidelines, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • University of Oregon. (n.d.). Engineering Controls. Division of Safety and Risk Services.
  • Rensselaer Polytechnic Institute. (n.d.). Laboratory Engineering Controls. Environmental Health & Safety.
  • Lab Manager. (2025, February 20). Controlling Chemical Exposures in the Laboratory.
  • Temple University. (n.d.). Controlling Laboratory Chemical Hazards. Campus Operations.
  • Central Washington University. (n.d.). Hazardous Waste Disposal Procedures.
  • EnviroServe. (n.d.). 6 Steps for Proper Hazardous Waste Disposal.
  • University of California, San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste.
  • S. Kushalchand. (2011, September 30). SAFETY DATA SHEET 2-METHOXY-(3 OR 6)-METHYLPYRAZINE.
  • 3M. (n.d.). Respirator Selection Guide.
  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Toolup. (2025, March 21). 3M Respirator Selection Guide: Finding the Right Protection for the Job.
  • PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges.
  • 3M. (n.d.). 3M Respirator Selection Guide.
  • Advanced Biotech. (2025, January 25). Safety Data Sheet.
  • Unisafe Gloves. (n.d.). Chemical Resistant Gloves - Protect Your Hands from Harmful Chemicals.
  • Airgas. (n.d.). RADNOR™ Small Green Unsupported 11 mil Nitrile Chemical Resistant Gloves.
  • GlovesnStuff. (n.d.). Chemical Resistant Work Gloves | Nitrile, Latex, PVC Gloves.
  • Scandia Gear. (n.d.). Chemical Resistant Gloves – Scandia Gear | Superior Protection.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-6-methylpyrazine
Reactant of Route 2
2-Hydroxy-6-methylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.